molecular formula C7H4FN3O2 B1300722 4-fluoro-7-nitro-1H-indazole CAS No. 866144-02-7

4-fluoro-7-nitro-1H-indazole

Cat. No.: B1300722
CAS No.: 866144-02-7
M. Wt: 181.12 g/mol
InChI Key: CVMZDSQFDHLYSI-UHFFFAOYSA-N
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Description

4-Fluoro-7-nitro-1H-indazole (CAS 866144-02-7) is a fluorinated and nitrated indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmaceutical development, known for its wide range of biological activities . This particular derivative serves as a versatile building block for the synthesis of more complex molecules, especially as a key intermediate in the development of kinase inhibitors . Research into similar nitro-substituted 1H-indazoles has identified powerful inhibitory properties against nitric oxide synthase (NOS) isoforms, which are important targets in neurological and inflammatory disease research . Furthermore, indazole derivatives are extensively studied for their potential as anti-inflammatory, anti-tumor, and antimicrobial agents, highlighting the broad utility of this chemical class . The compound has a molecular formula of C7H4FN3O2 and a molecular weight of 181.12 g·mol⁻¹ . It is characterized by a melting point of 190-192 °C . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMZDSQFDHLYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363404
Record name 4-fluoro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866144-02-7
Record name 4-fluoro-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-7-nitro-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-fluoro-7-nitro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. The document details its synthesis, spectroscopic characterization, reactivity, and notable applications, particularly in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidation of critical data and methodologies to facilitate its effective use in synthetic chemistry and pharmaceutical research.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1][2] The indazole scaffold, a fusion of a benzene and a pyrazole ring, is a bioisostere of indole and is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Among the various substituted indazoles, this compound has emerged as a particularly valuable intermediate.[3]

The strategic placement of a fluorine atom at the 4-position and a nitro group at the 7-position imparts unique chemical properties and reactivity to the indazole core. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with target proteins, while the nitro group serves as a versatile synthetic handle for further functionalization, often being a precursor to an amino group.[3][4] This guide will delve into the core chemical properties of this important molecule.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

General Properties

The general physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 866144-02-7[1][2][5]
Molecular Formula C₇H₄FN₃O₂[2][5]
Molecular Weight 181.12 g/mol [2]
Appearance Pale brown solid[6]
Melting Point 190-192 °C[2][6]
Boiling Point 389.9 ± 22.0 °C at 760 mmHg[2]
Storage 2-8°C, sealed, dry[2][6]
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in the molecule. The expected chemical shifts for this compound in DMSO-d₆ are detailed below.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.4s
H-5~7.9ddJ(H-F) ≈ 10, J(H-H) ≈ 8
H-6~7.4tJ(H-H) ≈ 8
NH~14.0br s

Note: These are predicted values based on known substituent effects and data from similar compounds. Experimental data should be used for confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. The predicted chemical shifts are as follows:

CarbonChemical Shift (δ, ppm)
C-3~135
C-3a~120
C-4~155 (d, ¹J(C-F) ≈ 250 Hz)
C-5~115 (d, ²J(C-F) ≈ 20 Hz)
C-6~125
C-7~140
C-7a~130

Note: These are predicted values. The carbon attached to the fluorine (C-4) will exhibit a large coupling constant.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are:

Wavenumber (cm⁻¹)Functional Group
~3400N-H stretch
~1530, ~1350N-O stretch (nitro group)
~1250C-F stretch
~1620, ~1500C=C stretch (aromatic)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z = 181.02.

Synthesis of this compound

The synthesis of this compound is a critical process for its availability in research. A common synthetic route involves the cyclization of a substituted o-toluidine derivative.

Synthetic Protocol

A representative synthesis of this compound is outlined below. This protocol is based on established methods for the synthesis of substituted indazoles.

Synthesis_of_4_fluoro_7_nitro_1H_indazole start 2,4-Difluoro-3-nitrotoluene intermediate1 N-(2-fluoro-6-methyl-3-nitrophenyl)acetamide start->intermediate1 1. Fuming HNO₃, H₂SO₄ 2. Ac₂O, reflux intermediate2 4-Fluoro-2-methyl-7-nitro-2H-indazole intermediate1->intermediate2 NaNO₂, AcOH product This compound intermediate2->product Deprotection Reactivity_of_4_fluoro_7_nitro_1H_indazole start This compound product1 N-Alkyl/Aryl-4-fluoro-7-nitro-1H-indazole start->product1 R-X, Base product2 4-Fluoro-1H-indazol-7-amine start->product2 Reduction (e.g., SnCl₂, H₂/Pd-C)

Caption: Key reactions of this compound.

Nucleophilic Aromatic Substitution

The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of various nucleophiles at this position, further expanding the synthetic utility of this scaffold.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of a variety of pharmacologically active compounds, most notably kinase inhibitors.

Kinase Inhibitors

The indazole scaffold is a common motif in many kinase inhibitors, where it often serves as a hinge-binding element. The 7-amino group, derived from the reduction of the nitro group in this compound, is frequently used as a point of attachment for side chains that occupy the solvent-exposed region of the kinase active site.

Other Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a range of other therapeutic areas, including the treatment of inflammatory diseases and neurological disorders. [7]The unique substitution pattern of this compound makes it an attractive starting material for the exploration of novel chemical space in these areas.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS). [1]

Conclusion

This compound is a strategically important heterocyclic building block with a unique combination of functional groups that impart valuable chemical properties for drug discovery. Its synthesis is well-established, and its reactivity allows for diverse functionalization, making it a versatile intermediate for the preparation of complex molecular architectures. The continued exploration of the chemistry of this and related indazole derivatives is expected to lead to the discovery of new and improved therapeutic agents.

References

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Sources

An In-depth Technical Guide to the Synthesis of 4-fluoro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-fluoro-7-nitro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of fluorine and nitro functionalities into the indazole scaffold can significantly modulate the physicochemical and pharmacokinetic properties of bioactive molecules, making this compound a valuable intermediate in drug discovery programs targeting a range of therapeutic areas.[1] This document offers a detailed, step-by-step protocol, an analysis of the underlying reaction mechanisms, and expert insights into the critical parameters for a successful synthesis.

Introduction: The Significance of Fluorinated and Nitrated Indazoles in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, present in a variety of approved drugs and clinical candidates.[2] Its unique electronic properties and ability to participate in various intermolecular interactions contribute to its versatility as a pharmacophore. The introduction of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic interactions.[3] Concurrently, the nitro group, a strong electron-withdrawing moiety, can serve as a handle for further functionalization or as a key pharmacophoric element itself, for instance, in the development of hypoxia-activated prodrugs. The combination of these two functionalities in this compound creates a versatile platform for the synthesis of novel therapeutic agents.

Proposed Synthetic Pathway: A Scientifically Grounded Approach

The proposed synthetic transformation is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction cluster_product Final Product 3-fluoro-2-methyl-6-nitroaniline 3-fluoro-2-methyl-6-nitroaniline Diazotization_Cyclization Diazotization & Intramolecular Cyclization 3-fluoro-2-methyl-6-nitroaniline->Diazotization_Cyclization NaNO2, Acid This compound This compound Diazotization_Cyclization->this compound Mechanism cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Aromatization A Aniline Derivative B Diazonium Salt A->B NaNO2, H+ C Cyclization Intermediate B->C Ring Closure D Indazole Product C->D -H+

Caption: Simplified mechanism of indazole formation.

1. Diazotization: In the presence of an acid, sodium nitrite is converted to nitrous acid (HONO), which then forms the nitrosonium ion (NO⁺), a potent electrophile. The amino group of the 3-fluoro-2-methyl-6-nitroaniline attacks the nitrosonium ion, and after a series of proton transfers and loss of water, a diazonium salt is formed.

2. Intramolecular Cyclization: The diazonium group is a good leaving group (as N₂ gas). However, in this specific case of indazole formation from an ortho-methylaniline, the reaction proceeds via an intramolecular cyclization where the nitrogen of the diazonium group attacks the methyl group, leading to the formation of the five-membered pyrazole ring. The presence of the electron-withdrawing nitro and fluoro groups can influence the reactivity of the aromatic ring and the stability of the intermediates.

3. Aromatization: The final step involves the loss of a proton from the methyl group to restore aromaticity, yielding the stable 1H-indazole ring system.

Safety Considerations

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. The in-situ generation and consumption in this one-pot procedure mitigate this risk. However, it is crucial to maintain the recommended temperature control.

  • Nitrosating Agents: Sodium nitrite and nitrous acid are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Solvents and Reagents: Acetic acid is corrosive. Standard laboratory safety practices should be followed when handling all chemicals.

Conclusion

The synthesis of this compound presented in this guide offers a direct and efficient method for accessing this valuable building block. By leveraging a well-understood reaction mechanism and adapting established protocols, researchers can reliably produce this compound for their drug discovery and development endeavors. The strategic placement of the fluoro and nitro substituents provides a versatile handle for further chemical modifications, opening avenues for the creation of novel and potent therapeutic agents.

References

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  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(14), 5955–5964.
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Sources

4-fluoro-7-nitro-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-fluoro-7-nitro-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, including a fluorinated benzene ring fused to a nitro-substituted pyrazole, make it a valuable scaffold for the synthesis of targeted therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group offers a handle for further chemical modification and can participate in key binding interactions. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route with detailed protocols, and the applications of this compound in modern drug discovery, particularly in the development of kinase inhibitors.

Introduction to a Key Heterocyclic Scaffold

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities, which include anti-tumor, anti-inflammatory, and antibacterial properties[1][2]. The indazole nucleus is a bioisostere of indole, allowing it to mimic the natural amino acid tryptophan and interact with a variety of biological targets[3]. The molecule at the center of this guide, this compound, is a synthetic derivative designed to leverage the advantageous properties of both the indazole core and specific functional group substitutions.

The strategic placement of a fluorine atom and a nitro group significantly influences the molecule's electronic and steric properties:

  • The Role of Fluorine: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[4]. Its high electronegativity can modulate the acidity (pKa) of nearby protons, alter molecular conformation, and block sites of metabolism, often leading to improved pharmacokinetic profiles such as increased half-life and better central nervous system penetration[4].

  • The Influence of the Nitro Group: The strongly electron-withdrawing nitro group can polarize the aromatic system, influencing its reactivity and potential to form hydrogen bonds or other electrostatic interactions within a protein's active site. It also serves as a versatile chemical handle that can be reduced to an amine, enabling a wide array of subsequent chemical transformations for structure-activity relationship (SAR) studies.

This combination of features makes this compound a sought-after intermediate for creating complex molecules, especially in the pursuit of kinase inhibitors for oncology and neurological disorders[5].

Physicochemical and Structural Properties

This compound is typically supplied as a solid, ranging in color from pale brown to yellow[6]. Its core identity is defined by its molecular formula and weight, which are consistently reported across chemical suppliers.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₇H₄FN₃O₂[7][8][9][10]
Molecular Weight 181.12 g/mol [5][6][8]
CAS Number 866144-02-7[7][8][9]
Appearance Solid, Pale brown solid[6][7]
Melting Point 190-192 °C[5][6]
Boiling Point 389.9 ± 22.0 °C at 760 mmHg[5]
Purity Typically ≥97%[7][9][11]
Storage Conditions 2-8°C, keep sealed and dry[5][6]

Below is the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Synthesis Pathway and Experimental Protocol

While specific proprietary synthesis methods may vary, a plausible and chemically sound route to this compound can be derived from established indazole synthesis methodologies, such as those involving cyclization of substituted anilines[12]. A likely starting material would be 2-fluoro-6-methyl-3-nitroaniline. The synthesis proceeds via a diazotization followed by intramolecular cyclization.

Proposed Synthetic Workflow

The transformation involves converting the primary amine of the substituted aniline into a diazonium salt, which then undergoes spontaneous cyclization to form the indazole ring system. This approach is efficient for constructing the bicyclic core.

Synthesis_Workflow Start 2-Fluoro-6-methyl-3-nitroaniline Step1 Diazotization (NaNO₂, Glacial Acetic Acid, 0°C) Start->Step1 Reagents Intermediate In situ Diazonium Salt Step1->Intermediate Forms Step2 Intramolecular Cyclization (Spontaneous upon warming) Intermediate->Step2 Reacts Product This compound Step2->Product Yields

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on similar transformations[12]. Researchers must adapt it based on laboratory conditions and scale, adhering to all safety guidelines.

Objective: To synthesize this compound from 2-fluoro-6-methyl-3-nitroaniline.

Materials:

  • 2-fluoro-6-methyl-3-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-6-methyl-3-nitroaniline (1 equivalent) in glacial acetic acid. Cool the resulting solution to 0 °C using an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.5 equivalents) in a minimal amount of deionized water. Add this aqueous sodium nitrite solution dropwise to the stirred aniline solution at 0 °C. Maintain vigorous stirring.

    • Causality: The cold temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. Acetic acid provides the necessary acidic medium for the formation of nitrous acid (HNO₂), the diazotizing agent.

  • Cyclization: After the complete addition of the sodium nitrite solution, allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight.

    • Causality: As the temperature rises, the diazonium salt undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group attacks the carbon bearing the methyl group, which is subsequently eliminated, leading to the formation of the pyrazole ring and the stable indazole product.

  • Isolation and Purification: Quench the reaction by pouring the mixture into a beaker of ice water. A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound as a solid.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis, comparing the results to reference data.

Applications in Drug Discovery and Chemical Biology

The primary application of this compound is as a key intermediate in the synthesis of high-value pharmaceutical compounds[5]. Its structure is particularly suited for the development of kinase inhibitors.

Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The indazole core of this compound is an excellent "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

Kinase_Binding_Model cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front indazole Indazole Core (4-fluoro-7-nitro) indazole->hinge H-Bond (Hinge Binding) R_group R-Group for Selectivity indazole->R_group Extends into R_group->hydrophobic_pocket Occupies R_group->solvent_front Interacts with

Caption: Role of the indazole scaffold in a generic kinase active site.

The fluorine and nitro groups further enhance its utility[5]:

  • Binding Selectivity: The fluorine atom can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) or occupy small hydrophobic pockets, fine-tuning the inhibitor's selectivity for a specific kinase over others.

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, increasing the drug's half-life and bioavailability.

  • Vector for Growth: The nitro group can be chemically modified to introduce larger functional groups (R-groups) that can extend into other regions of the ATP binding site, such as the hydrophobic pocket or the solvent-exposed region, to further increase potency and selectivity[5].

Safety, Handling, and Storage

As a nitroaromatic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Nitro compounds can be toxic and may cause irritation upon contact with skin or eyes[13].

For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry environment, typically between 2-8°C, away from light and sources of ignition[5][6].

Conclusion

This compound stands out as a highly valuable and strategically designed building block for modern medicinal chemistry. Its combination of a proven heterocyclic core with functionality-enhancing fluorine and nitro groups provides a robust platform for developing next-generation targeted therapies. The insights into its properties, synthesis, and application presented in this guide underscore its importance for researchers and scientists dedicated to the field of drug discovery, offering a solid foundation for its use in creating novel and effective therapeutic agents.

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solubility of 4-fluoro-7-nitro-1H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Profile of 4-fluoro-7-nitro-1H-indazole: A Guide for Pharmaceutical Development

Abstract this compound is a key heterocyclic building block in medicinal chemistry, frequently utilized as an intermediate in the synthesis of kinase inhibitors and other targeted therapeutics.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing synthetic reaction conditions, developing robust purification protocols, and enabling efficient process scale-up. This technical guide provides a comprehensive analysis of the predicted solubility characteristics of this compound based on its physicochemical properties and data from structurally related analogues. Furthermore, it details a rigorous, field-proven experimental protocol for the quantitative determination of its solubility, ensuring researchers can generate reliable and reproducible data to support their drug discovery and development endeavors.

Introduction: The Strategic Importance of Solubility Data

In the trajectory of drug development, the physical properties of an active pharmaceutical ingredient (API) or its intermediates are as critical as its biological activity. Solubility, in particular, governs the efficiency of chemical reactions, the feasibility of purification by crystallization, and the choice of analytical methodologies. For a key intermediate like this compound, whose structure is designed to impart specific binding and metabolic properties, a well-defined solubility profile is essential.[1] It allows chemists to select appropriate solvent systems that ensure homogeneity in reaction mixtures, prevent premature precipitation of materials, and maximize yield and purity during isolation. This guide serves as a foundational resource for scientists, providing both theoretical predictions and a practical framework for the empirical measurement of this critical parameter.

Physicochemical Profile of this compound

The solubility behavior of a molecule is intrinsically linked to its structure. The key physicochemical properties of this compound are summarized below, providing the basis for solubility prediction.

PropertyValueSource
CAS Number 866144-02-7[1][2]
Molecular Formula C₇H₄FN₃O₂[1][2]
Molecular Weight 181.12 g/mol [1][2]
Melting Point 190-192 °C[1][3]
Appearance Pale brown solid[3]
Storage Conditions 2-8°C, sealed, dry[1][3]

Molecular Structure Analysis: The structure of this compound contains several functional groups that dictate its polarity and potential for intermolecular interactions:

  • Indazole Core: A bicyclic aromatic system that provides a rigid, somewhat nonpolar backbone.

  • N-H Group: The pyrazole-like proton is a hydrogen bond donor, enabling interaction with protic and polar aprotic solvents.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group that significantly increases the molecule's overall polarity and can act as a hydrogen bond acceptor.

  • Fluorine Atom (-F): An electronegative atom that contributes to the local dipole moment of the molecule.

Based on this structure, the molecule is decidedly polar. Therefore, its solubility is expected to be poor in nonpolar solvents and favorable in polar solvents, particularly those capable of accepting hydrogen bonds.

Predicted Solubility Profile and Analogue Data

While specific quantitative solubility data for this compound is not extensively published, a reliable profile can be predicted by applying the "like dissolves like" principle and by examining data from structurally similar nitroindazole compounds.[4][5]

Theoretical Prediction:

  • High Solubility Expected: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar nitro group and accept a hydrogen bond from the indazole N-H.

  • Moderate Solubility Expected: In polar protic solvents like ethanol and methanol, and other polar aprotic solvents like acetone and acetonitrile. These solvents can engage in hydrogen bonding, but their overall solvating power for this specific structure may be less than that of DMSO or DMF.

  • Low to Negligible Solubility Expected: In nonpolar solvents such as hexanes, cyclohexane, and toluene, which lack the polarity and hydrogen bonding capability to overcome the crystal lattice energy of this polar solid.

  • Aqueous Solubility: Expected to be very low due to the predominantly organic and aromatic character of the molecule, though the polar groups may impart slight solubility.

Supporting Data from Analogous Compounds: The following table summarizes available solubility data for compounds with high structural similarity, reinforcing the predicted profile.

CompoundSolventReported SolubilitySource
7-Nitroindazole DMSOSoluble to 100 mM[6][7]
EthanolSoluble to 20 mM[6][7]
3-Methyl-6-nitroindazole DMFHighest solubility among tested solvents[8]
WaterLowest solubility among tested solvents[8]
4-Fluoro-1H-indazole DMSOSlightly Soluble[9]
MethanolSlightly Soluble[9]

The data consistently show that polar aprotic solvents like DMSO and DMF are excellent solvents for nitroindazoles, while water is a poor solvent.[6][7][8] This trend strongly suggests that this compound will follow a similar pattern.

Gold-Standard Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a robust and reproducible experimental method is required. The equilibrium shake-flask method is the industry gold standard for determining the thermodynamic solubility of a solid in a solvent.

Causality Behind the Method: This protocol is designed to be a self-validating system. By using an excess of the solid and allowing sufficient time for equilibration, the resulting solution is, by definition, saturated. This ensures that the measured concentration represents the true thermodynamic solubility at the specified temperature, not a kinetic or supersaturated state.

Equipment and Reagents
  • Solute: this compound, crystalline solid.

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

  • Vials: Glass vials with screw caps and PTFE-lined septa (e.g., 4 mL or 20 mL).

  • Agitation Device: Orbital shaker or rotator placed in a temperature-controlled incubator.

  • Filtration: Syringes and 0.22 µm chemically-resistant syringe filters (e.g., PTFE).

  • Analytical Balance: For accurate weighing of solute and for gravimetric analysis.

  • Quantification Instrument: HPLC-UV system or a UV-Vis spectrophotometer.

  • Volumetric Glassware: For preparation of standards and dilutions.

Step-by-Step Experimental Procedure
  • Preparation: Add a precisely weighed excess amount of this compound to a series of vials. An amount that is visually in excess after equilibration (e.g., 10-20 mg per 1 mL of solvent) is a good starting point.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on the shaker inside a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). Agitate the slurries for a period sufficient to ensure equilibrium is reached, typically 24 to 72 hours.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow excess solid to settle.

  • Filtration: Carefully draw the supernatant into a syringe, avoiding the solid material at the bottom. Attach a 0.22 µm syringe filter and discard the first portion of the filtrate (e.g., 0.2-0.5 mL) to saturate the filter membrane and avoid adsorption effects. Collect the remaining clear, saturated solution into a clean vial. This filtration step is critical to ensure no solid particulates are carried over, which would artificially inflate the measured concentration.

  • Dilution: Accurately dilute a known volume of the saturated filtrate with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Determine the concentration by comparing the instrument response against a pre-prepared calibration curve of known concentrations.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the final value in standard units such as mg/mL or mmol/L (mM).

    Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

Visualized Workflows and Relationships

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

G cluster_prep 1. Preparation cluster_eq 2. Equilibration cluster_analysis 3. Analysis weigh Weigh excess solid add_solvent Add known volume of solvent weigh->add_solvent to vial agitate Agitate at constant T (24-72 hours) add_solvent->agitate settle Settle solids (>2 hours) agitate->settle filtrate Filter supernatant (0.22 µm PTFE filter) settle->filtrate dilute Dilute filtrate accurately filtrate->dilute quantify Quantify via HPLC-UV (vs. calibration curve) dilute->quantify report report quantify->report Calculate & Report (mg/mL or mM)

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

G cluster_features cluster_solvents compound This compound polar_groups Polar Groups (-NO2) h_donor H-Bond Donor (N-H) polar_aprotic Polar Aprotic (DMSO, DMF) polar_groups->polar_aprotic Strong Affinity nonpolar Nonpolar (Hexane, Toluene) polar_groups->nonpolar Weak Affinity h_donor->polar_aprotic Strong Affinity (H-bond acceptor) polar_protic Polar Protic (Ethanol, Methanol) h_donor->polar_protic Moderate Affinity h_donor->nonpolar Weak Affinity

Caption: Intermolecular forces driving solubility in different solvent classes.

Conclusion

While published quantitative data is scarce, a strong, theoretically-sound prediction can be made for the solubility of this compound. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents, and poorly soluble in nonpolar media. This profile is consistent with its highly polar molecular structure and is strongly supported by solubility data from close structural analogues. For researchers requiring precise quantitative data for process modeling, reaction design, or purification development, the detailed equilibrium shake-flask protocol provided in this guide offers a reliable and authoritative method for its determination. Adherence to this methodology will ensure the generation of high-quality, reproducible data crucial for advancing pharmaceutical development projects.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Solubility of Organic Compounds. (2023, August 31).
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).
  • 3-Methyl-6-nitroindazole CAS#: 6494-19-5 - ChemicalBook. (n.d.).
  • This compound | CymitQuimica. (n.d.).
  • 4-FLUORO (1H)INDAZOLE - LookChem. (n.d.).
  • 866144-02-7(4-FLUORO-7-NITRO INDAZOLE) Product Description - ChemicalBook. (n.d.).
  • 7-Nitroindazole | 2942-42-9 - ChemicalBook. (n.d.).
  • 7-Nitroindazole CAS#: 2942-42-9 - ChemicalBook. (n.d.).
  • This compound | CAS 866144-02-7 | SCBT. (n.d.).
  • This compound (Cas 866144-02-7) - Parchem. (n.d.).

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Spectroscopic Profile of 4-Fluoro-7-Nitro-1H-Indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 4-Fluoro-7-Nitro-1H-Indazole

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₄FN₃O₂ and a molecular weight of approximately 181.12 g/mol .[1][2][3][4] Its structure, featuring an indazole core substituted with a fluorine atom and a nitro group, makes it a valuable building block in medicinal chemistry. These functional groups are known to modulate the electronic and pharmacokinetic properties of molecules, making this compound a key intermediate in the synthesis of bioactive agents, particularly kinase inhibitors for neurological and oncological research.[1] The compound is typically a solid with a melting point in the range of 190-192 °C.[1][5]

The structural characterization of such molecules is fundamental to ensuring their purity and confirming their identity before use in further synthetic steps. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Atom Numbering

For clarity in the discussion of spectral data, the standard IUPAC numbering system for the 1H-indazole ring is employed.

cluster_0 This compound cluster_1 Atom Numbering mol N1 N1 N2 N2 C3 C3 C3a C3a C4 C4 C5 C5 C6 C6 C7 C7 C7a C7a

Figure 1: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects on the indazole core.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the N-H proton of the indazole ring. The fluorine atom at C4 and the nitro group at C7 will significantly influence the chemical shifts and coupling patterns of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~13.5 - 14.5br s-1HN1-H
~8.5 - 8.7dJ(H,H) ≈ 8.01HH5
~8.3 - 8.5s-1HH3
~7.4 - 7.6ddJ(H,H) ≈ 8.0, J(H,F) ≈ 4.01HH6

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Note: These are predicted values and may vary based on experimental conditions.

Interpretation:

  • N1-H: The proton on the nitrogen of the indazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

  • H5: This proton is adjacent to the electron-withdrawing nitro group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H6.

  • H3: The proton at the 3-position is typically a singlet in 1H-indazoles.

  • H6: This proton will be split into a doublet of doublets due to coupling with both the adjacent H5 proton and the fluorine atom at C4.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms attached to the fluorine and nitro groups will show characteristic chemical shifts and, in the case of C4, a large coupling constant with the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~155 - 160 (d, ¹J(C,F) ≈ 240-250 Hz)C4
~145 - 150C7
~140 - 145C7a
~135 - 140C3
~125 - 130C5
~120 - 125C3a
~110 - 115 (d, ²J(C,F) ≈ 20-25 Hz)C6

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz. Note: These are predicted values. The carbon attached to fluorine (C4) will appear as a doublet with a large coupling constant.

Interpretation:

  • C4: The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C,F)).

  • C7: The carbon attached to the nitro group will be significantly deshielded.

  • C6: This carbon will show a smaller two-bond coupling to the fluorine atom (²J(C,F)).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching
3100 - 3000MediumC-H stretching (aromatic)
~1620MediumC=C stretching (aromatic)
1520 - 1480StrongAsymmetric NO₂ stretching
1350 - 1320StrongSymmetric NO₂ stretching
1250 - 1150StrongC-F stretching
~750StrongC-H out-of-plane bending

Sample Preparation: KBr pellet or ATR. Note: These are predicted values.

Interpretation:

  • The broad band in the high-frequency region is characteristic of the N-H stretching vibration.

  • The strong absorptions around 1500 cm⁻¹ and 1335 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group, respectively.

  • A strong band in the 1250-1150 cm⁻¹ region is expected for the C-F bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
181High[M]⁺ (Molecular Ion)
151Medium[M - NO]⁺
135Medium[M - NO₂]⁺
108Medium[M - NO₂ - HCN]⁺

Ionization Method: Electron Ionization (EI). Note: Fragmentation patterns are predicted and may vary.

Interpretation:

  • The molecular ion peak [M]⁺ at m/z 181 would confirm the molecular weight of the compound.

  • Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 amu) and NO₂ (46 amu).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above for a solid organic compound like this compound.

cluster_0 General Spectroscopic Analysis Workflow Sample Solid Sample (this compound) Prep Sample Preparation Sample->Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C) Prep->NMR_Acq IR_Acq IR Data Acquisition Prep->IR_Acq MS_Acq MS Data Acquisition Prep->MS_Acq Analysis Data Processing and Spectral Interpretation NMR_Acq->Analysis IR_Acq->Analysis MS_Acq->Analysis Report Structural Confirmation and Reporting Analysis->Report

Figure 2: General workflow for spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[6]

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[6]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.[6]

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.[6]

Mass Spectrometry (EI Method)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).[6]

  • Method of Introduction: Introduce the sample into the mass spectrometer, often via direct insertion probe for solids or after passing through a gas chromatograph (GC-MS).

  • Data Acquisition: The sample is ionized in the gas phase by a beam of high-energy electrons (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of ion abundance versus m/z.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data presented in this guide provide a comprehensive spectroscopic profile of this compound. This information is invaluable for the unambiguous identification and characterization of this compound in a research and development setting. While these are predicted values, they are based on well-established principles and provide a strong foundation for interpreting experimental data.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

  • ChemUniverse. This compound [P78622]. Available from: [Link]

  • ResearchGate. FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole | Request PDF. Available from: [Link]

  • ResearchGate. FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Available from: [Link]

  • Nine Chongqing Chemdad Co., Ltd. 4-FLUORO-7-NITRO INDAZOLE. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • PubMed Central (PMC). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

  • PubChem. 7-Nitroindazole. Available from: [Link]

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a Fluorogenic Probe

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for 4-fluoro-7-nitro-2,1,3-benzoxadiazole, commonly known as NBD-F. While the query specified 4-fluoro-7-nitro-1H-indazole, the vast body of scientific literature points to NBD-F, a structurally related benzofurazan, as the compound widely utilized for its fluorogenic properties in biological research. This guide will clarify the nomenclature, delve into the core chemical mechanism, and provide practical insights and protocols for its application. We will explore its function not as a classical pharmacological agent, but as a sophisticated chemical tool whose "mechanism of action" lies in its covalent modification of biological molecules, enabling their detection and quantification.

Introduction and Clarification of Nomenclature

In the field of biochemical analysis and cellular imaging, precise molecular tools are indispensable. Among these, fluorogenic reagents, which become fluorescent upon reacting with a target, offer high sensitivity and specificity. A prominent member of this class is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).

It is crucial to distinguish NBD-F from this compound[1][2][3]. While both are heterocyclic compounds containing fluoro and nitro groups, their core ring structures differ. This compound is primarily described as an intermediate in the synthesis of pharmaceuticals, such as kinase inhibitors[1][4][5]. Its inherent biological mechanism of action is not extensively characterized in the public domain. In contrast, NBD-F is a well-established and widely used fluorogenic probe[6][7]. Given the overlap in naming and the extensive literature on NBD-F's application as a derivatizing agent, this guide will focus on the mechanism of action of NBD-F.

NBD-F itself is a non-fluorescent molecule. Its utility stems from its ability to covalently react with primary and secondary amines, as well as thiols, to yield highly fluorescent and stable adducts[6][7][8]. This reaction forms the basis of its application in a multitude of analytical techniques.

Core Mechanism of Action: Nucleophilic Aromatic Substitution

The primary mechanism of action of NBD-F is a nucleophilic aromatic substitution (SNAr) reaction. The benzoxadiazole ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the heterocyclic ring system. This renders the fluorine-bearing carbon atom at position 4 highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds as follows:

  • Nucleophilic Attack: A nucleophilic group, such as the lone pair of electrons on the nitrogen of an amine or the sulfur of a thiol, attacks the carbon atom bonded to the fluorine atom.

  • Formation of a Meisenheimer Complex: This attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance across the electron-deficient ring system.

  • Departure of the Leaving Group: The complex then collapses with the expulsion of the fluoride ion, a good leaving group, to restore the aromaticity of the ring.

  • Formation of a Fluorescent Adduct: The final product is a stable, fluorescent NBD-amine or NBD-thioether derivative.[9]

This reaction is highly efficient and proceeds under mild conditions, making it suitable for use with sensitive biological samples.[10][11] The resulting NBD-labeled compounds are intensely colored and exhibit strong fluorescence in the green region of the spectrum.[11]

SNAr_Mechanism Figure 1: NBD-F Nucleophilic Aromatic Substitution Mechanism NBD_F NBD-F (Non-fluorescent) Meisenheimer Meisenheimer Complex (Transient Intermediate) NBD_F->Meisenheimer + Nucleophile Nucleophile R-NH₂ or R-SH (Nucleophile) NBD_Adduct NBD-Adduct (Fluorescent) Meisenheimer->NBD_Adduct - F⁻ Fluoride F⁻

Figure 1: NBD-F Nucleophilic Aromatic Substitution Mechanism
Reactivity with Amines vs. Thiols

NBD-F reacts with both primary and secondary amines and thiols.[9] The reactivity is pH-dependent, as the nucleophile must be in its deprotonated state (e.g., -NH₂ or -S⁻) to be effective. Therefore, the reaction is typically carried out in a slightly basic buffer (pH 8-10)[11][12].

  • Amines: The reaction with primary and secondary amines yields stable NBD-amino derivatives with excitation maxima around 465-485 nm and emission maxima around 535-540 nm.[7] This makes NBD-F an excellent tool for the derivatization of amino acids, peptides, and proteins for analysis by high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE).[13]

  • Thiols: NBD-F also reacts readily with sulfhydryl groups in molecules like cysteine and glutathione.[9][10] The resulting NBD-thioether adducts, however, may have different photophysical properties and stability compared to their amine counterparts.[14] In some cases, NBD-thioether conjugates can be less stable, potentially leading to label migration to nearby amine residues.[14] Despite this, NBD-F and its derivatives are valuable probes for detecting and imaging thiols in biological systems.[15][16][17]

Applications in Biological Research

The fluorogenic reaction of NBD-F is the cornerstone of its utility in life sciences research. This "mechanism of action" allows for the sensitive detection and quantification of a wide range of biologically important molecules.

Quantitative Analysis of Amino Acids and Biogenic Amines

A primary application of NBD-F is in the pre-column derivatization of amino acids for HPLC analysis with fluorescence detection.[8][18][19] This method offers several advantages:

  • High Sensitivity: The fluorescence of the NBD-adducts allows for detection limits in the femtomole range.[6][18]

  • Mild Reaction Conditions: The derivatization can be performed at moderate temperatures (e.g., 60°C) and in a short time frame, preserving the integrity of the analytes.[11]

  • Stable Derivatives: The resulting NBD-amino acids are stable, allowing for robust and reproducible analysis.[8]

Parameter Value Reference
Excitation Wavelength (λEx) ~470 nm[6][11]
Emission Wavelength (λEm) ~530 nm[6][11]
Typical Reaction pH 8.0 - 10.0[11][12]
Typical Reaction Temperature 50 - 60 °C[11][12]
Typical Reaction Time 1 - 30 min[11][12]
Limit of Detection ~10 fmol[6]
Table 1: Key Parameters for NBD-F Derivatization
Fluorescent Labeling and Bioimaging of Thiols

Intracellular thiols, such as glutathione (GSH) and cysteine (Cys), play critical roles in maintaining cellular redox homeostasis. NBD-based probes are widely used for their detection and imaging in living cells.[15][20] The reaction of NBD-F with intracellular thiols leads to a significant increase in fluorescence, allowing for the visualization of thiol distribution and dynamics.[15][17] These probes are cell-permeable and exhibit a "turn-on" fluorescence response upon reacting with thiols, providing a high signal-to-background ratio.[15][17]

Experimental Protocols

Protocol: Pre-column Derivatization of Amino Acids for HPLC

This protocol is a generalized procedure for the derivatization of amino acids in a sample for subsequent HPLC analysis.

HPLC_Workflow Figure 2: HPLC Derivatization Workflow Step1 1. Prepare Sample Solution Step3 3. Mix Sample, Borate Buffer (pH 8-9.5), and NBD-F Solution Step1->Step3 Step2 2. Prepare NBD-F Solution (e.g., 100 mM in Acetonitrile) Step2->Step3 Step4 4. Incubate at 60°C for 1-7 min Step3->Step4 Step5 5. Stop Reaction (e.g., Cool on ice & add HCl) Step4->Step5 Step6 6. Inject into HPLC System for Analysis Step5->Step6

Figure 2: HPLC Derivatization Workflow

Materials:

  • Sample containing amino acids

  • Borate buffer (50 mM, pH 8.0-9.5)

  • NBD-F solution (e.g., 100 mM in acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 50 mM)

  • Heating block or water bath

  • HPLC system with a fluorescence detector (Ex: 470 nm, Em: 530 nm)

Procedure:

  • Sample Preparation: Prepare the sample in a suitable buffer, such as 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.[11]

  • Reaction Mixture: In a microcentrifuge tube, mix 300 µL of the sample solution with 100 µL of 100 mM NBD-F in acetonitrile solution.[11] For different sample concentrations, the ratios may need optimization.

  • Incubation: Heat the mixture at 60°C for 1-7 minutes.[8][11] The optimal time may vary depending on the specific amino acids and their concentrations.

  • Reaction Termination: Immediately after incubation, cool the reaction vial on an ice bath to stop the reaction.[11]

  • Acidification: Add 400 µL of 50 mM HCl to the reaction mixture.[11] This step stabilizes the derivatives and prepares the sample for injection.

  • Analysis: Inject an appropriate volume of the final mixture into the HPLC system for separation and detection of the NBD-labeled amino acids.

Protocol: Bioimaging of Intracellular Thiols

This protocol provides a general guideline for using NBD-based probes for imaging thiols in live cells.

Materials:

  • Live cells cultured on coverslips or in imaging dishes

  • NBD-based thiol probe (e.g., a cell-permeable NBD-ether derivative)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

  • Probe Loading: Prepare a stock solution of the NBD-based probe in DMSO. Dilute the stock solution to a final working concentration (e.g., 5-25 µM) in serum-free medium or PBS.

  • Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate for 10-30 minutes at 37°C.[15]

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any excess, unreacted probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. Use an excitation wavelength around 470-488 nm and collect the emission around 530-560 nm.

Broader Context: The Indazole Scaffold in Pharmacology

While this guide has focused on the well-documented mechanism of NBD-F as a chemical probe, it is worth noting that the indazole scaffold is a privileged structure in medicinal chemistry.[4] For instance, 7-nitroindazole (a related compound lacking the fluoro group and with a different ring system) is known to be a selective inhibitor of neuronal nitric oxide synthase (nNOS).[21] This indicates that the core indazole ring can indeed possess direct biological activity. The fluorine and nitro groups on this compound are known to enhance binding selectivity and metabolic stability in drug design, suggesting its primary role as a building block for more complex, pharmacologically active molecules.[1]

Conclusion

The "mechanism of action" of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is fundamentally a chemical one: a rapid and efficient nucleophilic aromatic substitution reaction with amines and thiols. This reaction transforms a non-fluorescent molecule into a highly fluorescent adduct, a property that has been masterfully exploited by researchers. This mechanism allows NBD-F to serve as a powerful tool for the sensitive quantification of amino acids, the labeling of proteins, and the imaging of crucial cellular components like thiols. Understanding this core mechanism is key to effectively applying NBD-F and its derivatives in a wide array of biological and chemical research, ultimately enabling deeper insights into complex biological systems.

References

  • Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F). (n.d.). ResearchGate. Retrieved from [Link]

  • Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • Derivatization scheme for amino acids with NBD-F. (n.d.). ResearchGate. Retrieved from [Link]

  • Application of NBD-F for the determination of amines, amino acids and... (n.d.). ResearchGate. Retrieved from [Link]

  • A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent. (2004). Biomedical Chromatography, 18(9), 630-6. Retrieved from [Link]

  • A Highly Selective Fluorescent Probe for Thiol Bioimaging. (2007). Organic Letters, 9(22), 4443-4446. Retrieved from [Link]

  • NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities. (2020). Organic & Biomolecular Chemistry, 18(21). Retrieved from [Link]

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The Ascendant Role of Fluorinated Indazoles in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated indazoles, a class of heterocyclic compounds that has demonstrated significant therapeutic potential across a range of diseases, most notably in oncology. We will delve into the synthetic strategies for accessing these molecules, elucidate their mechanisms of action with a focus on kinase inhibition, and present a comprehensive overview of their diverse therapeutic applications, supported by preclinical and clinical data. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights into the burgeoning field of fluorinated indazoles.

The Fluorine Advantage in the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. It is a bioisostere of purine and is capable of engaging in key hydrogen bonding interactions with biological targets. The introduction of fluorine atoms into the indazole core can profoundly and beneficially alter its physicochemical and pharmacokinetic properties.

The high electronegativity and small van der Waals radius of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often translates to a longer in vivo half-life and improved oral bioavailability.[1]

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[2]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target engagement.

  • Altered Conformation and Binding Affinity: The introduction of fluorine can induce specific conformational preferences in a molecule, leading to a more favorable interaction with the target protein and, consequently, higher potency and selectivity.

These advantageous properties have propelled the investigation of fluorinated indazoles in a multitude of therapeutic areas.

Synthetic Strategies for Accessing Fluorinated Indazoles

The synthesis of fluorinated indazoles can be broadly approached in two ways: by constructing the indazole ring from fluorinated precursors or by direct fluorination of a pre-existing indazole scaffold.

Synthesis from Fluorinated Precursors

A common strategy involves the cyclization of fluorinated aryl hydrazones. For instance, 7-fluoroindazole can be synthesized from 2,3-difluorobenzaldehyde and hydrazine hydrate.

Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole [3]

  • To 2,3-difluorobenzaldehyde (1.85 g), add hydrazine monohydrate (3 mL).

  • Heat the reaction mixture with stirring at 180°C for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) to the cooled mixture to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • The filtrate can be extracted with dichloromethane to recover any remaining product.

  • Combine the precipitate and the residue from the evaporated organic extract and purify by silica gel column chromatography using a chloroform/acetone eluent to afford 7-fluoro-1H-indazole.

Direct C-H Fluorination

Recent advances in synthetic methodology have enabled the direct, regioselective fluorination of the indazole ring. A notable example is the C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI).[1][4]

Experimental Protocol: C-3 Fluorination of 2H-Indazole using NFSI [1][4]

  • In a reaction vessel, dissolve the 2H-indazole substrate (1.0 mmol) in water (5 mL).

  • Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol).

  • Stir the reaction mixture vigorously at room temperature under ambient air for the time indicated by TLC analysis.

  • Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-fluoro-2H-indazole.

This method is advantageous due to its mild reaction conditions, use of water as a green solvent, and high regioselectivity.[4]

Synthesis of N-Substituted Fluorinated Indazoles

N-functionalization of the indazole ring is a common strategy to modulate the compound's properties and explore different regions of the target's binding pocket. This can be achieved through various methods, including copper-catalyzed N-arylation of ortho-chlorinated arylhydrazones before cyclization.[5]

Mechanism of Action: A Focus on Kinase Inhibition

A significant proportion of research into the therapeutic applications of fluorinated indazoles has focused on their role as protein kinase inhibitors.[6] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Fluorinated indazoles often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The indazole core mimics the purine ring of ATP, and the nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase, a key determinant of binding affinity.

Visualization of a Representative Kinase Inhibition Pathway

The following diagram illustrates the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway by a fluorinated indazole inhibitor.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream FluorinatedIndazole Fluorinated Indazole Inhibitor FluorinatedIndazole->Dimerization Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) pathway.

Therapeutic Applications of Fluorinated Indazoles

The unique properties conferred by fluorine have led to the exploration of fluorinated indazoles in a wide array of therapeutic areas.

Anticancer Activity

Fluorinated indazoles have shown significant promise as anticancer agents, primarily through their action as kinase inhibitors.

Compound/Class Target Kinase(s) IC50/EC50 Therapeutic Indication Reference
6-fluoroindazole derivativeROCK114 nMCancer, Hypertension[4]
5-fluoroindazole derivativesp38 Kinase<10 µMInflammatory Diseases, Cancer[4][7]
7-fluoroindazole derivativesSyk10-50 nMInflammatory Disorders, Cancer[7]
Monofluorinated 3-guanidyl-indazolesF1F0-ATPase<5 µMCancer[4][7]
Benzimidazole-indazole derivative (22f)FLT3/D835Y0.199 nMAcute Myeloid Leukemia[8]
Anti-inflammatory Activity

Fluorinated indazoles have also been investigated for their potential in treating inflammatory diseases. For example, a 6-fluoroindazole scaffold was developed as a selective antagonist of the TRPA1 cation channel with an IC50 of 0.043 µM, demonstrating in vivo anti-inflammatory activity.[4][7]

Antiviral Activity

Certain 5-fluoroindazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV.[4]

ADME/Tox Profile of Fluorinated Indazoles

A critical aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. The fluorination of indazoles often leads to favorable ADME properties.

Compound Parameter Value Species Reference
6-fluoroindazole (52)Oral Bioavailability61%-[4]
6-fluoroindazoles (53a, 53b)Oral Bioavailability49%, 53%Rat[4]
GNE-A (fluorinated pyrazolo[3,4-b]pyridine)Oral Bioavailability11.2% - 88.0%Rat, Mouse, Monkey, Dog[9]
GNE-APlasma Protein Binding96.7-99.0%-[9]
CF3-substituted indazole analog of UT-155Metabolic Half-life (t½)53.71 minMouse[1]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay [1]

  • Preparation of Reagents: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a phosphate buffer (pH 7.4) and an NADPH regenerating system.

  • Incubation: In a 96-well plate, add liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL. Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Biological Evaluation of Fluorinated Indazoles

A multi-faceted approach is required to evaluate the biological activity of fluorinated indazoles.

Workflow for Biological Evaluation

G Start Fluorinated Indazole Compound BiochemAssay Biochemical Assay (e.g., In Vitro Kinase Assay) Start->BiochemAssay CellBasedAssay Cell-Based Assay (e.g., MTT, Cell Viability) Start->CellBasedAssay Lead Lead Optimization BiochemAssay->Lead MechanismStudy Mechanism of Action Study (e.g., Western Blot) CellBasedAssay->MechanismStudy ADMETox In Vitro ADME/Tox Profiling CellBasedAssay->ADMETox MechanismStudy->Lead ADMETox->Lead InVivo In Vivo Animal Model Studies Lead->InVivo

Caption: Workflow for the biological evaluation of fluorinated indazoles.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated indazole compound for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Fluorinated Indazoles in Clinical Trials

The promising preclinical data for several fluorinated indazoles has led to their advancement into clinical trials. While specific clinical trial data for a broad range of fluorinated indazoles is not always publicly available, the indazole scaffold is present in several FDA-approved drugs, highlighting its clinical relevance. Further investigation is ongoing to bring more fluorinated indazole derivatives to the clinic.

Conclusion and Future Perspectives

Fluorinated indazoles represent a highly promising class of therapeutic agents with diverse biological activities. Their advantageous pharmacokinetic properties, stemming from the strategic incorporation of fluorine, make them attractive candidates for drug development. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of new and improved fluorinated indazole-based therapies for a range of human diseases. As our ability to rationally design and synthesize these molecules improves, we can expect to see a growing number of fluorinated indazoles entering and progressing through clinical development.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]

  • Synthesis of Fluorinated Imidazole[4,5f][7][10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. PubMed. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]

  • Design strategy of indazole derivatives. ResearchGate. [Link]

  • Structure of fluorinated indazole derivatives 41–46. ResearchGate. [Link]

  • Effect of the fluorine atom on metabolic stability. % remaining: quantity of the compound that remained after incubation with human liver microsomes (HLMs). ResearchGate. [Link]

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  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. PubMed. [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. [Link]

  • New Indazole–1,2,3–Triazoles as Potent Antimicrobial Agents: Design, Synthesis, Molecular modeling and In silico ADME profiles. ResearchGate. [Link]

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  • Synthesis, in vitro cytotoxicity, molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole derivatives. PubMed. [Link]

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A Technical Guide to 4-Fluoro-7-Nitro-1H-Indazole: A Prospective Nitric Oxide Synthase Inhibitor for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its production is tightly regulated by a family of enzymes known as nitric oxide synthases (NOS). Dysregulation of NOS activity, particularly the neuronal (nNOS) and inducible (iNOS) isoforms, is implicated in a range of disorders, including neurodegenerative diseases, inflammation, and septic shock. Consequently, the development of potent and selective NOS inhibitors is of significant therapeutic interest. This technical guide provides an in-depth analysis of 4-fluoro-7-nitro-1H-indazole, a promising but currently under-characterized molecule, as a potential NOS inhibitor. Drawing upon the well-established inhibitory profile of the parent compound, 7-nitroindazole, and the known effects of fluorination in medicinal chemistry, we present a prospective evaluation of this compound's mechanism of action, isoform selectivity, and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the nitric oxide pathway.

The Critical Role of Nitric Oxide Synthases in Health and Disease

Nitric oxide, a gaseous signaling molecule, is endogenously produced through the conversion of L-arginine to L-citrulline by three distinct isoforms of nitric oxide synthase[1]:

  • Neuronal Nitric Oxide Synthase (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS plays a crucial role in neurotransmission and synaptic plasticity. However, its overactivation is linked to excitotoxicity and neurodegenerative conditions such as Parkinson's and Alzheimer's diseases[2][3].

  • Inducible Nitric Oxide Synthase (iNOS or NOS-2): As its name suggests, iNOS is expressed in response to immunological stimuli, such as cytokines and endotoxins. While essential for host defense, prolonged and excessive NO production by iNOS can lead to tissue damage in chronic inflammatory diseases and septic shock.

  • Endothelial Nitric Oxide Synthase (eNOS or NOS-3): Predominantly located in endothelial cells, eNOS is responsible for the production of NO that regulates vascular tone, blood pressure, and platelet aggregation. Inhibition of eNOS is generally considered undesirable due to the potential for cardiovascular side effects.

The distinct roles of the NOS isoforms underscore the critical need for the development of isoform-selective inhibitors to achieve targeted therapeutic effects while minimizing off-target toxicities.

Indazole Derivatives as a Privileged Scaffold for NOS Inhibition

The indazole core has emerged as a valuable scaffold in the design of potent NOS inhibitors. Among these, 7-nitro-1H-indazole (7-NI) is a well-characterized and widely studied compound that exhibits preferential inhibition of nNOS both in vitro and in vivo[4][5][6][7][8].

Mechanism of Action of 7-Nitroindazole

The inhibitory activity of 7-NI is attributed to its ability to act as a heme-binding ligand in the active site of the NOS enzyme, thereby competing with the binding of the substrate, L-arginine[9]. The nitro group at the 7-position is crucial for its inhibitory potency.

The Emergence of this compound: A Prospective Analysis

While 7-nitroindazole has been a valuable research tool, its therapeutic potential is limited by factors such as metabolic instability. The strategic introduction of fluorine atoms into drug candidates is a well-established approach in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties.

Chemical Properties of this compound
PropertyValue
CAS Number 866144-02-7[1][2][3][10][11]
Molecular Formula C₇H₄FN₃O₂[1][2][3]
Molecular Weight 181.12 g/mol [1][3]
Melting Point 190-192 °C[3][11]
Appearance Solid[2][11]
The Anticipated Impact of 4-Fluoro Substitution

The introduction of a fluorine atom at the 4-position of the 7-nitroindazole scaffold is predicted to confer several advantageous properties:

  • Enhanced Potency and Selectivity: Fluorination of the aromatic ring of indazole-based NOS inhibitors has been shown to increase inhibitory potency and selectivity for iNOS (NOS-II)[12]. The electron-withdrawing nature of fluorine can modulate the electronic environment of the indazole ring, potentially leading to stronger interactions with the active site of the target NOS isoform. It is hypothesized that the 4-fluoro substituent could enhance the binding affinity of the 7-nitroindazole core, leading to a more potent inhibitor.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes[13]. This can lead to a longer biological half-life and improved pharmacokinetic profile.

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes and the blood-brain barrier, a particularly relevant property for targeting nNOS in the central nervous system.

Caption: Chemical structure of this compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-fluoro-6-methylaniline. The synthesis would likely involve a diazotization reaction followed by cyclization.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols for the Evaluation of NOS Inhibitory Activity

To validate the predicted activity of this compound, a series of in vitro and cell-based assays are required.

In Vitro NOS Inhibition Assay (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.

Protocol:

  • Reagent Preparation:

    • Griess Reagent: A solution containing 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • NOS Enzyme: Purified recombinant human nNOS, iNOS, and eNOS.

    • Cofactors: L-arginine, NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (for nNOS and eNOS).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NOS enzyme, and cofactors.

    • Add varying concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO) to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., L-NAME).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding L-arginine.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an appropriate quenching agent.

    • Add the Griess reagent to each well and incubate in the dark at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NOS inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for NOS Inhibition

Cell-based assays provide a more physiologically relevant system to evaluate the efficacy of NOS inhibitors. For example, lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be used to assess iNOS inhibition.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Perform the Griess assay on the supernatant as described above to quantify nitrite levels.

  • Data Analysis:

    • Determine the effect of the compound on NO production in stimulated cells and calculate the IC₅₀ value.

Caption: A logical workflow for the evaluation of this compound.

Future Research and Therapeutic Perspectives

The prospective analysis presented in this guide suggests that this compound is a compelling candidate for further investigation as a nitric oxide synthase inhibitor. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and validation of a robust synthetic route and full spectroscopic characterization of the compound.

  • Comprehensive In Vitro Profiling: Thorough evaluation of its inhibitory activity against all three NOS isoforms to confirm its potency and selectivity profile.

  • In Vivo Pharmacokinetic and Efficacy Studies: Assessment of its metabolic stability, bioavailability, and therapeutic efficacy in relevant animal models of diseases where NOS dysregulation is a key pathological feature.

The unique combination of the well-established 7-nitroindazole scaffold with the strategic placement of a fluorine atom holds significant promise for the development of a new generation of NOS inhibitors with improved drug-like properties.

References

  • Mukherjee, P., Cinelli, M. A., Kang, S., & Silverman, R. B. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews, 43(19), 6814–6838. [Link]

  • Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Beal, M. F. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936–939. [Link]

  • Aldea, M., Cerdà-Nicolàs, M., Marín-García, P., & Ivorra, M. D. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 17(17), 6180–6187. [Link]

  • Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 110(1), 219–224. [Link]

  • Olesen, P. H., Thomsen, C., & Suzdak, P. D. (1997). The selective neuronal NO synthase inhibitor 7-nitro-indazole blocks both long-term potentiation and depotentiation of field EPSPs in rat hippocampal CA1 in vivo. Neurobiology of Learning and Memory, 68(1), 19-29. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Hurd, T. R., Re-Iñigo, A., & Filip, S. V. (2019). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 10(10), 1394-1417. [Link]

  • Nine Chongqing Chemdad Co. (n.d.). 4-FLUORO-7-NITRO INDAZOLE. [Link]

  • Li, H., Raman, C. S., Glaser, C. B., Blasko, E., Young, T. A., Doyle, M. P., & Poulos, T. L. (2001). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. Biochemistry, 40(18), 5399–5406. [Link]

  • Paul-Pletzer, K., Gnanakrishnan, S., & Poulos, T. L. (2003). The selective neuronal NO synthase inhibitor 7-nitro-indazole blocks both long-term potentiation and depotentiation of field EPSPs in rat hippocampal CA1 in vivo. The Journal of Neuroscience, 23(21), 7836-7843. [Link]

  • Fekete, S., Gáti, T., Hegedűs, N., & Kardos, J. (1997). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology, 131(4), 399-405. [Link]

  • Starr, M. S., & Starr, B. S. (1996). 7-Nitroindazole and methylene blue, inhibitors of neuronal nitric oxide synthase and NO-stimulated guanylate cyclase, block MK-801-elicited behaviors in mice. Pharmacology Biochemistry and Behavior, 53(4), 847-853. [Link]

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The Profound Impact of Fluorination on the Electronic Landscape of Nitroaromatic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Synergy of Potent Electron-Withdrawing Moieties

Nitroaromatic compounds form a cornerstone of modern chemistry, finding applications as synthetic intermediates, energetic materials, and pharmacophores.[1] The nitro group (NO₂) is a powerful electron-withdrawing group, a property that significantly influences the reactivity and electronic characteristics of the aromatic ring to which it is attached.[2] When fluorine, the most electronegative element, is introduced into a nitroaromatic scaffold, a powerful synergy emerges. This guide delves into the intricate electronic properties of fluorinated nitroaromatic compounds, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore the fundamental principles governing their behavior, detail experimental methodologies for their characterization, and discuss their diverse applications.

The combination of fluorine and a nitro group imparts unique physicochemical properties, leading to a wide array of applications in medicinal chemistry, materials science, and chemical biology.[3] The strong electron-withdrawing nature of both substituents enhances the electrophilicity of the aromatic ring, making these compounds highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] This enhanced reactivity is a key feature that underpins their utility as versatile synthetic building blocks.

Modulation of Electronic Properties through Fluorination

The introduction of fluorine into a nitroaromatic ring profoundly alters its electronic landscape. This is primarily due to fluorine's strong inductive effect (-I) and weaker, position-dependent mesomeric effect (+M).[6]

Inductive and Mesomeric Effects: A Delicate Balance

The high electronegativity of fluorine leads to a strong polarization of the carbon-fluorine bond, resulting in a significant withdrawal of electron density from the aromatic ring through the sigma framework (inductive effect).[6] While fluorine does possess lone pairs that can be donated to the pi-system (mesomeric effect), this effect is generally weaker compared to its inductive pull, especially when positioned meta to the nitro group.[7] The interplay of these effects governs the overall electron density distribution and, consequently, the compound's reactivity and physicochemical properties.

The nitro group is also a strong electron-withdrawing group, acting through both inductive and mesomeric (-M) effects.[8] The combined influence of fluorine and nitro substituents creates a highly electron-deficient aromatic system.

G Influence of F and NO2 on Aromatic Ring cluster_AromaticRing Aromatic Ring cluster_Substituents Substituents C1 C1-NO2 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4-F C3->C4 C4->C3 e- donation (Mesomeric) C5 C5 C4->C5 C4->C5 e- donation (Mesomeric) C6 C6 C5->C6 C6->C1 NO2 NO2 (-I, -M) NO2->C1 Strong e- withdrawal F F (-I, +M) F->C4 Strong e- withdrawal (Inductive)

Impact on Acidity and Basicity (pKa)

The electron-withdrawing nature of fluorine significantly impacts the acidity of neighboring functional groups. For instance, fluorination of anilines or phenols bearing a nitro group will increase their acidity (decrease the pKa of the corresponding conjugate acid). This is due to the stabilization of the resulting anion through the inductive effect of fluorine.[9] Conversely, the basicity of nitrogen-containing heterocycles is reduced upon fluorination.[10] This modulation of pKa is a critical parameter in drug design, influencing properties like solubility, membrane permeability, and binding affinity to biological targets.[9][11]

Electrochemical Properties: Reduction Potentials

The highly electron-deficient nature of fluorinated nitroaromatic compounds makes them readily reducible. Cyclic voltammetry is a powerful technique to probe these properties. The introduction of fluorine atoms generally leads to a positive shift in the reduction potential, meaning the compound is easier to reduce.[12] This is a direct consequence of the stabilization of the resulting radical anion by the electron-withdrawing fluorine and nitro groups. The number and position of the fluorine atoms can be systematically varied to fine-tune the reduction potential for specific applications.

Quantitative Assessment of Substituent Effects: Hammett Constants

The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using Hammett constants (σ). These values provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The nitro group has a large positive σ value, indicating its strong electron-withdrawing character.[8][13] Fluorine also has a positive σ value, reflecting its electron-withdrawing inductive effect.[8][14]

Substituentσ_metaσ_para
NO₂ +0.71+0.78
F +0.34+0.06
Cl +0.37+0.23
CF₃ +0.43+0.54

Data sourced from various chemical literature, including Wikipedia's compilation of Hammett constants.[8]

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted parent compound through the reaction constant (ρ) and the substituent constant (σ).[15] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

Experimental Characterization Techniques

A multi-faceted approach is necessary for the comprehensive characterization of the electronic properties of fluorinated nitroaromatic compounds.

Cyclic Voltammetry (CV)

Principle: CV is an electrochemical technique used to study the redox behavior of a species in solution. By applying a linearly varying potential to a working electrode and measuring the resulting current, one can determine the reduction and oxidation potentials of the analyte.

Experimental Protocol:

  • Solution Preparation: Dissolve the fluorinated nitroaromatic compound in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Purge the solution with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen. Apply a potential waveform, typically scanning from an initial potential to a switching potential and back.

  • Data Analysis: The resulting voltammogram will show peaks corresponding to reduction and/or oxidation events. The peak potentials provide information about the thermodynamic ease of electron transfer.[16] The peak currents are related to the concentration and diffusion coefficient of the analyte.

G Cyclic Voltammetry Workflow cluster_Preparation Preparation cluster_Measurement Measurement cluster_Analysis Analysis A Dissolve sample in solvent with electrolyte B Assemble 3-electrode cell A->B C Purge with inert gas B->C D Apply potential sweep C->D E Measure current response D->E F Plot current vs. potential (Voltammogram) E->F G Determine reduction/ oxidation potentials F->G

Spectroscopic Techniques
  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption maxima (λ_max) can be correlated with the extent of conjugation and the electronic nature of the substituents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for studying fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing valuable insights into the electron density distribution within the molecule.[17][18] ¹H and ¹³C NMR are also essential for structural elucidation.

Computational Chemistry

Density Functional Theory (DFT) and other computational methods are invaluable for complementing experimental data.[19][20] These calculations can provide insights into:

  • Molecular orbital energies (HOMO and LUMO)

  • Electron density distribution and electrostatic potential maps

  • Theoretical predictions of spectroscopic and electrochemical properties

Applications Driven by Unique Electronic Properties

The distinct electronic characteristics of fluorinated nitroaromatic compounds have led to their use in a variety of fields.

Drug Discovery and Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic profiles.[3][11][21] In the context of nitroaromatic compounds, fluorination can:

  • Enhance Binding Affinity: The strong electron-withdrawing properties can lead to more potent interactions with biological targets, making them effective enzyme inhibitors.[3]

  • Modulate Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life.[9]

  • Improve Membrane Permeability: The lipophilicity of a molecule can be fine-tuned through fluorination, which can enhance its ability to cross cell membranes.[11]

Materials Science
  • Energetic Materials: The high density and strong oxidizing potential of the nitro group, combined with the properties imparted by fluorine, make these compounds candidates for advanced energetic materials with tailored stability and performance.[22][23][24] Fluorination can favorably reduce the melting point and increase the temperature range between melting and decomposition.[22]

  • Organic Electronics: The electron-deficient nature of fluorinated nitroaromatics makes them promising n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and other electronic devices.[25]

Synthetic Intermediates

As previously mentioned, the enhanced reactivity of fluorinated nitroaromatics in SNAr reactions makes them valuable building blocks in organic synthesis.[4][5] The nitro group can be readily reduced to an amine, providing a handle for further functionalization.[3]

Conclusion

The strategic incorporation of fluorine into nitroaromatic compounds provides a powerful tool for modulating their electronic properties with a high degree of precision. The synergistic electron-withdrawing effects of the fluorine and nitro groups create a unique chemical space with broad-ranging applications. A thorough understanding of the fundamental principles governing their behavior, coupled with advanced experimental and computational characterization techniques, is essential for harnessing the full potential of this important class of molecules in drug discovery, materials science, and beyond.

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A Comprehensive Technical Guide to the Stability and Storage of 4-Fluoro-7-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-fluoro-7-nitro-1H-indazole, a critical intermediate in contemporary pharmaceutical research and drug development.[1] Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity and reliability of this valuable compound.

Introduction: The Chemical Significance of this compound

This compound is a heterocyclic aromatic compound featuring an indazole core, further functionalized with a fluorine atom and a nitro group.[2][3] This specific arrangement of functional groups imparts unique electronic properties, making it a valuable building block in the synthesis of bioactive molecules, particularly kinase inhibitors for neurological and oncological research.[1] The fluorine and nitro groups are known to enhance metabolic stability and binding selectivity in drug candidates.[1] Given its role as a high-value intermediate, maintaining its chemical purity and stability is paramount to ensure the reproducibility of experimental results and the quality of downstream products.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.

PropertyValueSource
Molecular Formula C₇H₄FN₃O₂[1][2][3]
Molecular Weight 181.12 g/mol [1][4][5]
Appearance Pale brown to yellow solid/crystalline powder[5][6]
Melting Point 190-192 °C[1][4][5]
Boiling Point 389.9 ± 22.0 °C at 760 mmHg[1]
Purity Typically ≥97%[1][2]

Core Principles of Stability and Degradation

The stability of this compound is influenced by its molecular structure, which includes a nitroaromatic system and an indazole ring. These features suggest potential sensitivity to specific environmental factors.

The Influence of the Nitroaromatic System

Nitroaromatic compounds are known for their reactivity and potential for degradation.[7] The strong electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to nucleophilic attack. Furthermore, nitro groups can be reduced under certain conditions, leading to the formation of nitroso, hydroxylamino, and amino derivatives. Such transformations fundamentally alter the chemical identity and biological activity of the molecule.

The Indazole Ring System

The indazole ring is a robust heterocyclic system. However, the NH group of the pyrazole moiety can be susceptible to substitution reactions. Studies on similar nitro-indazole derivatives have shown that electron-withdrawing nitro groups can increase the molecule's sensitivity to hydrolysis.[8]

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be postulated for this compound. A proactive understanding of these pathways is crucial for designing appropriate storage and handling protocols.

G A This compound B Hydrolysis A->B Moisture/pH extremes C Photodegradation A->C UV/Visible Light D Thermal Degradation A->D High Temperature E Reduction of Nitro Group A->E Reducing Agents F Hydroxylated Impurities B->F G Ring-Opened Products B->G H Photolytic Isomers/Dimers C->H I Decarboxylated/Denitrated Impurities D->I J Amino Derivatives E->J

Figure 1: Postulated Degradation Pathways for this compound.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and preserve the integrity of this compound, the following storage and handling conditions are recommended. These are based on supplier data and general principles for handling nitroaromatic compounds.[9][10][11]

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration slows down potential thermal degradation and other chemical reactions.
Atmosphere Sealed, DryThe compound is moisture-sensitive.[6] A dry, inert atmosphere (e.g., argon or nitrogen) is ideal to prevent hydrolysis.
Light Protect from LightStore in an amber vial or in a dark place to prevent photodegradation.
Container Tightly Sealed, Airtight ContainerPrevents exposure to moisture and atmospheric contaminants.
Handling Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[10][13][14]

Experimental Protocols for Stability Assessment

To ensure the long-term viability of this compound within a research setting, it is advisable to perform periodic stability assessments, especially for long-term projects or when using older batches of the compound. Pharmaceutical stability testing provides a framework for these assessments.[15][16][17]

Experimental Workflow for Stability Testing

The following workflow outlines a systematic approach to evaluating the stability of this compound.

G cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Data Interpretation A Obtain Reference Standard (Time Zero Sample) B Prepare Samples for Each Stress Condition A->B C Acid/Base Hydrolysis (e.g., 0.1N HCl / 0.1N NaOH) B->C D Oxidative Stress (e.g., 3% H₂O₂) B->D E Thermal Stress (e.g., 60°C) B->E F Photostability (ICH Q1B Guidelines) B->F G HPLC/UPLC Analysis (Purity Assessment) C->G D->G E->G F->G H LC-MS Analysis (Impurity Identification) J Compare Stressed Samples to Reference Standard G->J I NMR Spectroscopy (Structural Confirmation) L Determine Degradation Rate and Pathway H->L K Quantify Degradants J->K K->L

Figure 2: Workflow for Forced Degradation and Stability Assessment.

Step-by-Step Protocol for a Basic Stability Check

This protocol describes a simplified stability check that can be performed in a standard research laboratory.

Objective: To assess the purity of a stored sample of this compound against a reference standard.

Materials:

  • Stored sample of this compound

  • Reference standard (a new, unopened vial of the compound or a well-characterized batch)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Sample Preparation:

    • Prepare a solution of the stored sample at the same concentration as the reference standard working solution.

  • HPLC Analysis:

    • Mobile Phase: A typical starting point is a gradient of water and acetonitrile with 0.1% formic acid.

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

    • Inject the reference standard and the stored sample.

  • Data Analysis:

    • Compare the chromatograms of the reference standard and the stored sample.

    • Look for the appearance of new peaks (impurities) or a decrease in the peak area of the main compound in the stored sample.

    • Calculate the purity of the stored sample by dividing the peak area of the main compound by the total peak area of all components.

Conclusion and Best Practices

The chemical integrity of this compound is critical for its successful application in research and development. Adherence to proper storage and handling protocols is essential to prevent degradation and ensure the reliability of experimental outcomes.

Key Takeaways:

  • Store at 2-8°C, sealed, and protected from light and moisture.

  • Be aware of potential degradation pathways, including hydrolysis, photodegradation, and reduction of the nitro group.

  • Handle with appropriate PPE in a well-ventilated area.

  • Avoid contact with incompatible materials such as strong oxidizing agents.

  • For long-term studies, perform periodic stability checks using analytical techniques like HPLC to verify purity.

By implementing these guidelines, researchers can be confident in the quality and stability of their this compound, leading to more robust and reproducible scientific results.

References

  • This compound - MySkinRecipes. MySkinRecipes. [Link]

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  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. (2012-03-17). [Link]

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  • Stability Testing for Pharmaceutical Products | Complete Guide by PharmaTalks - YouTube. PharmaTalks. (2024-09-28). [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. National Institutes of Health. [Link]

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An In-depth Technical Guide to the Purity and Quality Specifications of 4-fluoro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 4-fluoro-7-nitro-1H-indazole in Modern Drug Discovery

This compound is a vital heterocyclic building block in contemporary medicinal chemistry. Its unique structural features, including the indazole core, a fluorine atom, and a nitro group, make it a valuable synthon for the development of novel therapeutic agents.[1] The indazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. The addition of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the nitro group can serve as a handle for further chemical transformations or contribute to the molecule's biological activity.[1]

This guide provides a comprehensive overview of the critical quality attributes of this compound, intended for researchers, scientists, and drug development professionals. Adherence to stringent purity and quality specifications is paramount to ensure the reliability and reproducibility of experimental results and the safety and efficacy of downstream drug candidates.

Synthesis, Purification, and Impurity Profile: A Proactive Approach to Quality

The synthetic route employed for the preparation of this compound directly influences its impurity profile. A plausible and commonly utilized approach for the synthesis of substituted indazoles involves the cyclization of appropriately substituted anilines.

A potential synthetic pathway to this compound could start from 2,3-difluoronitrobenzene. This starting material can be reacted with a source of ammonia or a protected amine to introduce the nitrogen atom that will form part of the pyrazole ring. Subsequent cyclization, potentially under thermal or acid-catalyzed conditions, would yield the indazole core. The purification of the final product is typically achieved through recrystallization or column chromatography.

Potential Impurities:

A thorough understanding of the synthetic process allows for the proactive identification and control of potential impurities. Common impurities in this compound may include:

  • Starting Materials: Unreacted 2,3-difluoronitrobenzene or other precursors.

  • Regioisomers: Incomplete regioselectivity during the cyclization step can lead to the formation of isomeric indazoles.

  • Byproducts: Side reactions can generate various byproducts, which may include compounds with incomplete nitration or fluorination.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

  • Degradation Products: The compound may degrade over time if not stored under appropriate conditions.

Diagram 1: Potential Impurity Formation Pathway

G 2,3-Difluoronitrobenzene 2,3-Difluoronitrobenzene Intermediate Intermediate 2,3-Difluoronitrobenzene->Intermediate Amination This compound This compound Intermediate->this compound Cyclization Regioisomeric Impurity Regioisomeric Impurity Intermediate->Regioisomeric Impurity Alternative Cyclization Degradation Product Degradation Product This compound->Degradation Product Light/Heat

Caption: A simplified schematic of a potential impurity formation pathway.

Physicochemical Specifications: Defining the Quality Standard

The following table outlines the key physicochemical specifications for high-purity this compound.

Parameter Specification Method of Analysis
Appearance Pale yellow to yellow crystalline solidVisual Inspection
Molecular Formula C₇H₄FN₃O₂Mass Spectrometry
Molecular Weight 181.12 g/mol Mass Spectrometry
Melting Point 190-192 °C[1]Capillary Melting Point Apparatus
Solubility Soluble in DMSO and DMFVisual Inspection
Purity (by HPLC) ≥ 97%High-Performance Liquid Chromatography

Analytical Methods for Quality Control: Ensuring Purity and Identity

A robust analytical testing regimen is essential to confirm the identity, purity, and quality of this compound. The following methods are recommended:

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the primary technique for assessing the purity of this compound and quantifying any impurities. A reverse-phase HPLC method is generally suitable for this type of compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • The C18 column is a versatile stationary phase suitable for a wide range of aromatic compounds.

  • The use of a gradient elution allows for the effective separation of the main peak from potential impurities with different polarities.

  • Formic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.

  • UV detection at 254 nm is appropriate as the indazole ring system and the nitro group are expected to have strong absorbance in this region.

Diagram 2: General Analytical Workflow for Quality Control

G Sample Sample Visual Inspection Visual Inspection Sample->Visual Inspection HPLC Analysis HPLC Analysis Sample->HPLC Analysis NMR Spectroscopy NMR Spectroscopy Sample->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Sample->Mass Spectrometry Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight Confirmation Acceptance/Rejection Acceptance/Rejection Purity Assessment->Acceptance/Rejection Structural Confirmation->Acceptance/Rejection Molecular Weight Confirmation->Acceptance/Rejection

Caption: A typical workflow for the quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of this compound.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic protons will appear as multiplets in the downfield region (typically between 7.0 and 9.0 ppm).

  • The N-H proton of the indazole ring will likely appear as a broad singlet at a very downfield chemical shift (>10 ppm).

  • The coupling patterns and integration of the aromatic signals will be consistent with the substitution pattern of the molecule.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • The spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.

  • The carbon atoms attached to the fluorine and nitro groups will exhibit characteristic chemical shifts and coupling constants (in the case of C-F coupling).

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound.

Expected Mass Spectrum:

  • The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z 181.04 or 182.05, respectively.

  • The fragmentation pattern can provide additional structural information.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

Acceptance Criteria: A Framework for Quality Assurance

To ensure the suitability of this compound for its intended use, the following acceptance criteria should be met:

Test Acceptance Criteria
Appearance Conforms to the specified description
Identity (by NMR) The spectrum conforms to the structure of this compound
Identity (by MS) The molecular ion is detected at the expected m/z
Purity (by HPLC) Not less than 97.0%
Individual Impurity (by HPLC) Not more than 0.5%
Total Impurities (by HPLC) Not more than 1.0%

Conclusion

The quality of this compound is a critical determinant of its performance in research and drug development. By implementing the comprehensive purity and quality specifications outlined in this guide, researchers and scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes. A proactive approach to understanding and controlling the synthesis and impurity profile, coupled with robust analytical characterization, forms the foundation of good scientific practice and is essential for the advancement of new therapeutic agents.

References

  • MySkinRecipes. This compound. [Link]

  • Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2012. [Link]

  • SIELC Technologies. Separation of 7-Nitroindazole on Newcrom R1 HPLC column. [Link]

  • PYG Lifesciences. Five Key Elements of Pharmaceutical Intermediate Quality Control. [Link]

  • PubChem. 7-Nitroindazole. [Link]

  • MySkinRecipes. This compound. [Link]

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Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Fluoro-7-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This technical guide provides an in-depth overview of the health and safety considerations for 4-fluoro-7-nitro-1H-indazole, a key intermediate in contemporary drug discovery and chemical biology.[1] As a fluorinated nitroaromatic heterocyclic compound, it presents a unique set of handling and safety challenges that necessitate a robust and informed approach. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of the available safety data, protocols for safe handling and emergency procedures, and insights into its chemical properties to ensure a secure laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at the time of this publication. The information and recommendations provided herein are compiled from data on structurally similar compounds, including various nitroindazoles and fluoroaromatic molecules.[2][3][4][5][6] All personnel must handle this compound with the assumption that it is hazardous and treat it with the utmost caution. A comprehensive, lab-specific risk assessment is mandatory before commencing any work.

Compound Profile and Physicochemical Properties

This compound is a solid, pale brown crystalline powder.[7] Its molecular structure, featuring an indazole core substituted with both a fluorine atom and a nitro group, makes it a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The electron-withdrawing nature of these substituents enhances the molecule's utility in synthesis but also informs its potential reactivity and toxicological profile.[8]

PropertyValueSource(s)
CAS Number 866144-02-7[1][7][9]
Molecular Formula C₇H₄FN₃O₂[1][7][9]
Molecular Weight 181.12 g/mol [1][7]
Appearance Pale brown solid[7]
Melting Point 190-192 °C[1][7]
Boiling Point 389.9 ± 22.0 °C at 760 mmHg[1]
Purity Typically ≥97%[1][10]
Storage Temperature 2-8°C, sealed, dry[1][7]

Assumed Hazard Identification and Toxicological Profile

Due to the absence of specific toxicological data for this compound, a conservative approach to hazard assessment is essential. The following potential hazards are inferred from the safety profiles of structurally related nitroaromatic compounds and fluorinated heterocycles.[2][6][11][12]

  • Acute Toxicity (Oral): Assumed to be toxic if swallowed, based on data for 7-nitroindazole.[6]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][13]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[2][13]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][14]

Routes of Exposure and Potential Symptoms:

  • Inhalation: May cause irritation to the nose, throat, and respiratory tract.

  • Skin Contact: May cause redness, itching, and irritation. Prolonged contact could lead to more severe skin reactions.

  • Eye Contact: May cause pain, redness, and serious irritation.

  • Ingestion: May be harmful or toxic if swallowed.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and consistent use of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling this compound.[15][16][17][18]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double-gloving is advised for extended handling. Inspect gloves for any signs of degradation or perforation before use.
Eyes/Face Safety glasses with side shields or goggles and a face shieldProvides protection against splashes and airborne particles. A face shield should be used when there is a significant risk of splashing.
Body Laboratory coatA standard, flame-resistant lab coat is required to protect against skin contact.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment.

Safe Handling and Experimental Protocols

Adherence to the following protocols is essential for the safe handling of this compound.

4.1. Engineering Controls and Preparation:

  • Chemical Fume Hood: All weighing and handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Eyewash and Safety Shower: Confirm that a fully functional eyewash station and safety shower are readily accessible.

  • Pre-use Inspection: Before starting work, verify that all necessary PPE is available and in good condition.

4.2. Handling the Compound:

  • Wear Full PPE: Don all required PPE as detailed in the table above.

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust. Use appropriate tools, such as spatulas, for transferring the compound.

  • Grounding: When transferring large quantities, consider grounding equipment to prevent static discharge.

  • Container Management: Keep the container tightly sealed when not in use to prevent contamination and exposure.

Emergency Procedures: A Step-by-Step Response

In the event of an exposure or spill, a rapid and informed response is crucial.

5.1. Exposure Response:

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.[3][19]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs or persists, seek medical attention.[3][19]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][20]

5.2. Spill Response:

  • Evacuate: Evacuate the immediate area and alert others.

  • Ventilate: If safe to do so, increase ventilation by opening sashes on fume hoods.

  • Assess: For small, manageable spills by trained personnel with appropriate PPE:

    • Wear full PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact the institution's emergency response team.

G cluster_0 Exposure Event cluster_1 Immediate Actions cluster_2 Medical Assessment start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air flush_skin Flush with Water (15 min) Remove Contaminated Clothing skin->flush_skin flush_eye Flush with Water (15 min) eye->flush_eye rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical flush_skin->seek_medical flush_eye->seek_medical rinse_mouth->seek_medical

Caption: Emergency Response Workflow for Exposure to this compound.

Storage and Disposal

6.1. Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, refrigerated at 2-8°C.[1][7] Keep away from incompatible materials such as strong oxidizing agents.[2]

6.2. Waste Disposal:

All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[15] Dispose of in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

References

  • This compound - MySkinRecipes. [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]

  • This compound [P78622] - ChemUniverse. [Link]

  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. [Link]

  • UNIT 7: Personal Protective Equipment - CTAHR. [Link]

  • Safety Data Sheet - Amazon S3. [Link]

  • SAFETY DATA SHEET - Chem Service. [Link]

  • 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem. [Link]

  • 7-Nitroindazole - Wikipedia. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. [Link]

  • Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats - PubMed. [Link]

  • 4-Fluoro-7-nitrobenzofurazan - Wikipedia. [Link]

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Methodological & Application

Introduction: A Novel Reagent for Amine Derivatization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Fluoro-7-Nitro-1H-Indazole for Advanced Proteomics

In the dynamic field of proteomics, the chemical derivatization of peptides is a cornerstone technique for enhancing analytical outcomes.[1][2] The introduction of specific chemical moieties can improve peptide ionization, direct fragmentation pathways for more predictable sequencing, and enable robust quantification. This compound (4F-7N-Indazole) is an emerging reagent for proteomics research, valued for its potential in labeling and modifying biomolecules.[3][4]

Structurally, 4F-7N-Indazole is an aromatic heterocyclic compound featuring a fluorine atom activated by a strongly electron-withdrawing nitro group.[3][5] This configuration makes the fluorine atom an excellent leaving group for nucleophilic aromatic substitution reactions, primarily with primary and secondary amines found at the N-terminus of peptides and the side chain of lysine residues.

This application note provides a comprehensive guide for utilizing this compound in bottom-up proteomics workflows. We will detail the principles of the derivatization reaction, provide step-by-step protocols for sample preparation and labeling, and discuss considerations for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The methodologies described herein are adapted from established principles of similar fluorinated nitroaromatic reagents, such as the widely used 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which has been extensively characterized for labeling amino acids and peptides.[6][7][8]

Principle of the Method: Nucleophilic Aromatic Substitution

The core of this application lies in the reaction between 4F-7N-Indazole and the nucleophilic amine groups of peptides. The reaction proceeds under mildly alkaline conditions, which deprotonates the primary (R-NH₂) or secondary (R₂NH) amines, enhancing their nucleophilicity. The activated amine then attacks the electron-deficient carbon atom bonded to the fluorine on the indazole ring. The fluorine atom is subsequently displaced, forming a stable covalent bond between the peptide and the 7-nitro-1H-indazolyl moiety.

This derivatization imparts a fixed mass and potentially a fluorescent tag to the labeled peptides, facilitating their analysis.[3][7]

Diagram of the Derivatization Reaction

Caption: Mechanism of peptide derivatization with 4F-7N-Indazole.

Reagent Profile and Mass Shift Data

Understanding the precise mass addition of the derivatizing agent is critical for data analysis. The reaction involves the substitution of the fluorine atom with the peptide's amine group, resulting in a net mass addition.

PropertyValueSource
Compound Name This compound[3][4]
CAS Number 866144-02-7[4]
Molecular Formula C₇H₄FN₃O₂[3][4]
Molecular Weight 181.12 Da[3][4]
Reacts With Primary and Secondary Amines[8]
Monoisotopic Mass of Added Moiety (C₇H₃N₃O₂) 161.0225 DaCalculated
Sites of Derivatization Peptide N-terminus, Lysine (K) ε-amino group[9]

Experimental Protocols

This section provides a comprehensive workflow, from initial protein sample preparation to the final derivatization ready for LC-MS/MS analysis.

Protocol 1: Protein Digestion (Bottom-Up Workflow)

This protocol outlines a standard in-solution digestion procedure. For complex samples or those containing detergents, alternative methods like S-Trap or SP3 processing may be more suitable.[10]

Materials:

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Tris-HCl buffer (1 M, pH 8.5)

  • LC-MS Grade Water and Acetonitrile (ACN)

  • Trypsin (proteomics grade)

  • Formic Acid (FA)

  • C18 Desalting Spin Columns

Procedure:

  • Lysis & Denaturation: Resuspend cell or tissue lysate pellet in 8 M Urea in 100 mM Tris-HCl, pH 8.5.

  • Reduction: Add DTT to a final concentration of 5 mM. Incubate for 1 hour at 37°C.

  • Alkylation: Add IAA to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.

  • Dilution: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the Urea concentration to below 2 M. This is critical for trypsin activity.

  • Digestion: Add trypsin at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37°C.

  • Quenching: Stop the digestion by acidifying the sample with formic acid to a final concentration of 1% (pH < 3).

  • Desalting: Clean up the peptide mixture using a C18 spin column according to the manufacturer's protocol. Elute peptides in 50% ACN / 0.1% FA.

  • Quantification: Dry the peptides in a vacuum centrifuge and resuspend in a known volume of buffer. Determine the peptide concentration using a suitable assay (e.g., Pierce Quantitative Fluorometric Peptide Assay).[10]

Protocol 2: Peptide Derivatization with 4F-7N-Indazole

This protocol is adapted from established methods for NBD-F derivatization.[7][8] Optimization of reagent concentration and reaction time may be necessary depending on the sample complexity.

Materials:

  • This compound (4F-7N-Indazole)

  • Borate Buffer (50 mM, pH 8.5)

  • Acetonitrile (ACN)

  • Dried, desalted peptides from Protocol 1

Procedure:

  • Reagent Preparation: Prepare a 20 mM stock solution of 4F-7N-Indazole in ACN. Note: Prepare this solution fresh before use.[7]

  • Sample Preparation: Resuspend 20-50 µg of dried peptides in 50 µL of 50 mM Borate Buffer (pH 8.5).

  • Derivatization Reaction: Add 50 µL of the 20 mM 4F-7N-Indazole solution to the peptide solution. The final concentration of the labeling reagent will be 10 mM in 50% ACN.

  • Incubation: Vortex the mixture gently and incubate at 60°C for 30-60 minutes. A temperature of 80°C for a shorter duration (5-10 minutes) may also be effective, as seen with similar reagents.[7]

  • Quenching: Stop the reaction by adding 5 µL of 5% formic acid to acidify the solution.

Protocol 3: Post-Derivatization Cleanup

It is crucial to remove excess unreacted 4F-7N-Indazole and reaction byproducts, as they can suppress peptide ionization and contaminate the LC-MS system.

Procedure:

  • Use a C18 desalting spin column to clean the derivatized peptide sample.

  • Follow the manufacturer's protocol, ensuring to wash the column thoroughly after sample loading to remove the excess reagent.

  • Elute the derivatized peptides using 50% ACN / 0.1% FA.

  • Dry the sample completely in a vacuum centrifuge.

  • Resuspend the final sample in an appropriate solvent for LC-MS/MS analysis (e.g., 2% ACN / 0.1% FA).

LC-MS/MS Analysis and Data Interpretation

Derivatized peptides can be analyzed using standard reversed-phase chromatography coupled to a high-resolution mass spectrometer.[11]

Key Considerations:

  • Mass Shift: In your database search software (e.g., MaxQuant, Proteome Discoverer, etc.), define a variable modification on lysine (K) and the peptide N-terminus corresponding to a mass addition of 161.0225 Da .

  • Fragmentation: The indazole moiety may influence peptide fragmentation patterns. Expect to see the mass-shifted precursor ion. The fragmentation of the tag itself may produce reporter ions that can be useful for identification.

  • Chromatography: The derivatization adds a hydrophobic moiety, which will likely increase the retention time of labeled peptides on a reversed-phase column. Adjust your LC gradient accordingly.

Overall Experimental Workflow

Workflow for Proteomic Analysis using 4F-7N-Indazole cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Protein Extraction (Lysis) p2 Reduction (DTT) & Alkylation (IAA) p1->p2 p3 Enzymatic Digestion (Trypsin) p2->p3 p4 Peptide Desalting (C18 Cleanup) p3->p4 d1 Labeling with 4F-7N-Indazole p4->d1 d2 Post-Reaction Cleanup (C18) d1->d2 a1 LC-MS/MS Analysis d2->a1 a2 Database Search with Variable Modification (+161.0225 Da on K, N-term) a1->a2 a3 Data Interpretation a2->a3

Caption: Comprehensive workflow from protein extraction to data analysis.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization Efficiency Incorrect pH; Inactive reagent; Insufficient reaction time/temperature.Ensure buffer pH is ~8.5. Prepare 4F-7N-Indazole solution fresh. Optimize incubation time and temperature (e.g., increase to 60 min or 80°C).
Poor MS Signal / Ion Suppression Excess reagent remaining in the sample.Perform a second round of C18 desalting. Ensure thorough washing of the C18 material before elution.
No Peptides Detected Sample loss during cleanup steps.Ensure proper conditioning and equilibration of C18 columns. Avoid over-drying the peptide pellet.
Complex MS/MS Spectra Multiple derivatizations on a single peptide (e.g., N-term and multiple Lysines).This is expected. Ensure your search parameters account for multiple variable modifications per peptide.

Conclusion

This compound is a promising reagent for the chemical derivatization of peptides in proteomics research. By reacting specifically with primary and secondary amines, it provides a method to tag peptides at their N-terminus and on lysine residues. This modification can potentially enhance detection and aid in peptide identification through mass spectrometry. The protocols provided in this guide offer a robust starting point for researchers to incorporate 4F-7N-Indazole into their existing bottom-up proteomics workflows, enabling new avenues for protein analysis and characterization.

References

  • This compound - MySkinRecipes. (n.d.).
  • Roth, K. D., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass spectrometry reviews, 17(4), 255–274. [Link]<255::AID-MAS1>3.0.CO;2-4

  • Cai, Y., & Li, L. (1997). On-line derivatization of peptides for improved sequence analysis by micro-column liquid chromatography coupled with electrospray ionization-tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 11(12), 1271–1278. [Link]<1271::AID-RCM925>3.0.CO;2-S

  • NBD-F, (=4-Fluoro-7-nitro-2,1,3-benzoxadiazole), 100mg - CP Lab Safety. (n.d.). Retrieved January 11, 2026, from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(9), 4133-4142. [Link]

  • Stults, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255-274. [Link]

  • Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. (2023). Metabolites, 13(5), 633. [Link]

  • Klinker, C. C., Lamberty, M., & Lunte, S. M. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. Analytical chemistry, 79(22), 8747–8754. [Link]

  • Sielaff, M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(6), e164. [Link]

  • Mass Spectrometry in Peptide and Protein Analysis. (2024). Mabion. Retrieved January 11, 2026, from [Link]

  • Brückner, H., & Jaek, P. (2004). Determination of D-amino acids, derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), in wine samples by high-performance liquid chromatography. Amino acids, 27(3-4), 269–277. [Link]

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Application Notes & Protocols: 4-Fluoro-7-Nitro-1H-Indazole as a Novel Derivatization Agent for HPLC Analysis of Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-fluoro-7-nitro-1H-indazole (4F-7N-Indazole) as a pre-column derivatization agent for the High-Performance Liquid Chromatography (HPLC) analysis of primary and secondary amines. As 4F-7N-Indazole is a novel agent without extensively documented applications in this context, this guide is structured as a framework for method development. It combines known physicochemical properties of the reagent with established principles of chemical derivatization and chromatographic separation to provide a robust starting point for creating and validating sensitive analytical methods.

Introduction: The Rationale for Derivatization

Many critical analytes, including amino acids, biogenic amines, and pharmaceutical compounds, lack a native chromophore or fluorophore, making their detection by common HPLC detectors like UV-Vis or Fluorescence (FLD) challenging. Chemical derivatization overcomes this limitation by covalently attaching a molecule—the derivatizing agent—that imparts strong UV-absorbing or fluorescent properties to the analyte.[1]

This compound is a promising candidate for this role. Its chemical structure is characterized by two key features:

  • A Fluorine Atom on an Aromatic Ring: The indazole ring is activated by a strongly electron-withdrawing nitro group, making the fluorine atom an excellent leaving group for a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3]

  • A Nitroaromatic System: The nitro-substituted indazole moiety is an inherent chromophore, anticipated to lend the resulting derivative strong absorbance in the UV-Visible spectrum, thereby significantly enhancing detection sensitivity.[4]

While some indazole derivatives are known to exhibit fluorescence, the specific photophysical properties of amine-derivatized 4F-7N-Indazole would require experimental characterization.[5][6] This guide will primarily focus on developing a UV-based detection method, with fluorescence as a potential avenue for further investigation.

Reagent Profile: this compound

A thorough understanding of the derivatizing agent is the foundation of any robust analytical method.

PropertyValueSource(s)
Chemical Name This compound[7]
CAS Number 866144-02-7[8]
Molecular Formula C₇H₄FN₃O₂[7]
Molecular Weight 181.12 g/mol [7]
Appearance Solid (Form not specified)[7]
Melting Point 190-192 °C[8]
Storage 2-8°C, sealed, dry[8]
Safety Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
Proposed Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The derivatization of a primary (R-NH₂) or secondary (R₂NH) amine with 4F-7N-Indazole is predicated on the SNAr mechanism. The reaction proceeds in two conceptual steps:

  • Nucleophilic Attack: The amine, acting as the nucleophile, attacks the electron-deficient carbon atom bonded to the fluorine atom. This is the rate-determining step and is facilitated by an alkaline medium, which ensures the amine is in its deprotonated, more nucleophilic state.[2]

  • Elimination & Aromatization: The reaction forms a resonance-stabilized intermediate (a Meisenheimer-like complex). The aromaticity is subsequently restored by the elimination of the highly electronegative fluoride ion, yielding the stable N-substituted-7-nitro-1H-indazole derivative.[9]

Caption: Proposed SNAr derivatization reaction of amines with 4F-7N-Indazole.

Protocol for Method Development

This section outlines a detailed, step-by-step protocol designed as a starting point. Note: All parameters herein are suggestions and require systematic optimization for each specific application.

4.1. Reagent and Standard Preparation
  • Derivatization Reagent Stock (10 mM): Accurately weigh 18.1 mg of 4F-7N-Indazole and dissolve in 10 mL of HPLC-grade acetonitrile (ACN). Store this solution in an amber vial at 2-8°C. This solution should be prepared fresh weekly.

  • Buffer (0.1 M Borate, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of ultrapure water. Adjust the pH to 9.5 using a 1 M NaOH solution.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of your target amine(s) in an appropriate solvent (e.g., water, methanol, or ACN).

  • Working Standard Solutions: Prepare a series of dilutions from the analyte stock solution using the same solvent to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

4.2. Proposed Derivatization Procedure
  • Pipette 100 µL of the amine working standard solution (or sample extract) into a 1.5 mL autosampler vial.

  • Add 200 µL of 0.1 M Borate Buffer (pH 9.5). Vortex briefly.

  • Add 200 µL of the 10 mM 4F-7N-Indazole reagent stock solution. Ensure the reagent is in molar excess relative to the highest expected analyte concentration.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial in a heating block or water bath at 60°C for 30 minutes. Optimization of temperature (40-80°C) and time (15-60 min) is critical.

  • Cool the vial to room temperature.

  • (Optional Quenching Step): To consume excess reagent, add 50 µL of a primary amine solution (e.g., 100 mM glycine) and react for an additional 10 minutes. This can simplify the resulting chromatogram.

  • Inject an appropriate volume (e.g., 5-20 µL) into the HPLC system.

Proposed HPLC-UV Method

This method provides a starting point for the separation of the derivatized amines.

ParameterRecommended Starting ConditionRationale & Optimization Notes
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µmA standard workhorse column suitable for a wide range of hydrophobicities. Consider smaller particle sizes (e.g., <2 µm) for UHPLC applications.
Mobile Phase A 0.1% Formic Acid in WaterProvides protonation for good peak shape and is compatible with mass spectrometry if used.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN is a common organic modifier with good UV transparency. Methanol can be explored as an alternative to alter selectivity.
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-25 min: 30% B (Equilibration)A broad starting gradient to elute derivatives of varying polarities. The gradient slope and initial/final %B must be optimized for the specific analytes.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust for different column dimensions.
Column Temperature 35 °CElevated temperature improves peak efficiency and reduces viscosity. Test a range from 25-45°C.
Detection UV-Vis Diode Array Detector (DAD)A DAD is essential for initial method development to determine the optimal detection wavelength.
Wavelength Scan: 200-500 nmMonitor: ~340-360 nmAction Required: First, inject a high-concentration derivatized standard and acquire the full UV spectrum. Identify the wavelength of maximum absorbance (λmax) for the derivative peak. This λmax will be the optimal monitoring wavelength. Nitroaromatic compounds often absorb strongly in the 300-400 nm range.[10][11]
Injection Volume 10 µLAdjust based on analyte concentration and method sensitivity.
Workflow for Method Development and Validation

Developing a new derivatization method is an iterative process. The following workflow provides a logical progression from initial feasibility to a fully validated method.

G A 1. Feasibility Study B Confirm Reaction Product (e.g., via LC-MS) A->B C Determine λmax of Derivative B->C D 2. Derivatization Optimization C->D Proceed if successful E Optimize pH, Time, Temp, Reagent Conc. (Use DOE approach) D->E F 3. HPLC Method Optimization E->F G Optimize Gradient, Flow Rate, Column Temp, Mobile Phase F->G H 4. Method Validation (ICH Guidelines) G->H I Specificity H->I J Linearity & Range H->J K Accuracy & Precision H->K L LOD & LOQ H->L M Robustness H->M N 5. Application to Samples I->N Validated Method J->N Validated Method K->N Validated Method L->N Validated Method M->N Validated Method

Caption: Logical workflow for developing and validating an HPLC method using 4F-7N-Indazole.

Trustworthiness & Self-Validation

For any new analytical method, especially one based on a novel reagent, establishing trustworthiness is paramount. During the validation phase, as outlined in the workflow, the following parameters must be rigorously assessed according to standards such as the ICH Q2(R2) guidelines:

  • Specificity: Demonstrate that the signal is from the analyte derivative and not from interferences from the matrix, excess reagent, or degradation products.

  • Linearity: Establish a linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value (e.g., via spike/recovery experiments).

  • Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Intentionally make small variations to method parameters (e.g., pH ±0.2, temperature ±2°C) to ensure the method remains reliable under minor fluctuations.

Conclusion and Future Directions

This compound presents a promising, albeit unexplored, option for the derivatization of primary and secondary amines for HPLC analysis. Its structure suggests a straightforward SNAr reaction mechanism to yield a highly chromophoric derivative suitable for UV detection. The protocols and workflows detailed in this guide provide a scientifically-grounded starting point for any researcher aiming to develop a novel analytical method using this reagent. Key future work should include the experimental determination of the derivative's molar absorptivity, investigation of its potential fluorescence properties for enhanced sensitivity, and application to complex matrices in pharmaceutical and biomedical research.

References
  • Hu, H., Shi, L., Jing, T., Zhang, C., Gao, C., Sun, C., Du, Y., & Hu, B. (2024). Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states. RSC Advances. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Indole and indazole derivatives containing salicylaldimine as fluorescence materials. Retrieved from [Link]

  • Ackerman, L. K., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemdad. (n.d.). 4-FLUORO-7-NITRO INDAZOLE. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of indazole-based fluorophores. Retrieved from [Link]

  • Vlasov, V. M. (1993). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews. Retrieved from [Link]

  • Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. Retrieved from [Link]

  • IOP Publishing. (n.d.). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Indazole Fused 2-Benzazepines with Polarity-Dependent Fluorescence. Retrieved from [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). 6-Fluoro-5-nitro-1H-indazole. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Nitrophthalic Acid. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • Wiley. (n.d.). Handbook of Derivatization Reactions for HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds. Retrieved from [Link]

  • PubMed. (n.d.). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives. Retrieved from [Link]

  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds. Retrieved from [Link]

  • Mastelf. (n.d.). HPLC Method Development: From Basics to Advanced Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Amino Acid Analysis Using 4-fluoro-7-nitro-1H-indazole (FNI) as a Pre-Column Derivatization Reagent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide for the sensitive and reliable quantification of amino acids using the novel fluorogenic derivatization reagent, 4-fluoro-7-nitro-1H-indazole (FNI). While detailed protocols for FNI are emerging, its structural analogue, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), is a well-established reagent for amino acid analysis.[1][2][3] This guide leverages the established principles and methodologies of NBD-F to provide a robust starting point for researchers utilizing FNI. The protocol outlines a pre-column derivatization method followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. This method offers high sensitivity, allowing for the detection of amino acids at femtomole levels.[1]

Introduction

Quantitative amino acid analysis is a cornerstone of various scientific disciplines, from fundamental biochemical research to pharmaceutical drug development and quality control. Most amino acids lack a native chromophore or fluorophore, making their direct detection by common analytical techniques like UV-Vis or fluorescence spectroscopy challenging.[2] To overcome this limitation, a derivatization step is employed to attach a labeling agent to the amino acid molecules, rendering them detectable.

This compound (FNI) is a fluorogenic reagent with high potential for amino acid analysis. Its reaction with the primary or secondary amine groups of amino acids yields highly fluorescent and stable derivatives. This allows for sensitive detection using fluorescence detectors, a significant advantage over UV-Vis detection in terms of selectivity and sensitivity. The underlying principle of this application is based on the well-documented reactivity of similar fluorogenic reagents, such as NBD-F, which react with primary and secondary amines to produce fluorescent products.[3]

Principle of Derivatization

The derivatization of amino acids with FNI is predicated on a nucleophilic aromatic substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking the electron-deficient aromatic ring of FNI at the carbon atom bonded to the highly electronegative fluorine atom. The nitro group at the 7-position further activates the ring towards nucleophilic attack. This reaction is typically carried out in a slightly alkaline medium to ensure the amino group is deprotonated and thus more nucleophilic. The resulting FNI-amino acid derivative is a stable, highly fluorescent molecule that can be readily analyzed by RP-HPLC.

G cluster_reactants Reactants cluster_product Product Amino_Acid Amino Acid (R-NH₂) FNI_Derivative Fluorescent FNI-Amino Acid Derivative Amino_Acid->FNI_Derivative + FNI (Alkaline pH, Heat) FNI This compound (FNI) FNI->FNI_Derivative

Caption: General reaction scheme for the derivatization of an amino acid with FNI.

Materials and Reagents

  • Amino Acid Standards: A certified mixture of amino acid standards.

  • This compound (FNI): Analytical grade.

  • Boric Acid Buffer: 0.1 M, pH 8.0-9.0.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Ultrapure Water: 18.2 MΩ·cm.

  • Sample: Protein hydrolysate, cell culture media, plasma, or other biological samples.

Instrumentation

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a fluorescence detector.

  • Reversed-Phase HPLC Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • pH Meter

  • Vortex Mixer

  • Heating Block or Water Bath

Experimental Protocols

Part 1: Preparation of Reagents
  • FNI Derivatizing Reagent (50 mM): Dissolve an appropriate amount of FNI in acetonitrile to obtain a final concentration of 50 mM. Store this solution in a dark, airtight container at 4°C. Caution: FNI is a chemical reagent. Handle with appropriate personal protective equipment (PPE).

  • Boric Acid Buffer (0.1 M, pH 8.5): Prepare a 0.1 M solution of boric acid in ultrapure water. Adjust the pH to 8.5 with a concentrated sodium hydroxide solution.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

Part 2: Sample Preparation

For protein samples, acid hydrolysis is required to liberate individual amino acids. Standard protocols for acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) should be followed. After hydrolysis, the acid must be removed by evaporation under vacuum. The dried hydrolysate is then reconstituted in a suitable buffer or ultrapure water.

For other biological fluids, deproteinization may be necessary. This can be achieved by adding an equal volume of acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins. The supernatant is then collected for derivatization.

Part 3: Derivatization Procedure

The following protocol is adapted from established methods for NBD-F and should be optimized for FNI.[1]

  • To 10 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 80 µL of the 0.1 M Boric Acid Buffer (pH 8.5).

  • Add 10 µL of the 50 mM FNI derivatizing reagent.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture at 60°C for 10-20 minutes in a heating block or water bath. The optimal time and temperature may need to be determined empirically.

  • After incubation, cool the mixture to room temperature.

  • Add 900 µL of Mobile Phase A to dilute the sample and stop the reaction.

  • Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

G Start Start: Sample/Standard (10 µL) Add_Buffer Add Boric Acid Buffer (80 µL, pH 8.5) Start->Add_Buffer Add_FNI Add FNI Reagent (10 µL, 50 mM) Add_Buffer->Add_FNI Vortex Vortex Add_FNI->Vortex Incubate Incubate (60°C, 10-20 min) Vortex->Incubate Cool Cool to Room Temp. Incubate->Cool Dilute Dilute with Mobile Phase A (900 µL) Cool->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject

Caption: Workflow for the derivatization of amino acids with FNI.

HPLC Analysis

The separation of FNI-derivatized amino acids is achieved by reversed-phase HPLC. A gradient elution is typically required to resolve all amino acids in a complex mixture.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Fluorescence Detection Excitation: ~470 nm, Emission: ~530 nm*
Gradient Program Time (min)
0
25
30
35
36
45

Note: The optimal excitation and emission wavelengths for FNI-amino acid derivatives should be determined experimentally. The provided values are based on the spectral properties of the analogous NBD-F derivatives.[1]

Performance Characteristics (Anticipated)

Based on data from the analogous NBD-F method, the FNI derivatization method is expected to exhibit the following performance characteristics:

Parameter Expected Performance
Linearity Excellent linearity over a wide concentration range (e.g., fmol to pmol).[1]
Sensitivity Limits of detection (LOD) in the low femtomole range.[1]
Reproducibility High reproducibility with relative standard deviations (RSDs) below 5% for both retention times and peak areas.
Stability FNI-derivatives are expected to be stable for at least 24 hours at room temperature, protected from light.

Troubleshooting

Problem Possible Cause Solution
Low or no derivatization Incorrect pH of the reaction buffer.Ensure the pH of the boric acid buffer is between 8.0 and 9.0.
Inactive FNI reagent.Prepare a fresh solution of the FNI derivatizing reagent.
Insufficient incubation time or temperature.Optimize the incubation time and temperature for the derivatization reaction.
Poor peak shape Column degradation.Replace the HPLC column.
Sample overload.Dilute the sample before injection.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC system is properly maintained and equilibrated.
Temperature fluctuations.Use a column thermostat to maintain a constant column temperature.

Conclusion

The use of this compound (FNI) as a pre-column derivatization reagent offers a promising and highly sensitive method for the quantitative analysis of amino acids. By leveraging the well-established principles of analogous fluorogenic reagents like NBD-F, researchers can develop and validate robust analytical methods. The protocol described in this application note provides a solid foundation for the implementation of FNI-based amino acid analysis in various research and development settings. Further optimization of the derivatization and chromatographic conditions is encouraged to achieve the best possible performance for specific applications.

References

  • Amino Acids Analysis Using in Loop Derivatization with 4-fluoro-7-nitro- 2,1,3-benzoxadiazole. Current Analytical Chemistry.
  • The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark.
  • NBD-F (4-Fluoro-7-nitrobenzofurazan) | Amino Acid Analysis. MedChemExpress.
  • Derivatization scheme for amino acids with NBD-F. - ResearchGate. Available at: [Link]

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Protein Labeling with 4-Fluoro-7-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Tool for Covalent Protein Labeling

The covalent modification of proteins with small molecules is a cornerstone of chemical biology, enabling researchers to probe protein function, track their localization, and develop novel therapeutics.[1][2] Among the diverse chemical tools available for protein labeling, reagents that target specific amino acid residues offer a powerful approach for site-specific modification.[1][3] This application note introduces 4-fluoro-7-nitro-1H-indazole (4F-7N-Indazole) as a promising reagent for the fluorescent labeling of proteins and provides a detailed protocol for its application.

4F-7N-Indazole belongs to the class of nitroaromatic compounds, which are known for their utility in bioconjugation.[4] While structurally similar to the well-established amine-reactive probe 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), 4F-7N-Indazole offers a distinct indazole core.[5][6][7] This structural difference may confer unique photophysical properties and reactivity profiles, making it a valuable addition to the protein labeling toolkit. The primary mechanism of action for 4F-7N-Indazole is proposed to be a nucleophilic aromatic substitution reaction, where the electron-withdrawing nitro group activates the fluorine atom for displacement by nucleophilic residues on the protein surface, predominantly the ε-amino group of lysine and the α-amino group of the N-terminus.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4F-7N-Indazole for protein labeling. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and discuss methods for the characterization of the resulting labeled protein.

Principle of the Labeling Reaction

The labeling of proteins with 4F-7N-Indazole is predicated on a nucleophilic aromatic substitution (SNAr) reaction. The key features of this reaction are:

  • Electrophilic Aromatic Ring: The indazole ring is rendered electron-deficient by the strongly electron-withdrawing nitro group at position 7.

  • Good Leaving Group: The fluorine atom at position 4 serves as an excellent leaving group upon nucleophilic attack.

  • Nucleophilic Attack: The primary amines of lysine residues and the N-terminus of the protein act as nucleophiles, attacking the carbon atom to which the fluorine is attached.

  • Stable Adduct Formation: The reaction results in the formation of a stable, covalent bond between the protein and the 7-nitro-1H-indazolyl moiety.

The resulting conjugate is fluorescent, allowing for the detection and quantification of the labeled protein.

Experimental Protocols

Protocol 1: Preparation of Reagents and Protein Sample

A. Materials:

  • This compound (MW: 181.12 g/mol )[8]

  • Protein of interest

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., PD-10)

  • Microcentrifuge tubes

  • Spectrophotometer

B. Preparation of 4F-7N-Indazole Stock Solution:

  • Allow the vial of solid 4F-7N-Indazole to equilibrate to room temperature before opening to prevent moisture condensation.[9]

  • Prepare a 10 mM stock solution of 4F-7N-Indazole in anhydrous DMSO. For example, dissolve 1.81 mg of 4F-7N-Indazole in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Brief sonication can be used to aid dissolution.[9]

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[9]

C. Preparation of Protein Solution:

  • Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.

  • Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or additives that could compete with the labeling reaction. If necessary, perform a buffer exchange into the sodium bicarbonate buffer using a desalting column or dialysis.

  • Determine the precise protein concentration using a spectrophotometer and the protein's extinction coefficient at 280 nm.

Protocol 2: Protein Labeling with 4F-7N-Indazole

This protocol is a starting point and may require optimization for your specific protein.

A. Labeling Reaction:

  • In a microcentrifuge tube, combine the protein solution with the 4F-7N-Indazole stock solution. A molar excess of the labeling reagent to the protein is typically required. A good starting point is a 10 to 20-fold molar excess.

    • Calculation Example: For a 1 mL reaction with a 50 µM protein solution, you would add 5-10 µL of a 10 mM 4F-7N-Indazole stock solution.

  • Gently mix the reaction by inverting the tube or by brief, gentle vortexing.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light. The optimal incubation time and temperature may need to be determined empirically.

  • To quench the reaction, add a final concentration of 10-50 mM of an amine-containing buffer, such as Tris-HCl.

B. Purification of the Labeled Protein:

  • Remove the unreacted 4F-7N-Indazole and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4) or another suitable buffer.

  • Collect the fractions containing the labeled protein. The labeled protein can often be identified by its yellow color.

  • Pool the protein-containing fractions and determine the protein concentration as described previously.

Characterization of the Labeled Protein

Determination of the Degree of Labeling (DOL)

The DOL represents the average number of 4F-7N-Indazole molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the 7-nitro-1H-indazolyl adduct (λmax). The λmax for the adduct will need to be determined experimentally, but a starting point for scanning is around 470 nm, similar to NBD adducts.[7]

  • The DOL can be calculated using the following equation:

    DOL = (Aλmax × εprotein) / [(A280 - (Aλmax × CF)) × εdye]

    Where:

    • Aλmax is the absorbance of the labeled protein at the λmax of the dye.

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • A280 is the absorbance of the labeled protein at 280 nm.

    • CF is the correction factor for the absorbance of the dye at 280 nm (A280 of the dye / Aλmax of the dye). This needs to be determined for the 4F-7N-Indazole adduct.

    • εdye is the molar extinction coefficient of the 4F-7N-Indazole adduct at its λmax. This will also need to be determined experimentally.

Verification of Labeling
  • SDS-PAGE: Run the labeled protein on an SDS-PAGE gel. The labeled protein should exhibit fluorescence when visualized under a UV or blue-light transilluminator.

  • Mass Spectrometry: For a more detailed analysis, the labeled protein can be analyzed by mass spectrometry to determine the exact mass of the adduct and to identify the specific amino acid residues that have been modified.

Data Presentation

ParameterRecommended Starting ConditionRange for Optimization
Protein Concentration 1-10 mg/mL0.5-20 mg/mL
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.5pH 8.0-9.5
4F-7N-Indazole:Protein Molar Ratio 10:1 to 20:15:1 to 50:1
Reaction Temperature Room Temperature (20-25°C)4°C to 37°C
Reaction Time 1-2 hours30 minutes to 4 hours
Quenching Reagent 10-50 mM Tris-HCl10-100 mM Tris-HCl, Glycine

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein Protein (with Lysine residue) SNAr Nucleophilic Aromatic Substitution (SNAr) (pH 8.5, Room Temp) Protein->SNAr Lysine ε-NH2 attacks Indazole This compound Indazole->SNAr LabeledProtein Fluorescently Labeled Protein SNAr->LabeledProtein HF HF SNAr->HF Fluoride is the leaving group

Caption: Reaction mechanism of protein labeling with 4F-7N-Indazole.

G start Start prep_reagents Prepare Protein and 4F-7N-Indazole Stock start->prep_reagents labeling Incubate Protein with 4F-7N-Indazole prep_reagents->labeling quench Quench Reaction labeling->quench purify Purify Labeled Protein (Desalting Column) quench->purify characterize Characterize Labeled Protein (DOL, SDS-PAGE, Mass Spec) purify->characterize end End characterize->end

Caption: Experimental workflow for protein labeling and characterization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling Insufficient molar excess of the labeling reagent.Increase the molar ratio of 4F-7N-Indazole to protein.
Reaction time is too short or temperature is too low.Increase the incubation time or temperature.
pH of the reaction buffer is too low.Ensure the pH of the reaction buffer is between 8.0 and 9.5.
Presence of competing nucleophiles in the protein buffer.Perform buffer exchange to remove interfering substances.
Protein Precipitation High concentration of DMSO in the final reaction mixture.Keep the final DMSO concentration below 10% (v/v).
The protein is unstable under the labeling conditions.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
High Background Fluorescence Incomplete removal of unreacted labeling reagent.Ensure thorough purification using a desalting column. Consider a second purification step if necessary.

Conclusion

This compound is a promising new tool for the fluorescent labeling of proteins. Its reactivity towards primary amines, facilitated by the nitro group, allows for the covalent modification of proteins under mild conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to begin exploring the utility of 4F-7N-Indazole in their own studies. As with any labeling procedure, optimization of the reaction conditions for each specific protein of interest is crucial for achieving the desired results. The unique properties of the indazole scaffold may offer advantages in certain applications, and further research into the photophysical characteristics of its protein adducts is warranted.

References

  • ResearchGate. New hypotheses for the binding mode of 4-and 7-substituted indazoles in the active site of neuronal nitric oxide synthase. [Link]

  • ResearchGate. Fluorimetric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. [Link]

  • Royal Society of Chemistry. Turn-ON fluorescent affinity labeling using a small bifunctional O-nitrobenzoxadiazole unit. [Link]

  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

  • PubMed. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. [Link]

  • PubMed Central. Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology. [Link]

  • PubMed Central. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • PubMed. Determination of D-amino acids, derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), in wine samples by high-performance liquid chromatography. [Link]

  • PubMed. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. [Link]

  • Frontiers in Chemistry. Specific and quantitative labeling of biomolecules using click chemistry. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • SpringerLink. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • Wikipedia. 4-Fluoro-7-nitrobenzofurazan. [Link]

  • MDPI. New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation. [Link]

  • PubMed. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. [Link]

  • Semantic Scholar. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. [Link]

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Application Notes & Protocols: 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a Pro-Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: This guide focuses on 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) , a fluorogenic molecule widely validated and utilized in bioimaging and analytical sciences. While the topic requested was "4-fluoro-7-nitro-1H-indazole," the latter is a distinct chemical entity (CAS 866144-02-7) primarily documented as a synthetic intermediate in drug development, with limited to no established application as a fluorescent probe[1][2]. In contrast, NBD-F (CAS 29270-56-2) is the preeminent reagent for the applications described herein. It is a common point of confusion, and this document proceeds with the scientifically supported and extensively referenced compound, NBD-F, to provide a robust and practical guide for researchers.

Introduction: The Principle of Fluorogenic Activation

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a cornerstone reagent in the field of biological fluorescence. It belongs to a class of "pro-fluorescent" probes, which are molecules that are inherently non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with a specific analyte.[3] This "turn-on" mechanism is exceptionally valuable for bioimaging as it ensures that the signal is generated primarily at the site of the target, minimizing background noise and enhancing detection sensitivity.[4]

The utility of NBD-F stems from its chemical structure. The potent electron-withdrawing nitro group makes the carbon atom at the 4-position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[5] In biological systems, nucleophiles such as the thiol groups of cysteine-containing peptides (e.g., glutathione) and the amine groups of amino acids or protein lysine residues readily attack this position, displacing the fluoride ion and forming a stable, highly fluorescent NBD-adduct.[5][6] This reaction provides a direct and quantifiable method for detecting and visualizing these critical biomolecules in complex biological matrices.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The core of NBD-F's function is the SNAr reaction. The probe itself exhibits minimal fluorescence. However, when it encounters a biological nucleophile, such as the thiolate anion (R-S⁻) of glutathione (GSH), the reaction proceeds to form a fluorescent NBD-S-glutathione adduct. This covalent modification fundamentally alters the electronic properties of the benzoxadiazole ring system, leading to a dramatic increase in fluorescence quantum yield.

NBD-F Activation Mechanism NBD_F NBD-F (Weakly Fluorescent) Intermediate Meisenheimer Complex (Transient Intermediate) NBD_F->Intermediate SₙAr Attack Nucleophile Nucleophile (e.g., Glutathione-SH) Nucleophile->Intermediate Product NBD-Adduct (Highly Fluorescent) Intermediate->Product Fluoride Elimination Fluoride F⁻ Intermediate->Fluoride

Figure 1: General mechanism of NBD-F activation.

Physicochemical and Spectral Properties

Understanding the spectral characteristics of NBD-F and its derivatives is critical for designing experiments and selecting appropriate instrumentation. The significant shift in fluorescence upon reaction is the key to its application.

PropertyNBD-F (Unreacted)NBD-Amine/Thiol AdductReference(s)
Molecular Formula C₆H₂FN₃O₃Analyte-dependent[3]
Molar Mass 183.10 g/mol Analyte-dependent[3]
Appearance Yellow solidYellow-Orange solutionN/A
Excitation Max (λex) ~340 nm (in non-polar env.)~470-485 nm[3][7][8]
Emission Max (λem) Weak/Negligible~530-542 nm[3][7][8]
Recommended Filter Set N/AFITC / GFP[9]
Quantum Yield (ΦF) Very LowHigh (environment dependent)[9]

Core Applications in Research and Drug Development

NBD-F's reactivity with thiols and amines makes it a versatile tool for a range of applications:

  • Mapping Cellular Redox State: Glutathione (GSH) is the most abundant intracellular non-protein thiol and a critical regulator of cellular redox homeostasis.[10] NBD-F is widely used to quantify GSH levels, providing insights into oxidative stress, apoptosis, and disease states like cancer and neurodegeneration.[11][12]

  • Amino Acid Analysis: Originally developed for amino acid analysis, NBD-F serves as a highly effective pre-column derivatization reagent for HPLC, enabling sensitive detection of amino acids and their neurotransmitter derivatives (e.g., GABA, glutamate) down to the femtomole level.[6][7][13]

  • Protein Labeling and Conformational Studies: NBD-F can covalently label lysine and cysteine residues on proteins.[14] The fluorescence of the attached NBD moiety is often sensitive to its local environment, allowing researchers to monitor protein conformational changes, ligand binding, and protein-protein interactions.[14]

  • Drug Discovery and Screening: The probe can be used in high-throughput screening assays to identify compounds that modulate cellular thiol levels or to study the reactivity of potential drug candidates with biological nucleophiles.[5]

Experimental Protocols

Trustworthiness & Causality: The following protocols are designed to be self-validating. Each step is accompanied by an explanation of its purpose. It is crucial to perform controls, including unstained cells (autofluorescence control) and cells treated with a known modulator of the target analyte (positive/negative control), to ensure the observed fluorescence changes are specific to the experimental conditions.

Protocol 1: Preparation of NBD-F Stock Solution

Rationale: NBD-F is light-sensitive and reactive. Proper preparation and storage of a concentrated stock solution in an anhydrous organic solvent like DMSO are essential for maintaining its integrity and ensuring reproducibility.

  • Reagent Handling: NBD-F is a reactive chemical. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or chemical fume hood.

  • Calculation: Determine the required volume of solvent to achieve a desired stock concentration (e.g., 10-20 mM). For example, to make a 10 mM stock from 1 mg of NBD-F (MW = 181.10 g/mol ):

    • Volume (L) = (Mass (g) / Molar Mass ( g/mol )) / Molarity (mol/L)

    • Volume (L) = (0.001 g / 181.10 g/mol ) / 0.010 mol/L ≈ 0.000552 L or 552 µL.

  • Dissolution: Add the calculated volume of high-quality, anhydrous DMSO to the vial of NBD-F. Vortex thoroughly until the solid is completely dissolved. The solution should be clear and yellow.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store tightly sealed at -20°C. A properly stored stock is stable for several months.

Protocol 2: Live-Cell Imaging of Intracellular Glutathione (GSH)

Rationale: This protocol details the use of NBD-F to visualize changes in intracellular GSH levels in cultured mammalian cells. The key is to use a concentration and incubation time that allow sufficient probe uptake and reaction without inducing cytotoxicity. Serum-free media is used during labeling to prevent the probe from reacting with amines and thiols present in fetal bovine serum.[9]

Live-Cell Imaging Workflow cluster_prep Preparation cluster_label Labeling cluster_image Imaging A 1. Seed Cells (e.g., on glass-bottom dish) Achieve 60-80% confluency C 3. Wash Cells (Remove serum-containing medium) A->C 24-48h growth B 2. Prepare Labeling Medium (Dilute NBD-F stock in serum-free medium) D 4. Incubate with NBD-F (e.g., 5-20 µM for 15-30 min at 37°C) B->D C->D E 5. Wash Cells (Remove excess probe) D->E F 6. Add Imaging Medium (Phenol red-free medium) E->F G 7. Acquire Images (Confocal Microscope, FITC/GFP settings) F->G

Figure 2: Standard workflow for live-cell imaging with NBD-F.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.

  • NBD-F stock solution (10 mM in DMSO, from Protocol 1).

  • Complete cell culture medium.

  • Serum-free, phenol red-free imaging medium (e.g., HBSS or FluoroBrite™ DMEM).

  • Phosphate-Buffered Saline (PBS).

  • Confocal laser scanning microscope with a 488 nm laser line and appropriate emission filters (e.g., 500-550 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells onto an appropriate imaging dish to achieve 60-80% confluency on the day of the experiment. Healthy, sub-confluent cells provide the most reliable results.[9]

  • Prepare Labeling Solution: Immediately before use, dilute the 10 mM NBD-F stock solution into pre-warmed (37°C) serum-free medium to the final desired working concentration. A starting concentration of 10 µM is recommended, but this should be optimized for each cell type (typical range is 5-25 µM).

  • Cell Washing: Aspirate the complete culture medium from the cells. Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

  • Probe Loading: Add the NBD-F labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. The optimal time may vary between cell types.

  • Remove Excess Probe: Aspirate the labeling solution. Wash the cells three times with pre-warmed PBS or imaging medium to remove extracellular, unreacted probe, which can contribute to background fluorescence.

  • Imaging: Add pre-warmed, phenol red-free imaging medium to the cells. Place the dish on the microscope stage.

  • Image Acquisition: Excite the cells using a 488 nm laser line and collect the emission between approximately 500 nm and 550 nm. Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching. Acquire images of control and treated cells using identical microscope settings.

Protocol 3: HPLC-Based Quantification of Amino Acids

Rationale: This protocol provides a framework for the derivatization of amino acids with NBD-F for subsequent separation and quantification by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The reaction is typically performed under basic conditions (pH 9-10) to deprotonate the amino groups, enhancing their nucleophilicity.[8][13]

Materials:

  • Amino acid standards or sample hydrolysate.

  • NBD-F solution (e.g., 20 mM in acetonitrile).[13]

  • Borate buffer (e.g., 0.1 M, pH 9.5).[7]

  • HPLC system with a fluorescence detector (λex = 470 nm, λem = 530 nm).

  • Appropriate HPLC column (e.g., C18 reverse-phase).

Step-by-Step Methodology:

  • Sample Preparation: Prepare amino acid standards or protein hydrolysate samples in a suitable buffer.

  • Derivatization Reaction: In a microcentrifuge tube, mix the sample, borate buffer, and NBD-F solution. A typical ratio might be 100 µL sample, 175 µL buffer, and 25 µL of 20 mM NBD-F.[6]

  • Incubation: Incubate the mixture at a controlled temperature. Conditions vary, with examples including 60°C for 7 minutes or even room temperature for 40 minutes.[6][7] The reaction should be performed in the dark to prevent photodegradation of the probe.

  • Reaction Quenching: The reaction can be stopped by acidification (e.g., adding a small volume of HCl) or by immediate cooling and injection.

  • HPLC Analysis: Inject an aliquot of the reaction mixture into the equilibrated HPLC system. Separate the NBD-amino acid derivatives using a suitable gradient of mobile phases (e.g., a gradient of acetonitrile in an aqueous buffer).[12]

  • Detection and Quantification: Monitor the elution profile with the fluorescence detector set to λex ≈ 470 nm and λem ≈ 530 nm. Quantify the amino acids by comparing the peak areas to those of the known standards.

Data Analysis and Troubleshooting

Quantitative Image Analysis: For live-cell imaging, fluorescence intensity can be quantified using software like ImageJ (Fiji). A common method involves:

  • Outlining individual cells or defining a region of interest (ROI).

  • Measuring the mean fluorescence intensity within the ROI.

  • Subtracting the mean background fluorescence from a cell-free region.

  • Comparing the corrected mean intensity across different experimental groups. Always analyze a sufficient number of cells (e.g., >50) per condition for statistical significance.[15]

Common Troubleshooting Scenarios:

ProblemPotential Cause(s)Recommended Solution(s)
No/Very Weak Signal 1. Inactive probe (degraded by light/moisture).2. Insufficient probe concentration or incubation time.3. Low levels of target analyte (e.g., depleted GSH).4. Incorrect filter/laser settings.1. Use a fresh aliquot of NBD-F stock.2. Perform a titration to optimize concentration and time.3. Include a positive control (e.g., cells treated with N-acetylcysteine to boost GSH).4. Verify microscope settings (λex ~488 nm, λem ~530 nm).
High Background 1. Incomplete removal of extracellular probe.2. Probe reacting with components in the medium.3. Cellular autofluorescence.1. Increase the number and volume of wash steps.[16]2. Use serum-free, defined medium for labeling and imaging.[9]3. Image an unstained control sample to determine the autofluorescence level and subtract it.
Cell Death/Morphological Changes 1. NBD-F cytotoxicity at high concentrations.2. Phototoxicity from excessive laser exposure.1. Lower the NBD-F concentration and/or reduce incubation time.2. Use the lowest possible laser power and minimize exposure time during image acquisition.

References

  • Benson, J. R., & Hare, P. E. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. Analytical Chemistry, 79(22), 8747–8754. [Link]

  • Zhang, J., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. RSC Chemical Biology, 2(4), 1059-1085. [Link]

  • Wikipedia. (2023). 4-Fluoro-7-nitrobenzofurazan. [Link]

  • Sezgin, E., et al. (2023). Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. STAR Protocols, 4(3), 102431. [Link]

  • Mobasheri, H., & Ghafari, H. (2010). Application of NBD-F for the determination of amines, amino acids and amino acids enantiomers using HPLC. TRAC Trends in Analytical Chemistry, 29(10), 1161-1175.
  • Li, H., et al. (2017). A “turn-on” fluorescent probe used for the specific recognition of intracellular GSH and its application in bioimaging. RSC Advances, 7(60), 37845-37849. [Link]

  • Aoyama, C., et al. (2004). A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent. Biomedical Chromatography, 18(9), 630–636. [Link]

  • Alnajjar, A. O., et al. (2020). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometric assay method for taurine in energy drinks. Luminescence, 35(6), 843-850. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Tsuruoka, Y., et al. (2020). Sensitive Method for the Identification of Potential Sensitizing Impurities in Reaction Mixtures by Fluorescent Nitrobenzoxadiazole-Labeled Glutathione. Chemical Research in Toxicology, 34(1), 163–170. [Link]

  • Paprocka, R., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. International Journal of Molecular Sciences, 23(23), 14963. [Link]

  • Jia, Y., et al. (2011). Quantification of glutathione in plasma samples by HPLC using 4-fluoro-7-nitrobenzofurazan as a fluorescent labeling reagent. Journal of Chromatographic Science, 49(6), 450–454. [Link]

  • Setsukinai, K., et al. (2003). Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species. Chemical & Pharmaceutical Bulletin, 51(9), 1091–1097. [Link]

  • Giustarini, D., et al. (2013). Detection of glutathione by off–on fluorescent probe based on excited state intramolecular proton transfer. Journal of the American Chemical Society, 135(14), 5342–5345.
  • Wang, B., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Molecules, 27(19), 6664. [Link]

  • Dickinson, B. C., & Chang, C. J. (2011). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Current Opinion in Chemical Biology, 15(1), 31–42.
  • Lin, L., et al. (2018). “Turn on” Fluorescence Sensor of Glutathione Based on Inner Filter Effect of Co-Doped Carbon Dot/Gold Nanoparticle Composites. Nanomaterials, 8(11), 939. [Link]

  • Nagano, T. (2005). Development of fluorescent probes for bioimaging applications. Journal of Clinical Biochemistry and Nutrition, 37(2), 43–53. [Link]

  • Wang, R., et al. (2023). A Simple ICT-Based Fluorescent Probe for HOCl and Bioimaging Applications. Molecules, 28(14), 5489. [Link]

  • Nitta, K., Bratcher, S. C., & Kronman, M. J. (1978). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 175(2), 385–392. [Link]

  • Constantinescu, T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104.
  • Held, P. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent Technologies. [Link]

  • protocols.io. (2019). Quantifying Fluorescent Cells in Mammalian Cell Tissue Culture. [Link]

  • Miki, M., et al. (1993). Modification of gelsolin with 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole. Journal of Biochemistry, 114(4), 564–569. [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Koutentis, P. A., & Loizou, G. (2018). Safe Synthesis of 4,7-Dibromo[5][13][17]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 23(10), 2636. [Link]

  • Allen, G., & Brocklehurst, K. (1977). 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe for the investigation of the thiol proteinases. Biochemical Journal, 163(1), 189–192.
  • Nitta, K., Bratcher, S. C., & Kronman, M. J. (1978). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 175(2), 385-392.

Sources

Application Note & Protocol: High-Throughput Analysis of 4-Fluoro-7-Nitro-1H-Indazole Using Capillary Zone Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental setup for the analysis of 4-fluoro-7-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis, using Capillary Zone Electrophoresis (CZE).[1] We detail a robust and efficient method, explaining the scientific rationale behind the selection of each experimental parameter. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a high-resolution analytical technique for purity assessment, stability studies, and quality control of this compound. The described protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₄FN₃O₂ and a molecular weight of 181.12 g/mol .[2][3][4] Its structure, featuring a fluorinated indazole core with a nitro group, makes it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology and neurology drug discovery.[1][5] The purity and stability of this intermediate are critical for the successful synthesis of active pharmaceutical ingredients (APIs).

Capillary electrophoresis (CE) offers significant advantages over traditional chromatographic techniques like HPLC for the analysis of such small molecules.[6][7] These benefits include higher separation efficiency, shorter analysis times, lower consumption of samples and reagents, and operational simplicity.[7][8][9] Specifically, Capillary Zone Electrophoresis (CZE), the simplest mode of CE, separates analytes based on their mass-to-charge ratio, making it an ideal choice for the analysis of ionizable compounds like this compound.[10][11][12]

This application note presents a detailed protocol for the CZE analysis of this compound, outlining the necessary instrumentation, reagents, and a step-by-step procedure. We will also delve into the theoretical basis for the chosen experimental conditions, providing a solid foundation for method development and validation in a regulated environment.[13]

Principles of Separation: Capillary Zone Electrophoresis

CZE separates ionic species in a capillary filled with a background electrolyte (BGE) under the influence of an electric field. The separation is driven by two main phenomena: electrophoretic flow and electroosmotic flow (EOF).[7]

  • Electrophoretic Flow (μep): The movement of charged analytes towards the electrode of opposite polarity. The velocity of this movement is dependent on the analyte's charge and size.

  • Electroosmotic Flow (EOF): The bulk flow of the BGE towards the cathode, which is generated by the ionization of silanol groups on the inner surface of the fused-silica capillary.

The net velocity of an analyte is the vector sum of its electrophoretic velocity and the electroosmotic velocity. By carefully selecting the BGE composition and pH, we can manipulate both the charge of the analyte and the magnitude of the EOF to achieve optimal separation.[14][15]

Experimental Setup

Instrumentation and Materials

A standard capillary electrophoresis system equipped with a UV-Vis detector is suitable for this application.

ComponentSpecificationRationale
CE SystemAgilent 7100, Sciex PA 800 Plus, or equivalentProvides precise control over voltage, temperature, and injection parameters.
CapillaryFused-silica, 50 µm i.d., 360 µm o.d., 50 cm total length (41.5 cm effective length)A common dimension offering a good balance between separation efficiency and detection sensitivity.[12]
DetectorDiode Array Detector (DAD) or UV-Vis DetectorAllows for spectral confirmation of the analyte peak and selection of the optimal detection wavelength.
Data AcquisitionManufacturer's software (e.g., ChemStation, 32 Karat)For instrument control, data acquisition, and analysis.
pH MeterCalibrated with standard buffersCrucial for accurate preparation of the background electrolyte.[14]
SonicatorTo degas the BGE and dissolve the samplePrevents bubble formation in the capillary, which can disrupt the electric current.
Reagents and Consumables
ReagentGradeSupplierPurpose
This compound≥97% puritye.g., Sigma-Aldrich, FluorochemAnalyte of interest.[3]
Sodium tetraborate decahydrate (Borax)Analytical Gradee.g., Merck, Fisher ScientificPrimary component of the background electrolyte.
Boric acidAnalytical Gradee.g., Merck, Fisher ScientificUsed to adjust the pH of the borate buffer.
Sodium hydroxide (NaOH)Analytical Gradee.g., Merck, Fisher ScientificFor capillary conditioning.
Hydrochloric acid (HCl)Analytical Gradee.g., Merck, Fisher ScientificFor capillary conditioning.
MethanolHPLC Gradee.g., Merck, Fisher ScientificSample solvent and organic modifier in the BGE.
Deionized water>18 MΩ·cmMilli-Q or equivalentUsed for preparing all aqueous solutions.

Detailed Protocol

Preparation of Solutions

4.1.1. Background Electrolyte (BGE) Preparation: 50 mM Borate Buffer, pH 9.2

  • Weigh 1.907 g of sodium tetraborate decahydrate (Borax) and dissolve it in approximately 800 mL of deionized water in a 1 L volumetric flask.

  • Add 100 mL of methanol (10% v/v). The addition of an organic modifier like methanol can help to reduce the electroosmotic flow and improve the separation of hydrophobic compounds.

  • Adjust the pH to 9.2 using a solution of boric acid. The basic pH ensures that the acidic indazole proton is deprotonated, rendering the molecule negatively charged.[14]

  • Make up the volume to 1 L with deionized water.

  • Degas the BGE by sonicating for 15 minutes before use.

4.1.2. Sample Preparation: 1 mg/mL Stock Solution

  • Accurately weigh 10 mg of this compound.

  • Dissolve the compound in 10 mL of methanol in a volumetric flask to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution with a 50:50 mixture of methanol and deionized water to achieve the desired working concentrations (e.g., 10-100 µg/mL).

Capillary Conditioning

Proper capillary conditioning is essential for achieving reproducible migration times and peak areas.

  • New Capillary:

    • Rinse with 1 M NaOH for 30 minutes.

    • Rinse with deionized water for 15 minutes.

    • Rinse with 0.1 M HCl for 15 minutes.

    • Rinse with deionized water for 15 minutes.

    • Finally, equilibrate with the BGE for 30 minutes.

  • Daily Conditioning:

    • Rinse with 0.1 M NaOH for 10 minutes.

    • Rinse with deionized water for 5 minutes.

    • Equilibrate with the BGE for 15 minutes before the first injection.

  • Between Runs:

    • Rinse with the BGE for 2 minutes.

Electrophoretic Method Parameters
ParameterSettingRationale
Separation Voltage+25 kVA higher voltage generally leads to shorter analysis times and higher efficiency. The polarity is positive at the inlet, and the detector is at the outlet.
Capillary Temperature25 °CMaintaining a constant temperature is crucial for controlling the viscosity of the BGE and ensuring reproducible migration times.
Injection ModeHydrodynamic (Pressure)50 mbar for 5 seconds
Detection Wavelength254 nm and 340 nmBased on the expected chromophores (aromatic system and nitro group). A DAD detector can be used to determine the optimal wavelength.
Run Time10 minutesShould be sufficient for the analyte to migrate to the detector.

Experimental Workflow and Data Analysis

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE_prep BGE Preparation (50 mM Borate, pH 9.2) Conditioning Capillary Conditioning BGE_prep->Conditioning Sample_prep Sample Preparation (1 mg/mL Stock) Injection Sample Injection (50 mbar, 5s) Sample_prep->Injection Conditioning->Injection Separation Electrophoretic Separation (+25 kV, 25 °C) Injection->Separation Detection UV Detection (254 nm, 340 nm) Separation->Detection Data_acq Data Acquisition Detection->Data_acq Peak_int Peak Integration & Analysis Data_acq->Peak_int Report Reporting (Purity, Concentration) Peak_int->Report

Figure 1: A schematic overview of the experimental workflow for the CZE analysis of this compound.

Data Interpretation

The output from the CE system will be an electropherogram, which is a plot of detector response versus migration time. The peak corresponding to this compound should be identified based on its migration time by running a standard. The purity of the sample can be assessed by the relative area of the main peak compared to any impurity peaks. For quantitative analysis, a calibration curve should be constructed by injecting a series of standards of known concentrations.

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines.[10][13] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Troubleshooting

IssuePotential CauseSuggested Solution
No current or unstable current Bubble in the capillary; Depleted BGE vialsDegas the BGE; Refill the vials.
Fluctuating baseline Contaminated BGE; Air bubbles; Detector lamp issuePrepare fresh BGE; Degas solutions; Check detector lamp.
Poor peak shape (tailing or fronting) Sample overload; Mismatch between sample matrix and BGE conductivityDilute the sample; Match the sample solvent to the BGE as closely as possible.
Variable migration times Inconsistent capillary temperature; Inadequate capillary conditioning; BGE degradationEnsure precise temperature control; Follow a strict conditioning protocol; Prepare fresh BGE daily.

Conclusion

The described Capillary Zone Electrophoresis method provides a rapid, efficient, and reliable approach for the analysis of this compound. The high resolving power of CE, coupled with its low consumption of resources, makes it a superior alternative to traditional chromatographic methods for quality control and stability assessment in pharmaceutical development. By following the detailed protocol and understanding the underlying principles, researchers can successfully implement and validate this method in their laboratories.

References

  • De La Salle University. Method development and validation of capillary electrophoresis: A practical aspect. Available from: [Link]

  • Wätzig, H., et al. (2023). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications-Updated and completely revised edition. Electrophoresis, 44(17-18), 1279-1341. Available from: [Link]

  • Separation Science. Method Development in Capillary Electrophoresis (CE): Selecting your Background Electrolyte. Available from: [Link]

  • Pretta, G. (1992). [Capillary electrophoresis: principle and applications]. Annales de biologie clinique, 50(9), 675-682. Available from: [Link]

  • Wielgos, T., Turner, P., & Havel, K. (1997). Validation of analytical capillary electrophoresis methods for use in a regulated environment. Journal of Capillary Electrophoresis, 4(6), 273-28. Available from: [Link]

  • LabX. Method Development for Capillary Electrophoresis: Optimization Strategies. Available from: [Link]

  • Slideshare. Capillary electrophoresis principles and applications. Available from: [Link]

  • Technology Networks. An Introduction to Capillary Electrophoresis: Theory, Practice and Applications. Available from: [Link]

  • Microbe Online. Capillary Electrophoresis: Principle and Application. Available from: [Link]

  • LabX. Capillary Electrophoresis: Principles and Applications. Available from: [Link]

  • SciELO. A Systematic Procedure to Develop a Capillary Electrophoresis Method Using a Minimal Experimental Data. Available from: [Link]

  • de Oliveira, A. R. M., & de Gaitani, C. M. (2022). Development and validation of capillary zone electrophoresis and high-performance liquid chromatography methods for the determination of oral anticoagulant edoxaban in pharmaceutical tablets. Electrophoresis, 43(15), 1617-1625. Available from: [Link]

  • R Discovery. Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications-Updated and completely revised edition. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

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Application Notes and Protocols for In Vivo Microdialysis Studies with 4-fluoro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Probing Nitric Oxide Signaling in the CNS with Novel Indazole Derivatives

Indazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with a range of biological activities.[1] A key area of interest is their potential to modulate nitric oxide (NO) signaling pathways. Nitric oxide is a critical intercellular messenger in the central nervous system (CNS), and its dysregulation is implicated in various neurological disorders.[2]

One of the most well-characterized indazole derivatives in this context is 7-nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS).[3][4] By inhibiting nNOS, 7-NI reduces the production of NO in neuronal tissue, making it an invaluable tool for studying the role of NO in neurophysiology and pathophysiology.[2][3]

This application note provides a comprehensive guide for the use of 4-fluoro-7-nitro-1H-indazole , a structural analog of 7-NI, in in vivo microdialysis studies. It is important to note that while extensive literature exists for 7-NI, specific in vivo data for this compound is limited. Therefore, this document presents a robust, adaptable protocol based on established methodologies for 7-NI and other indazole derivatives. Researchers should consider this a foundational guide and perform necessary preliminary studies to determine the optimal parameters for this specific compound.

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in freely moving animals.[5][6][7] When coupled with the administration of a nNOS inhibitor like an indazole derivative, it allows for the real-time monitoring of neurochemical changes in response to reduced NO signaling.

Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase

The primary mechanism of action for 7-nitroindazole and its analogs is the selective inhibition of nNOS.[3] nNOS is a hemoprotein enzyme that catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[3] 7-NI acts as a competitive inhibitor of this process.[3] The introduction of a fluorine atom at the 4-position in this compound may influence its potency, selectivity, and pharmacokinetic properties.

L_Arginine L-Arginine nNOS nNOS (Neuronal Nitric Oxide Synthase) L_Arginine->nNOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS->NO_Citrulline Indazole This compound Inhibition Indazole->Inhibition Inhibition->nNOS Inhibition

Caption: Inhibition of nNOS by this compound.

Experimental Design and Considerations

Prior to initiating in vivo microdialysis studies with a novel compound, several preliminary assessments are crucial for ensuring the scientific validity and ethical conduct of the research.

1. Solubility and Vehicle Selection:

The choice of vehicle for administration is critical for ensuring the bioavailability and stability of this compound.[8] Due to the lipophilic nature of many indazole derivatives, aqueous solubility can be a challenge.

Vehicle System Composition Considerations
Saline with Co-solvent 0.9% NaCl with a small percentage of DMSO or ethanol.The final concentration of the organic solvent should be minimized to avoid toxicity (typically <10% for DMSO).[8][9]
Oil-based Vehicle Arachis oil, sesame oil, or corn oil.Suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) administration of highly lipophilic compounds.[9]
Cyclodextrin Formulation Aqueous solution containing a solubilizing agent like hydroxypropyl-β-cyclodextrin.Can enhance the aqueous solubility of hydrophobic drugs.

Protocol for Vehicle Preparation (Example: DMSO/Saline):

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal volume of 100% DMSO.

  • Gently vortex or sonicate until fully dissolved.

  • Slowly add sterile saline (0.9% NaCl) to the DMSO concentrate while continuously vortexing to prevent precipitation, until the desired final concentration is reached.

  • Visually inspect the solution for any precipitates before administration.

2. Dose-Response and Toxicity Studies:

It is essential to establish a dose-response curve to determine the optimal dose of this compound for achieving significant nNOS inhibition without causing overt behavioral changes or toxicity. This can be assessed through preliminary behavioral observations and, if possible, ex vivo analysis of nNOS activity in brain tissue at different time points after administration.

3. Animal Model and Stereotaxic Surgery:

The choice of animal model (e.g., rat, mouse) and the target brain region for microdialysis will depend on the specific research question. This protocol assumes the use of adult male Sprague-Dawley rats. All surgical procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Detailed Protocol for In Vivo Microdialysis

This protocol outlines the key steps for conducting an in vivo microdialysis experiment to assess the effect of this compound on extracellular neurochemicals.

Materials and Reagents:

  • This compound

  • Vehicle solution (e.g., DMSO/saline)

  • Microdialysis probes (with appropriate membrane length and molecular weight cutoff)

  • Guide cannula and dummy probes

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic and analgesic agents

  • Stereotaxic apparatus

  • Surgical instruments

  • Dental cement and anchor screws

Step-by-Step Methodology:

Part 1: Guide Cannula Implantation

  • Anesthetize the animal using an appropriate anesthetic agent.

  • Secure the animal in a stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small burr hole over the target brain region using stereotaxic coordinates from a rat brain atlas.[6]

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement and anchor screws.[6]

  • Insert a dummy probe to keep the guide cannula patent.

  • Administer post-operative analgesics and allow the animal to recover for at least 5-7 days.

Part 2: In Vivo Microdialysis Procedure

  • On the day of the experiment, gently restrain the recovered animal and remove the dummy probe.

  • Slowly insert the microdialysis probe through the guide cannula into the target brain region.[6]

  • Connect the probe to a syringe pump and begin perfusion with aCSF at a low flow rate (e.g., 1-2 µL/min).[7]

  • Allow for a stabilization period of at least 1-2 hours.

  • Baseline Sample Collection: Collect at least three to four baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline.[6][10]

  • Drug Administration: Administer the prepared solution of this compound via the desired route (e.g., intraperitoneal injection).

  • Post-treatment Sample Collection: Continue collecting dialysate samples at the same regular intervals for a sufficient duration to capture the pharmacological effects of the compound.[6]

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment Solubility Solubility & Vehicle Selection DoseResponse Dose-Response Studies Surgery Guide Cannula Implantation & Recovery ProbeInsertion Probe Insertion & Stabilization Surgery->ProbeInsertion Baseline Baseline Sample Collection ProbeInsertion->Baseline DrugAdmin Drug Administration (this compound) Baseline->DrugAdmin PostTreatment Post-Treatment Sample Collection DrugAdmin->PostTreatment Analysis Sample Analysis (e.g., HPLC) PostTreatment->Analysis Verification Histological Verification PostTreatment->Verification Data Data Analysis Analysis->Data Verification->Data

Sources

The Dual-Faceted Role of 4-fluoro-7-nitro-1H-indazole in Neuroscience Research: A Guide to its Application as a Neuronal Nitric Oxide Synthase Inhibitor and a Putative Fluorogenic Amine Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuroscience research, the demand for versatile molecular tools that can dissect complex signaling pathways and quantify key neurochemicals is ever-present. 4-fluoro-7-nitro-1H-indazole emerges as a compound of significant interest, positioned at the intersection of enzymatic inhibition and neurochemical analysis. Its structural resemblance to known potent inhibitors of neuronal nitric oxide synthase (nNOS) and fluorogenic labeling agents provides a strong rationale for its application in elucidating the roles of nitric oxide signaling and in the precise measurement of amine-containing neurotransmitters.

This technical guide provides a comprehensive overview of the theoretical and practical applications of this compound in neuroscience. It is designed to equip researchers with the foundational knowledge and detailed protocols to explore its potential as both a pharmacological tool and an analytical reagent.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is paramount for its effective use in experimental settings.

PropertyValueReference
CAS Number 866144-02-7[1][2]
Molecular Formula C₇H₄FN₃O₂[1][2][3]
Molecular Weight 181.12 g/mol [1][2][3]
Melting Point 190-192 °C[1]
Appearance Solid[3]
Storage 2-8°C, sealed, dry[1]

Part 1: Application as a Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

Scientific Rationale: The Indazole Scaffold and nNOS Inhibition

The indazole heterocyclic system is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[4][5][6] A significant body of research has established that substituted indazoles, particularly those with a nitro group at the 7-position, are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[7] 7-nitroindazole (7-NI) is a well-characterized example, widely used to probe the physiological and pathophysiological roles of nitric oxide (NO) in the nervous system.[7][8][9]

The inhibitory mechanism of 7-nitroindazoles is thought to involve the interaction of the indazole ring with the heme prosthetic group within the active site of nNOS. The nitro group at the 7-position and other substituents, such as the fluorine at the 4-position in this compound, are crucial for modulating the potency and selectivity of this interaction. The introduction of a fluorine atom can enhance binding affinity and improve metabolic stability, making this compound a potentially superior tool for in vitro and in vivo studies compared to its non-fluorinated counterparts.[1]

The inhibition of nNOS by this compound can be leveraged to investigate the downstream effects of reduced NO production in various neurological processes, including synaptic plasticity, neuroinflammation, and excitotoxicity.

Experimental Workflow for Assessing nNOS Inhibition

G cluster_0 In Vitro nNOS Inhibition Assay cluster_1 Cell-Based Assay in Neuronal Cultures a Prepare Reagents: - Purified nNOS enzyme - L-Arginine (substrate) - NADPH (cofactor) - Hemoglobin (for NO detection) - this compound stock solution b Incubate enzyme, substrate, and cofactor with varying concentrations of the inhibitor a->b c Monitor the conversion of oxyhemoglobin to methemoglobin spectrophotometrically at 401 nm b->c d Calculate IC50 value c->d e Culture primary neurons or neuronal cell lines f Treat cells with this compound e->f g Stimulate NO production (e.g., with NMDA) f->g h Measure nitrite/nitrate levels in the culture medium (Griess Assay) g->h i Assess downstream effects (e.g., cGMP levels, cell viability) h->i G Indazole This compound (Non-fluorescent) Adduct Fluorescent Adduct Indazole->Adduct + Amine Primary/Secondary Amine (e.g., Neurotransmitter) Amine->Adduct + Detection HPLC with Fluorescence Detection Adduct->Detection

Sources

Application Notes and Protocols for Evaluating 4-Fluoro-7-Nitro-1H-Indazole in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of 4-Fluoro-7-Nitro-1H-Indazole

This compound (4F7N) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indazole core is a privileged scaffold found in numerous biologically active molecules. The strategic placement of a fluorine atom and a nitro group is suggested to enhance metabolic stability and binding selectivity, making 4F7N a compelling candidate for the development of novel enzyme inhibitors. This compound is frequently classified as an intermediate for crafting inhibitors targeting kinases and enzymes implicated in neurological disorders.

Given its structural similarity to known inhibitors such as 7-nitroindazole (7-NI), a well-characterized inhibitor of nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS), there is a strong rationale for investigating 4F7N's activity against this enzyme family[1][2][3]. Furthermore, its role as a precursor for kinase inhibitors necessitates robust methods to screen it against this major class of enzymes, which are pivotal regulators of cellular signaling and frequent targets in oncology[4][5].

This comprehensive guide provides detailed, field-proven protocols for characterizing the inhibitory activity of this compound against two high-value enzyme classes: neuronal Nitric Oxide Synthase (nNOS) and protein kinases. The methodologies are designed to be self-validating, ensuring data integrity and reproducibility for researchers in academic and industrial settings.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is fundamental to designing and interpreting enzyme inhibition assays.

PropertyValueSource
CAS Number 866144-02-7[6]
Molecular Formula C₇H₄FN₃O₂[7][8]
Molecular Weight 181.12 g/mol
Appearance Pale brown to yellow solid[8]
Melting Point 190-192 °C
Solubility Slightly soluble in DMSO and Methanol[9]
Storage 2-8°C, sealed, dry

Note: It is imperative to determine the empirical solubility of 4F7N in the specific assay buffer to be used, as precipitation can lead to erroneous results. A stock solution in 100% DMSO is recommended, with final assay concentrations of DMSO typically kept below 1% to minimize effects on enzyme activity.

Part 1: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Scientific Rationale

Neuronal NOS is a calcium/calmodulin-dependent enzyme that produces nitric oxide (NO), a critical signaling molecule in the nervous system[7]. Overproduction of NO by nNOS is implicated in neurodegenerative diseases, making selective nNOS inhibitors valuable therapeutic candidates[7][2]. The structural relationship between 4F7N and 7-NI, a known selective nNOS inhibitor, provides a strong impetus for this investigation[1][3][10].

The chosen protocol is a robust colorimetric assay based on the Griess reaction. This method quantifies nitrite (NO₂⁻), a stable and measurable end-product of NO oxidation in aqueous solution. The assay measures the reduction in nitrite production in the presence of the inhibitor.

Experimental Workflow: nNOS Inhibition

nNOS_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Reagents, and Griess Reagents add_mastermix Aliquot Master Mix (Buffer, L-Arginine, NADPH, Calmodulin, CaCl₂) prep_reagents->add_mastermix prep_inhibitor Prepare 4F7N Serial Dilutions (e.g., in DMSO) add_inhibitor Add 4F7N Dilutions (and vehicle control) prep_inhibitor->add_inhibitor prep_enzyme Prepare nNOS Enzyme Solution start_reaction Initiate Reaction with nNOS Enzyme prep_enzyme->start_reaction add_mastermix->add_inhibitor add_inhibitor->start_reaction incubate Incubate at 37°C (e.g., 30-60 min) start_reaction->incubate add_griess_A Add Griess Reagent A (Sulfanilamide) incubate->add_griess_A incubate_A Incubate 5-10 min (Room Temp, dark) add_griess_A->incubate_A add_griess_B Add Griess Reagent B (NED) incubate_A->add_griess_B incubate_B Incubate 5-10 min (Room Temp, dark) add_griess_B->incubate_B read_abs Read Absorbance at 540 nm incubate_B->read_abs calc_inhibition Calculate % Inhibition vs. Vehicle Control read_abs->calc_inhibition std_curve Generate Nitrite Standard Curve std_curve->calc_inhibition calc_ic50 Fit Dose-Response Curve to Calculate IC₅₀ calc_inhibition->calc_ic50

Caption: Workflow for the nNOS Griess assay.

Detailed Protocol: nNOS Inhibition Assay

1. Preparation of Reagents:

  • nNOS Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT, 10% Glycerol. Prepare fresh and keep on ice.

  • Master Mix Components:

    • L-Arginine (substrate): Prepare a 10 mM stock in purified water.

    • NADPH: Prepare a 10 mM stock in purified water.

    • Calmodulin (1000 U/mL): Reconstitute as per supplier instructions.

    • CaCl₂: Prepare a 10 mM stock in purified water.

  • 4F7N Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Griess Reagents:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Reagent B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in purified water. Store both protected from light.

  • Nitrite Standard: Prepare a 1 mM sodium nitrite stock in purified water. Create a standard curve by serially diluting this stock in assay buffer (e.g., 100 µM to 0 µM).

2. Assay Procedure (96-well plate format):

  • Standard Curve: To separate wells, add 50 µL of each nitrite standard dilution. Add 50 µL of assay buffer.

  • Assay Wells: a. Prepare a Master Mix for all reaction wells. For each 50 µL reaction, combine components to achieve the following final concentrations: 1 mM L-Arginine, 1 mM NADPH, 10 µg/mL Calmodulin, 0.5 mM CaCl₂ in nNOS Assay Buffer[7]. b. Aliquot 48 µL of the Master Mix to each well designated for the enzyme reaction. c. Add 1 µL of the serially diluted 4F7N stock (or DMSO for vehicle control) to the appropriate wells. This results in a 1:50 dilution of the inhibitor. d. Pre-incubate the plate for 10 minutes at 37°C. e. Initiate the reaction by adding 1 µL of purified nNOS enzyme (concentration to be optimized to ensure the reaction is linear over the incubation time, typically in the ng/µL range). f. Positive Control: Wells with enzyme and DMSO (0% inhibition). g. Negative Control: Wells with DMSO but no enzyme (100% inhibition).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined during assay development to ensure the reaction remains in the linear phase for the vehicle control.

  • Detection: a. Add 50 µL of Griess Reagent A to all wells (including standards)[7]. b. Incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B to all wells[7]. d. Incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the blank (0 µM nitrite standard) from all other readings.

  • Plot the corrected absorbance of the nitrite standards versus their concentration to generate a standard curve. Use a linear regression to determine the equation of the line.

  • Convert the absorbance values from the assay wells into nitrite concentration (µM) using the standard curve.

  • Calculate the percent inhibition for each 4F7N concentration using the formula: % Inhibition = 100 * (1 - ([NO₂⁻]Inhibitor - [NO₂⁻]Negative Control) / ([NO₂⁻]Positive Control - [NO₂⁻]Negative Control))

  • Plot percent inhibition against the logarithm of the 4F7N concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

Part 2: Protein Kinase Inhibition Assay

Scientific Rationale

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating nearly all cellular processes. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention[4]. As 4F7N is described as a building block for kinase inhibitors, it is critical to assess its activity against a representative kinase.

We will describe a homogenous, fluorescence-based assay format, such as the ADP-Glo™ Kinase Assay. This type of assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity. This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.

Experimental Workflow: Kinase Inhibition

Kinase_Workflow cluster_prep Preparation cluster_assay Kinase Reaction (384-well plate) cluster_detection ADP Detection (Luminescence) cluster_analysis Data Analysis prep_reagents Prepare Kinase Buffer, Substrate, and ATP start_reaction Initiate Reaction with ATP/Substrate Mix prep_reagents->start_reaction prep_inhibitor Prepare 4F7N Serial Dilutions (e.g., in DMSO) add_components Add Kinase, Buffer, and 4F7N/Vehicle prep_inhibitor->add_components prep_enzyme Prepare Kinase Enzyme Solution prep_enzyme->add_components pre_incubate Pre-incubate 10-15 min (Room Temp) add_components->pre_incubate pre_incubate->start_reaction incubate Incubate at 30°C (e.g., 60 min) start_reaction->incubate stop_reaction Add ADP-Glo™ Reagent (Stops kinase, depletes ATP) incubate->stop_reaction incubate_stop Incubate 40 min (Room Temp) stop_reaction->incubate_stop develop_signal Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_stop->develop_signal incubate_develop Incubate 30-60 min (Room Temp) develop_signal->incubate_develop read_lum Read Luminescence incubate_develop->read_lum calc_inhibition Calculate % Inhibition vs. Vehicle Control read_lum->calc_inhibition calc_ic50 Fit Dose-Response Curve to Calculate IC₅₀ calc_inhibition->calc_ic50

Caption: Workflow for a luminescence-based kinase assay.

Detailed Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)

1. Preparation of Reagents:

  • Kinase Buffer: The buffer composition is kinase-specific but generally contains a buffering agent (e.g., HEPES, Tris-HCl), MgCl₂, a reducing agent (e.g., DTT), and a surfactant (e.g., Brij-35). Consult the specific kinase's data sheet for optimal conditions.

  • Kinase Enzyme: Use a highly purified, recombinant kinase. The final concentration should be chosen so that ~10-30% of the initial ATP is consumed during the reaction time.

  • Substrate: A peptide or protein substrate specific to the kinase of interest.

  • ATP: Prepare a concentrated stock solution. The final concentration in the assay should be at or near the Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

  • 4F7N Stock Solution: Prepare a 10 mM stock in 100% DMSO and create a serial dilution series as described for the nNOS assay.

  • Detection Reagents: Use a commercial kit like ADP-Glo™ (Promega) and prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

2. Assay Procedure (384-well, low-volume plate format):

  • Reaction Setup: a. To the wells, add 1 µL of the serially diluted 4F7N or DMSO vehicle control. b. Add 2 µL of a solution containing the kinase enzyme and substrate in kinase buffer. c. Positive Control: Wells with enzyme and DMSO (0% inhibition). d. Negative Control: Wells with DMSO but no enzyme (100% inhibition).

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: a. Add 2 µL of ATP solution (at 2.5x the desired final concentration) to all wells to start the reaction. The final reaction volume is 5 µL. b. Mix the plate and incubate for 60 minutes at 30°C.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously initiates a luciferase/luciferin reaction to produce a luminescent signal. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each 4F7N concentration using the formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Negative Control) / (RLU_Positive Control - RLU_Negative Control)) Where RLU is Relative Luminescence Units.

  • Plot percent inhibition against the logarithm of the 4F7N concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

Trustworthiness and Self-Validation

To ensure the integrity of the data generated from these protocols, the following controls are essential:

  • Vehicle Control (0% Inhibition): Assesses the maximum enzyme activity in the presence of the inhibitor's solvent (DMSO).

  • No Enzyme Control (100% Inhibition): Establishes the background signal of the assay.

  • Positive Control Inhibitor: A known inhibitor of the target enzyme (e.g., L-NAME for nNOS, Staurosporine for many kinases) should be run in parallel to validate the assay's ability to detect inhibition.

  • Z'-factor Calculation: For high-throughput applications, the Z'-factor should be calculated from the positive and negative controls to assess assay quality and robustness. A Z' > 0.5 is indicative of an excellent assay.

By adhering to these detailed protocols and incorporating rigorous controls, researchers can confidently and accurately characterize the inhibitory profile of this compound, paving the way for its further development as a potential therapeutic agent.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2000). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Retrieved from [Link]

  • Schulz, R., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry. Available at: [Link]

  • Moore, P. K., et al. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology. Available at: [Link]

  • Johns, R. A., et al. (1996). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology. Available at: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Available at: [Link]

  • LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE. Retrieved from [Link]

  • Chemdad. (n.d.). 4-FLUORO-7-NITRO INDAZOLE. Retrieved from [Link]

Sources

synthesis of 4-fluoro-7-nitro-1H-indazole derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of 4-Fluoro-7-Nitro-1H-Indazole Derivatives for Drug Discovery

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of fluorine and nitro functional groups can significantly enhance a molecule's pharmacological profile. Fluorine substitution is known to improve metabolic stability, binding affinity, and lipophilicity, while the nitro group can act as a key hydrogen bond acceptor or be a precursor for an amino group, profoundly influencing ligand-receptor interactions.[3][4] This guide provides a detailed protocol for the synthesis of this compound, a key building block for developing targeted therapeutics, particularly kinase and nitric oxide synthase (NOS) inhibitors.[5][6] We will explore the underlying reaction mechanisms, detailed experimental procedures, characterization, and applications in modern drug discovery workflows.

Introduction: The Strategic Value of the this compound Scaffold

The indazole ring system, a bioisostere of indole, is a cornerstone in the design of small-molecule drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile scaffold for targeting a wide range of biological targets. The specific derivatization with fluoro and nitro groups at the 4- and 7-positions, respectively, imparts distinct advantages:

  • The Role of the 4-Fluoro Group: The introduction of a fluorine atom at the C4 position can drastically alter the molecule's properties. Due to its high electronegativity and small size, fluorine can modulate the acidity of the N-H proton, influence conformation, and block metabolic oxidation at that position, thereby increasing the drug's half-life.[3]

  • The Impact of the 7-Nitro Group: The nitro group at the C7 position is a strong electron-withdrawing group and a potent hydrogen bond acceptor. This functionality is critical for anchoring the molecule within a protein's active site. Several 7-nitroindazole derivatives have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a key target in neurodegenerative disorders.[7][8]

The combination of these two groups on the indazole core creates a high-value intermediate for synthesizing libraries of compounds with enhanced drug-like properties.[5]

Synthesis of this compound

The most common and efficient routes to indazole synthesis involve the diazotization of an appropriately substituted 2-methylaniline, followed by intramolecular cyclization. This protocol is based on this well-established chemical transformation.[9]

Overall Synthetic Workflow

The synthesis initiates with a suitable aniline precursor, which undergoes diazotization and subsequent ring closure to form the target indazole. The product is then purified and rigorously characterized.

G cluster_synthesis Synthesis & Purification cluster_validation Validation & Application A Starting Material (e.g., 3-Fluoro-2-methyl-6-nitroaniline) B Diazotization Reaction (NaNO₂, Acid) A->B C Intramolecular Cyclization (Spontaneous) B->C D Crude Product C->D E Purification (Recrystallization or Chromatography) D->E F Pure this compound E->F G Characterization (NMR, MS, MP) F->G H Drug Discovery Pipeline (Library Synthesis, Screening) G->H

Figure 1: Overall workflow for the synthesis and application of this compound.
Detailed Experimental Protocol

This protocol describes the synthesis starting from 3-fluoro-2-methyl-6-nitroaniline.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Fluoro-2-methyl-6-nitroaniline≥97%CommercialStarting material.
Glacial Acetic AcidACS GradeCommercialSolvent.
Sodium Nitrite (NaNO₂)≥98%CommercialDiazotizing agent.
Deionized WaterHigh PurityIn-houseUsed for preparing solutions and work-up.
Ethyl AcetateHPLC GradeCommercialExtraction solvent.
Brine (Saturated NaCl solution)-Lab-preparedUsed in work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularCommercialDrying agent.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-fluoro-2-methyl-6-nitroaniline (10.0 g, 58.8 mmol) in glacial acetic acid (100 mL).

  • Cooling: Cool the resulting solution to 0-5 °C in an ice-water bath. Vigorous stirring is essential.

  • Preparation of Diazotizing Agent: In a separate beaker, dissolve sodium nitrite (8.1 g, 117.6 mmol, 2.0 equiv.) in deionized water (20 mL).

  • Diazotization and Cyclization: Add the sodium nitrite solution dropwise to the cooled aniline solution over 30-40 minutes. Causality Note: This addition must be slow to control the exothermic reaction and prevent the decomposition of the highly reactive diazonium salt intermediate. The temperature must be maintained below 10 °C. Upon addition, the formation of a precipitate is typically observed.[9]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete cyclization.[9]

  • Work-up: Pour the reaction mixture into a beaker containing 500 mL of ice-water. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual acetic acid and salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under a vacuum at 40-50 °C for 12 hours.

Expected Yield: 75-85%. The final product is typically a yellow to orange solid.

Reaction Mechanism

The core of the synthesis is the formation of a diazonium salt from the primary amine, followed by an intramolecular electrophilic aromatic substitution (cyclization) to form the indazole ring.

G cluster_mechanism Key Mechanistic Steps start 3-Fluoro-2-methyl-6-nitroaniline diazonium Formation of Diazonium Salt (via Nitrosation) start->diazonium NaNO₂, H⁺ intermediate Unstable Diazonium Intermediate diazonium->intermediate Loss of H₂O cyclization Intramolecular Electrophilic Cyclization intermediate->cyclization Spontaneous Ring Closure product This compound cyclization->product Deprotonation

Figure 2: Simplified mechanism for indazole formation via diazotization-cyclization.

Characterization of this compound

Proper characterization is critical to confirm the identity and purity of the synthesized compound.

Physicochemical and Spectroscopic Data

ParameterExpected Value
CAS Number 866144-02-7[10]
Molecular Formula C₇H₄FN₃O₂[10]
Molecular Weight 181.12 g/mol [5]
Appearance Yellow to orange solid[11]
Melting Point 190-192 °C[5]
¹H NMR Expected peaks for aromatic protons and the N-H proton.
¹⁹F NMR A singlet corresponding to the fluorine atom.
Mass Spec (ESI) [M+H]⁺ = 182.03 or [M-H]⁻ = 180.02
Purity (HPLC) ≥97%

Applications in Drug Discovery

This compound is not an end-product but a versatile intermediate for creating more complex drug candidates. The N1 position of the indazole ring is a common site for derivatization, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitors

Many indazole-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of cancer. The indazole scaffold can act as a "hinge-binder," forming key hydrogen bonds with the kinase's hinge region, while derivatives at the N1 position can extend into other pockets to achieve selectivity.[5]

G ATP ATP Kinase Protein Kinase ATP->Kinase Product Phosphorylated Substrate Kinase->Product Phosphorylation Inhibitor Indazole Derivative Blocked Inhibition Inhibitor->Blocked Blocked->Kinase

Figure 3: Indazole derivatives can act as ATP-competitive kinase inhibitors, blocking downstream signaling.
Nitric Oxide Synthase (NOS) Inhibitors

As mentioned, 7-nitroindazoles are particularly effective as inhibitors of nitric oxide synthase (NOS).[7] Selective inhibition of neuronal NOS (nNOS) over endothelial NOS (eNOS) and inducible NOS (iNOS) is a major goal for treating neurological conditions without causing cardiovascular side effects. The fluorination at the C4 position can further enhance this selectivity and improve brain penetration.[6]

Conclusion

The synthesis of this compound provides a robust platform for the development of novel therapeutics. The protocol detailed here is based on established chemical principles and offers a reliable method for producing this valuable intermediate on a laboratory scale. The unique combination of the indazole core, a fluorine atom, and a nitro group creates a scaffold with immense potential for optimization in drug discovery campaigns targeting kinases, NOS, and other important enzyme families.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. Available from: [Link]

  • Saleem, M., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available from: [Link]

  • Di-Dio, A., et al. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 17(17), 6180-7. Available from: [Link]

  • El-Malah, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports. Available from: [Link]

  • Sanchez-Sanhueza, G. A., et al. (2023). Antileishmanial activity of 5-nitroindazole derivatives. PubMed Central. Available from: [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. ACS Publications. Available from: [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. American Chemical Society. Available from: [Link]

  • Rao, P., et al. (2017). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. Available from: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Elguero, J., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available from: [Link]

  • Wang, Z., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]

  • Wang, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available from: [Link]

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The Strategic deployment of 4-Fluoro-7-Nitro-1H-Indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Among the privileged heterocyclic structures, the indazole core has emerged as a cornerstone in the design of a multitude of therapeutic agents, particularly in oncology and inflammatory diseases. This technical guide delves into the specific application of a highly functionalized indazole derivative, 4-fluoro-7-nitro-1H-indazole, a building block increasingly recognized for its capacity to unlock significant advancements in medicinal chemistry programs.

The strategic incorporation of fluorine and a nitro group onto the indazole scaffold is not a trivial synthetic endeavor; it is a deliberate design choice rooted in established medicinal chemistry principles. The fluorine atom, a bioisostere of hydrogen, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1] Concurrently, the nitro group, a strong electron-withdrawing moiety, can modulate the electronic properties of the indazole ring system and serve as a key interaction point with biological targets or as a synthetic handle for further molecular elaboration.[1] This guide will provide an in-depth exploration of the utility of this compound, complete with detailed protocols for its synthesis and application in the development of potent kinase inhibitors.

Physicochemical Properties and Design Rationale

The unique combination of substituents on this compound provides a compelling set of properties for drug design.

PropertyValueSignificance in Drug Design
Molecular FormulaC₇H₄FN₃O₂Provides the basic structural information.
Molecular Weight181.12 g/mol [1][2]A relatively low molecular weight allows for further structural elaboration without violating Lipinski's Rule of Five.
Melting Point190-192 °C[1]Indicates a stable crystalline solid.
Storage2-8°C, sealed, dry[1]Standard storage conditions for a stable chemical reagent.

The rationale for employing this specific building block often revolves around the following key principles:

  • Enhanced Binding Affinity: The electron-withdrawing nature of both the fluorine and nitro groups can influence the pKa of the indazole nitrogens, potentially enhancing hydrogen bonding interactions within the ATP-binding pocket of kinases. The fluorine atom can also participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone.

  • Improved Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism. This can lead to an extended plasma half-life and improved oral bioavailability of the final drug candidate.

  • Modulation of Selectivity: The specific substitution pattern can steer the molecule towards a desired kinase selectivity profile. The unique electronic and steric environment created by the substituents can favor binding to the target kinase over off-target kinases, thereby reducing the potential for side effects.

  • Synthetic Versatility: The nitro group can be readily reduced to an amino group, providing a key functional handle for the introduction of various side chains and pharmacophoric elements through amide bond formation or other coupling reactions.

Application in Kinase Inhibitor Development

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Numerous approved drugs and clinical candidates, such as Axitinib (a VEGFR inhibitor), feature this core structure.[3][4][5][6][7] The this compound moiety is particularly suited for the development of inhibitors targeting key oncogenic kinases like Polo-like Kinase 4 (PLK4) and Akt (Protein Kinase B).

Overexpression of PLK4 is implicated in various cancers, making it an attractive therapeutic target.[8][9][10] Similarly, the PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, and potent and selective Akt inhibitors are highly sought after.[11][12][13]

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol is a representative, plausible synthesis based on established methodologies for analogous structures. The starting material, 2,3-difluoro-6-nitrotoluene, is a commercially available reagent.

Workflow for the Synthesis of this compound

start Start: 2,3-difluoro-6-nitrotoluene step1 Step 1: Benzylic Bromination (NBS, AIBN, CCl4, reflux) start->step1 intermediate1 Intermediate: 1-bromo-2,3-difluoro-6-nitrotoluene step1->intermediate1 step2 Step 2: Hydrazine Cyclization (Hydrazine hydrate, Ethanol, reflux) intermediate1->step2 product Product: this compound step2->product

A representative synthetic workflow.

Materials:

  • 2,3-difluoro-6-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Hydrazine hydrate

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

  • Benzylic Bromination:

    • To a solution of 2,3-difluoro-6-nitrotoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-bromo-2,3-difluoro-6-nitrotoluene, which can be used in the next step without further purification.

    • Causality Explanation: AIBN acts as a radical initiator to facilitate the benzylic bromination by NBS, selectively functionalizing the methyl group activated by the aromatic ring.

  • Hydrazine Cyclization:

    • Dissolve the crude 1-bromo-2,3-difluoro-6-nitrotoluene in ethanol.

    • Add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.

    • Reflux the reaction mixture for 12-18 hours, monitoring by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Causality Explanation: Hydrazine acts as a binucleophile, first displacing the benzylic bromide and then undergoing an intramolecular nucleophilic aromatic substitution of the ortho-fluorine, driven by the electron-withdrawing nitro group, to form the indazole ring.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Representative Kinase Inhibitor using this compound

This protocol outlines the synthesis of a hypothetical, yet plausible, PLK4 inhibitor, demonstrating the utility of the title compound as a key intermediate.

Workflow for Kinase Inhibitor Synthesis

start This compound step1 Step 1: N-Alkylation (SEM-Cl, NaH, DMF) start->step1 intermediate1 N-SEM Protected Indazole step1->intermediate1 step2 Step 2: Nitro Reduction (Fe, NH4Cl, EtOH/H2O, reflux) intermediate1->step2 intermediate3 Amide Intermediate step2->intermediate3 intermediate2 7-Amino-4-fluoro-N-SEM-Indazole step3 Step 3: Amide Coupling (Carboxylic acid, HATU, DIPEA, DMF) step4 Step 4: Deprotection (TFA, DCM) intermediate3->step4 product Final Kinase Inhibitor step4->product

A plausible synthetic route to a kinase inhibitor.

Procedure:

  • N-Protection: Protect the N1 position of this compound with a suitable protecting group, such as 2-(trimethylsilyl)ethoxymethyl (SEM) chloride, using sodium hydride as a base in DMF.

  • Nitro Reduction: Reduce the nitro group of the N-protected indazole to an amine using iron powder and ammonium chloride in a mixture of ethanol and water under reflux.

  • Amide Coupling: Couple the resulting 7-amino-4-fluoro-N-protected-indazole with a desired carboxylic acid (containing other pharmacophoric features) using a standard peptide coupling reagent such as HATU and a base like DIPEA in DMF.

  • Deprotection: Remove the SEM protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final kinase inhibitor.

  • Purification: Purify the final compound using reverse-phase HPLC.

Protocol 3: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a general method for assessing the inhibitory activity of a compound synthesized using this compound against a target kinase, for example, PLK4.

Workflow for HTRF Kinase Assay

start Prepare Reagents: - Kinase (e.g., PLK4) - Substrate (e.g., ULight-peptide) - ATP - Test Compound step1 Dispense Test Compound (serial dilutions in assay plate) start->step1 step2 Add Kinase and Substrate/ATP Mix step1->step2 step3 Incubate at RT (Kinase Reaction) step2->step3 step4 Add Detection Reagents (Eu-antibody specific for phosphorylated substrate) step3->step4 step5 Incubate at RT step4->step5 readout Read HTRF Signal (665 nm / 620 nm) step5->readout

A typical HTRF kinase assay workflow.

Materials:

  • Recombinant human kinase (e.g., PLK4)

  • ULight™-labeled peptide substrate

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

  • Test compound (serially diluted in DMSO)

  • 384-well low-volume white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute these in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add a mixture of the kinase and the ULight™-labeled substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), determined during assay development.

  • Detection:

    • Stop the kinase reaction by adding the europium-labeled anti-phospho-substrate antibody diluted in the detection buffer (containing EDTA).

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (europium reference signal).

    • The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the uninhibited (DMSO only) and fully inhibited controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: The inclusion of positive (known inhibitor) and negative (DMSO) controls in each assay plate is crucial for validating the assay performance. The Z'-factor should be calculated to assess the quality and robustness of the assay.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the fluorine and nitro substituents, provide a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. The provided protocols offer a starting point for researchers to synthesize this key intermediate and evaluate the biological activity of the resulting compounds. As the demand for novel and effective kinase inhibitors continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the discovery of the next generation of targeted therapies.

References

  • Zhai, L.-H., Guo, L.-H., Luo, Y.-H., Ling, Y., & Sun, B.-W. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849–857. [Link]

  • Tang, M., Kong, Y., Chu, B., & Feng, D. (2016). Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of Indazoles. Advanced Synthesis & Catalysis, 358(6), 926–939. [Link]

  • Hao, G.-y., Huang, W., & Cen, J.-d. (2014). Synthesis of axitinib. Zhongguo Yaowu Huaxue Zazhi, 24(4), 298–302.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • BioWorld. (2025, October 10). Novel indazole-based inhibitor of polo-like kinase 4 against cancer. Retrieved from [Link]

  • Liu, N., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 296, 117867.
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

  • Okuzumi, T., Fiedler, D., Zhang, C., Gray, D. C., Aizenstein, B., Hoffman, R., & Shokat, K. M. (2009). Inhibitor hijacking of Akt activation. Nature Chemical Biology, 5(7), 484–493. [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Heaton, S. P., et al. (2009). AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth. Cancer Research, 69(15), 6207–6215.

Sources

Application Note: High-Purity Isolation of 4-Fluoro-7-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-7-nitro-1H-indazole is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents.[1] The presence of its fluorine and nitro functional groups is critical for modulating binding selectivity and improving the metabolic stability of drug candidates.[1] Consequently, the purity of this intermediate is paramount to ensure the integrity of downstream synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of robust, field-proven techniques for the purification of crude this compound, focusing on the underlying principles of each method, step-by-step protocols, and strategies for purity validation.

Introduction: The Purification Challenge

The synthesis of substituted indazoles, while well-established, often yields a crude product contaminated with various impurities.[2][3] These can include unreacted starting materials, regioisomers, and by-products arising from incomplete cyclization or side-reactions. The structural similarity between the target molecule and these impurities often complicates purification. The primary goal of any purification strategy is to efficiently remove these contaminants while maximizing the recovery of the desired high-purity product. This note will focus on two primary, highly effective purification methodologies: Flash Column Chromatography and Recrystallization.

Characterization of the Target Molecule

A foundational understanding of the physicochemical properties of this compound is essential for designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₇H₄FN₃O₂Provides the basis for mass spectrometry validation.[4]
Molecular Weight 181.12 g/mol Confirms product identity via mass spectrometry.[1][4]
Appearance Solid (Off-white to light brown)Visual cue for purity; color often indicates residual impurities.[5]
Melting Point 190-192 °CA sharp, narrow melting range is a key indicator of high purity.[1]
Polarity HighThe nitro group and N-H moiety confer significant polarity, dictating its behavior in chromatographic systems.
Solubility Poor in non-polar solvents, moderate in polar aprotic solventsCritical for selecting appropriate solvents for chromatography and recrystallization.

Core Purification Strategies: Principles and Protocols

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Below is a decision-making workflow to guide this selection.

Purification_Workflow start Crude Reaction Mixture decision1 Purity < 90% and/or Complex Impurity Profile? start->decision1 chromatography Flash Column Chromatography decision1->chromatography Yes decision2 Purity > 90% and/or Crystalline Solid? decision1->decision2 No analysis Purity & Structural Validation (HPLC, NMR, MS) chromatography->analysis recrystallization Recrystallization decision2->recrystallization Yes decision2->analysis No, proceed to analysis recrystallization->analysis end Purified Product (>98%) analysis->end

Caption: Decision workflow for purification strategy.

Strategy 1: Flash Column Chromatography

Flash column chromatography is the workhorse technique for purifying moderately polar organic compounds and is exceptionally effective for separating components with different polarities.

Expertise & Causality: This method leverages the differential partitioning of the crude mixture's components between a solid stationary phase (typically silica gel) and a liquid mobile phase. The high polarity of this compound, primarily due to the nitro group and the indazole N-H, causes it to adsorb strongly to the polar silica gel. To elute the compound, a mobile phase with a sufficiently polar component (e.g., ethyl acetate) is required to compete for the adsorption sites on the silica, thereby displacing the compound and allowing it to move down the column. Non-polar impurities will travel through the column much faster, enabling a clean separation.

Protocol: Flash Column Chromatography of this compound

  • Slurry Preparation:

    • In a flask, dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate).

    • Add silica gel (2-3 times the mass of the crude product) to the solution to form a slurry.

    • Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" technique prevents band broadening and improves separation.

  • Column Packing:

    • Select a column appropriate for the scale of purification.

    • Prepare a slurry of silica gel (200-300 mesh is standard) in a non-polar solvent (e.g., hexane).[2]

    • Carefully pack the column with the silica slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Loading and Elution:

    • Carefully add the dry-loaded crude product onto the sand layer.

    • Begin elution with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. The optimal gradient is typically determined by prior Thin Layer Chromatography (TLC) analysis.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting TipRationale and Solution
Product is not eluting The mobile phase is not polar enough to displace the highly polar product from the silica. Solution: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Poor separation (overlapping spots) The polarity difference between the product and impurities is small, or the column is overloaded. Solution: Use a shallower polarity gradient during elution or reduce the amount of crude material loaded onto the column.
Streaking on TLC/Column The compound may be too polar for the chosen solvent system or slightly acidic, interacting strongly with the silica. Solution: Add a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase to improve peak shape.
Strategy 2: Recrystallization

For material that is already relatively pure (>90%), recrystallization is an excellent and scalable method for achieving very high purity.

Expertise & Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (0-4 °C). Impurities, being present in much lower concentrations, will either remain in the solution (if highly soluble) or be removed via hot filtration (if insoluble) as the solution cools, allowing the pure product to crystallize out.

Protocol: Recrystallization of this compound

  • Solvent Selection:

    • Identify a suitable solvent or solvent system. A mixture of ethanol and water, or ethyl acetate and hexane, is often a good starting point for polar compounds.

    • Test solubility: A good solvent should require heating to dissolve the compound and should yield crystals upon cooling.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl continuously.

  • Decolorization (Optional):

    • If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal adsorbs colored impurities.

  • Filtration:

    • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment and Structural Validation

Trustworthiness in synthesis is achieved through rigorous validation. After purification, the identity and purity of the this compound must be confirmed using orthogonal analytical techniques.

Validation_Process cluster_0 Purification Output cluster_1 Analytical Validation purified_solid Purified Solid hplc HPLC (>98% Purity?) purified_solid->hplc nmr NMR Spectroscopy (Correct Structure?) hplc->nmr ms Mass Spectrometry (Correct MW?) nmr->ms final_product Final Validated Product ms->final_product

Caption: Workflow for analytical validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis.[5][6]

  • Method: A reverse-phase (RP) HPLC method is typically employed.[7]

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile is effective.[7][8]

  • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or 330 nm).

  • Expected Result: A single major peak with an area percentage >98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unequivocal structural confirmation.[9]

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons and the N-H proton. The chemical shifts and coupling constants will be characteristic of the 4-fluoro-7-nitro substitution pattern.[2][10] The absence of signals corresponding to starting materials or major isomeric impurities confirms purity.

  • ¹³C NMR: Confirms the number and type of carbon atoms in the molecule.

  • ¹⁹F NMR: A single signal will confirm the presence of the fluorine atom.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) is common.

  • Expected Result: A molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺ or [M-H]⁻). For C₇H₄FN₃O₂, the expected monoisotopic mass is approximately 181.03.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially hazardous.[11][12][13]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[12][13]

  • Dispose of chemical waste according to institutional guidelines.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4567-4576. Available from: [Link]

  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

  • ChemUniverse. This compound [P78622]. Available from: [Link]

  • SIELC Technologies. Separation of 7-Nitroindazole on Newcrom R1 HPLC column. Available from: [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PubChem. 7-Nitroindazole. Available from: [Link]

  • DergiPark. The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Available from: [Link]

  • ResearchGate. The application of 7-chloro-4-nitrobenzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole for the analysis of amines and amino acids using high-performance liquid chromatography. Available from: [Link]

  • NIH. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

  • NIH. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available from: [Link]

  • Veeprho. 4-Nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report. Available from: [Link]

  • SIELC Technologies. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. Available from: [Link]

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Introduction: The Significance of Adduct Detection in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Detection of 4-Fluoro-7-Nitro-1H-Indazole Adducts

This compound (4F-7N-IND) is a heterocyclic aromatic compound with potential applications in medicinal chemistry. Its electron-withdrawing nitro group and the fluoro substituent can render the molecule susceptible to metabolic activation, potentially leading to the formation of reactive intermediates. These intermediates can covalently bind to nucleophilic sites on biological macromolecules such as DNA and proteins, forming adducts. The formation of such adducts is a critical area of study in drug development, as it can be associated with both therapeutic efficacy (e.g., in the case of certain anticancer agents) and toxicity (e.g., genotoxicity and immunogenicity).

This application note provides a comprehensive guide for the detection and characterization of 4F-7N-IND adducts with proteins and DNA. The methodologies described herein are based on established principles of bioanalytical chemistry and mass spectrometry, providing a robust framework for researchers, scientists, and drug development professionals.

Scientific Rationale: Understanding 4F-7N-IND Adduct Formation

The formation of adducts by 4F-7N-IND is predicated on its chemical structure. The nitro group can be enzymatically reduced to form a reactive nitroso intermediate, which is a potent electrophile. This reactive species can then form covalent bonds with nucleophilic residues on proteins (e.g., cysteine, histidine, lysine) and DNA (e.g., guanine). The detection and characterization of these adducts are paramount for understanding the mechanism of action and potential liabilities of 4F-7N-IND and its analogs.

Experimental Workflow: A Multi-faceted Approach

The detection of 4F-7N-IND adducts necessitates a multi-step workflow, from sample preparation to instrumental analysis. The following diagram illustrates the general workflow for both protein and DNA adduct analysis.

G cluster_0 Sample Preparation cluster_1 Adduct Enrichment & Cleanup cluster_2 Analytical Detection A Biological Matrix (e.g., Cells, Tissue) B Isolation of Protein/DNA A->B Lysis & Fractionation C Enzymatic Digestion B->C Protease/Nuclease D Solid-Phase Extraction (SPE) C->D Purification E LC-MS/MS Analysis D->E Injection F Data Analysis & Interpretation E->F Quantification & Identification

Figure 1: General workflow for the detection of 4F-7N-IND adducts.

Part 1: Analysis of 4F-7N-IND Protein Adducts

The analysis of protein adducts typically involves the enzymatic digestion of the target protein into smaller peptides, followed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the modified peptides.

Protocol 1: In-Solution Tryptic Digestion of a Model Protein

This protocol describes the in-solution tryptic digestion of a model protein (e.g., Human Serum Albumin) incubated with 4F-7N-IND.

Materials:

  • Human Serum Albumin (HSA)

  • This compound (4F-7N-IND)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (ACN)

  • Ultrapure water

Procedure:

  • Incubation: Incubate HSA (1 mg/mL) with 4F-7N-IND (at a suitable concentration) in 50 mM ammonium bicarbonate buffer (pH 8.0) at 37°C for 24 hours.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Digestion: Add trypsin to the protein solution at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.

  • Quenching: Quench the digestion by adding formic acid to a final concentration of 1%.

  • Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with 50% ACN/0.1% formic acid.

  • Analysis: Analyze the desalted peptides by LC-MS/MS.

LC-MS/MS Parameters for Protein Adduct Analysis

The following table provides a starting point for LC-MS/MS method development.

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-40% B over 60 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Scan Mode Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
MS1 Resolution > 60,000
MS2 Resolution > 15,000
Collision Energy Stepped or optimized for expected adducts
Data Analysis and Interpretation

The identification of 4F-7N-IND adducted peptides is achieved by searching the MS/MS data against the protein sequence using specialized software (e.g., MaxQuant, Proteome Discoverer). The software should be configured to search for the mass shift corresponding to the addition of the 4F-7N-IND moiety to specific amino acid residues.

Part 2: Analysis of 4F-7N-IND DNA Adducts

The analysis of DNA adducts follows a similar principle to protein adduct analysis, involving enzymatic digestion of the DNA to individual nucleosides, followed by LC-MS/MS analysis.

Protocol 2: Enzymatic Digestion of DNA

This protocol describes the enzymatic digestion of DNA incubated with 4F-7N-IND.

Materials:

  • Calf thymus DNA

  • This compound (4F-7N-IND)

  • DNase I

  • Nuclease P1

  • Alkaline Phosphatase

  • Tris-HCl buffer

  • Magnesium chloride

  • Zinc sulfate

Procedure:

  • Incubation: Incubate calf thymus DNA (1 mg/mL) with 4F-7N-IND in Tris-HCl buffer (pH 7.4) at 37°C for 24 hours.

  • Initial Digestion: Add DNase I and incubate at 37°C for 2 hours.

  • Secondary Digestion: Add Nuclease P1 and zinc sulfate, and incubate at 37°C for 2 hours.

  • Final Digestion: Adjust the pH to 8.0 with Tris-HCl and add alkaline phosphatase. Incubate at 37°C for 2 hours.

  • Cleanup: Remove enzymes by ultrafiltration or SPE.

  • Analysis: Analyze the resulting nucleoside mixture by LC-MS/MS.

LC-MS/MS Parameters for DNA Adduct Analysis
ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient 2-30% B over 30 minutes
Flow Rate 0.2 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Scan Mode Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
MS1 Resolution > 60,000 (for PRM)
MS2 Resolution > 15,000 (for PRM)
Collision Energy Optimized for the specific nucleoside adduct
Data Analysis and Interpretation

The detection of 4F-7N-IND-DNA adducts is typically performed using SRM or PRM on a triple quadrupole or high-resolution mass spectrometer, respectively. This involves monitoring for specific precursor-to-product ion transitions that are characteristic of the adducted nucleoside.

G cluster_0 Precursor Selection cluster_1 Fragmentation cluster_2 Product Ion Detection A Adducted Nucleoside Ion B Collision-Induced Dissociation A->B Isolation in Quadrupole C Fragment Ions B->C D Neutral Loss of Deoxyribose B->D

Application Notes & Protocols: 4-fluoro-7-nitro-1H-indazole as a Versatile Tool for Interrogating Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Post-translational modifications (PTMs) represent a cornerstone of cellular regulation, dynamically altering protein function, localization, and interaction networks. The development of sophisticated chemical tools is paramount to unraveling the complexities of these modifications. This document introduces 4-fluoro-7-nitro-1H-indazole (4F-7N-Indazole), a reactive and potentially fluorescent scaffold, as a novel research tool for the study of PTMs. We provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing the theoretical basis and practical protocols for its application in protein labeling, enzyme activity profiling, and the investigation of PTM-dependent protein conformations.

Introduction: The Need for Advanced PTM Probes

The cellular proteome is a dynamic entity, constantly remodeled by a vast array of post-translational modifications. These modifications, ranging from phosphorylation and glycosylation to ubiquitination and acetylation, act as molecular switches that fine-tune virtually all biological processes.[1] Dysregulation of PTM pathways is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[2][3] Consequently, chemical probes that enable the detection, enrichment, and functional characterization of modified proteins are indispensable tools in both basic research and therapeutic development.

This compound is an indazole derivative featuring an electron-deficient aromatic system.[4][5][6] Its structure is reminiscent of other well-established fluorescent labeling reagents, such as 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F).[7][8] The indazole core itself is a "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors and other biologically active molecules.[4][9][10] These structural attributes suggest that 4F-7N-Indazole possesses the requisite chemical properties for two primary applications in PTM research:

  • Covalent Labeling of Proteins: The highly activated fluorine atom is susceptible to nucleophilic aromatic substitution, enabling it to react with specific amino acid residues.

  • Enzyme Inhibition: The indazole scaffold may serve as a template for designing inhibitors against enzymes that regulate PTMs, such as kinases or glycosyltransferases.

This guide will provide the scientific rationale and detailed protocols to empower researchers to explore these applications.

Mechanism of Action: Covalent Modification of Nucleophilic Residues

The utility of 4F-7N-Indazole as a protein labeling agent stems from the chemical reactivity conferred by its fluoro and nitro groups. The strong electron-withdrawing nature of the nitro group and the indazole ring system makes the fluorine atom at the C4 position highly susceptible to nucleophilic attack.

This reaction typically occurs with solvent-accessible, nucleophilic amino acid side chains, such as the ε-amino group of lysine, the thiol group of cysteine, or the hydroxyl group of tyrosine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, resulting in a stable covalent bond between the protein and the 7-nitro-1H-indazolyl moiety.

cluster_0 Mechanism of Covalent Labeling Reagents 4F-7N-Indazole + Protein (with Nu: side chain) Intermediate Meisenheimer Complex (Transition State) Reagents->Intermediate Nucleophilic Attack (e.g., Lys, Cys, Tyr) Product Covalently Labeled Protein Intermediate->Product Loss of F⁻

Figure 1: Proposed mechanism for covalent protein labeling by 4F-7N-Indazole via a nucleophilic aromatic substitution (SNAr) reaction.

Upon covalent attachment, the local environment of the 7-nitro-1H-indazolyl group can influence its spectral properties. While not as extensively characterized as naphthalimides or other established fluorophores, nitroaromatic compounds can exhibit environmentally sensitive fluorescence.[11][12][13] This suggests that 4F-7N-Indazole may serve as a fluorogenic probe, where a change in fluorescence intensity or emission wavelength could report on binding events or conformational changes in the labeled protein.

Application I: Fluorescent Labeling and Detection of PTM-Induced Conformational Changes

This application leverages the reactivity of 4F-7N-Indazole to covalently label proteins. The protocol is designed to probe how different PTM states (e.g., phosphorylated vs. non-phosphorylated) may alter the surface accessibility of reactive residues, leading to differential labeling that can be quantified by fluorescence or mass spectrometry.

Protocol 1: General Protein Labeling with 4F-7N-Indazole

This protocol provides a general framework for labeling a purified protein of interest. Optimization of pH, temperature, and stoichiometry is recommended for each specific protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., HEPES, PBS), pH 7.5-8.5.

  • This compound (MW: 181.12 g/mol ).[5][6]

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).

  • Quenching solution (e.g., 100 mM Tris-HCl or 10 mM DTT).

  • Desalting column or dialysis system for removing excess reagent.

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 4F-7N-Indazole in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) or thiols that could compete with the reaction.

  • Labeling Reaction:

    • Initiate the reaction by adding the 4F-7N-Indazole stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein. The optimal ratio should be determined empirically.

    • Rationale: A molar excess ensures sufficient driving force for the reaction. Starting with a lower ratio can help achieve more specific labeling of the most reactive sites.

    • Incubate the reaction mixture at room temperature or 37°C for 1-2 hours, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of ~10-50 mM. Incubate for 15 minutes.

    • Rationale: The quenching reagent (e.g., Tris) contains a primary amine that will react with and consume any remaining unreacted 4F-7N-Indazole.

  • Purification: Remove the unreacted probe and quenching reagent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your buffer of choice or by dialysis.

  • Analysis:

    • Spectrophotometry: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the incorporated 7-nitro-1H-indazolyl group (the maximal absorbance wavelength should be determined empirically, likely in the 400-500 nm range).

    • Fluorimetry: Measure the fluorescence emission of the labeled protein. Excite at the absorbance maximum of the indazole adduct and scan the emission spectrum. Compare the fluorescence intensity between different experimental conditions.[8]

    • Mass Spectrometry: Digest the labeled protein and analyze by LC-MS/MS to identify the specific amino acid residues that have been modified.

Start Start: Purified Protein PrepareStock Prepare 10 mM 4F-7N-Indazole in DMSO Start->PrepareStock Reaction Incubate Protein with 4F-7N-Indazole (1-2h) Start->Reaction PrepareStock->Reaction Quench Quench with Tris or DTT Reaction->Quench Purify Remove Excess Reagent (Desalting Column/Dialysis) Quench->Purify Analysis Analyze Labeled Protein Purify->Analysis End End: Labeled Protein Analysis->End

Figure 2: Experimental workflow for covalent labeling of a target protein with 4F-7N-Indazole.

Application II: A Scaffold for PTM-Regulating Enzyme Inhibition

The indazole heterocycle is a well-established scaffold for the development of kinase inhibitors.[4] Given that many enzymes regulating PTMs (kinases, glycosyltransferases) have well-defined active sites, 4F-7N-Indazole can be used as a starting point for screening and developing novel inhibitors. For instance, O-GlcNAc Transferase (OGT) is a critical enzyme that attaches O-GlcNAc to proteins, and small molecule inhibitors are valuable tools for studying its function.[14][15]

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol describes a general method to screen 4F-7N-Indazole for inhibitory activity against a PTM-regulating enzyme, such as a protein kinase.

Materials:

  • Purified, active enzyme (e.g., protein kinase).

  • Enzyme-specific substrate (e.g., peptide substrate).

  • Required co-factors (e.g., ATP for kinases, UDP-GlcNAc for OGT).

  • 4F-7N-Indazole stock solution in DMSO.

  • Assay buffer specific to the enzyme.

  • Detection reagent (e.g., ADP-Glo™ for kinases, or a specific antibody for the PTM).

  • Multi-well plates (e.g., 384-well white plates for luminescence assays).

Procedure:

  • Prepare Reagents: Prepare serial dilutions of 4F-7N-Indazole in assay buffer containing a constant, low percentage of DMSO (e.g., 1%). Also prepare solutions of the enzyme, substrate, and co-factors in assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the diluted 4F-7N-Indazole solutions to the wells of the multi-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add the enzyme solution to the wells.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Rationale: This step allows the potential inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add the substrate and co-factor solution (e.g., ATP) to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is within the linear range.

  • Detection: Stop the reaction and measure the enzyme activity using the appropriate detection reagent according to the manufacturer's protocol (e.g., measure luminescence for an ADP-Glo™ assay).

  • Data Analysis:

    • Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Summary

The following table provides example parameters for the described protocols. These should be used as a starting point for optimization.

ParameterProtocol 1: Protein LabelingProtocol 2: Enzyme Inhibition
Compound This compoundThis compound
Stock Solution 10 mM in DMSO10 mM in DMSO
Protein/Enzyme Conc. 1-5 mg/mL (~10-100 µM)1-10 nM
Compound Conc. 10-50x molar excess0.1 nM to 100 µM (serial dilution)
Reaction Buffer 50 mM HEPES, pH 8.0Enzyme-specific buffer
Incubation Time 1-2 hours60 minutes
Temperature 25°C - 37°C30°C - 37°C
Detection Method Fluorescence, Mass SpecLuminescence, Fluorescence, etc.

Trustworthiness and Self-Validation

To ensure the validity of results obtained using 4F-7N-Indazole, incorporating appropriate controls is critical.

  • For Labeling Studies:

    • Control Proteins: Use a protein known to have highly reactive cysteines (e.g., BSA) as a positive control and a protein with few accessible nucleophiles as a negative control.

    • PTM Controls: Directly compare the labeling pattern of a protein in its modified and unmodified state (e.g., using a phosphatase-treated sample alongside a kinase-treated sample).

    • Mass Spectrometry Validation: Always confirm the site(s) of labeling with mass spectrometry to avoid misinterpretation of fluorescence data.

  • For Inhibition Assays:

    • Vehicle Control: All assays must include a DMSO-only control to account for solvent effects.

    • Counter-screening: Test the compound against unrelated enzymes to assess its selectivity.

    • Known Inhibitor: Use a known inhibitor for the target enzyme as a positive control to validate the assay setup.

Conclusion

This compound presents a promising, yet underexplored, chemical entity for the study of post-translational modifications. Its inherent reactivity, coupled with the biological relevance of the indazole scaffold, makes it a compelling candidate for development as both a covalent probe and an enzyme inhibitor. The protocols and rationale presented in this guide provide a solid foundation for researchers to begin exploring the utility of this versatile molecule in their own systems, paving the way for new insights into the complex world of protein regulation.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Grossman, J. A., et al. (2015). A small molecule that inhibits OGT activity in cells. FEBS Letters, 589(24 Pt B), 3919–3924. Available from: [Link]

  • Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 27-52. Available from: [Link]

  • Teo, C. F., et al. (2022). Tools, tactics and objectives to interrogate cellular roles of O-GlcNAc in disease. Nature Chemical Biology, 18(1), 8-17. Available from: [Link]

  • Gloster, T. M., & Vocadlo, D. J. (2009). Increasing O-GlcNAc levels: An overview of small-molecule inhibitors of O-GlcNAcase. Methods in Enzymology, 462, 331–350. Available from: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5969–5980. Available from: [Link]

  • Oida, T., et al. (1993). Modification of gelsolin with 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole. Biological & Pharmaceutical Bulletin, 16(11), 1081–1085. Available from: [Link]

  • Alteen, M. G., et al. (2022). Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. Accounts of Chemical Research, 55(1), 104–115. Available from: [Link]

  • Alnajjar, A. O., et al. (2020). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometric assay method for taurine in energy drinks. Luminescence, 35(5), 685–691. Available from: [Link]

  • Ortusa, F., et al. (2020). Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition. Molecules, 25(15), 3352. Available from: [Link]

  • Li, M., et al. (2024). Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. Molecules, 29(1), 246. Available from: [Link]

  • ResearchGate. 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Available from: [Link]

  • Wang, Y., et al. (2023). Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states. Materials Chemistry Frontiers, 7(12), 2489-2498. Available from: [Link]

  • Withanage, N., et al. (2021). Post-Translational Modifications of Proteins Have Versatile Roles in Regulating Plant Immune Responses. International Journal of Molecular Sciences, 22(19), 10339. Available from: [Link]

  • Zhang, Y., et al. (2023). An efficient chitosan-naphthalimide fluorescent probe for simultaneous detection and adsorption of Hg2+ and its application in seafood, water and soil environments. International Journal of Biological Macromolecules, 247, 125807. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization Reactions of 4-Fluoro-7-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-fluoro-7-nitro-1H-indazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile but challenging scaffold. This guide is structured as a series of frequently asked questions and troubleshooting protocols designed to address the specific issues you may encounter during your research.

Section 1: Understanding the Core Reactivity of this compound

Before attempting any derivatization, it's crucial to understand the electronic landscape of the molecule. The interplay between the electron-withdrawing nitro group (NO₂) at C7, the electronegative fluorine (F) at C4, and the acidic N-H proton of the pyrazole ring governs its reactivity.

Caption: Key reactive sites on the this compound scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation of this compound giving me the N2 isomer exclusively, even when literature on other indazoles suggests N1 is favored?

A1: This is a classic case of electronic control overwhelming typical regioselectivity patterns. While the 1H-indazole tautomer is generally more stable, the potent electron-withdrawing effect of the nitro group at the C7 position significantly alters the electronic distribution of the indazole core.[1][2] This effect increases the acidity of the N1-H and, more importantly, enhances the nucleophilicity of the N2 nitrogen. Studies have shown that indazoles substituted with electron-withdrawing groups like NO₂ or CO₂Me at C7 confer excellent N2 regioselectivity (≥96%).[1][2] Therefore, standard alkylation conditions (e.g., NaH/THF or K₂CO₃/DMF with an alkyl halide) will almost exclusively yield the N2-alkylated product.

Q2: I need the N1-alkylated isomer for my SAR studies. Is it possible to synthesize it?

A2: Direct N1-alkylation is exceptionally challenging for this substrate due to the C7-nitro group's directing effect.[1][2] Achieving N1 selectivity typically requires a multi-step strategy rather than a direct alkylation approach. Consider the following conceptual workflow:

  • Protect/Modify the Nitro Group: If possible, begin with a precursor where the C7 position has a group that can later be converted to a nitro group (e.g., an amine that can be oxidized or a halide that can undergo nitration).

  • Perform N1-Alkylation: On the modified scaffold, which now lacks the strong N2-directing group, perform a regioselective N1-alkylation. Conditions like NaH in THF are known to favor N1-alkylation on many other indazole scaffolds.[1][2]

  • Reveal the Nitro Group: Deprotect or convert the C7 substituent back to the nitro group to yield the desired N1-alkyl-4-fluoro-7-nitro-1H-indazole.

This approach requires significant synthetic development but is a more plausible route than attempting to reverse the inherent electronic bias of the target molecule.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The N-H proton and the multiple Lewis basic sites (N1, N2, NO₂) can complicate palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.

Cross_Coupling_Workflow cluster_troubleshooting Key Optimization Points start 4-Fluoro-7-Nitro- 1H-Indazole step1 Regioselective Halogenation (e.g., C3-Iodination or C5-Bromination) Reagents: NIS, NBS start->step1 step2 Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Catalyst: Pd(OAc)₂, Pd₂(dba)₃ Ligand: XPhos, SPhos, etc. Base: K₃PO₄, Cs₂CO₃ step1->step2 product Functionalized Product (C-C or C-N bond formed) step2->product opt1 Protect N-H? (e.g., SEM, Boc) step2->opt1 opt2 Catalyst/Ligand Screening step2->opt2 opt3 Base & Solvent Choice step2->opt3

Caption: General workflow for cross-coupling reactions.

Q3: My Suzuki-Miyaura coupling reaction is sluggish or fails completely. What are the likely causes?

A3: Failure in Suzuki-Miyaura couplings with unprotected N-H heterocycles is a common issue.[3] The primary culprits are often related to catalyst inhibition or poor reaction conditions.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Catalyst Inhibition: The acidic N-H proton can react with the base to form an indazolide anion, which can coordinate to the palladium center and inhibit catalysis.[3]1. Use a milder base: Switch from strong bases like NaOtBu to K₃PO₄ or Cs₂CO₃.[3] 2. Protect the N-H group: Consider protecting with a removable group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc. This adds steps but can rescue a failing reaction. 3. Increase Catalyst/Ligand Loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5-10 mol%.
Poor Catalyst/Ligand Choice: The chosen ligand may not be suitable for the electron-deficient indazole system.Screen a panel of modern phosphine ligands. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for challenging heterocyclic couplings.[4]
Side Product Formation Homocoupling of Boronic Acid: Occurs at higher temperatures or with inefficient catalysts.Lower the reaction temperature and ensure the reaction vessel is properly de-gassed to remove oxygen.
Protodeborylation: The boronic acid is replaced by a hydrogen atom from the solvent or water.Use anhydrous solvents and a base like powdered KF, which is less hydrolytic.[5]
Protocol: Suzuki-Miyaura Coupling of a C3-Iodo-4-fluoro-7-nitro-1H-indazole

This protocol is a starting point based on established methods for coupling N-H rich heterocycles.[3][6]

  • Reagent Preparation: In a glovebox, add the C3-iodo-4-fluoro-7-nitro-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous dioxane and water (e.g., a 4:1 or 5:1 mixture) to the vial. The total solvent volume should create a ~0.1 M solution of the indazole.

  • Degassing: Seal the vial and remove it from the glovebox. Sparge the reaction mixture with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Optimizing Nucleophilic Aromatic Substitution (SNAr) at C4

The C4-fluoro group is highly activated for SNAr by the C7-nitro group, making it a prime site for introducing diversity. This reaction is analogous to the well-known reactivity of 4-fluoro-7-nitrobenzofurazan (NBD-F) with nucleophiles.[7][8][9]

Q4: I am trying to react my indazole with a primary amine via SNAr at the C4 position, but I am getting a complex mixture of products. What is happening?

A4: You are likely observing competition between three potential reaction pathways:

  • Desired SNAr at C4: The amine displaces the fluorine atom.

  • N-Alkylation/Arylation: If your amine is part of a molecule with a halide or other leaving group, it could alkylate the indazole nitrogen.

  • Deprotonation: The amine, if basic enough, can deprotonate the indazole N-H, which can alter solubility and reactivity.

Troubleshooting SNAr Reactions
Problem Potential Cause Suggested Solution
Complex Mixture/Low Yield Reaction temperature is too high, causing decomposition or side reactions.Start at room temperature or even 0 °C. The C4-F is highly activated, so harsh conditions may not be necessary.
The amine nucleophile is also acting as a base, causing deprotonation and solubility issues.Add a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or a mild inorganic base like K₂CO₃ to act as a proton scavenger. This allows the amine to function solely as a nucleophile.
No Reaction The nucleophile is not strong enough.For weaker nucleophiles (e.g., alcohols, hindered amines), a stronger base (like NaH or KHMDS) may be needed to generate the corresponding alkoxide or amide in situ.
Formation of N-arylated byproducts The amine is reacting via a Buchwald-Hartwig type pathway if any palladium contamination is present from previous steps.Ensure all glassware is scrupulously clean. If necessary, treat the starting material with a metal scavenger before the SNAr step.
Protocol: General Procedure for SNAr with an Amine Nucleophile
  • Setup: Dissolve this compound (1.0 equiv) in a polar aprotic solvent like DMF or DMSO.

  • Add Base: Add a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add Nucleophile: Add the amine nucleophile (1.1-1.5 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction by LC-MS. Reactions are often complete within a few hours.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The product may precipitate, in which case it can be collected by filtration.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the residue by column chromatography or recrystallization.

By carefully considering the electronic nature of this fascinating scaffold and systematically troubleshooting your reaction conditions, you can successfully synthesize the derivatives needed for your research.

References

  • Valente, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link][1][2][10]

  • Alnajjar, A. O., et al. (2021). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometric assay method for taurine in energy drinks. Semantic Scholar. [Link][7]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. American Chemical Society. [Link][11]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link][12]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][13]

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. [Link][14]

  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link][4]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link][15]

  • Bolliger, J. L., & Oberli, M. A. (2014). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link][16]

  • Cee, V. J., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link][3]

  • ResearchGate. (n.d.). Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F). ResearchGate. [Link][8]

  • El-Feky, H. H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link][6]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][5]

  • Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan. Wikipedia. [Link][17]

  • Swan, A. M., et al. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. Analytical Chemistry. [Link][9]

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Technical Support Center: Optimizing Labeling Efficiency with 4-Fluoro-7-Nitro-1H-Indazole and Related Fluorogenic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist:

Researchers exploring novel fluorogenic labeling reagents like 4-fluoro-7-nitro-1H-indazole (4F-7N-indazole) are at the forefront of creating new tools for biological discovery. However, working with a novel reagent for which detailed public data is scarce presents a unique set of challenges. This guide is designed to address those challenges directly.

While specific, validated protocols and spectral data for 4F-7N-indazole are not yet widely available in peer-reviewed literature, its chemical structure—an activated nitro-substituted fluoroaromatic system—suggests a reactivity profile analogous to the well-characterized reagent, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).

Therefore, this technical support center will use NBD-F as a well-documented model to explain the core principles of labeling, provide robust troubleshooting strategies, and offer a logical framework for you to optimize your own protocols for 4F-7N-indazole or other similar reagents. The information herein is intended to serve as a strong starting point for your empirical determination of optimal labeling conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of labeling for reagents like 4F-7N-indazole?

A1: The labeling reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The indazole ring is "electron-deficient" due to the strong electron-withdrawing effect of the nitro group (-NO₂). This makes the carbon atom attached to the fluorine atom highly susceptible to attack by nucleophiles. In a biological context, the most common nucleophiles are the thiol group of cysteine residues and the primary amine group of lysine residues or the protein's N-terminus. The fluoride ion is an excellent leaving group, making the reaction efficient and largely irreversible under physiological conditions.

Q2: Which amino acid residues does 4F-7N-indazole likely react with?

A2: Based on its chemical structure, 4F-7N-indazole is expected to react primarily with thiols (cysteine) and primary amines (lysine, N-terminus). The high nucleophilicity of the thiolate anion (R-S⁻) generally leads to a faster reaction with thiol groups compared to the unprotonated amine groups (R-NH₂) at neutral or slightly alkaline pH. The relative reactivity will be highly dependent on the pH of the reaction buffer.

Q3: Why is pH so critical for the labeling reaction?

A3: The pH of the reaction buffer is arguably the most critical parameter for controlling both the efficiency and specificity of the labeling.

  • For Thiol Labeling (Cysteine): The reactive species is the thiolate anion (R-S⁻). The pKa of the cysteine thiol group in proteins is typically around 8.0-9.0. To ensure a sufficient concentration of the reactive thiolate, the reaction buffer pH should be maintained at or slightly above the pKa of the target thiol. However, excessively high pH can lead to side reactions and protein denaturation. A common starting point is a pH range of 7.5-8.5.

  • For Amine Labeling (Lysine/N-terminus): The reactive species is the unprotonated primary amine (R-NH₂). The pKa of lysine's ε-amino group is around 10.5. To achieve efficient labeling, the pH must be high enough to deprotonate a significant fraction of these amines. A typical pH range for amine labeling is 8.5-9.5.

Running the reaction at a more neutral pH (e.g., 7.0-7.5) can favor the modification of N-terminal amines, which often have a lower pKa than lysine residues, or highly accessible cysteine residues.[1]

Q4: My reagent solution is yellow. Is it still good to use?

A4: Solutions of nitroaromatic compounds are often pale yellow. However, a significant increase in color intensity or the appearance of precipitate can indicate hydrolysis or degradation of the reagent. 4F-7N-indazole and its analogues are susceptible to hydrolysis, where the fluorine atom is replaced by a hydroxyl group, rendering the reagent inactive for labeling. It is imperative to prepare the reagent stock solution in a dry, aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) and store it desiccated at the recommended temperature (typically 2-8°C) to minimize degradation.[2] Always prepare fresh working dilutions of the reagent in your aqueous reaction buffer immediately before use.

Q5: How do I remove unreacted dye after the labeling reaction?

A5: Removing the excess, unreacted fluorogenic reagent is crucial to reduce background fluorescence and ensure accurate quantification. The most common methods are:

  • Size Exclusion Chromatography (SEC): Gel filtration columns (e.g., Sephadex G-25) are highly effective for separating the labeled protein (which elutes first) from the small molecular weight dye.

  • Dialysis: This is a simple and effective method for larger sample volumes, though it is slower than SEC.

  • Precipitation: Methods like trichloroacetic acid (TCA) precipitation can be used, but they can denature the protein. This is often acceptable if the subsequent application is SDS-PAGE analysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling Efficiency 1. Incorrect pH: The target nucleophile (thiol or amine) is protonated and thus non-reactive.1. Optimize pH: Perform a pH titration experiment. For thiol labeling, test a range from pH 7.0 to 8.5. For amine labeling, test from pH 8.0 to 9.5. Analyze results by fluorescence intensity or SDS-PAGE.
2. Reagent Hydrolysis/Degradation: The 4-fluoro group has been replaced by a hydroxyl group, inactivating the reagent.2. Use Fresh Reagent: Prepare a fresh stock solution of 4F-7N-indazole in anhydrous DMF or DMSO. Add the reagent to the aqueous reaction buffer immediately before starting the labeling.
3. Insufficient Reagent Concentration: The molar ratio of dye to protein is too low.3. Increase Stoichiometry: Increase the molar excess of the labeling reagent. Start with a 10-fold molar excess and titrate upwards (e.g., 20x, 50x). Monitor for precipitation, which can indicate protein modification-induced aggregation.
4. Presence of Competing Nucleophiles: Buffers like Tris contain primary amines that will compete with the protein for the label. Reducing agents like DTT or β-mercaptoethanol will quench the reaction.4. Change Buffer System: Switch to a non-nucleophilic buffer such as HEPES, phosphate, or borate. Ensure no extraneous thiol-containing compounds are present in the final reaction mixture.
Non-Specific Labeling / Protein Precipitation 1. Excessive Reagent Concentration: High concentrations of the dye can lead to modification of less reactive sites or hydrophobic aggregation.1. Reduce Stoichiometry: Titrate the molar excess of the dye downwards. Find the lowest concentration that still provides adequate labeling.
2. Reaction Time is Too Long: Prolonged incubation can lead to off-target reactions.2. Optimize Reaction Time: Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) to find the optimal incubation time that maximizes specific labeling without causing precipitation.
3. pH is Too High: High pH can expose buried residues or promote side reactions, leading to aggregation and non-specific labeling.3. Lower the Reaction pH: Re-evaluate the pH range. Sometimes a slightly suboptimal pH for reaction speed can yield a much cleaner product.
High Background Fluorescence 1. Incomplete Removal of Unreacted Dye: The free dye is contributing to the overall signal.1. Improve Purification: Use a longer size-exclusion column, increase the number of dialysis buffer changes, or use a combination of purification methods.
2. Hydrolyzed Reagent: The hydrolyzed form of the dye (4-hydroxy-7-nitro-1H-indazole) can be fluorescent.2. Ensure Fresh Reagent: As above, always use freshly prepared reagent solutions to minimize the concentration of the fluorescent byproduct.

Experimental Protocols and Method Optimization

Core Principle: The SNAr Reaction Workflow

The following diagram illustrates the general workflow for a labeling experiment using an activated fluoro-nitroaromatic reagent.

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Prot_Prep Prepare Protein Solution in Nucleophile-Free Buffer (e.g., HEPES, PBS) Reaction Combine Protein and Dye. Incubate at controlled Temp & Time (e.g., RT, 1 hr) Prot_Prep->Reaction Adjust pH (e.g., 7.5-9.0) Dye_Prep Prepare Fresh Dye Stock in Anhydrous DMSO/DMF Dye_Prep->Reaction Add desired molar excess Purify Remove Excess Dye (Size Exclusion, Dialysis) Reaction->Purify Quench if necessary Analysis Characterize Conjugate (Spectroscopy, SDS-PAGE) Purify->Analysis

Caption: General workflow for protein labeling.

Generic Protocol for Labeling with a Thiol- or Amine-Reactive Dye (Modeled on NBD-F)

This protocol serves as a starting point. You must empirically determine the optimal parameters for 4F-7N-indazole.

Materials:

  • Protein of interest (at least 1 mg/mL)

  • Reaction Buffer: 100 mM Sodium Borate, 150 mM NaCl, pH 8.5 (or HEPES/Phosphate buffer)

  • This compound (or NBD-F)

  • Anhydrous DMSO or DMF

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 100 mM β-mercaptoethanol

  • Purification column (e.g., PD-10 desalting column)

Procedure:

  • Protein Preparation: Dissolve or exchange your protein into the Reaction Buffer. Ensure the buffer is free of any primary amines (like Tris) or thiols (like DTT).

  • Reagent Preparation: Immediately before use, dissolve the labeling reagent in anhydrous DMSO to a stock concentration of 10-50 mM.

  • Initiate Reaction: Add a 10- to 20-fold molar excess of the labeling reagent stock solution to the protein solution. For example, for 1 mL of a 10 µM protein solution, you would add 2-4 µL of a 50 mM dye stock. Mix gently but thoroughly.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, you can add a small amount of a quenching solution to scavenge any remaining reactive dye.

  • Purification: Separate the labeled protein from the unreacted dye using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Analysis: Characterize the labeling efficiency by measuring the absorbance of the protein (e.g., at 280 nm) and the dye. For NBD-labeled amines, the absorbance maximum is around 478 nm.[3] The fluorescence can be measured with excitation/emission around 470/530 nm.[3] These values will need to be determined experimentally for 4F-7N-indazole.

Framework for Optimizing a Novel Reagent like 4F-7N-indazole

The key to success is systematic optimization. The following workflow diagram outlines a logical approach to determining the best conditions for your specific protein and application.

G cluster_ph 1. pH Optimization cluster_stoich 2. Stoichiometry Optimization cluster_time 3. Time/Temp Optimization Start Start with Generic Protocol (e.g., pH 8.0, 10x dye, RT, 1 hr) pH_Test Set up parallel reactions at varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) Start->pH_Test pH_Analyze Analyze labeling efficiency (Fluorimetry / SDS-PAGE) pH_Test->pH_Analyze pH_Select Select Optimal pH pH_Analyze->pH_Select Stoich_Test At optimal pH, test varying molar excess of dye (e.g., 5x, 10x, 20x, 50x) pH_Select->Stoich_Test Use optimal pH Stoich_Analyze Analyze efficiency and check for precipitation Stoich_Test->Stoich_Analyze Stoich_Select Select Optimal Ratio Stoich_Analyze->Stoich_Select Time_Test At optimal pH and ratio, test different incubation times (e.g., 30m, 1h, 2h, 4h) and temps (4°C, RT) Stoich_Select->Time_Test Use optimal pH & ratio Time_Analyze Analyze efficiency Time_Test->Time_Analyze Time_Select Select Optimal Conditions Time_Analyze->Time_Select Final Validated Protocol Time_Select->Final

Caption: Systematic workflow for labeling protocol optimization.

Data Summary and Characterization

For any new labeling reagent, it is critical to characterize its properties. Below is a table summarizing the known properties of the model reagent, NBD-F, and a template for you to populate with your experimentally determined data for 4F-7N-indazole.

Property4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)This compound (4F-7N-indazole)
Molecular Weight 183.10 g/mol [3]181.12 g/mol [2]
Reactive Towards Primary & Secondary Amines, Thiols[3][4]To be determined (likely Amines, Thiols)
Excitation Max (Conjugate) ~470 nm[3]To be determined experimentally
Emission Max (Conjugate) ~530 nm[3]To be determined experimentally
Recommended Storage 2-8°C, Desiccated, Protected from Light[5]2-8°C, Sealed, Dry[2]

References

  • Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F). Link

  • This compound - MySkinRecipes. Link

  • Bernal-Perez, L. F., Prokai, L., & Ryu, Y. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation. Analytical biochemistry, 428(1), 13–15.
  • 4-Fluoro-7-nitrobenzofurazan - Wikipedia. Link

  • NBD-F, (=4-Fluoro-7-nitro-2,1,3-benzoxadiazole), 100mg - CP Lab Safety. Link

Sources

Technical Support Center: 4-Fluoro-7-nitro-1H-indazole Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-fluoro-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated heterocyclic compound. This compound serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and neurological disorders.[1] Its unique structure, featuring both fluorine and nitro groups, enhances binding selectivity and metabolic stability in drug candidates.[1]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting

The synthesis of this compound can be challenging, often involving multi-step procedures with potential pitfalls. This section addresses common issues in a question-and-answer format to help you navigate these complexities.

Q1: My nitration of 4-fluoro-1H-indazole is giving low yields and multiple isomers. How can I improve the regioselectivity for the 7-nitro product?

A1: This is a frequent challenge. The directing effects of the fluorine atom and the pyrazole ring can lead to a mixture of nitro-isomers. Here’s a breakdown of the causality and potential solutions:

  • Underlying Chemistry: The fluorine at the 4-position is an ortho-, para-director, while the pyrazole ring's directing effects are more complex. Nitration is a sensitive electrophilic aromatic substitution, and reaction conditions heavily influence the isomeric ratio.

  • Troubleshooting Strategies:

    • Choice of Nitrating Agent: Standard nitric acid/sulfuric acid mixtures can be too harsh, leading to side products and decomposition. Consider milder nitrating agents. A mixture of trifluoroacetic anhydride and a nitrate salt (e.g., NH₄NO₃ or KNO₃) can sometimes offer better selectivity.[2] Another option is using copper nitrate.[2]

    • Temperature Control: Maintain strict temperature control, typically at low temperatures (e.g., 0 °C to -10 °C), to minimize the formation of undesired isomers and degradation products.[2]

    • Solvent Effects: The choice of solvent can influence the reaction's outcome. While acetic anhydride is sometimes used, exploring other solvents may be beneficial.[2]

    • Anhydrous Conditions: Water content can significantly impact the nitrating strength of the reagent mixture and lead to inconsistent results.[3] Ensuring anhydrous conditions can improve yields and reproducibility.[3]

Q2: I am attempting a cyclization reaction to form the indazole ring, but the reaction is incomplete or I'm getting significant byproducts. What are the common pitfalls?

A2: Incomplete cyclization is often due to suboptimal reaction conditions or reagent quality. The specific issues depend on the chosen synthetic route. A common approach involves the reductive cyclization of an o-nitro-substituted precursor.

  • Causality: The efficiency of the cyclization step is highly dependent on the reducing agent and the reaction temperature. For instance, in a reaction starting from a substituted 2-fluorobenzaldehyde and hydrazine, high temperatures are often required.[4]

  • Troubleshooting Strategies:

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. For example, some procedures call for heating at 180°C for 10 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reagent Purity: The purity of the starting materials, especially hydrazine, is critical. Use fresh, high-purity hydrazine hydrate.

    • Alternative Cyclization Strategies: If one method fails, consider alternative routes. For example, a copper-mediated intramolecular Ullmann reaction of a hydrazone can be an effective way to form the indazole ring.[5] Another approach is the diazotization of a substituted 2-methyl-3-nitroaniline followed by ring closure.[6]

Q3: I am observing the formation of an unexpected N-alkylated or N-acylated indazole byproduct. How can I prevent this?

A3: The N-H proton of the indazole ring is acidic and can react with electrophiles present in the reaction mixture, especially under basic conditions.

  • Causality: If your reaction involves alkylating or acylating agents, even as solvents (like DMF, which can decompose to form reactive species), you risk N-functionalization of the indazole.

  • Troubleshooting Strategies:

    • Protecting Groups: If subsequent steps are incompatible with the N-H proton, consider protecting the indazole nitrogen. Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[7]

    • Reaction Conditions: Carefully select your base and solvent to minimize side reactions. For instance, in cross-coupling reactions, the choice of base is crucial to avoid deactivating the catalyst or promoting side reactions.[7]

Purification FAQs

Purifying this compound can be as challenging as its synthesis due to its physical properties and potential for containing closely related impurities.

Q1: How can I effectively separate this compound from its isomers?

A1: Isomeric impurities are a common issue. Their similar polarities can make chromatographic separation difficult.

  • Recommended Techniques:

    • Column Chromatography: This is the most common method. A careful selection of the eluent system is key. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate or acetone) solvents is often effective.

    • Recrystallization: This can be a highly effective method for purifying the final product and removing isomers.[8] Experiment with different solvent systems. A mixed solvent system, such as tetrahydrofuran/water or acetone/water, can be particularly useful for separating indazole isomers.[9] The principle is to find a solvent system where the desired isomer has lower solubility at room temperature but is fully soluble at higher temperatures, while the impurities remain in solution upon cooling.[10]

Q2: My purified product appears to be degrading over time. What are the stability and storage recommendations for this compound?

A2: While generally stable, nitro-containing aromatic compounds can be sensitive to light and heat. The presence of the fluorine atom can also influence its stability.

  • Stability and Storage:

    • Storage Conditions: Store the compound in a cool (2-8°C), dry, and dark place in a tightly sealed container.[1]

    • Inert Atmosphere: For long-term storage, consider keeping it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[7]

    • Hydrolytic Stability: Electron-withdrawing groups like the nitro substituent can increase the compound's sensitivity to hydrolysis.[11] Avoid exposure to moisture.

Q3: I'm having trouble with the solubility of my crude product for purification. What solvents are recommended?

A3: this compound is a solid with limited solubility in many common solvents.

  • Solubility Profile: It is generally soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For chromatography, it can be dissolved in a minimal amount of a stronger solvent like dichloromethane or ethyl acetate before loading onto the silica gel.

Experimental Protocols

Illustrative Synthesis Protocol: Cyclization of 2,3-Difluoro-6-nitrobenzaldehyde with Hydrazine

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-difluoro-6-nitrobenzaldehyde (1 equivalent) and hydrazine monohydrate (3-5 equivalents).

  • Heating: Heat the reaction mixture with stirring at 110-120°C.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

General Purification Protocol: Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., methanol, ethanol, or a THF/water mixture).[8][9]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a short period.[8]

  • Crystallization: Filter the hot solution to remove any insoluble impurities (including charcoal if used). Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data and Diagrams

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₇H₄FN₃O₂[12][13]
Molecular Weight181.12 g/mol [1][12]
Melting Point190-192 °C[1]
AppearanceSolid[13]
Storage2-8°C, sealed, dry[1]
Visualizing the Synthesis and Troubleshooting

The following diagrams illustrate the general synthetic pathway and key decision points in troubleshooting.

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Nitration cluster_purification Purification Workflow Start Starting Material (e.g., 4-Fluoro-1H-indazole) Nitration Nitration Start->Nitration Nitrating Agent Crude Crude Product (Mixture of Isomers) Nitration->Crude LowYield Low Yield / Poor Selectivity Crude->LowYield Purification Purification Step Crude->Purification Chromatography or Recrystallization Optimize Optimize Conditions: - Milder Nitrating Agent - Temperature Control - Anhydrous Conditions LowYield->Optimize Action PureProduct Pure this compound Purification->PureProduct

Caption: A simplified workflow for the synthesis and troubleshooting of this compound.

Purification_Decision_Tree Start Crude Product with Isomeric Impurities Choice Separation Method? Start->Choice Column Column Chromatography Choice->Column Primary Method Recrystal Recrystallization Choice->Recrystal Alternative/Final Step SolventSystem Optimize Eluent (e.g., Hexane/EtOAc gradient) Column->SolventSystem MixedSolvent Test Mixed Solvents (e.g., THF/Water) Recrystal->MixedSolvent Pure Pure Isomer SolventSystem->Pure MixedSolvent->Pure

Caption: Decision tree for the purification of this compound from isomeric impurities.

References
  • MySkinRecipes. This compound.
  • ChemicalBook. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
  • Organic Syntheses. 5-nitroindazole.
  • Synfacts.
  • Santa Cruz Biotechnology. This compound | CAS 866144-02-7.
  • ResearchGate.
  • Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
  • ChemicalBook. 7-FLUORO INDAZOLE synthesis.
  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • CymitQuimica. This compound.
  • Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • ChemicalBook. 4-Nitro-1H-indazole synthesis.
  • BenchChem. troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • ResearchGate. I have an isomer impurity which is difficulty to remove, any suggestions?

Sources

stability of 4-fluoro-7-nitro-1H-indazole derivatives under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4-Fluoro-7-Nitro-1H-Indazole Derivatives

From the desk of the Senior Application Scientist

Welcome to the technical support guide for this compound (4F-7NI) and its derivatives. These compounds are powerful building blocks in medicinal chemistry and drug development, largely due to the unique electronic properties conferred by the fluoro and nitro substituents.[1] However, these same activating groups can present stability challenges under common experimental conditions.

This guide is designed to provide you, our fellow researchers, with practical, in-depth answers to the stability issues you may encounter. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs) - General Handling & Storage

Q1: What are the standard storage conditions for this compound derivatives?

Answer: this compound and its derivatives should be stored in a cool, dry, and dark environment, ideally at 2-8°C under an inert atmosphere.[1][2] The key is to protect the compounds from moisture, light, and reactive atmospheric components. Use well-sealed containers and consider storage in a desiccator.

  • Expert Insight: The indazole ring, while aromatic, is susceptible to environmental degradation pathways like hydrolysis and photodegradation.[3] The electron-withdrawing nature of the nitro and fluoro groups can exacerbate this sensitivity. Proper storage is the first and most critical step in preventing premature degradation.

Q2: I've noticed my solid 4F-7NI derivative has changed color from pale brown to a darker shade over time. What does this indicate?

Answer: A noticeable color change, particularly darkening, is a common qualitative indicator of compound degradation. This can be due to a variety of factors, including slow decomposition upon exposure to air and light, or reaction with trace impurities. While a slight color variation can sometimes be batch-dependent, a progressive change in a stored sample warrants investigation. We recommend running a purity check (e.g., by HPLC or LC-MS) to quantify the extent of degradation before using the material in a sensitive experiment.

Troubleshooting Guide: Stability Under Experimental Conditions

Q3: My 4F-7NI derivative seems to be degrading rapidly when dissolved in methanol or other nucleophilic solvents for my assay. What is happening?

Answer: This is a classic and frequently encountered issue. Your compound is likely undergoing Nucleophilic Aromatic Substitution (SNAr) .

  • Causality Explained: The core of the issue lies in the electronic structure of the molecule. The potent electron-withdrawing nitro group at the 7-position, combined with the electronegativity of the fluorine at the 4-position, makes the carbon atom at the C4 position highly electrophilic (electron-poor). This "activates" the C-F bond, making it susceptible to attack by nucleophiles.[4][5] Protic solvents like methanol (CH₃OH) or even water can act as nucleophiles, displacing the fluoride to form a methoxy or hydroxy derivative, respectively. For decades, this mechanism has been understood as a two-step process involving a stabilized "Meisenheimer" intermediate.[4]

  • Troubleshooting Steps:

    • Switch to Aprotic Solvents: Immediately switch to non-nucleophilic, aprotic solvents such as DMSO, DMF, THF, or acetonitrile for your stock solutions and assays, if your experimental design permits.

    • pH Control: If aqueous buffers are required, maintain a neutral or slightly acidic pH. Basic conditions will generate more potent nucleophiles (e.g., hydroxide, RO⁻) and significantly accelerate the SNAr reaction.

    • Temperature Management: Keep solutions cold and minimize the time the compound spends in the problematic solvent. SNAr reactions, like most reactions, are accelerated by heat.

Q4: I am performing a reaction under basic conditions and observing multiple unexpected products. Could the indazole ring itself be unstable?

Answer: Yes, the indazole ring system's stability can be compromised under certain pH conditions.

  • Causality Explained: The indazole ring contains two nitrogen atoms and can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable.[6][7] The N-H proton is acidic and can be removed under basic conditions to form an indazolide anion. This change in the electronic nature of the ring can open up degradation pathways or alter reactivity at other positions. Furthermore, extreme pH can catalyze hydrolysis of the nitro group or other sensitive functional groups on your specific derivative.[3][8]

  • Troubleshooting Steps:

    • pH Screening: If possible, perform a small-scale screen of your reaction or assay at different pH values (e.g., pH 5, 7, 8.5) to identify an optimal range where your desired outcome is achieved without significant degradation.

    • Protecting Groups: For multi-step syntheses, consider protecting the indazole N-H proton (e.g., with a BOC or SEM group) before subjecting the molecule to harsh basic conditions. This is a common strategy to prevent side reactions.

    • Use Non-Nucleophilic Bases: When a base is required, opt for sterically hindered, non-nucleophilic bases like DBU or proton sponge, which are less likely to participate in SNAr side reactions.

Q5: My results are inconsistent, and I suspect my compound is degrading upon exposure to ambient lab lighting. Is this possible?

Answer: Yes, photodegradation is a significant concern for nitroaromatic compounds.

  • Causality Explained: The nitro group (-NO₂) is a chromophore that can absorb energy from light, particularly in the UV spectrum.[3] This absorption can excite the molecule to a higher energy state, making it unstable and prone to reactions.[3] Potential photodegradation pathways include the reduction of the nitro group to a nitroso or amino group, or even cleavage of the indazole ring.[3]

  • Troubleshooting Steps:

    • Minimize Light Exposure: Work with these compounds in a dimly lit area. Use amber vials or wrap your glassware and reaction vessels in aluminum foil.[9]

    • Photostability Assay: If photosensitivity is highly suspected, perform a controlled photostability test as part of a forced degradation study (see Protocol 1 below). This involves exposing a solution of your compound to a standardized light source and monitoring its degradation over time by HPLC.[10][11]

    • Packaging and Storage: Ensure that both solid materials and solutions are stored in light-protecting containers.

Q6: I am trying to reduce the nitro group on my 4F-7NI derivative, but I am getting a complex mixture of products. Why is this reaction not straightforward?

Answer: The reduction of the nitro group on this scaffold can be complicated by the presence of the fluorine and the indazole ring itself.

  • Causality Explained: While standard nitro reduction conditions (e.g., H₂, Pd/C; SnCl₂; Fe/HCl) can work, the reaction proceeds through several intermediates (nitroso, hydroxylamine). These intermediates can be reactive and may participate in side reactions. Furthermore, under certain reductive conditions, particularly catalytic hydrogenation, the C-F bond can undergo hydrogenolysis (cleavage), leading to the undesired defluorinated product. The choice of reducing agent and reaction conditions is therefore critical. Bacterial degradation pathways for nitroaromatics often involve reduction of the nitro group to an amino group as a key step.[12][13]

  • Troubleshooting Steps:

    • Milder Reducing Agents: Explore transfer hydrogenation using reagents like ammonium formate with Pd/C, which can sometimes be milder and more selective.

    • Chemoselective Reagents: Consider using sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in a buffered system, which are often effective for nitro group reduction without affecting other functional groups.

    • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS at short time intervals to identify the optimal reaction time before side products begin to accumulate.

Technical Deep Dive & Protocols

Mechanism Spotlight: Nucleophilic Aromatic Substitution (SNAr)

The primary instability pathway for 4F-7NI derivatives in the presence of nucleophiles is the SNAr mechanism. The electron-withdrawing groups (EWG) are crucial as they stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4]

Forced_Degradation_Workflow cluster_conditions Stress Conditions Start Prepare Stock Solution of 4F-7NI Derivative (e.g., in ACN or DMSO) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Expose Aliquots Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Expose Aliquots Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Start->Thermal Expose Aliquots Photo Photolytic Stress (ICH Q1B Guidelines) Start->Photo Expose Aliquots Analyze Analyze All Samples by Stability-Indicating HPLC/LC-MS (Time points: 0, 2, 6, 24, 48h) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Report Identify Degradants Establish Degradation Pathways Determine Intrinsic Stability Analyze->Report

Caption: A typical experimental workflow for a forced degradation study.

Step-by-Step Methodology for Forced Degradation:

  • Preparation: Prepare a stock solution of your 4F-7NI derivative at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Stress Conditions (ICH Guideline Q1A/Q1B Inspired): [14][15] * Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature. Caution: Degradation may be very rapid.

    • Oxidative: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Photolytic: Expose the solution (in a photochemically transparent container) to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter. [10]Run a dark control sample wrapped in foil in parallel.

    • Thermal: Store aliquots of the stock solution and the solid compound at an elevated temperature (e.g., 80°C).

  • Time Points: Pull samples from each condition at various time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation to allow for the identification of primary degradants.

  • Analysis: Immediately quench the reaction if necessary (e.g., neutralize acid/base samples) and analyze all samples, including a non-degraded control, by a validated stability-indicating HPLC method (e.g., reverse-phase with PDA or MS detector).

  • Evaluation: Compare the chromatograms. Calculate the percentage of degradation, identify major degradation products (by mass spectrometry), and establish a preliminary degradation profile. This data is invaluable for formulation development, analytical method validation, and predicting shelf-life. [16]

Data Summary Table

Use the following template to systematically record your stability findings. A robust dataset is crucial for making informed decisions in your research.

Condition Solvent/Matrix Temperature Duration % Degradation Major Degradants (m/z or RRT) Notes
Acidic 0.1 M HCl60°C24 h
Basic 0.1 M NaOHRoom Temp2 hLikely SNAr product
Oxidative 3% H₂O₂Room Temp24 h
Photolytic AcetonitrileAmbient1.2M lux·hCompare to dark control
Thermal Solid State80°C48 h
Solvent A MethanolRoom Temp8 h
Solvent B DMSORoom Temp48 h

We trust this guide will serve as a valuable resource in your work with this compound derivatives. Our goal is to help you anticipate and overcome stability challenges, ensuring the quality and reliability of your scientific endeavors.

References

  • Rongyao. (2025, December 24). How does 3 - methyl - 6 - nitroindazole degrade in the environment? - Blog.
  • MySkinRecipes. This compound.
  • Pharmaceutical Outsourcing. (n.d.). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing.
  • Merck & Co. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • Boyer, G., et al. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate.
  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Pharma Science Monitor. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES.
  • Cook, J. M., et al. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 866144-02-7.
  • Ritter, T., et al. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH.
  • Organic Chemistry with Victor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! YouTube.
  • Molecules. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Su, T., et al. (n.d.). Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system. PubMed.
  • ResearchGate. (2020, April 23). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs.
  • ResearchGate. (2017, November 2). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs.
  • Drug Design, Development and Therapy. (n.d.). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Eawag. (n.d.). Nitrobenzene Degradation Pathway. Eawag-BBD.
  • ChemicalBook. (n.d.). 866144-02-7(4-FLUORO-7-NITRO INDAZOLE) Product Description.

Sources

Technical Support Center: Solving Solubility Challenges with 4-fluoro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support resource for 4-fluoro-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of this compound's limited solubility in aqueous buffers. As a potent intermediate for kinase inhibitors and other therapeutic agents, ensuring its bioavailability and effective concentration in experimental assays is paramount.[1] This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you achieve consistent and reliable experimental outcomes.

Understanding the Molecule: Physicochemical Properties

This compound is a heterocyclic aromatic compound characterized by a high melting point (190-192 °C) and structural features that contribute to poor aqueous solubility.[1] Its strong crystal lattice energy, often referred to as the "brick-dust" challenge, means that significant energy is required to break apart the solid-state matrix and solvate the individual molecules in water.[2]

While specific experimental data for this exact molecule is not extensively published, we can infer its likely behavior from related structures and general chemical principles.

PropertyEstimated Value / ObservationImplication for Aqueous Solubility
Molecular Weight 181.12 g/mol [3][4][5]Low molecular weight is generally favorable, but other factors dominate.
Melting Point 190-192 °C[1]High melting point suggests strong intermolecular forces in the crystal lattice, leading to low solubility.
Predicted pKa ~13.2 (based on 4-fluoro-1H-indazole)[6]The indazole proton is weakly acidic. The molecule will be neutral in typical physiological pH ranges (1-8), meaning pH modification in this range will not significantly improve solubility by ionization.[7][8]
Predicted logP >1.7 (based on 4-fluoro-1H-indazole)[6]A positive logP indicates a preference for a nonpolar environment over water, classifying it as a hydrophobic or lipophilic compound.[9]
Appearance Solid[5]Crystalline solid that requires dissolution.
General Solubility Sparingly soluble in aqueous buffers; slightly soluble in DMSO and Methanol.[6][10]Direct dissolution in aqueous media is not feasible for most experimental concentrations. An organic co-solvent is necessary.
Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound in a practical, question-and-answer format.

Q1: My this compound powder won't dissolve at all in my phosphate-buffered saline (PBS). What is the correct first step?

A1: This is expected behavior. Due to its hydrophobic nature and strong crystal lattice, this compound has extremely low intrinsic solubility in aqueous buffers. The correct first step is to prepare a concentrated stock solution in a suitable organic solvent.

Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most widely used and effective solvent for creating stock solutions of hydrophobic compounds for biological assays.[11][12] It is miscible with water and can dissolve a high concentration of the compound, which can then be diluted into your aqueous buffer.[13]

  • Actionable Advice: Start by preparing a 10 mM or 20 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.[14]

Q2: I successfully made a 10 mM stock in DMSO, but when I dilute it into my assay buffer, the solution turns cloudy and a precipitate forms. What is happening?

A2: You are observing a phenomenon known as "precipitation upon dilution" or "crashing out".[14] This occurs because you are creating a supersaturated solution. While the compound is soluble in the highly organic DMSO environment, the rapid shift to a primarily aqueous environment upon dilution causes the compound's concentration to exceed its thermodynamic solubility limit in the final buffer, forcing it out of solution.[14][15]

Troubleshooting this issue requires a multi-faceted approach:

StrategyCausalityRecommended Action
Decrease Final Concentration The most common cause is that the target concentration is simply above the compound's kinetic solubility limit in the final buffer.Perform a serial dilution of your compound in the final assay buffer to determine the highest concentration that remains visually clear. This is your maximum working concentration.[15]
Employ Serial Dilution A large, rapid solvent shift promotes precipitation. A gradual change in solvent polarity can keep the compound in solution.Instead of a direct 1:1000 dilution, try a serial dilution. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer), then perform the final dilution into the assay buffer.[15]
Increase Mixing Energy Rapid and thorough mixing can help disperse the compound molecules before they have a chance to aggregate and precipitate.When adding the DMSO stock to the buffer, add it dropwise while vigorously vortexing the buffer.[14]
Pre-warm the Buffer Solubility is often temperature-dependent. For many compounds, solubility increases with temperature.Use a buffer that has been pre-warmed to your experimental temperature (e.g., 37°C) before adding the compound stock.[14][16]
Q3: What is the maximum concentration of DMSO I can safely use in my experiment without causing artifacts?

A3: This is a critical consideration, as DMSO itself can impact biological systems.[12] The maximum tolerable concentration is highly dependent on the assay type.

  • Biochemical/Enzyme Assays: Generally robust. You can often use up to 1-5% DMSO, but some enzymes may tolerate up to 10%.[16]

  • Cell-Based Assays: Much more sensitive. A final DMSO concentration of <0.5% (v/v) is a standard recommendation, with <0.1% being ideal for sensitive cell lines or long-term incubation studies.[15][17][18]

  • In Vivo Studies: Requires careful formulation to minimize DMSO, as it can have toxic effects.

Crucial Experimental Control: Always run a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO (and any other excipients) as your test samples but without the compound.[17] This allows you to subtract any effects of the solvent itself.

Q4: I tried adjusting the pH of my buffer between 6.0 and 8.0, but it didn't improve solubility. Why not?

A4: The strategy of altering pH to improve solubility is effective only for ionizable compounds when the pH is adjusted to be at least 1-2 units above the pKa for an acid or below the pKa for a base.[7][8]

Based on the pKa of the related compound 4-fluoro-1H-indazole (~13.2), the indazole proton is very weakly acidic.[6][19] In the typical biological pH range of 6.0 to 8.0, the molecule will remain overwhelmingly in its neutral, non-ionized form.[8] Because the neutral form is less soluble than an ionized form, pH adjustments within this range will have a negligible effect on the solubility of this compound.

Q5: My required assay concentration is higher than the compound's kinetic solubility, even with optimized DMSO use. What advanced formulation strategies can I explore?

A5: When standard co-solvent methods are insufficient, you can employ formulation-enhancing excipients. These agents work by creating a more favorable microenvironment for the compound within the aqueous buffer. It is essential to test each new excipient for compatibility with your specific assay.[17]

Excipient TypeMechanism of ActionExamples & Starting ConcentrationsConsiderations
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[20]Tween-20, Triton X-100: 0.001% - 0.01% (v/v)Can interfere with protein activity or cell membranes. Must be tested with a vehicle control.[15]
Cyclodextrins Have a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment.[21][22]HP-β-CD, SBE-β-CD: 1-10 mMCan sometimes affect compound-target binding if the complex is too stable. Generally well-tolerated in many assays.[15]
Co-solvents Water-miscible organic solvents that reduce the overall polarity of the solvent system.[20]PEG 400, Propylene Glycol: 1% - 10% (v/v)Higher concentrations may be needed, increasing the risk of assay interference. Must be carefully validated.[18]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 1.81 mg of this compound powder (MW = 181.12 g/mol ).

  • Solvent Addition: Add 1.0 mL of 100% anhydrous DMSO to the powder.

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If any solid remains, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.[14]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Rapid Determination of Kinetic Solubility

This protocol provides a quick visual assessment of the maximum soluble concentration in your specific assay buffer.

  • Plate Setup: In a clear 96-well plate, add 198 µL of your final assay buffer to wells A1 through H1.

  • Compound Addition: Add 2 µL of your 10 mM DMSO stock solution to well A1 and mix thoroughly by pipetting up and down. This creates a 100 µM solution with 1% DMSO.

  • Serial Dilution: Transfer 100 µL from well A1 to well B1 and mix. Continue this 1:2 serial dilution down the column (B1 to C1, C1 to D1, etc.).

  • Incubation & Observation: Let the plate sit at your experimental temperature for 1-2 hours. Visually inspect each well against a dark background for any signs of cloudiness or precipitate. The concentration in the last clear well is your approximate kinetic solubility limit.[15] For more quantitative results, read the plate at 620 nm on a plate reader to measure light scattering (turbidity).

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G start Start: Compound powder in aqueous buffer precipitates Does it dissolve? start->precipitates stock_sol Prepare concentrated stock in 100% DMSO precipitates->stock_sol No dilute Dilute stock into aqueous buffer stock_sol->dilute precipitates2 Does it precipitate upon dilution? dilute->precipitates2 success Success: Compound is soluble Run vehicle controls precipitates2->success No ts_header Troubleshooting Steps precipitates2->ts_header Yes check_conc 1. Lower Final Concentration (Determine kinetic solubility) ts_header->check_conc serial_dil 2. Use Serial Dilution (Avoid rapid solvent shift) check_conc->serial_dil vortex 3. Increase Mixing Energy (Vortex during addition) serial_dil->vortex warm 4. Pre-warm Buffer (e.g., to 37°C) vortex->warm still_precipitates Still precipitates at required concentration? warm->still_precipitates still_precipitates->success No advanced Advanced Formulation: Add Excipients still_precipitates->advanced Yes surfactant Try Surfactant (e.g., 0.01% Tween-20) advanced->surfactant cyclodextrin Try Cyclodextrin (e.g., 5mM HP-β-CD) advanced->cyclodextrin surfactant->success cyclodextrin->success

Caption: A step-by-step decision tree for troubleshooting the solubility of this compound.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Formulation Strategies for Poorly Soluble Drugs. (2011). Pharmaceutical Technology. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. [Link]

  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? (2024). ResearchGate. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2016). PubMed. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2016). ResearchGate. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PubMed Central. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PubMed Central. [Link]

  • 4-FLUORO (1H)INDAZOLE. (n.d.). LookChem. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2023). Quora. [Link]

  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017). ResearchGate. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI. [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. [Link]

  • (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). ResearchGate. [Link]

  • 7-Nitroindazole. (n.d.). PubChem. [Link]

  • View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. [Link]

  • Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. (2024). PubMed. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. [Link]

  • How to tackle compound solubility issue. (2022). Reddit. [Link]

  • Indazole. (n.d.). Wikipedia. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014). ResearchGate. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). PubMed Central. [Link]

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Technical Support Center: Troubleshooting Side Reactions of 4-Fluoro-7-nitro-1H-indazole in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-fluoro-7-nitro-1H-indazole (FNIT). This document is designed for researchers, scientists, and drug development professionals who use this versatile reagent in complex biological matrices. As a potent electrophile, FNIT is valuable for its ability to covalently modify biomolecules, often serving as an intermediate in the synthesis of kinase inhibitors or as a probe for mechanistic studies.[1] However, its reactivity can also lead to unintended side reactions. This guide provides in-depth, field-proven insights to help you anticipate, identify, and troubleshoot these issues.

Core Principles: The Reactivity of this compound

The chemical behavior of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The indazole ring is electron-deficient, a state significantly amplified by the strong electron-withdrawing properties of the nitro group (-NO₂) at position 7. This electronic arrangement makes the carbon atom bonded to the fluorine at position 4 highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom is an excellent leaving group in this context.

This intended reactivity is the very reason for its utility, but also the source of potential off-target modifications in a complex environment like a cell lysate or plasma, which is rich in endogenous nucleophiles.

Figure 1. General mechanism of SNAr reaction with FNIT.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during experiments with FNIT in a direct question-and-answer format.

Q1: What are the primary nucleophilic targets for FNIT in a biological sample?

A: In any biological sample, FNIT will preferentially react with the strongest or most abundant nucleophiles. While its intended target may be a specific protein or small molecule, you must consider off-target reactions with:

  • Thiols (Cysteine and Glutathione): The thiol group (-SH) of cysteine residues in proteins and the abundant antioxidant glutathione (GSH) are highly potent nucleophiles, especially in their deprotonated thiolate form (S⁻). This is often the most significant source of side reactions. The reactivity of similar fluorinated nitroaromatic compounds, such as 4-fluoro-7-nitrobenzofurazan (NBD-F), with thiols is well-documented.[2][3][4]

  • Amines (Lysine and N-termini): The primary amine (-NH₂) of lysine side chains and the N-terminal amine of proteins are also common targets. While generally less nucleophilic than thiolates, their high surface exposure and abundance on proteins make them significant sites for adduct formation.[5][6][7]

  • Hydroxide Ions (Hydrolysis): In aqueous buffers, especially at neutral to alkaline pH, hydroxide ions (OH⁻) can attack FNIT, leading to its hydrolysis into the less reactive 4-hydroxy-7-nitro-1H-indazole. This reaction consumes the reagent and can lower your labeling efficiency.

Q2: My mass spectrometry results show unexpected mass additions. What are the likely side reactions?

A: Identifying adducts via mass spectrometry (MS) is the most direct way to characterize side reactions.[8][9] The key is to look for specific mass shifts corresponding to the addition of the 7-nitro-1H-indazolyl group. When FNIT (MW = 181.12) reacts, it displaces its fluorine atom (MW ≈ 18.998) and adds a moiety with a monoisotopic mass of 162.022 Da .

Below is a table of expected mass shifts for common modifications.

Modified Residue/MoleculeNucleophilic GroupMonoisotopic Mass of Adduct (Da)Notes
Cysteine Thiol (-SH)Residue Mass + 162.022Highly favorable reaction.
Lysine Amine (-NH₂)Residue Mass + 162.022Common modification on protein surfaces.
Protein N-terminus Alpha-amine (-NH₂)Residue Mass + 162.022A frequent site of modification.
Glutathione (GSH) Thiol (-SH)307.083 (GSH) + 162.022 = 469.105A major sink for the reagent in cell lysates.
Hydrolysis Product Hydroxide (-OH)181.12 (FNIT) - 18.998 (F) + 17.003 (OH) = 179.125This corresponds to 4-hydroxy-7-nitro-1H-indazole.

Note: Masses are monoisotopic. The exact observed mass may vary slightly based on instrument calibration.

Modern open modification search algorithms in proteomics software can help identify these and other unexpected adducts without prior knowledge of the mass shift.[10][11]

Q3: How do I optimize my labeling reaction to improve specificity and minimize hydrolysis?

A: The outcome of your experiment is a kinetic competition between your intended target, off-target biomolecules, and water. You can influence this outcome by carefully controlling the reaction conditions.

ParameterRecommendationRationale & Causality
pH Start at pH 7.4 - 8.0 .This is a critical parameter. Thiolates (pKa ~8.5) are more nucleophilic than thiols, so a slightly basic pH favors cysteine modification. However, lysine amines (pKa ~10.5) remain mostly protonated and less reactive, while the concentration of hydroxide ions is still low, minimizing hydrolysis. Pushing the pH too high (>8.5) will dramatically increase the rate of hydrolysis and reaction with lysines.
Temperature Perform reactions at 4°C to room temperature (25°C) .Higher temperatures increase the rate of all reactions, including undesirable hydrolysis.[12] Starting at a lower temperature can enhance specificity for the most reactive nucleophiles (i.e., thiols).
Reaction Time Titrate from 30 minutes to 2 hours .Shorter reaction times can favor modification of the most reactive sites. Monitor both the formation of the desired product and the consumption (hydrolysis) of FNIT over time to find the optimal window.
Reagent Concentration Use the lowest effective concentration (e.g., 1.5 to 5-fold molar excess over the target).A high concentration of FNIT will drive reactions with less reactive sites (e.g., lysines) and increase the likelihood of multiple modifications on a single protein.
Q4: How can I confirm whether FNIT is reacting with cysteine thiols or lysine amines?

A: This is a crucial question for understanding specificity. A differential labeling strategy using blocking reagents is the most robust method to dissect this. The workflow involves selectively blocking one class of nucleophiles and then observing the remaining reactivity of FNIT.

process process input input decision decision output output A Start with Biological Sample (Proteins, Lysate) B Split Sample into Two Aliquots A->B C1 Control Aliquot: No Blocker B->C1 Aliquot 1 C2 Test Aliquot: Add Thiol Blocker (e.g., NEM, IAM) B->C2 Aliquot 2 D1 Add FNIT Reagent C1->D1 D2 Add FNIT Reagent C2->D2 E1 Quench Reaction & Prepare for MS Analysis D1->E1 E2 Quench Reaction & Prepare for MS Analysis D2->E2 F Analyze both samples by LC-MS/MS E1->F E2->F G Compare Adduct Profiles F->G H1 Adducts present in Control but ABSENT in Test = Cysteine Adducts G->H1 Difference H2 Adducts present in BOTH Control and Test = Lysine / N-term Adducts G->H2 Commonality

Figure 2. Workflow for differentiating Cys vs. Lys modifications.

This self-validating system provides clear evidence. If a modification is observed in the control but disappears after pre-treatment with a thiol-blocking agent like N-ethylmaleimide (NEM), you can confidently assign it to a cysteine residue.

Q5: What are the best practices for buffer selection and reagent handling?

A: Yes, these details are critical for reproducibility.

  • Buffer Choice: Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target for reaction with FNIT. Recommended buffers include phosphate (PBS) or HEPES.

  • Reagent Preparation: FNIT is susceptible to hydrolysis. Prepare stock solutions in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Add the stock solution to your aqueous reaction buffer immediately before starting the experiment to minimize its contact time with water.

  • Post-Reaction Quenching: To stop the reaction definitively, add a small molecule with a highly reactive nucleophile to consume any excess FNIT. Good options include dithiothreitol (DTT), β-mercaptoethanol, or a high concentration of Tris buffer. This prevents further modifications during sample processing.

Experimental Workflows

Protocol 1: A General Workflow for Identifying FNIT Adducts by Mass Spectrometry
  • Reaction Setup: Incubate your protein sample (e.g., 1 mg/mL) with a 5-fold molar excess of FNIT in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) for 1 hour at room temperature.

  • Quenching: Add DTT to a final concentration of 20 mM to quench any unreacted FNIT. Incubate for 15 minutes.

  • Protein Precipitation: Precipitate the protein to remove excess reagents and buffer components. A common method is cold acetone precipitation (-20°C).

  • Reduction and Alkylation: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea). Reduce disulfide bonds with 10 mM DTT and alkylate free cysteines with 55 mM iodoacetamide (IAM).

  • Enzymatic Digestion: Dilute the urea to <1 M and digest the proteins into peptides using a protease like trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the digest and desalt the peptides using a C18 StageTip or equivalent. Analyze the peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting MS data against the appropriate protein database using a search engine that allows for variable modifications. Specify a mass modification of +162.022 Da on Cys, Lys, and protein N-termini.

Protocol 2: A Validated Protocol for Differentiating Thiol vs. Amine Modification
  • Sample Preparation: Prepare two identical aliquots of your biological sample in 100 mM phosphate buffer, pH 7.5.

  • Blocking Step (Test Aliquot): To the "Test" aliquot, add N-ethylmaleimide (NEM) to a final concentration of 20 mM. Incubate for 1 hour at room temperature to block all accessible cysteine residues.

  • Control Incubation: To the "Control" aliquot, add an equal volume of buffer and incubate under the same conditions.

  • FNIT Labeling: Add FNIT (e.g., 5-fold molar excess) to both the "Test" and "Control" aliquots. Incubate for 1 hour at room temperature.

  • Analysis: Process both samples for mass spectrometry analysis as described in Protocol 1 (starting from Step 2: Quenching).

  • Comparative Data Analysis:

    • Identify peptides modified with +162.022 Da in the "Control" sample.

    • Identify peptides modified with +162.022 Da in the "Test" sample.

    • Modifications found only in the "Control" are cysteine adducts.

    • Modifications found in both samples are amine (lysine or N-terminus) adducts.

References

  • Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F). (n.d.). ResearchGate. Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1 H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. Available at: [Link]

  • Reaction between Indazole and Pd-Bound Isocyanides—A Theoretical Mechanistic Study. (2018). MDPI. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • Quinn, C. L., et al. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. Analytical Chemistry, 79(22), 8747–8754. [Link]

  • Quantification of glutathione in plasma samples by HPLC using 4-fluoro-7-nitrobenzofurazan as a fluorescent labeling reagent. (2012). Journal of Chromatographic Science, 50(5), 411-415. [Link]

  • Aldini, G., et al. (2011). Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins. Mass Spectrometry Reviews, 30(4), 597-622. [Link]

  • Roberts, M. J., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

  • Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan. (2021). Journal of Pharmaceutical and Biomedical Analysis, 209, 114539. [Link]

  • Al-Majed, A. A., et al. (2016). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometric method for the determination of taurine in energy drinks. Luminescence, 31(5), 1048-1054. Available at: [Link]

  • 4-Fluoro-7-nitrobenzofurazan. (n.d.). In Wikipedia. Retrieved from [Link]

  • Andrews, W. W., et al. (1984). Identification of the lysine residue to which the 4-nitrobenzofurazan group migrates after the bovine mitochondrial F1-ATPase is inactivated with 7-chloro-4-nitro[14C]benzofurazan. Journal of Biological Chemistry, 259(23), 14378–14382. [Link]

  • Detmers, P. A., et al. (1981). 7-Chloro-4-nitrobenzeno-2-oxa-1,3-diazole actin as a probe for actin polymerization. Journal of Biological Chemistry, 256(1), 99-105. [Link]

  • Roberts, M. J., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Journal of the American Chemical Society, 144(2), 707-716. Available at: [Link]

  • The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. (2021). Antioxidants, 10(11), 1713. Available at: [Link]

Sources

Technical Support Center: Method Development for Separating 4-Fluoro-7-nitro-1H-indazole Labeled Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the separation of biomolecules labeled with 4-fluoro-7-nitro-1H-indazole (4F-7NI). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile fluorophore for analytical and preparative separations. As a labeling reagent, 4F-7NI is utilized to enhance the detection of biomolecules, such as peptides, proteins, and amines, in complex matrices.[1] The primary challenge lies in developing robust chromatographic methods that can resolve the labeled compound of interest from unreacted label, byproducts, and other sample components.

This document provides field-proven insights structured in a practical question-and-answer format, focusing on troubleshooting common issues encountered during method development with High-Performance Liquid Chromatography (HPLC).

Section 1: Foundational Knowledge & FAQs

This section addresses frequently asked questions regarding the properties of 4F-7NI and the initial steps of method development.

FAQ 1: What are the key properties of this compound (4F-7NI) that I should be aware of?

Understanding the physicochemical properties of the 4F-7NI label is fundamental to developing a successful separation method. These properties influence its reactivity, stability, and chromatographic behavior.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₇H₄FN₃O₂ [1][2][3]
Molecular Weight 181.12 g/mol [1][3]
Melting Point 190-192 °C [1][4]
Appearance Solid [2]

| Storage Conditions | 2-8°C, sealed, dry |[1][4] |

The nitro and fluoro groups on the indazole ring make it an electron-deficient system, facilitating nucleophilic aromatic substitution reactions with primary and secondary amines on biomolecules.[5] This is the core of its utility as a labeling agent.

FAQ 2: What is the best starting point for developing an HPLC method for my 4F-7NI labeled peptide/protein?

For most peptides and proteins, Reversed-Phase HPLC (RP-HPLC) is the method of choice due to its high resolving power for biomolecules.[6] A gradient elution method is generally recommended for screening complex mixtures, as it can separate compounds with a wide range of hydrophobicities in a reasonable time frame.[7][8]

Table 2: Recommended Starting Conditions for RP-HPLC

Parameter Recommendation Rationale & Causality
Column C18 or C8 Wide Pore (300 Å) Wide-pore silica (>2000 Da) is crucial for large molecules like peptides and proteins to access the bonded phase within the pores, ensuring proper interaction and retention.[9][10] C18 offers high hydrophobicity and retention, suitable for most peptides.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water TFA acts as an ion-pairing agent, neutralizing basic residues on peptides and masking acidic silanol groups on the silica surface.[6][10][11] This minimizes secondary interactions, resulting in sharper peaks and improved resolution.[6]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[8] It effectively elutes analytes from the reversed-phase column.
Gradient 5% to 95% B over 30-60 minutes A broad initial gradient helps to visualize all components in the sample and determine the approximate elution conditions for the labeled compound.[7]
Flow Rate 1.0 mL/min (for 4.6 mm ID column) A standard flow rate for analytical columns. This can be scaled depending on the column dimensions.
Column Temperature 30-40 °C Elevated temperatures can decrease mobile phase viscosity, leading to lower backpressure and sharper peaks. It can also alter selectivity, which can be a valuable tool for optimizing separation.[9][12]

| Detection | Fluorescence Detector (FLD) & UV Detector | 4F-7NI is a fluorophore. FLD provides high sensitivity and selectivity.[13] A UV detector (e.g., at 214 nm for peptide bonds and ~280 nm for aromatic residues) should be used in series to monitor all components.[14] |

FAQ 3: How do I determine the optimal excitation and emission wavelengths for my 4F-7NI labeled compound?

While the exact spectra for 4F-7NI may need empirical determination, the process is straightforward. A fluorophore absorbs light at a specific excitation wavelength and emits it at a longer emission wavelength.[15][16]

Protocol: Determining Optimal Wavelengths

  • Prepare a Dilute Solution: Prepare a solution of your purified or semi-purified 4F-7NI labeled compound in the mobile phase.

  • Scan for Excitation Maximum: Using a spectrofluorometer or the scanning function of your HPLC's fluorescence detector, set the emission wavelength to an estimated value (e.g., ~520-540 nm, typical for similar nitroaromatic fluorophores) and scan a range of excitation wavelengths (e.g., 400-500 nm). The wavelength that gives the highest intensity is the excitation maximum (λex).[16]

  • Scan for Emission Maximum: Set the excitation wavelength to the maximum (λex) you just determined. Scan a range of emission wavelengths (e.g., 480-600 nm). The wavelength that gives the highest intensity is the emission maximum (λem).[16]

  • Set HPLC Detector: Use the determined λex and λem values for your HPLC method to achieve maximum sensitivity.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My peak for the 4F-7NI labeled compound is tailing badly. What is the cause and how can I fix it?

A: Peak tailing is one of the most common issues in HPLC. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica packing are acidic and can interact strongly with basic functional groups on your analyte, causing tailing.

    • Solution: Ensure your mobile phase contains an adequate concentration of an acidic modifier like TFA (0.1% is standard).[10] The low pH protonates the silanols, minimizing these unwanted interactions. If TFA suppresses your signal in an LC-MS application, consider using 0.1% formic acid, though it may be less effective at masking silanols.[11]

  • Cause 2: Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape. A void (a depression in the packing bed) can also lead to peak splitting or tailing.

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this fails, reverse the column (if permitted by the manufacturer) and flush it to dislodge particulates from the inlet frit. As a last resort, or if a void is suspected, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column from contamination.[17]

  • Cause 3: Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause distorted or split peaks.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If sample solubility is an issue, use the weakest solvent possible that still maintains solubility and inject the smallest volume feasible.

Problem 2: Poor Resolution or Co-elution

Q: I can't separate my labeled product from the unreacted 4F-7NI label or other impurities. How can I improve the resolution?

A: Resolution is a function of column efficiency, selectivity, and retention. Optimizing these three factors is key.

  • Cause 1: Gradient is Too Steep: A rapid gradient may not provide enough time for the components to interact differentially with the stationary phase, leading to co-elution.

    • Solution: Decrease the gradient slope (%B/min) around the point where your compounds of interest elute. For example, if your peaks elute between 30% and 40% B, change a linear 5-95% B over 30 min gradient to a multi-step gradient: 5-30% B in 10 min, then 30-40% B in 20 min, followed by a rapid wash. This shallow gradient segment increases resolution in the critical region.[12]

  • Cause 2: Insufficient Selectivity: The column and mobile phase chemistry may not be optimal for discriminating between your analytes.

    • Solution 1 (Change Organic Modifier): Replace acetonitrile with methanol (or vice-versa). These solvents have different properties and can alter the elution order and spacing of peaks (selectivity).[8]

    • Solution 2 (Change Column Chemistry): If changing the mobile phase is ineffective, try a column with a different stationary phase. For example, switching from a C18 to a Phenyl-Hexyl column introduces different (pi-pi) interactions, which can dramatically alter selectivity for aromatic compounds like 4F-7NI and its derivatives.

  • Cause 3: Suboptimal Temperature: Temperature affects retention and selectivity.

    • Solution: Systematically vary the column temperature (e.g., test at 30°C, 40°C, and 50°C). An increase in temperature generally reduces retention times but can also change the relative retention (selectivity) of analytes, potentially resolving co-eluting peaks.[9]

Problem 3: Drifting or Unstable Retention Times

Q: The retention time of my main peak keeps shifting between injections. What's causing this instability?

A: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to problems with the mobile phase or the HPLC system itself.[17]

  • Cause 1: Insufficient Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times will drift, especially in gradient elution.

    • Solution: Ensure your method includes a sufficient equilibration period at the end of each run. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column. Monitor the pressure and baseline; once both are stable, the column is equilibrated.[17]

  • Cause 2: Mobile Phase Preparation Issues: Inconsistent preparation of buffered or modified mobile phases can cause shifts in retention. The pH of the mobile phase is a critical parameter affecting the retention of ionizable compounds.[12]

    • Solution: Prepare mobile phases fresh and in large enough batches to complete a sequence. Use a calibrated pH meter for buffers. Always filter aqueous mobile phases to prevent microbial growth, which can alter the composition over time.

  • Cause 3: Pump or Hardware Issues: Leaks in the pump, check valves, or injector can lead to inconsistent flow rates and mobile phase composition, causing retention times to fluctuate.[18]

    • Solution: Perform regular system maintenance. Check for leaks by visual inspection and by monitoring pressure stability. If the pressure is fluctuating rhythmically, it may indicate a bubble or a failing check valve in the pump. Purge the system thoroughly to remove bubbles.

Section 3: Workflows and Diagrams

Visualizing the workflow and troubleshooting logic can streamline the method development process.

General Workflow for Method Development

The following diagram outlines the systematic approach to developing a robust separation method for 4F-7NI labeled compounds.

G start Define Separation Goal (e.g., Purity Assessment) prep Sample Preparation & Derivatization with 4F-7NI start->prep screen Initial Method Screening (Broad Gradient RP-HPLC) prep->screen eval1 Evaluate Initial Results (Peak Shape, RT, Resolution) screen->eval1 optim Method Optimization (Gradient, Temp, Mobile Phase) eval1->optim Needs Improvement valid Method Validation (ICH/FDA Guidelines) eval1->valid Goal Met eval2 Evaluate Optimized Method (Specificity, Robustness) optim->eval2 eval2->optim Needs Further Optimization eval2->valid Goal Met final Final Analytical Method valid->final

Caption: Systematic workflow for HPLC method development.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving common HPLC issues.

G problem Identify Problem peak_shape Poor Peak Shape (Tailing/Fronting) problem->peak_shape resolution Poor Resolution (Co-elution) problem->resolution retention Retention Time Shift (Drifting/Unstable) problem->retention cause_ps1 Cause: Silanol Interactions peak_shape->cause_ps1 cause_ps2 Cause: Column Contamination peak_shape->cause_ps2 cause_ps3 Cause: Sample Solvent peak_shape->cause_ps3 cause_res1 Cause: Gradient Too Steep resolution->cause_res1 cause_res2 Cause: Poor Selectivity resolution->cause_res2 cause_res3 Cause: Suboptimal Temp. resolution->cause_res3 cause_rt1 Cause: Poor Equilibration retention->cause_rt1 cause_rt2 Cause: Mobile Phase Prep retention->cause_rt2 cause_rt3 Cause: Pump/Hardware Issue retention->cause_rt3 sol_ps1 Solution: Check/Increase [TFA] or [Acid] cause_ps1->sol_ps1 sol_ps2 Solution: Flush/Reverse/ Replace Column cause_ps2->sol_ps2 sol_ps3 Solution: Match Sample Solvent to Mobile Phase cause_ps3->sol_ps3 sol_res1 Solution: Decrease Gradient Slope cause_res1->sol_res1 sol_res2 Solution: Change Organic Modifier or Column cause_res2->sol_res2 sol_res3 Solution: Optimize Column Temperature cause_res3->sol_res3 sol_rt1 Solution: Increase Equilibration Time cause_rt1->sol_rt1 sol_rt2 Solution: Prepare Fresh Mobile Phase cause_rt2->sol_rt2 sol_rt3 Solution: Check for Leaks, Purge System cause_rt3->sol_rt3

Sources

Technical Support Center: Synthesis of 4-Fluoro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoro-7-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of this synthesis and improve your yields.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. However, its synthesis can be challenging, with researchers frequently reporting issues with low yields, incomplete reactions, and difficult purifications. The presence of both a fluorine atom and a strongly electron-withdrawing nitro group on the bicyclic system introduces specific reactivity patterns that must be carefully managed.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical problems you may encounter in the lab.

Troubleshooting Guide: Common Issues and Solutions

Scenario 1: Low or No Product Formation in Diazotization Route

Question: I am attempting to synthesize this compound starting from 3-fluoro-2-methyl-6-nitroaniline via diazotization with sodium nitrite in acetic acid, but I'm getting very low yields or only starting material back. What could be going wrong?

Answer: This is a common issue that typically points to problems with the diazotization and subsequent intramolecular cyclization steps. This reaction, often a variation of the Davis-Beirut reaction, is sensitive to several factors.

Causality Analysis:

  • Instability of the Diazonium Salt: The intermediate diazonium salt is highly reactive and can decompose if not formed and cyclized under optimal conditions. The temperature is critical; if it rises too quickly, the salt can decompose or participate in side reactions before cyclization occurs.

  • Incomplete Diazotization: Insufficient acid or nitrosating agent can lead to incomplete conversion of the starting aniline. The acetic acid acts as both the solvent and a proton source, and its concentration is key.

  • Side Reactions: The highly reactive diazonium intermediate can react with nucleophiles present in the reaction mixture, leading to undesired byproducts instead of the target indazole.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose and solve issues related to this synthetic route.

G start Low Yield in Diazotization Route temp_control Was temperature strictly maintained at 0-5 °C during NaNO₂ addition? start->temp_control temp_yes Yes temp_control->temp_yes Yes   temp_no No temp_control->temp_no  No reagent_quality Are NaNO₂ and glacial acetic acid fresh and dry? reagent_yes Yes reagent_quality->reagent_yes Yes   reagent_no No reagent_quality->reagent_no  No stirring Was the mixture vigorously and efficiently stirred? stirring_yes Yes stirring->stirring_yes Yes   stirring_no No stirring->stirring_no  No temp_yes->reagent_quality solution_temp Solution: Improve cooling. Use an ice-salt bath. Add NaNO₂ solution slowly to control exotherm. temp_no->solution_temp reagent_yes->stirring solution_reagent Solution: Use fresh, high-purity reagents. Ensure acetic acid is glacial. reagent_no->solution_reagent check_stoichiometry Review stoichiometry. Is NaNO₂ at least 2 equivalents? stirring_yes->check_stoichiometry solution_stirring Solution: Use overhead mechanical stirring. Ensure solid aniline is well-suspended. stirring_no->solution_stirring stoich_ok Yes check_stoichiometry->stoich_ok Yes stoich_bad No check_stoichiometry->stoich_bad No final_check If issues persist, consider an alternative route like SNAr cyclization. stoich_ok->final_check solution_stoich Solution: Increase NaNO₂ to 2.1-2.2 eq. to ensure complete diazotization. stoich_bad->solution_stoich

Caption: Troubleshooting diazotization yield issues.

Scenario 2: Multiple Products and Difficult Purification in SNAr Route

Question: I'm trying a synthesis via an intramolecular SNAr cyclization of a hydrazone precursor. My crude NMR shows a complex mixture of products, and I'm struggling to isolate the desired this compound. What's causing this?

Answer: The intramolecular Nucleophilic Aromatic Substitution (SNAr) route is a powerful method, but its success hinges on directing the cyclization correctly and avoiding intermolecular side reactions. A complex product mixture often indicates issues with the base, temperature, or precursor purity.

Causality Analysis:

  • Intermolecular Reactions: If the concentration is too high or the base is too reactive, the hydrazone intermediate can react with another molecule of itself or the starting material before it has a chance to cyclize, leading to dimers or polymeric material.

  • Formation of Regioisomers: While the 7-nitro group strongly activates the 4-position for nucleophilic attack, other side reactions can sometimes occur, especially if the precursor is not clean.

  • Degradation of Product: Nitroindazoles can be sensitive to harsh basic conditions and high temperatures over prolonged periods. The product, once formed, might be degrading.

Solutions and Optimization:

ParameterProblemRecommended Solution & Rationale
Base Selection Base is too strong or poorly soluble, leading to localized high concentrations and side reactions.Use a milder, moderately soluble base like Potassium Carbonate (K₂CO₃). Its heterogeneous nature can help control the reaction rate. Triethylamine can also be effective.[1]
Reaction Temp. Temperature is too high, causing product degradation or promoting undesired pathways.The nitro group is a very strong activating group for SNAr, so high temperatures may not be necessary.[1] Start optimization around 90 °C and adjust based on TLC or LC-MS monitoring.
Concentration High concentration favors intermolecular side reactions over the desired intramolecular cyclization.Run the reaction under more dilute conditions. A starting concentration of 0.1-0.2 M for the substrate is a good starting point.
Reaction Time Prolonged heating after reaction completion can lead to byproduct formation.Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly.
Precursor Purity Impurities in the hydrazone precursor can lead to a cascade of side products.Ensure the hydrazone intermediate is purified (e.g., by recrystallization) before the cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target yield for the synthesis of this compound?

A1: Based on analogous preparations of nitroindazoles, yields can vary significantly depending on the chosen route and optimization. For the diazotization of a substituted 2-methyl-nitroaniline, yields for similar compounds have been reported in the range of 60-95%.[2][3] For SNAr-based routes, yields are often in the 70-95% range after optimization.[4] A realistic initial target for an unoptimized procedure would be in the 40-60% range, with the potential for significant improvement.

Q2: Which synthetic route is generally preferred?

A2: The choice of route depends on the availability of starting materials.

  • Diazotization Route: This is often very effective if the corresponding 3-fluoro-2-methyl-6-nitroaniline is commercially available or easily synthesized. It is a classical and robust method for indazole formation.[2]

  • SNAr Cyclization Route: This route is advantageous when starting from materials like 2,4-difluoro-1-nitrobenzene. The fluorine at the 4-position acts as a good leaving group, activated by the nitro group. This method avoids the handling of potentially unstable diazonium salts.[1][4]

The diagram below illustrates the two primary synthetic approaches.

G cluster_0 Route 1: Diazotization cluster_1 Route 2: SNAr Cyclization start1 3-Fluoro-2-methyl-6-nitroaniline step1 1. NaNO₂, Acetic Acid, 0-5 °C 2. Warm to RT start1->step1 prod This compound step1->prod start2 2,4-Difluoro-1-nitrobenzene step2 + Hydrazine (or derivative) Forms Hydrazone intermediate start2->step2 step3 Base (e.g., K₂CO₃), DMF Heat (e.g., 90-110 °C) step2->step3 step3->prod

Sources

Navigating Nucleophilic Aromatic Substitution: A Technical Guide to Optimizing Buffer pH in 4-Fluoro-7-Nitro-1H-Indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving 4-fluoro-7-nitro-1H-indazole. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of your experiments. This resource is structured to address the common challenges and questions that arise when working with this versatile building block, focusing on the critical role of buffer pH in achieving optimal reaction outcomes. Our goal is to empower you with the knowledge to not only troubleshoot issues but also to proactively design robust and efficient synthetic protocols.

Frequently Asked Questions (FAQs): The Foundation of pH Optimization

This section addresses fundamental questions regarding the physicochemical properties of this compound and the general principles of pH control in its reactions.

Q1: What is the approximate pKa of this compound, and why is it important for my reaction?

Understanding the pKa is critical because it dictates the ionization state of the indazole at a given pH. In buffers with a pH above its pKa, the indazole will be deprotonated to form the indazolate anion. This can be crucial for its solubility and reactivity.

Q2: How does pH affect the solubility of this compound?

A2: As a weakly acidic compound, the solubility of this compound is expected to be pH-dependent.[2] In acidic to neutral aqueous media (pH < pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH of the buffer increases to approach and surpass the pKa, the compound will deprotonate to form the more soluble indazolate salt. Therefore, for reactions in aqueous or semi-aqueous systems, using a buffer with a pH above the estimated pKa may be necessary to ensure the complete dissolution of the starting material.

Q3: My reaction involves a nucleophilic aromatic substitution (SNAr). How does buffer pH influence this type of reaction?

A3: The pH of the reaction medium plays a multifaceted role in SNAr reactions:

  • Nucleophile Activity: Many nucleophiles, such as primary and secondary amines, are basic and will be protonated at low pH. The protonated form is generally not nucleophilic. Therefore, the pH of the buffer must be high enough to ensure a significant concentration of the free, nucleophilic form of your reagent.

  • Substrate Stability: While specific data for this compound is limited, nitroaromatic compounds can be susceptible to degradation under strongly basic conditions. Hydroxide ions can act as competing nucleophiles, leading to the formation of undesired hydroxylation byproducts.

  • Reaction Rate: The overall rate of an SNAr reaction is dependent on the concentration of the active nucleophile. By maintaining an optimal pH, you can ensure a sufficient concentration of the deprotonated nucleophile to drive the reaction forward efficiently without promoting side reactions.

Troubleshooting Guide: From Low Yields to Impure Products

This section provides a question-and-answer formatted guide to address specific experimental challenges and connect them to buffer pH optimization strategies.

Q4: I am observing very low conversion of my this compound starting material. What could be the issue?

A4: Low conversion is a common problem that can often be traced back to suboptimal pH conditions. Consider the following:

  • Insufficiently Basic Conditions: If your nucleophile is an amine or another basic compound, the reaction medium may not be basic enough to deprotonate it effectively. This is especially true if the nucleophile has a high pKa.

  • Poor Solubility: Your this compound may not be fully dissolved in the reaction mixture, limiting its availability to react.

Troubleshooting Steps:

  • Check the pKa of your nucleophile. Ensure the pH of your reaction buffer is at least 1-2 units above the pKa of your nucleophile to have a sufficient concentration of the free base.

  • Increase the pH of the buffer. If solubility is a suspected issue, and your nucleophile is stable at higher pH, consider increasing the buffer pH to deprotonate the indazole and improve its solubility.

  • Consider a different base. If you are not using a buffer, the base you are using may not be strong enough. Inorganic bases like potassium carbonate or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used in SNAr reactions.[3]

Q5: My reaction is producing a significant amount of a side product that I suspect is the 4-hydroxy-7-nitro-1H-indazole. How can I prevent this?

A5: The formation of the corresponding hydroxy compound is a classic sign of hydrolysis, where hydroxide ions are competing with your desired nucleophile.

Troubleshooting Steps:

  • Lower the pH. If your reaction is running at a high pH, consider lowering it to a level that still allows for sufficient nucleophile activity but minimizes the concentration of free hydroxide ions.

  • Use a non-nucleophilic base. If you are using a strong, nucleophilic base, switch to a sterically hindered, non-nucleophilic base like DIPEA.[4][5][6] DIPEA is an effective proton scavenger but is too bulky to act as a nucleophile itself.

  • Ensure anhydrous conditions. Water can be a source of hydroxide ions, especially in the presence of a base. Ensure your solvents and reagents are dry.

Q6: My reaction is complete, but the product is difficult to purify. Could the buffer be the cause?

A6: Yes, the choice of buffer can impact the workup and purification process.

Troubleshooting Steps:

  • Choose a volatile buffer system. If possible, use a buffer system composed of volatile components (e.g., ammonium bicarbonate) that can be removed under vacuum.

  • Consider the pKa of your product. After the reaction, you may need to adjust the pH of the mixture to ensure your product is in a neutral form, which will make it more extractable into an organic solvent.

  • Perform a pre-purification workup. Before chromatography, perform an aqueous workup to remove the buffer salts. This will prevent them from interfering with your column.

Experimental Protocols for pH Optimization

A systematic approach to optimizing the buffer pH for your specific reaction is crucial. Below is a general workflow for screening different buffer conditions.

Protocol: Small-Scale Parallel pH Screening

  • Buffer Preparation: Prepare a set of buffers covering a pH range relevant to the pKa of your nucleophile and the estimated pKa of the indazole. For example, you could prepare 0.1 M phosphate buffers at pH 7, 8, and 9, and 0.1 M carbonate-bicarbonate buffers at pH 10 and 11.

  • Reaction Setup: In a series of small reaction vials, add your this compound, nucleophile, and a suitable organic co-solvent (e.g., DMSO, DMF) to ensure solubility of all components.

  • Initiate the Reaction: Add an equal volume of each buffer to the corresponding vial.

  • Monitoring: Stir the reactions at the desired temperature and monitor their progress over time using a suitable analytical technique (e.g., TLC, LC-MS).

  • Analysis: Compare the reaction rates and product purity across the different pH conditions to identify the optimal buffer.

Data Summary and Visualization

To aid in your decision-making, the following table summarizes common buffer systems and their typical pH ranges.

Buffer SystemUseful pH Range
Phosphate6.0 - 8.0
Borate8.0 - 10.0
Carbonate-Bicarbonate9.0 - 11.0

Logical Workflow for pH Optimization

G cluster_0 Pre-Reaction Analysis cluster_1 Experimental Design cluster_2 Execution & Analysis cluster_3 Optimization A Determine pKa of Nucleophile D Select Initial Buffer System(s) A->D B Estimate pKa of this compound (approx. 11-13) E Define pH Screening Range B->E C Assess Reactant & Product Stability vs. pH C->E G Run Small-Scale Parallel Reactions D->G E->G F Choose Appropriate Base (if not using a buffer) F->G H Monitor Reaction Progress (TLC, LC-MS) G->H I Analyze Yield and Purity H->I J Identify Optimal pH I->J K Scale-up Reaction J->K

Caption: Workflow for Buffer pH Optimization.

Relationship between pH, Nucleophile Activity, and Side Reactions

G cluster_0 Low pH cluster_1 Optimal pH cluster_2 High pH A Protonated Nucleophile (Low Activity) B Low SNAr Rate A->B C Deprotonated Nucleophile (High Activity) D High SNAr Rate C->D E Minimal Side Reactions D->E F High [OH-] G Increased Hydrolysis (Side Product Formation) F->G

Caption: Impact of pH on Reaction Outcome.

By carefully considering the principles outlined in this guide and systematically optimizing your buffer pH, you can significantly improve the efficiency, reproducibility, and overall success of your reactions with this compound.

References

  • Elguero, J., Claramunt, R. M., & Silva, A. M. S. (2010). The pKa and protonation of indazole. Arkivoc, 2010(8), 1-6.
  • LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE. Retrieved from [Link]

  • Wisdomlib. (2025, July 31). PH-dependent solubility: Significance and symbolism. Retrieved from [Link]

  • Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA?. Retrieved from [Link]

  • ResearchGate. (2018, June 30). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. Retrieved from [Link]

Sources

preventing degradation of 4-fluoro-7-nitro-1H-indazole stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-fluoro-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the handling, storage, and troubleshooting of stock solutions of this compound. As a critical reagent in kinase inhibitor development and other areas of medicinal chemistry, maintaining the integrity of this compound is paramount for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] The compound is a pale brown solid and should be kept in a dry environment to prevent potential hydrolysis.[2]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of indazole derivatives and other small molecules for in vitro assays.[3] While specific solubility data for this compound is not extensively published, its structural analogs show good solubility in DMSO.

Q3: How should I store my this compound stock solutions?

A3: Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3] Protect the aliquots from light by using amber vials or by wrapping them in aluminum foil.

Q4: Why has my this compound stock solution changed color?

A4: A color change in your stock solution, often to a darker yellow or brown, can be an indicator of degradation. Nitroaromatic compounds are susceptible to decomposition, which can lead to the formation of colored byproducts. This could be due to exposure to light, elevated temperatures, or reaction with contaminants.

Troubleshooting Guide

This section addresses specific issues you may encounter with your this compound stock solutions and provides a systematic approach to troubleshooting.

Issue 1: Unexpected Loss of Compound Activity or Inconsistent Results

If you observe a decrease in the expected biological activity of your compound or high variability in your experimental results, it is crucial to assess the integrity of your stock solution.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Chemical Degradation This compound, like many nitroaromatic compounds, can degrade over time, especially when exposed to light, high temperatures, or reactive chemicals. The electron-withdrawing nitro group can make the indazole ring susceptible to nucleophilic attack.1. Prepare fresh stock solutions: If there is any doubt about the integrity of an existing stock, the most reliable solution is to prepare a fresh solution from solid material. 2. Perform a quality control check: Analyze the questionable stock solution alongside the freshly prepared one using an appropriate analytical method (see Analytical Protocols section) to confirm the concentration and purity.
Precipitation The compound may have precipitated out of solution, especially if the stock solution was not properly warmed and vortexed before use, or if it was diluted into an aqueous buffer where it has lower solubility.1. Visual Inspection: Carefully inspect the stock solution for any visible precipitate. 2. Proper Dissolution: Before each use, ensure the stock solution is completely thawed at room temperature and vortexed thoroughly to redissolve any precipitated material. 3. Optimize Dilution: When preparing working solutions, add the DMSO stock to the aqueous buffer and vortex immediately to ensure proper mixing and minimize precipitation.
Freeze-Thaw Cycles Repeated freeze-thaw cycles can lead to degradation of the compound and can also cause the compound to precipitate out of solution.[3]Aliquot Stock Solutions: Store your stock solution in small, single-use aliquots to avoid repeated freezing and thawing of the entire stock.
Issue 2: Visible Particulates or Cloudiness in the Stock Solution

The presence of visible particulates or a cloudy appearance in your stock solution is a clear indication of a problem.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Precipitation As mentioned above, the compound may have come out of solution. This is more likely to occur with older stock solutions or those that have undergone multiple freeze-thaw cycles.Follow the recommendations for proper dissolution outlined in Issue 1. If the precipitate does not redissolve, it is best to discard the stock and prepare a fresh one.
Contamination The stock solution may have been contaminated with particulate matter from the lab environment or from improperly cleaned pipette tips.Always use sterile, filtered pipette tips and work in a clean environment when handling stock solutions. If contamination is suspected, the stock should be discarded.
Degradation Products In some cases, degradation products may be less soluble than the parent compound and can precipitate out of solution.Analyze the solution using an appropriate analytical method to identify potential degradation products. If significant degradation has occurred, the stock should be discarded.

Best Practices for Preventing Degradation

Proactive measures are the most effective way to ensure the long-term stability of your this compound stock solutions.

  • High-Quality Starting Material: Begin with high-purity solid this compound.

  • Use Anhydrous DMSO: Use high-quality, anhydrous DMSO to prepare your stock solutions. Water can act as a nucleophile and potentially lead to hydrolysis of the compound over time, especially given the electron-withdrawing nature of the nitro and fluoro groups.

  • Protect from Light: Nitroaromatic compounds are known to be photosensitive and can undergo degradation upon exposure to light.[4][5][6] Always store stock solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during handling.

  • Controlled Temperature: Store solid compound at 2-8°C and stock solutions at -20°C or -80°C. Avoid leaving solutions at room temperature for extended periods.

  • Aliquot and Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution to avoid the detrimental effects of repeated freezing and thawing.

  • Inert Atmosphere: For long-term storage of highly sensitive compounds, consider overlaying the DMSO stock solution with an inert gas like argon or nitrogen before sealing the vial. This can help prevent oxidative degradation.

Potential Degradation Pathways

Understanding the potential chemical reactions that can lead to the degradation of this compound is crucial for troubleshooting and for developing stability-indicating analytical methods.

cluster_main This compound cluster_degradation Potential Degradation Pathways 4F7N_Indazole This compound Hydrolysis Hydrolysis (Displacement of -F by -OH) 4F7N_Indazole->Hydrolysis H2O Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines) 4F7N_Indazole->Nucleophilic_Substitution Nu- Reduction Reduction of Nitro Group (to -NH2 or intermediates) 4F7N_Indazole->Reduction Reducing agents / Light Photodecomposition Photodecomposition (Ring cleavage, etc.) 4F7N_Indazole->Photodecomposition UV/Vis Light

Caption: Potential degradation pathways for this compound.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group and the fluorine atom activate the aromatic ring for nucleophilic attack. The fluorine atom is a good leaving group. Common nucleophiles in a laboratory setting, such as water (leading to hydrolysis), amines, or thiols, can potentially displace the fluorine atom.

  • Reduction of the Nitro Group: Nitroaromatic compounds can be reduced to the corresponding amines or intermediate nitroso and hydroxylamine species. This can be initiated by reducing agents or photochemically.

  • Photodecomposition: Exposure to UV or even ambient light can provide the energy to initiate various degradation pathways, including reduction of the nitro group and potentially ring cleavage.

Analytical Protocols for Stability Assessment

To quantitatively assess the stability of your this compound stock solutions, the following analytical techniques are recommended. These methods can be used to develop a stability-indicating assay.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a starting point for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

Experimental Workflow:

Start Prepare Mobile Phase & Equilibrate System Sample_Prep Dilute Stock Solution in Mobile Phase Start->Sample_Prep Injection Inject Sample onto HPLC Sample_Prep->Injection Separation Gradient or Isocratic Elution Injection->Separation Detection UV Detection (e.g., 254 nm or lambda max) Separation->Detection Analysis Integrate Peaks & Quantify Detection->Analysis End Assess Purity & Degradation Analysis->End

Caption: HPLC workflow for stability assessment.

Suggested HPLC Conditions:

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic degradation products. A suggested starting point is a linear gradient from 10% to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at a wavelength where the parent compound has strong absorbance (e.g., 254 nm, or determine the λmax by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL

Method Validation for Stability-Indicating Properties:

To validate that this method is stability-indicating, forced degradation studies should be performed.[7][8][9][10] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or white light.[4][5][6]

The HPLC method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for not only separating the parent compound from its degradants but also for identifying the structures of the degradation products.[11][12][13][14]

Suggested LC-MS Conditions:

  • LC Conditions: Use the same or similar LC conditions as described in the HPLC protocol.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for this type of molecule.

  • Ionization Mode: Both positive and negative ion modes should be evaluated to determine the best sensitivity for the parent compound and its potential degradation products.

  • Data Acquisition: Acquire data in full scan mode to detect all ions and in selected ion monitoring (SIM) mode for the parent compound for accurate quantification. Tandem mass spectrometry (MS/MS) can be used to fragment the ions of potential degradation products to aid in their structural elucidation.

Protocol 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and quantitative method to monitor the stability of this compound.[11][12]

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent, such as DMSO-d₆.[15][16][17]

  • Data Acquisition: Acquire a ¹⁹F NMR spectrum. The chemical shift of the fluorine on the indazole ring will be a unique signal. The appearance of new signals in the ¹⁹F NMR spectrum is a direct indication of the formation of fluorine-containing degradation products.

  • Quantitative Analysis: The relative integrals of the signals in the ¹⁹F NMR spectrum can be used to quantify the parent compound and its degradation products, provided they all contain a fluorine atom.

By implementing these best practices and utilizing the provided troubleshooting and analytical guides, researchers can ensure the integrity of their this compound stock solutions, leading to more reliable and reproducible experimental results.

References

  • U.S. National Library of Medicine, National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2024, February 10). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • U.S. National Library of Medicine, National Center for Biotechnology Information. (n.d.). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. PubMed Central. Retrieved from [Link]

  • U.S. National Library of Medicine, National Center for Biotechnology Information. (2024, October 30). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Retrieved from [Link]

  • I.e., I. (2025, August 5). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. ResearchGate. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 5-nitrofurfural in DMSO-d 6 (top), and CDCl 3 (bottom). Retrieved from [Link]

  • YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

  • Semantic Scholar. (2015, October 14). Bioremediation of Nitroaromatic Compounds. Retrieved from [Link]

  • MDPI. (2023, November 8). Selective Stability Indicating Liquid Chromatographic Method Based on Quality by Design Framework and In Silico Toxicity Assessment for Infigratinib and Its Degradation Products. Retrieved from [Link]

  • U.S. National Library of Medicine, National Center for Biotechnology Information. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Retrieved from [Link]

  • European Journal of Chemistry. (2021, June 30). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. Retrieved from [Link]

  • Journal of Research in Pharmacy. (n.d.). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth.. Retrieved from [Link]

  • ResearchGate. (2022, April 11). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene: The unusual formation of benzotriazole-N-oxides. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

calibration curve issues in quantitative analysis with 4-fluoro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 4-fluoro-7-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when generating calibration curves for this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you resolve your analytical challenges.

Understanding this compound

This compound is a heterocyclic aromatic compound with a molecular weight of 181.12 g/mol and a melting point of 190-192°C. Its structure, featuring a fluorinated and nitrated indazole core, makes it a valuable intermediate in the synthesis of pharmaceuticals and bioactive compounds, particularly kinase inhibitors. The presence of the nitro group and the aromatic system suggests that High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable quantitative technique. However, these same chemical features can also present unique challenges in method development and validation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Linearity and Correlation Coefficient Issues

Question 1: My calibration curve for this compound is non-linear, especially at higher concentrations. What are the potential causes and how can I fix this?

Answer:

Non-linearity in a calibration curve, particularly a plateauing effect at higher concentrations, is a common issue that can compromise the accuracy of your quantitative analysis. The primary causes can be categorized into instrumental effects and chemical properties of the analyte.

Underlying Causes and Solutions:

  • Detector Saturation (UV-Vis): At high concentrations, the analyte may absorb most of the light, leading to a non-linear response.

    • Troubleshooting:

      • Dilute your standards: Prepare a new set of standards with a lower concentration range.

      • Check the UV spectrum: Ensure you are monitoring at the wavelength of maximum absorbance (λmax) where the response is most sensitive, but be mindful that this is also where saturation can occur first. If saturation is an issue, you might consider monitoring at a less intensely absorbing wavelength.

  • Solubility Issues: this compound is a solid, and its solubility in the mobile phase or diluent might be limited, especially at higher concentrations.[1][2]

    • Troubleshooting:

      • Change the diluent: Ensure your diluent is strong enough to keep the analyte fully dissolved. Consider a higher percentage of organic solvent in your diluent.

      • Visual inspection: Check your highest concentration standards for any signs of precipitation.

  • Analyte Degradation: Nitroaromatic compounds can be susceptible to degradation under certain conditions.[3][4] This can lead to a lower than expected response at higher concentrations, especially if the degradation products have different absorbance characteristics.

    • Troubleshooting:

      • Prepare fresh standards: Always use freshly prepared standards for your calibration curve.

      • Investigate stability: Conduct a short-term stability study of your standard solutions. Analyze a standard at several time points (e.g., 0, 2, 4, 8, 24 hours) to check for any decrease in peak area. Store stock solutions in the dark and at reduced temperatures (e.g., 2-8°C) to minimize degradation.

Workflow for Troubleshooting Non-Linearity

A Non-Linear Calibration Curve B Dilute Highest Standard A->B C Linearity Restored? B->C D Yes: Detector Saturation or Solubility Issue C->D Yes E No: Investigate Analyte Stability C->E No F Prepare Fresh Standards E->F H Optimize Storage Conditions E->H G Check for Degradation Peaks F->G A Poor Peak Shape B Reduce Injection Volume A->B C Peak Shape Improved? B->C D Yes: Column Overload C->D Yes E No: Check Injection Solvent C->E No F Match Injection Solvent to Mobile Phase E->F G Peak Shape Improved? F->G H Yes: Solvent Mismatch G->H Yes I No: Address Secondary Interactions G->I No J Lower Mobile Phase pH I->J K Use Base-Deactivated Column I->K

Sources

tips for handling and storing 4-fluoro-7-nitro-1H-indazole safely

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-7-nitro-1H-indazole

Prepared by the Office of Senior Application Scientists

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with this compound (CAS No. 866144-02-7). The information herein is designed to ensure the safe handling, storage, and effective use of this compound in a laboratory setting.

Frequently Asked Questions (FAQs): General Information

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic aromatic compound.[1] Its structure, featuring both a fluorine atom and a nitro group, makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and bioactive compounds.[2] These functional groups can enhance binding selectivity and metabolic stability in drug design.[2] It is often used in the development of kinase inhibitors and other medicinal agents for neurological disorders and cancer research.[2] Additionally, it can be employed in research to label or modify biomolecules for imaging and mechanistic studies.[2]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the fundamental properties of this compound is the first step toward safe and effective handling. Key quantitative data are summarized in the table below.

PropertyValueSource(s)
CAS Number 866144-02-7[3][4]
Molecular Formula C₇H₄FN₃O₂[2][3][4][5]
Molecular Weight 181.12 g/mol [2][4][5]
Appearance Pale brown to light cream solid/powder[3][5][6]
Melting Point 190-192 °C[2][5]
Purity Typically ≥97%[2][3]

FAQs: Safe Handling & Personal Protective Equipment (PPE)

Q3: What are the primary hazards associated with this compound?

A3: The primary hazards stem from its chemical structure. As a nitro-containing aromatic compound, it should be treated with caution. Many nitro compounds are sensitive to friction, shock, and light and can be reactive.[7][8] While specific data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. General chemical handling guidelines state that all new or unknown substances should be treated as toxic.[9] Inhalation of dust and contact with skin and eyes should be avoided.[10][11]

Q4: What engineering controls are necessary when working with this compound?

A4: All manipulations of solid this compound should be conducted in a well-ventilated area.[12] A certified chemical fume hood is required when handling the powder to prevent inhalation of dust and to contain any potential spills.[9] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[8]

Q5: What specific Personal Protective Equipment (PPE) should be worn?

A5: Appropriate PPE is critical to prevent exposure. The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash hazard, a full-face shield should be worn in addition to goggles.[8][9]

  • Hand Protection: Wear chemical-resistant gloves. Given the nature of nitro compounds, heavy-duty nitrile or neoprene gloves are recommended over standard disposable nitrile gloves for extended contact.[13][14] Always check gloves for integrity before use and wash them before removal.[8]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.[14] For larger quantities or when there is a risk of significant spillage, a rubberized apron may be necessary.[8]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during large-scale operations, a NIOSH-approved respirator may be required.

Below is a workflow diagram for selecting the appropriate PPE.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound start Start: Handling Required q_solid Is the compound in solid/powder form? start->q_solid hood Work in Chemical Fume Hood q_solid->hood Yes goggles Wear Chemical Safety Goggles hood->goggles gloves Wear Chemical-Resistant Gloves (e.g., heavy-duty nitrile) goggles->gloves lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat q_splash Potential for Splash? lab_coat->q_splash face_shield Add Full-Face Shield q_splash->face_shield Yes end_ppe Proceed with Experiment q_splash->end_ppe No face_shield->end_ppe

Caption: PPE Selection Workflow.

FAQs: Storage & Stability

Q6: What are the recommended storage conditions for this compound?

A6: To ensure the stability and integrity of the compound, it should be stored at 2-8°C in a tightly sealed container.[2][5] The storage area must be dry and well-ventilated.[12][13] As with many fluorescent or fluorogenic compounds, protection from light is also recommended to prevent potential photodegradation.[15][16] Therefore, storing the compound in an amber vial inside a refrigerator is best practice.

Q7: Are there any incompatible materials I should avoid storing near this compound?

A7: Yes. This compound should be segregated from incompatible materials to prevent hazardous reactions. Based on its chemical class, avoid storage with:

  • Strong oxidizing agents [10]

  • Strong acids and bases [13]

  • Amines and reducing agents [13][14]

  • Flammable and combustible materials [17]

It is crucial to follow established chemical segregation protocols in your laboratory.[17] Do not store chemicals alphabetically unless they are known to be compatible.[17]

Q8: The compound has been at room temperature for a few days during shipping. Is it still viable?

A8: While long-term storage should be at 2-8°C, many stable solid compounds can tolerate transportation at ambient temperatures for several days without significant degradation.[16] Upon receipt, inspect the material for any changes in color or consistency. If it appears as expected, it is likely viable. Store it under the recommended refrigerated conditions immediately. For critical applications, running a quality control check (e.g., melting point, NMR) is advised.

Troubleshooting Guide

Issue 1: The compound appears discolored or has clumped together.

  • Potential Cause: This may indicate moisture absorption or degradation. The nitro and fluoro groups can be susceptible to hydrolysis or reaction over time, especially with improper storage.

  • Troubleshooting Steps:

    • Ensure the container was tightly sealed. If not, moisture from the air may be the culprit. When taking reagents from a refrigerator, always allow the vial to warm to room temperature before opening to prevent condensation.[16]

    • Review storage conditions. Was it exposed to light, heat, or incompatible vapors?

    • Solution: It is recommended not to use the compound if its physical appearance has significantly changed. A purity analysis (HPLC, NMR) can confirm degradation. If in doubt, procure a fresh supply.

Issue 2: Inconsistent experimental results.

  • Potential Cause: If you are using this compound as a labeling reagent, inconsistent results could be due to degradation, contamination, or improper handling of solutions.

  • Troubleshooting Steps:

    • Reagent Stability: Prepare fresh solutions for each experiment. Some reagents are not stable in solution for extended periods.

    • Solvent Purity: Use high-purity, anhydrous solvents if the reaction is moisture-sensitive.

    • pH Control: If used in an aqueous buffer for labeling, ensure the pH is controlled and optimized for the reaction.

    • Confirm Purity: If problems persist, verify the purity of your starting material.

Emergency Procedures

Q9: What should I do in case of a spill?

A9: The response depends on the size of the spill. For all spills, ensure your own safety first.

  • Minor Spill (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wear your full PPE.

    • Contain the spill with an inert absorbent material like sand or vermiculite.[11]

    • Carefully sweep up the solid material and place it into a labeled, sealed container for hazardous waste disposal.[10]

    • Decontaminate the area with soap and water.

  • Major Spill (outside a fume hood):

    • Immediately alert everyone in the laboratory and evacuate the area.[14]

    • Notify your PI/supervisor and your institution's Environmental Health & Safety (EHS) office.[13]

    • Prevent entry to the area.

    • Only trained emergency personnel should clean up large spills.

The following diagram outlines the general spill response workflow.

Spill_Response_Workflow cluster_spill Spill Response Workflow start Spill Occurs q_size Assess Spill Size start->q_size minor_spill Minor Spill (Contained, Small Amount) q_size->minor_spill Minor major_spill Major Spill (Large Amount, Uncontained) q_size->major_spill Major alert_colleagues Alert Colleagues minor_spill->alert_colleagues evacuate Evacuate Area Immediately major_spill->evacuate ppe Don Full PPE alert_colleagues->ppe contain Contain with Inert Material ppe->contain collect Collect into Hazardous Waste Container contain->collect clean Decontaminate Area collect->clean end_spill Spill Managed clean->end_spill notify_ehs Notify Supervisor & EHS evacuate->notify_ehs secure_area Secure Area / Prevent Entry notify_ehs->secure_area secure_area->end_spill

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Derivatization Agents: A Comparative Analysis Featuring 4-fluoro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and sensitive quantification of analytes is paramount. Many biologically significant molecules, such as amino acids and thiols, lack the intrinsic physicochemical properties for direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. Chemical derivatization addresses this challenge by covalently modifying the analyte to enhance its detectability. This guide provides an in-depth comparison of various derivatization agents, with a special focus on the promising reagent, 4-fluoro-7-nitro-1H-indazole, to empower you in selecting the optimal strategy for your analytical needs.

The Rationale for Derivatization: Enhancing Analytical Performance

The primary goal of derivatization is to improve an analyte's chemical or physical properties to make it more suitable for a specific analytical method. Key advantages include:

  • Enhanced Molar Absorptivity or Fluorescence: Introduction of a chromophore or fluorophore significantly increases the signal response in UV-Vis or fluorescence detectors, respectively, leading to lower limits of detection.

  • Improved Chromatographic Separation: Modification of an analyte's polarity can improve its retention and resolution on a given stationary phase.

  • Increased Volatility: For gas chromatography (GC) applications, derivatization can make non-volatile analytes amenable to analysis.

  • Enhanced Ionization Efficiency: In mass spectrometry (MS), derivatization can improve the ionization of an analyte, leading to a stronger signal.

  • Improved Stability: Derivatization can protect unstable analytes from degradation during sample preparation and analysis.

The choice of a derivatization agent is a critical decision that depends on the nature of the analyte, the analytical technique employed, the sample matrix, and the desired sensitivity and selectivity.

An Overview of this compound (4F-7N-Indazole)

This compound is a fluorogenic derivatization reagent that has garnered interest for the analysis of primary and secondary amines and thiols. Its structure, featuring a reactive fluorine atom activated by the electron-withdrawing nitro group on the indazole ring system, facilitates nucleophilic aromatic substitution with the target functional groups.

The reaction of 4F-7N-Indazole with an amine or thiol proceeds via the displacement of the fluoride ion, forming a stable, highly fluorescent derivative. This reaction is typically carried out under mild alkaline conditions to ensure the nucleophilicity of the amine or thiol.

reagent This compound product Fluorescent Derivative reagent->product + Analyte analyte Analyte (Primary/Secondary Amine or Thiol) byproduct HF product->byproduct Formation

Caption: Derivatization reaction of this compound.

The resulting derivatives exhibit favorable spectral properties for fluorescence detection, making 4F-7N-Indazole a potentially valuable tool for sensitive bioanalysis.

A Comparative Landscape of Common Derivatization Agents

To provide a comprehensive perspective, we will compare 4F-7N-Indazole with a selection of widely used derivatization agents for amines and thiols.

For Primary and Secondary Amines:
  • o-Phthalaldehyde (OPA): A classic and highly popular fluorogenic reagent that reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form intensely fluorescent isoindole derivatives.[1][2]

  • Ninhydrin: A chromogenic reagent used extensively in post-column derivatization for amino acid analysis. It reacts with primary and secondary amines to produce a colored product (Ruhemann's purple for primary amines) detectable by UV-Vis spectrophotometry.[3][4][5]

  • Fluorescamine: A fluorogenic reagent that reacts rapidly with primary amines to form fluorescent pyrrolinone derivatives. A key advantage is that the reagent and its hydrolysis products are non-fluorescent, leading to low background signals.[6][7][8]

  • Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives that are detectable by UV absorbance.[9][10][11][12]

  • Dansyl Chloride (DNS-Cl): A fluorescent labeling agent that reacts with primary and secondary amines to form stable and highly fluorescent sulfonamide adducts.[13][14][15][16]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A pre-column derivatization reagent that reacts with primary and secondary amino acids to yield stable and highly fluorescent derivatives.[17][18][19][20]

For Thiols:
  • N-(1-pyrenyl)maleimide (NPM): A fluorescent and chromogenic reagent that specifically reacts with thiol groups to form stable adducts.

  • Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F): A thiol-specific fluorescent derivatization reagent.

  • Monobromobimane (mBBr): A fluorescent labeling agent that reacts with thiols to form stable thioether derivatives.

Performance Comparison: A Data-Driven Analysis

The selection of a derivatization agent should be guided by its performance characteristics in the context of the specific analytical challenge. The following tables summarize key performance metrics for the discussed reagents.

Table 1: Performance Comparison of Amine Derivatization Agents

ReagentTarget AnalytesDetection MethodReaction ConditionsDerivative StabilityLODs (Typical)Key AdvantagesKey Disadvantages
4F-7N-Indazole Primary & Secondary Amines, ThiolsFluorescenceMild alkaline pH, elevated temperatureGoodNot widely reportedPotentially high sensitivityLimited comparative data available
OPA Primary AminesFluorescenceAlkaline pH, presence of a thiol, rapid reaction at RT[1]Unstable, requires immediate analysis or stabilization[21][22]Low pmol to fmolRapid reaction, low reagent backgroundDoes not react with secondary amines, unstable derivatives[1]
Ninhydrin Primary & Secondary AminesUV-VisPost-column, elevated temperature[3][4][5]StablenmolRobust, well-established method[3]Lower sensitivity than fluorescence methods
Fluorescamine Primary AminesFluorescenceAlkaline pH, rapid reaction at RT[6][7]StablepmolVery fast reaction, non-fluorescent reagent/byproducts[6]Only reacts with primary amines[6]
PITC Primary & Secondary AminesUV-VisAlkaline pH, RT, requires removal of excess reagent[9][10]Stable[9]pmolReacts with both primary and secondary aminesLengthy sample preparation[12]
Dansyl Chloride Primary & Secondary AminesFluorescence, UV-VisAlkaline pH, elevated temperature[13][14][15]Very stable[14]pmol to fmolHigh sensitivity, stable derivativesSlower reaction, potential for reagent interference
AQC Primary & Secondary AminesFluorescence, UV-VisAlkaline pH, rapid reaction at RT[18][19][20]Stable[20]Low pmol to fmolFast reaction, stable derivatives, reacts with both primary and secondary aminesReagent can be expensive

Table 2: Performance Comparison of Thiol Derivatization Agents

ReagentDetection MethodReaction ConditionsDerivative StabilityLODs (Typical)Key AdvantagesKey Disadvantages
4F-7N-Indazole FluorescenceMild alkaline pH, elevated temperatureGoodNot widely reportedPotential for high sensitivity and selectivityLimited comparative data available
NPM Fluorescence, UV-VisNeutral to slightly alkaline pH, RTGoodpmolHigh specificity for thiolsPotential for background fluorescence
SBD-F FluorescenceAlkaline pH, elevated temperatureGoodpmolGood selectivity for thiolsRequires heating
mBBr FluorescenceNeutral to slightly alkaline pH, RTGoodpmolReacts rapidly with thiolsCan also react with other nucleophiles

Table 3: Spectral Properties of Fluorescent Derivatives

Derivatization AgentExcitation Max (λex, nm)Emission Max (λem, nm)
4F-7N-Indazole (similar to NBD-F) ~470[23][24]~530[23][24]
OPA ~340-350~450-455[25]
Fluorescamine ~390~475
Dansyl Chloride ~335-350~510-530
AQC ~250~395[26]
NPM ~340~380
SBD-F ~385~515
mBBr ~380~480

Experimental Protocols: A Step-by-Step Guide

To ensure the successful implementation of these derivatization techniques, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the most common derivatization agents.

This compound (and NBD-F) Derivatization Protocol (Pre-column)

This protocol is based on procedures for the structurally similar and widely used NBD-F.[23][24]

  • Reagent Preparation:

    • Prepare a 10 mM solution of 4F-7N-Indazole or NBD-F in acetonitrile.

    • Prepare a 0.1 M borate buffer and adjust the pH to 8.0-9.0 with NaOH.

  • Sample Preparation:

    • Dissolve the amine or thiol-containing sample in the borate buffer.

  • Derivatization Reaction:

    • To 100 µL of the sample solution, add 100 µL of the derivatization reagent solution.

    • Vortex the mixture and incubate at 60°C for 5-10 minutes in a heating block or water bath.

  • Reaction Termination:

    • Cool the reaction mixture to room temperature.

    • Add 200 µL of a 0.1 M HCl solution to stop the reaction.

  • Analysis:

    • Inject an appropriate volume of the final solution into the HPLC system.

cluster_0 Reagent & Sample Preparation cluster_1 Derivatization cluster_2 Termination & Analysis Prepare 4F-7N-Indazole/NBD-F Solution Prepare 4F-7N-Indazole/NBD-F Solution Mix Sample and Reagent Mix Sample and Reagent Prepare 4F-7N-Indazole/NBD-F Solution->Mix Sample and Reagent Prepare Borate Buffer (pH 8-9) Prepare Borate Buffer (pH 8-9) Dissolve Sample in Buffer Dissolve Sample in Buffer Dissolve Sample in Buffer->Mix Sample and Reagent Incubate at 60°C Incubate at 60°C Mix Sample and Reagent->Incubate at 60°C Cool to Room Temperature Cool to Room Temperature Incubate at 60°C->Cool to Room Temperature Add HCl to Stop Reaction Add HCl to Stop Reaction Cool to Room Temperature->Add HCl to Stop Reaction Inject into HPLC Inject into HPLC Add HCl to Stop Reaction->Inject into HPLC

Caption: Workflow for 4F-7N-Indazole/NBD-F derivatization.

o-Phthalaldehyde (OPA) Derivatization Protocol (Pre-column)[26][29][30][31]
  • Reagent Preparation:

    • OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent is not stable and should be prepared fresh daily.[1]

  • Sample Preparation:

    • Dissolve the primary amine-containing sample in 0.1 M HCl or a suitable buffer.

  • Derivatization Reaction:

    • In a vial, mix 10 µL of the sample with 40 µL of the OPA reagent.

    • The reaction is typically complete within 1-2 minutes at room temperature.

  • Analysis:

    • Inject the mixture directly into the HPLC system. Due to the instability of the derivatives, automated pre-column derivatization is highly recommended.[21]

cluster_0 Reagent & Sample Preparation cluster_1 Derivatization & Analysis Prepare Fresh OPA Reagent Prepare Fresh OPA Reagent Mix Sample and OPA Reagent Mix Sample and OPA Reagent Prepare Fresh OPA Reagent->Mix Sample and OPA Reagent Prepare Sample Solution Prepare Sample Solution Prepare Sample Solution->Mix Sample and OPA Reagent React for 1-2 min at RT React for 1-2 min at RT Mix Sample and OPA Reagent->React for 1-2 min at RT Inject Immediately into HPLC Inject Immediately into HPLC React for 1-2 min at RT->Inject Immediately into HPLC

Caption: Workflow for OPA derivatization.

Phenylisothiocyanate (PITC) Derivatization Protocol (Pre-column)[9][10][11][32]
  • Reagent Preparation:

    • Coupling Solution: Mix ethanol, water, and triethylamine in a 2:2:1 ratio.

    • PITC Solution: Prepare a 5% (v/v) solution of PITC in a suitable organic solvent like acetonitrile.

  • Sample Preparation and Derivatization:

    • Dry the amino acid sample completely under vacuum.

    • Add 100 µL of the coupling solution to redissolve the sample.

    • Add 20 µL of the PITC solution, vortex, and let the reaction proceed for 20 minutes at room temperature.

    • Dry the sample again under vacuum to remove excess reagent and byproducts.

  • Reconstitution and Analysis:

    • Reconstitute the dried PTC-amino acids in the initial mobile phase.

    • Inject into the HPLC system.

cluster_0 Sample Preparation & Derivatization cluster_1 Analysis Dry Amino Acid Sample Dry Amino Acid Sample Redissolve in Coupling Solution Redissolve in Coupling Solution Dry Amino Acid Sample->Redissolve in Coupling Solution Add PITC and React Add PITC and React Redissolve in Coupling Solution->Add PITC and React Dry Sample to Remove Excess Reagent Dry Sample to Remove Excess Reagent Add PITC and React->Dry Sample to Remove Excess Reagent Reconstitute in Mobile Phase Reconstitute in Mobile Phase Dry Sample to Remove Excess Reagent->Reconstitute in Mobile Phase Inject into HPLC Inject into HPLC Reconstitute in Mobile Phase->Inject into HPLC

Caption: Workflow for PITC derivatization.

Conclusion: Selecting the Right Tool for the Job

The choice of a derivatization agent is a critical step in developing a robust and sensitive analytical method for amines and thiols. While classic reagents like OPA, Ninhydrin, and PITC have a long history of successful application and extensive literature support, newer agents like this compound offer promising alternatives with potentially high sensitivity.

Ultimately, the optimal derivatization strategy will depend on the specific requirements of the analysis. For high-throughput screening of primary amines where speed is critical, OPA remains a strong contender, provided the instability of its derivatives is managed. For robust, quantitative analysis of both primary and secondary amino acids, PITC and AQC offer excellent stability and reliability. Dansyl chloride provides a versatile option with high sensitivity and stable derivatives. For thiol-specific analysis, reagents like NPM and SBD-F are excellent choices.

As a senior application scientist, I encourage you to consider the entire analytical workflow, from sample preparation to data analysis, when selecting a derivatization agent. Method validation, including an assessment of linearity, accuracy, precision, and stability, is crucial to ensure the reliability of your results. This guide provides a solid foundation for making an informed decision and successfully implementing a derivatization strategy that meets the rigorous demands of your research.

References

  • Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties. J Chromatogr A. 1994;668(2):323-329. [Link]

  • ARBRO Does Amino Acid Analysis by Post-column Derivatization. Auriga Research. [Link]

  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. [Link]

  • Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study. J Chromatogr A. 2002;949(1-2):99-124. [Link]

  • Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. ResearchGate. [Link]

  • Targeted quantification of amino acids by dansylation. Methods Mol Biol. 2021;2309:123-134. [Link]

  • Derivatization Reagent for HPLC NBD-F. Dojindo. [Link]

  • OPA/MPA derivatizatio stability for amino acids. Chromatography Forum. [Link]

  • Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Anal Bioanal Chem. 2023;415(12):2565-2575. [Link]

  • Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]

  • Stability of OPA derivatives. The concentrations of glutamate (A) and.... ResearchGate. [Link]

  • NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chem Soc Rev. 2017;46(8):2237-2261. [Link]

  • Reaction of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, m.w..... ResearchGate. [Link]

  • Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. [Link]

  • High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. J Neurosci Methods. 2015;249:1-8. [Link]

  • Fluorescamine. Interchim. [Link]

  • Amino Acid Analysis Using Precolumn Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate. Springer Nature Experiments. [Link]

  • Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method Colum. Dikma Technologies. [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites. 2015;5(3):448-465. [Link]

  • Reaction of fluorescamine and primary amino groups. Fluorescamine.... ResearchGate. [Link]

  • Notes Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian J Clin Biochem. 2004;19(2):109-112. [Link]

  • Amino Acid Analysis, Using Postcolumn Ninhydrin Detection, in a Biotechnology Laboratory. ResearchGate. [Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal. [Link]

  • Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC. J Neurosci Methods. 2013;219(2):224-231. [Link]

  • Application of NBD-F for the determination of amines, amino acids and.... ResearchGate. [Link]

  • FluoProbes®. Interchim. [Link]

  • Method for Quantitative Amino Acid Analysis Using Precolumn o-Phthalaldehyde Derivatization and High Performance Liquid Chromatography. J Chromatogr Sci. 1983;21(9):413-418. [Link]

  • Amino Acid Measurement in Body Fluids Using PITC Derivatives. Methods Mol Biol. 2000;159:135-142. [Link]

  • Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. Springer Nature Experiments. [Link]

  • A Modified Amino Acid Analysis Using PITC Derivatization for Soybeans with Accurate Determination of Cysteine and Half-Cystine. ResearchGate. [Link]

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A Comparative Guide for Senior Scientists: 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) vs. 4-Fluoro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For decades, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been a cornerstone reagent for fluorescently labeling primary and secondary amines in complex biological samples. Its fluorogenic nature—transitioning from non-fluorescent to highly fluorescent upon reaction—makes it an exceptional tool for derivatization in analytical chromatography and microscopy. This guide provides a deep dive into the well-established performance of NBD-F, supported by extensive experimental data and validated protocols.

We also address a molecule of growing interest due to its structural similarity: 4-fluoro-7-nitro-1H-indazole. While it is commercially available and utilized as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitors, a thorough review of scientific literature reveals a critical gap: there is currently no published experimental data characterizing its use as a fluorescent labeling agent .

This guide will therefore proceed in two parts. First, we will provide a comprehensive, data-rich overview of NBD-F, establishing it as the benchmark. Second, we will conduct a theoretical, structure-based analysis of this compound, predicting its potential reactivity and spectroscopic properties. This positions the indazole not as a direct competitor, but as a hypothetical alternative, highlighting an opportunity for novel probe development.

PART 1: The Established Benchmark: 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

NBD-F is a pro-fluorescent dye valued for its reliability in converting amines and thiols into stable, highly fluorescent derivatives.[1][2][3][4] This property is essential for the sensitive detection of amino acids, peptides, and biogenic amines in applications ranging from neuroscience to proteomics.[5][6]

Physicochemical and Spectroscopic Properties

The performance of NBD-F is rooted in its distinct chemical and photophysical characteristics. Upon reaction, the NBD moiety becomes a "push-pull" system, where the newly attached amino group acts as a strong electron donor and the nitro group serves as a powerful electron acceptor, giving rise to its fluorescence via an intramolecular charge transfer (ICT) mechanism.[7]

PropertyValue / DescriptionSource(s)
Molecular Formula C₆H₂FN₃O₃[8][9]
Molecular Weight 183.10 g/mol [1][9]
Appearance Yellow solid[8]
Reactivity Primary & Secondary Amines, Thiols[5][7][8]
Fluorogenic Nature Non-fluorescent reactant; highly fluorescent product[1][3]
Excitation Max (λex) ~465-485 nm[2][8][10][11]
Emission Max (λem) ~530-542 nm[2][8][10][11]
Quantum Yield (Φ) Environmentally sensitive; moderate. Weak in water, enhanced in hydrophobic environments.[7][12]
Key Advantage Excitation is compatible with the common 488 nm argon-ion laser line.[5][6]
Reaction Mechanism and Selectivity

NBD-F reacts with nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The benzoxadiazole ring is highly electron-deficient due to the influence of the nitro group, making the carbon atom at the 4-position susceptible to nucleophilic attack. The fluoride ion is an excellent leaving group, rendering NBD-F significantly more reactive than its chloro- (NBD-Cl) counterpart.[8][13]

The reaction is highly dependent on pH. For primary amines, the reaction must be carried out under alkaline conditions (typically pH 8.0-10.5) to ensure the amine is deprotonated and thus nucleophilic.[10][11][13]

NBD-F Reaction Mechanism cluster_reactants Reactants cluster_products Products NBD_F NBD-F Meisenheimer Meisenheimer Complex (Intermediate) NBD_F->Meisenheimer Amine R-NH₂ (Primary Amine) Amine->Meisenheimer Nucleophilic Attack NBD_Amine NBD-Amine Adduct (Fluorescent) Meisenheimer->NBD_Amine Fluoride Elimination HF H⁺ + F⁻ Meisenheimer->HF Base Base (OH⁻) pH 8.0 - 10.5

Caption: SNAr reaction of NBD-F with a primary amine.
Advantages and Limitations of NBD-F
  • Advantages :

    • Fluorogenic Response : Low background signal, as the reagent itself is non-fluorescent.[1][3]

    • High Reactivity : The fluoride leaving group ensures faster reaction kinetics compared to NBD-Cl.[8][13]

    • Stable Adducts : The resulting NBD-amine products are chemically robust, suitable for downstream analysis like HPLC.[2]

    • Favorable Spectra : Excitation near 488 nm and emission in the green spectrum align perfectly with common instrumentation.[5][6]

  • Limitations :

    • Environmental Sensitivity : The quantum yield of NBD adducts is highly dependent on the polarity of the local environment, which can complicate quantitative analysis. Fluorescence is significantly quenched in aqueous solutions.[12]

    • Potential for Side Reactions : NBD-F can also react with thiols (e.g., from cysteine residues), which can be a source of interference or can be leveraged for specific thiol labeling.[7][12]

    • Photostability : While adequate for many applications, NBD derivatives are less photostable than more modern dyes like the Alexa Fluor or Cy dye families.

PART 2: The Hypothetical Challenger: this compound

This compound shares key structural motifs with NBD-F: a fluorinated aromatic ring activated by a nitro group. These features suggest it could, in theory, function as a reactive fluorogenic label. However, it is critical to reiterate that its application in this context is not documented in the peer-reviewed literature. Its established role is as a synthetic building block for pharmaceutical agents.[9]

Physicochemical Properties (Structural)
PropertyThis compoundSource(s)
Molecular Formula C₇H₄FN₃O₂[7][8]
Molecular Weight 181.12 g/mol [7][8]
Appearance Solid[8]
Key Structural Feature Indazole ring system[7][8]
Reactivity (Predicted) Nucleophilic Aromatic Substitution(Theoretical)
Spectroscopic Data Not Available N/A
A Theoretical Structure-Activity Relationship Analysis

How might the indazole core, compared to NBD-F's benzoxadiazole core, influence its performance as a fluorescent label?

  • Reactivity : The electron-withdrawing character of the fused pyrazole ring in indazole is generally considered less potent than that of the oxadiazole ring in NBD-F. The oxadiazole moiety is exceptionally electron-deficient. Hypothesis : This suggests that this compound would likely be less reactive towards amines than NBD-F under identical conditions, requiring longer reaction times or harsher conditions to achieve similar labeling efficiency.

  • Fluorogenic Potential : The fluorescence of NBD-amine adducts arises from an efficient ICT process. An N-substituted 4-amino-7-nitro-indazole would also form a "push-pull" system. Hypothesis : It is plausible that this indazole derivative would also be fluorescent. However, the energy levels of the frontier molecular orbitals (HOMO/LUMO) would differ from the NBD-amine adduct due to the different heterocyclic system. This would almost certainly result in different excitation and emission maxima, and a different quantum yield. Without experimental data, the efficiency of this process is unknown.

  • Tautomerism : The 1H-indazole core has a proton on a nitrogen atom that can tautomerize. This adds a layer of complexity not present in NBD-F. Hypothesis : The tautomeric state could influence the reaction mechanism and the photophysical properties of the final product, potentially leading to multiple species in solution.

Caption: Structural comparison of the two reagents.

PART 3: Experimental Protocols & Workflows

Given the established utility of NBD-F, we provide a validated, general protocol for its use. No equivalent protocol can be provided for this compound.

Protocol: Labeling of a Peptide with NBD-F for HPLC Analysis

Objective : To derivatize a peptide containing a primary amine (e.g., N-terminus or lysine side chain) with NBD-F for subsequent purification and quantification by reverse-phase HPLC with fluorescence detection.

Materials :

  • NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole)

  • Peptide sample

  • Borate Buffer (0.1 M, pH 9.5)

  • Acetonitrile (ACN), HPLC grade

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1 M

  • Water, ultrapure

Procedure :

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of NBD-F in DMF. Rationale: NBD-F is readily soluble in organic solvents like DMF and this stock can be stored at -20°C, protected from light.

    • Prepare a 1 mg/mL stock solution of the peptide in ultrapure water.

  • Derivatization Reaction :

    • In a microcentrifuge tube, combine 50 µL of 0.1 M Borate Buffer (pH 9.5), 10 µL of the peptide stock solution, and 20 µL of ACN.

    • Add a 5-fold molar excess of the NBD-F stock solution. For a typical 10 nmol peptide sample, this would be 5 µL of the 10 mM NBD-F stock. Rationale: A molar excess of the labeling reagent drives the reaction to completion.

    • Vortex the mixture gently and incubate at 60°C for 30 minutes in a heating block, protected from light. Rationale: Elevated temperature accelerates the SNAr reaction. Alkaline pH is critical for deprotonating the target amine.[2]

  • Reaction Quenching :

    • After incubation, cool the reaction tube to room temperature.

    • Add 5 µL of 1 M HCl to quench the reaction by protonating any remaining unreacted amines and neutralizing the basic buffer. Rationale: Quenching stops the reaction and prepares the sample for HPLC injection by ensuring a consistent pH.

  • Analysis by RP-HPLC :

    • Inject an appropriate volume (e.g., 20 µL) of the reaction mixture onto a C18 reverse-phase HPLC column.

    • Use a mobile phase gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution using a fluorescence detector set to λex = 470 nm and λem = 530 nm.

    • The NBD-labeled peptide will be significantly more hydrophobic than the unlabeled peptide and will elute at a later retention time.

General Experimental Workflow
Caption: Standard workflow for biomolecule derivatization and analysis.

Conclusion and Future Outlook

4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) remains the undisputed, validated reagent for fluorogenic labeling of amines. Its reaction mechanism, spectroscopic properties, and applications are thoroughly documented, providing researchers with a reliable tool for sensitive detection and quantification. Its primary limitations—environmental sensitivity and moderate photostability—are well-understood and can be controlled for in experimental design.

This compound , while structurally intriguing, is a speculative player in the field of fluorescent labeling. Our theoretical analysis suggests it may function as a fluorogenic reagent, but likely with lower reactivity and different spectral properties than NBD-F. It represents an untapped area of research. A full characterization of its reactivity with amines and thiols, along with a detailed photophysical study of its derivatives, would be required to determine if it offers any advantages over the established NBD-F scaffold. Until such data is published, it should be considered a synthetic intermediate, not a functional equivalent to NBD-F.

For drug development professionals and scientists requiring a proven, off-the-shelf solution for amine derivatization, NBD-F is the authoritative choice.

References

  • Biotium, Inc. (n.d.). NBD Fluoride.
  • Zhang, R., et al. (2022).
  • Wikipedia. (2023). 4-Fluoro-7-nitrobenzofurazan. Retrieved from [Link].

  • MedChemExpress. (n.d.). NBD-F (4-Fluoro-7-nitrobenzofurazan).
  • Alnajjar, A. O., et al. (2020). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometric assay method for taurine in energy drinks. Semantic Scholar.
  • Alnajjar, A. O., et al. (2020). Utilization of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic reagent for the development of a spectrofluorometric assay method for taurine in energy drinks.
  • Lada, M. W., & Kennedy, R. T. (2007). 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for NBD-Fructose Cell Loading in Fluorescence Microscopy.
  • Atmaca, S. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark.
  • Goliszewska, M., et al. (2022).
  • MySkinRecipes. (n.d.). This compound.
  • Ionescu, S., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan.
  • Ossila. (n.d.). 4-Fluoro-1H-indazole.
  • CymitQuimica. (n.d.). This compound.
  • BenchChem. (n.d.). Improving the stability of NBD-amine fluorescent products.

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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 4-fluoro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. The bedrock of this process is the validation of analytical methods, a systematic demonstration that a chosen procedure is fit for its intended purpose.[1][2][3] This guide provides an in-depth, experience-driven walkthrough of the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the assay and impurity determination of 4-fluoro-7-nitro-1H-indazole, a heterocyclic compound representative of contemporary pharmaceutical building blocks.

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a narrative that explains the causality behind experimental choices, grounded in the harmonized principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2).[4][5][6] We will not only detail the "how" but also the critical "why" that underpins a robust and trustworthy validation package.

The Analytical Challenge: this compound

This compound is a molecule featuring a nitroaromatic system, a class of compounds that can be challenging to analyze due to potential light sensitivity and the presence of reactive nitro groups. A reliable analytical method is paramount for ensuring its identity, purity, and quality throughout the manufacturing process and stability studies. Our objective is to validate an HPLC method that is not only accurate and precise but is also "stability-indicating." This means the method must be able to unequivocally separate the intact active pharmaceutical ingredient (API) from its potential degradation products.[7][8]

Method Development: A Strategic Approach

Before validation can commence, a suitable HPLC method must be developed. Based on the polarity of this compound and common practices for related nitroaromatic compounds, a reverse-phase method was established.[9][10][11]

Hypothetical Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

The choice of a C18 column provides a versatile stationary phase for the retention of moderately polar compounds. The acetonitrile/water mobile phase offers good peak shape and resolution, while the addition of phosphoric acid helps to suppress the ionization of any acidic or basic functional groups, leading to more symmetrical peaks. A detection wavelength of 254 nm is often suitable for aromatic compounds.

The Validation Gauntlet: A Parameter-by-Parameter Breakdown

Analytical method validation is a documented process that demonstrates the suitability of an analytical method.[1] It ensures accuracy, precision, specificity, and reproducibility of test results.[1] The following sections detail the experimental protocols and acceptance criteria for each validation parameter as per ICH Q2(R1)/Q2(R2) guidelines.[4][12][13]

Specificity and Forced Degradation: The Cornerstone of a Stability-Indicating Method

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][14] For a stability-indicating method, this is most effectively demonstrated through forced degradation studies.[7][8][15]

Experimental Protocol:

A single batch of this compound was subjected to stress conditions as mandated by ICH Q1A(R2) guidelines.[7][16] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate and detect the resulting degradation products.[7]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Data Analysis & Expected Outcome:

The chromatograms from the stressed samples are compared to that of an unstressed sample. The method is considered specific if the peak for this compound is free from any co-eluting peaks from degradation products, as determined by peak purity analysis using a photodiode array (PDA) detector.

G

Linearity and Range: Defining the Method's Quantitative Boundaries

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][14]

Experimental Protocol:

A stock solution of this compound reference standard is prepared and serially diluted to create at least five concentrations across the desired range. For an assay method, the typical range is 80% to 120% of the target concentration.[12]

Data Analysis & Acceptance Criteria:

The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be minimal and not statistically significant.
Residual Plot Random distribution of residuals around the x-axis.
Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

The accuracy of the method is determined by analyzing samples of a known concentration at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Three replicate preparations are analyzed at each level.

Data Analysis & Acceptance Criteria:

ParameterAcceptance Criteria
% Recovery 98.0% to 102.0%
Precision: Repeatability and Intermediate Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Six replicate preparations of the same sample at 100% of the target concentration are analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability experiment is repeated on a different day by a different analyst using a different HPLC system if available.

Data Analysis & Acceptance Criteria:

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.[4]
Detection Limit (DL) and Quantitation Limit (QL): Measuring the Method's Sensitivity

The Detection Limit (DL) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (QL) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

Experimental Protocol:

DL and QL are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • DL = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • QL = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Data Analysis & Acceptance Criteria:

The QL should be experimentally verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Experimental Protocol:

Small, deliberate changes are made to the method parameters, and the effect on the results is evaluated. System suitability parameters are closely monitored.

  • Flow Rate: ± 0.2 mL/min

  • Column Temperature: ± 5°C

  • Mobile Phase Composition: ± 2% absolute change in the organic modifier.

Data Analysis & Acceptance Criteria:

The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within acceptable limits, and the results of the assay should not be significantly affected.

G

Comparative Analysis and Alternative Approaches

The presented isocratic RP-HPLC method offers a straightforward and robust approach for the analysis of this compound. However, in a real-world drug development scenario, several alternatives might be considered and compared.

Alternative HPLC Conditions:

ParameterProposed MethodAlternative 1Alternative 2Rationale for Comparison
Column C18Phenyl-HexylC8To evaluate the impact of different stationary phase selectivities on peak shape and resolution of impurities.
Mobile Phase IsocraticGradientIsocratic with MethanolA gradient elution could be beneficial if late-eluting degradation products are observed. Methanol is an alternative organic modifier that can alter selectivity.
Detection UV-PDAMass Spectrometry (LC-MS)UV-PDALC-MS would provide unequivocal identification of degradation products, offering a more in-depth understanding of degradation pathways.

Alternative Analytical Technologies:

While HPLC is the workhorse of pharmaceutical analysis, other techniques could be employed for specific applications:

  • Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution due to the use of sub-2 µm particle size columns. A UPLC method would be a logical next step for high-throughput applications.

  • Gas Chromatography (GC): Unlikely to be suitable for this compound due to its probable low volatility and potential for thermal degradation in the injector.

  • Capillary Electrophoresis (CE): Could offer an orthogonal separation mechanism, which is valuable for confirming purity results obtained by HPLC.

Conclusion: A Foundation of Trust

The validation of an analytical method is not merely a regulatory checkbox; it is a scientific imperative that builds a foundation of trust in the data generated throughout a drug's lifecycle.[1] By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, we ensure that the method for this compound is reliable and fit for its intended purpose. The comparative discussion of alternative approaches underscores the importance of selecting the most appropriate analytical strategy for the specific challenges presented by the molecule and the stage of drug development. This comprehensive validation approach ensures data integrity, regulatory compliance, and ultimately, patient safety.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Validating Analytical Methods in Pharmaceuticals - Pharmuni.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples - PubMed. (2009, December 30).
  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5).
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2 - Scribd.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
  • Q1A(R2) Guideline - ICH.
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water - ResearchGate.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate.
  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF - ResearchGate.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.

Sources

cross-reactivity of 4-fluoro-7-nitro-1H-indazole with different functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity of 4-fluoro-7-nitro-1H-indazole (FNIND)

This guide provides a comprehensive analysis of the cross-reactivity profile of this compound (FNIND), a heterocyclic compound with significant potential in bioconjugation, drug discovery, and as a synthetic intermediate.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a mechanistic understanding of FNIND's reactivity, supported by established chemical principles and detailed protocols for empirical validation.

Introduction to this compound (FNIND)

This compound is an aromatic heterocyclic compound featuring an indazole core.[3][4] Its key structural features—a fluorine atom at the 4-position and a potent electron-withdrawing nitro group at the 7-position—render the molecule highly susceptible to nucleophilic attack.[1] This inherent reactivity makes FNIND a valuable building block in medicinal chemistry for developing kinase inhibitors and other therapeutic agents.[1][2] Furthermore, its structure suggests potential as a fluorescent labeling reagent for biomolecules, analogous to well-known reagents like Sanger's reagent (1-fluoro-2,4-dinitrobenzene).

Key Properties of FNIND:

  • Molecular Formula: C₇H₄FN₃O₂[4]

  • Molecular Weight: 181.12 g/mol [4]

  • Appearance: Solid[3]

  • Primary Reactivity Mode: Nucleophilic Aromatic Substitution (SNAr)

The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The cross-reactivity of FNIND is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a random process; it is a predictable and well-understood reaction pathway in organic chemistry.

The process unfolds in two key steps:

  • Nucleophilic Attack: A nucleophile (Nu:), such as an amine or a thiol, attacks the electron-deficient carbon atom bonded to the fluorine. The fluorine atom and the nitro group are positioned on the benzene ring portion of the indazole scaffold. The strong electron-withdrawing effect of the 7-nitro group polarizes the aromatic ring, making the 4-position highly electrophilic and ripe for attack.

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

  • Leaving Group Departure: The reaction concludes with the departure of the fluoride ion, a good leaving group, which collapses the intermediate and restores the aromaticity of the ring system. The result is a new molecule where the nucleophile has replaced the fluorine atom.

SNAr_Mechanism cluster_reactants Step 1: Attack cluster_intermediate Step 2: Intermediate cluster_products Step 3: Product Formation FNIND FNIND Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nu Nucleophile (Nu:) Nu->Meisenheimer + FNIND Product Substituted Product Meisenheimer->Product - F⁻ F_ion Fluoride Ion (F⁻)

Caption: The Nucleophilic Aromatic Substitution (SNAr) mechanism for FNIND.

Comparative Reactivity Across Functional Groups

The rate and extent of FNIND's reaction with a biomolecule are critically dependent on the nucleophilicity of the functional groups present. Not all nucleophiles are created equal. Below is a comparative guide to the expected reactivity of FNIND with common biological functional groups.

High Reactivity: Amines and Thiols

Amines (R-NH₂): Primary and secondary aliphatic amines are potent nucleophiles and are expected to react rapidly with FNIND at ambient temperature and neutral to slightly basic pH.[5][6] The lone pair of electrons on the nitrogen atom readily attacks the electrophilic C4 position of the indazole ring. Aromatic amines (e.g., aniline) are less nucleophilic due to the delocalization of the lone pair into the aromatic ring, and thus will react more slowly.[6]

Thiols (R-SH): Thiols are among the most powerful nucleophiles in biological systems, especially in their deprotonated thiolate form (R-S⁻).[7][8] Thiols are more acidic than alcohols, meaning the thiolate anion is present in significant concentrations at physiological pH.[7] This high nucleophilicity allows for rapid and efficient reaction with FNIND. The reaction is often highly selective for thiols over other functional groups under controlled pH conditions.[9]

Moderate to Low Reactivity: Alcohols and Phenols

Alcohols (R-OH): Aliphatic alcohols are generally poor nucleophiles.[10] Their reaction with FNIND is expected to be very slow or negligible under neutral conditions. To achieve significant reactivity, a strong base is required to deprotonate the alcohol, forming the much more nucleophilic alkoxide (R-O⁻).[11] Such conditions, however, can compromise the integrity of many biomolecules.

Phenols (Ar-OH): Phenols are more acidic than aliphatic alcohols, and their conjugate base, the phenoxide ion (Ar-O⁻), is a reasonably good nucleophile.[12][13] However, reaction with FNIND will likely still require basic conditions (pH > 9) to ensure a sufficient concentration of the phenoxide ion for the reaction to proceed at a practical rate.

Negligible Reactivity: Other Common Groups

Functional groups such as amides, carboxylic acids, ethers, and esters are generally considered non-reactive towards FNIND under typical bioconjugation conditions. Their nucleophilicity is too low to compete with amines, thiols, or even hydroxyls.

Summary of Expected Reactivity
Functional GroupNucleophileExpected Reactivity with FNINDOptimal pH ConditionsKey Considerations
Primary/Secondary Amine R-NH₂High7.5 - 9.0Primary target for labeling. Aromatic amines are slower.
Thiol R-S⁻High7.0 - 8.5Highly efficient reaction, especially with accessible cysteines.
Phenol Ar-O⁻Low to Moderate> 9.0Requires basic conditions to form the reactive phenoxide.
Alcohol R-O⁻Very Low> 10.0Generally unreactive without a strong base.
Carboxylic Acid R-COO⁻NegligibleN/ANot nucleophilic enough to react.
Amide R(CO)NHR'NegligibleN/ALone pair is delocalized and non-nucleophilic.

Experimental Validation: Protocols for Assessing Cross-Reactivity

Trustworthiness in science is built on verifiable data. The following protocols are designed as self-validating systems for you to empirically determine the cross-reactivity of FNIND in your specific application.

Model Peptide Labeling Experiment

This protocol uses a model peptide containing various functional groups (e.g., Lysine, Cysteine, Tyrosine, Serine) to directly compare reactivity.

Materials:

  • FNIND stock solution (10 mM in DMSO)

  • Model Peptide (e.g., Ac-Cys-Ser-Lys-Tyr-NH₂) stock solution (1 mM in reaction buffer)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • HPLC system with a C18 column

  • Mass Spectrometer (ESI-MS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 90 µL of the model peptide solution with 10 µL of the FNIND stock solution (for a 10-fold molar excess of FNIND).

  • Control: Prepare a control tube with 90 µL of peptide solution and 10 µL of DMSO.

  • Incubation: Incubate both tubes at room temperature for 2 hours with gentle agitation.

  • Quenching: Stop the reaction by adding 5 µL of the quenching solution. The high concentration of primary amines in Tris will consume any unreacted FNIND.

  • Analysis:

    • Inject an aliquot of the reaction mixture and the control onto the HPLC system. Monitor at 280 nm (for the peptide) and a wavelength appropriate for the nitro-indazole chromophore (e.g., ~350-450 nm).

    • Collect fractions corresponding to the major peaks and analyze by ESI-MS to identify the mass of the starting peptide and any modified products. An increase in mass corresponding to the addition of a nitro-indazole moiety (C₇H₃N₃O₂) confirms labeling.

Analytical Workflow

Experimental_Workflow start Start: Prepare Reagents (FNIND, Peptide, Buffers) setup Set up Reaction & Control (Peptide + FNIND vs. Peptide + DMSO) start->setup incubate Incubate (Room Temp, 2h) setup->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench hplc HPLC Analysis (Separate Reactants & Products) quench->hplc ms Mass Spectrometry (Identify Labeled Sites) hplc->ms data Data Analysis (Quantify Reactivity) ms->data end End: Determine Specificity data->end

Caption: Workflow for assessing FNIND cross-reactivity with a model peptide.

Comparison with Alternative Labeling Reagents

To provide context, it is useful to compare the expected reactivity of FNIND with established classes of labeling reagents.

Reagent ClassPrimary TargetMechanismKey AdvantagePotential Cross-Reactivity
FNIND Amines, ThiolsSNArPotentially novel spectroscopic propertiesThiols, potentially phenols at high pH
NHS Esters AminesNucleophilic Acyl Sub.High amine specificity, well-establishedHydrolysis in aqueous buffer
Maleimides ThiolsMichael AdditionHigh thiol specificity at neutral pHCan react with amines at pH > 8.5
Isothiocyanates AminesNucleophilic AdditionForms stable thiourea linkageSlower reaction rate than NHS esters

Conclusion

This compound is a promising reagent whose reactivity is dominated by the SNAr mechanism. Its activated fluorine atom is highly susceptible to substitution by strong nucleophiles. Based on fundamental chemical principles, FNIND is expected to exhibit high reactivity towards aliphatic amines and thiols under mild, physiologically relevant conditions. Its reaction with phenols and alcohols is predicted to be significantly slower, requiring basic conditions to proceed efficiently. Functional groups like amides and carboxylic acids are unlikely to show any significant cross-reactivity. The provided experimental protocols offer a robust framework for researchers to validate these predictions and confidently assess the utility of FNIND for their specific molecular targets.

References

  • Fisher, M. J., et al. (2015). Site-specific protein labelling using Affimers. [This is a conceptual reference for alternative labeling strategies, actual URL not available in search results.]
  • FluoroFinder. (n.d.). Blockers, Buffers, and Beyond: Supplementary Reagents for Flow Cytometry. FluoroFinder. [Link][14]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link][1]

  • López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1416. [Link][15]

  • GeeksforGeeks. (2022). Chemical reactions of Alcohols, Phenols and Ethers. GeeksforGeeks. [Link][10]

  • Solubility of Things. (n.d.). Reactions of Alcohols and Phenols. Solubility of Things. [Link][16]

  • Roy, B., et al. (2010). Substitution of the use of radioactivity by fluorescence for biochemical studies of RNA. RNA, 16(4), 845-852. [Link][17]

  • Unacademy. (n.d.). Chemical Reactions of Alcohols and Phenols. Unacademy. [Link][12]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link][7]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5180-5188. [Link][18]

  • Harding, V., & MacLean, R. M. (1916). THE NINHYDRIN REACTION WITH AMINES AND AMIDES. Journal of Biological Chemistry. [Link][19]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. [20]

  • Elguero, J., et al. (2013). The reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene: The unusual formation of benzotriazole-N-oxides. New Journal of Chemistry, 37(7), 2136-2144. [Link][21]

  • Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link][9]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link][5]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4968. [Link][2]

  • Giraud, F., et al. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. [Link][22]

  • Making Sense. (2022, April 16). Nitrogen Compounds | Prep and Chemical Reactions of Amines | A level H2 Chem [Video]. YouTube. [Link][6]

  • ACS Catalysis. (2021). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 11(1), 1-22. [Link][11]

  • Wallace, T. J. (1964). Reactions of Thiols with Sulfoxides. I. Scope of the Reaction and Synthetic Applications. Journal of the American Chemical Society, 86(10), 2018–2021. [Link][23]

  • Making Sense Chem. (2022, March 5). Phenols and Alcohols | Acidity and Nucleophilicity | A Level H2 Chem [Video]. YouTube. [Link][13]

  • ACS Omega. (2023). Amine-Functionalized Porous Carbon for Efficient Adsorption of Propylene Oxide. ACS Omega, 8(4), 4153–4160. [Link][24]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link][25]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link][26]

  • Moore, P. K., et al. (1995). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 115(2), 234-240. [Link][27]

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A Comparative Guide to the Specificity of 4-fluoro-7-nitro-1H-indazole as a Neuronal Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuroscience and therapeutic development, the selective inhibition of neuronal nitric oxide synthase (nNOS) stands as a critical strategy for mitigating the pathological consequences of excessive nitric oxide (NO) production in the nervous system. Overactivation of nNOS is implicated in a range of neurological disorders, including neurodegenerative diseases, stroke, and neuropathic pain. This guide provides an in-depth comparison of 4-fluoro-7-nitro-1H-indazole (4F7NI), a fluorinated derivative of the well-characterized nNOS inhibitor 7-nitroindazole (7-NI), with other key nitric oxide synthase (NOS) inhibitors. We will delve into the mechanistic nuances, comparative inhibitory profiles, and the experimental methodologies crucial for evaluating these compounds.

The Critical Role of Isoform Selectivity in NOS Inhibition

Nitric oxide is a ubiquitous signaling molecule synthesized by three distinct isoforms of nitric oxide synthase: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). While nNOS plays a key role in neurotransmission, its overactivation can lead to excitotoxicity and neuronal damage.[1] Conversely, eNOS is vital for maintaining cardiovascular homeostasis, and iNOS is a key component of the immune response. Therefore, the therapeutic utility of an nNOS inhibitor is intrinsically linked to its selectivity, minimizing off-target effects on eNOS and iNOS.

This compound: A Profile in Specificity

This compound (4F7NI) is a heterocyclic small molecule designed to selectively target nNOS. It belongs to the indazole class of NOS inhibitors, which are known to interact with the heme prosthetic group in the enzyme's active site.

Mechanism of Action: Insights from the Indazole Scaffold

The inhibitory action of 7-nitroindazole (7-NI), the parent compound of 4F7NI, has been shown to be competitive with both the substrate L-arginine and the essential cofactor tetrahydrobiopterin (BH4).[1] These inhibitors are thought to bind to the heme iron in the active site, thereby sterically hindering the binding of L-arginine and disrupting the electron transfer necessary for NO synthesis.

The introduction of a fluorine atom at the 4-position of the indazole ring in 4F7NI is a strategic modification. Studies on other fluorinated indazoles suggest that fluorination can enhance both the inhibitory potency and the selectivity for nNOS over other isoforms.[2] This is often attributed to the electron-withdrawing nature of fluorine, which can modulate the electronic properties of the indazole ring system and influence its interaction with the active site residues of the different NOS isoforms.

Comparative Inhibitory Profile of NOS Inhibitors

InhibitornNOS (IC50)eNOS (IC50)iNOS (IC50)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)
7-Nitroindazole (7-NI) ~0.71 µM (rat)~0.78 µM (bovine)~5.8 µM (rat)~1.1-fold~8.2-fold
L-NAME Non-selectiveNon-selectiveNon-selective~1~1
S-Methyl-L-thiocitrulline (SMTC) High PotencyModerate PotencyHigh PotencyModerateLow
1400W Low PotencyLow PotencyHigh PotencyLowHigh

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Evaluation of nNOS Inhibition: A Step-by-Step Protocol

The determination of a compound's inhibitory effect on nNOS is a cornerstone of its preclinical evaluation. The Griess assay, which measures nitrite (a stable breakdown product of NO), is a widely used colorimetric method for this purpose.

In Vitro nNOS Inhibition Assay using the Griess Reagent

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., 4F7NI) against purified nNOS.

Principle: The assay measures the amount of nitrite produced by the enzymatic activity of nNOS. The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Materials:

  • Purified recombinant nNOS enzyme

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (CaM)

  • Calcium Chloride (CaCl2)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test inhibitor (e.g., 4F7NI) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrite standard solution (e.g., sodium nitrite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions in high-purity water. The Griess reagent components should be prepared fresh and protected from light.

  • Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 0-100 µM) in the reaction buffer.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (solvent only).

    • Add the cofactors (NADPH, BH4, CaM, and CaCl2) to all wells.

  • Enzyme Addition and Incubation:

    • Add the purified nNOS enzyme to all wells except for the blank.

    • Initiate the reaction by adding L-arginine to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Griess Reaction:

    • To each well, add Component A of the Griess reagent and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Component B of the Griess reagent to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

    • Determine the nitrite concentration in each experimental well using the standard curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Scientific Framework

To further elucidate the concepts discussed, the following diagrams illustrate the key biological pathway and experimental workflow.

NitricOxideSignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx opens nNOS_activation nNOS Activation Ca_influx->nNOS_activation triggers NO Nitric Oxide (NO) nNOS_activation->NO produces L_Arginine L-Arginine L_Arginine->nNOS_activation substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses & activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Neurotransmission) PKG->Physiological_Effects leads to

Caption: Neuronal Nitric Oxide Signaling Pathway.

NOS_Inhibition_Assay start Start prepare_reagents Prepare Reagents (Buffer, Standards, Griess) start->prepare_reagents setup_plate Set up 96-well Plate (Buffer, Inhibitor/Vehicle) prepare_reagents->setup_plate add_cofactors Add Cofactors (NADPH, BH4, CaM, CaCl2) setup_plate->add_cofactors add_enzyme Add nNOS Enzyme add_cofactors->add_enzyme start_reaction Initiate Reaction (Add L-Arginine) add_enzyme->start_reaction incubate Incubate at 37°C start_reaction->incubate add_griess_A Add Griess Reagent A incubate->add_griess_A incubate_A Incubate 5-10 min add_griess_A->incubate_A add_griess_B Add Griess Reagent B incubate_A->add_griess_B incubate_B Incubate 5-10 min add_griess_B->incubate_B read_absorbance Measure Absorbance at 540 nm incubate_B->read_absorbance analyze_data Data Analysis (Standard Curve, % Inhibition, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental Workflow for In Vitro nNOS Inhibition Assay.

Conclusion

The quest for selective nNOS inhibitors is a paramount endeavor in the development of novel therapeutics for neurological disorders. While direct quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the foundational knowledge of the 7-nitroindazole scaffold, coupled with the established principles of fluorine substitution in medicinal chemistry, strongly suggests its potential as a potent and selective nNOS inhibitor. The comparative data and detailed experimental protocol provided in this guide offer a robust framework for researchers to evaluate 4F7NI and other novel candidates in their pursuit of targeted and effective therapies.

References

  • Schulz, J. B., Matthews, R. T., Klockgether, T., Dichgans, J., & Beal, M. F. (1995). The role of nitric oxide in neurodegenerative diseases. Molecular and Cellular Biochemistry, 142(1), 1-8.
  • Garthwaite, J. (2008). Concepts of neural nitric oxide-mediated transmission. European Journal of Neuroscience, 27(11), 2783-2802.
  • Babbedge, R. C., Bland-Ward, P. A., Hart, S. L., & Moore, P. K. (1993). Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. British journal of pharmacology, 110(1), 225-228.
  • Pfeiffer, S., Leopold, E., Schmidt, K., Brunner, F., & Mayer, B. (1996). Inhibition of nitric oxide synthase by 7-nitroindazole and N(G)-nitro-L-arginine. British journal of pharmacology, 118(6), 1433-1440.
  • Cine, N. A., & Gümüş, M. K. (2018). Nitric oxide and its role in the pathogenesis of neurodegenerative diseases.
  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593-615.
  • Feldman, P. L., Griffith, O. W., & Stuehr, D. J. (1993). The surprising life of nitric oxide. Chemical & Engineering News, 71(51), 26-38.
  • Sessa, W. C. (2004). eNOS at a glance. Journal of cell science, 117(12), 2427-2429.

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A Comparative Study of Fluorinated vs. Non-Fluorinated Nitroindazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry, the indazole scaffold holds a prominent position due to the wide array of biological activities its derivatives exhibit.[1][2] The introduction of a nitro group, particularly at the 5- or 6-position, has been a critical strategy in the development of potent therapeutic agents, especially in the realm of antiparasitic and anticancer research.[2][3][4][5] This is often attributed to the nitro group's ability to undergo bioreduction, leading to the formation of cytotoxic reactive nitrogen species.[2][5] A further layer of chemical modification, the selective incorporation of fluorine atoms, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules.[6][7][8][9][10] This guide provides a comparative analysis of fluorinated and non-fluorinated nitroindazoles, offering insights into their synthesis, properties, and biological activities to aid researchers in drug discovery and development.

The Rationale for Fluorination: Enhancing Molecular Properties

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[6][7][8][9][10] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[11][12] In the context of nitroindazoles, fluorination can lead to:

  • Improved Metabolic Stability: The substitution of hydrogen with fluorine at sites susceptible to oxidative metabolism can block these pathways, thereby increasing the compound's half-life in vivo.[13]

  • Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with biological targets.

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action.

  • Modulation of pKa: Fluorine's electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions.

Comparative Physicochemical Properties

The introduction of fluorine into the nitroindazole scaffold brings about predictable yet significant changes in its physicochemical properties. A comparative summary is presented below:

PropertyNon-Fluorinated NitroindazolesFluorinated NitroindazolesRationale for Change
Molecular Weight LowerHigherAddition of fluorine atom(s).
Lipophilicity (logP) Generally lowerGenerally higherFluorine is more lipophilic than hydrogen.
Dipole Moment VariesGenerally higherHigh electronegativity of fluorine creates a stronger dipole.
pKa VariesCan be loweredThe electron-withdrawing effect of fluorine can increase the acidity of N-H protons.
Metabolic Stability Susceptible to oxidationOften enhancedThe C-F bond is stronger and less prone to metabolic cleavage than a C-H bond.[12]
Synthesis of Nitroindazoles: A Methodological Overview

The synthesis of both non-fluorinated and fluorinated nitroindazoles typically involves the diazotization of a corresponding substituted aniline, followed by intramolecular cyclization.[14][15]

A common route to non-fluorinated nitroindazoles, such as 3-methyl-6-nitro-1H-indazole, starts from the corresponding nitroaniline derivative.[14][16]

Experimental Protocol: Synthesis of 3-Methyl-6-nitro-1H-indazole [14]

Materials:

  • 2-methyl-5-nitroaniline

  • Glacial acetic acid

  • Sodium nitrite

  • Water

Procedure:

  • Dissolve 2-methyl-5-nitroaniline in glacial acetic acid.[14]

  • Cool the solution to 15-20°C in an ice-water bath.[15]

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution to the aniline solution all at once, ensuring the temperature does not exceed 25°C.[14][15]

  • Stir the mixture for 15 minutes and then let it stand at room temperature for 3 days to allow for complete cyclization.[14][15]

  • Concentrate the solution under reduced pressure.[15]

  • Dilute the residue with water and stir to precipitate the crude product.[14]

  • Collect the solid by filtration and wash thoroughly with cold water.[15][16]

  • The crude product can be purified by recrystallization from methanol.[15]

The synthesis of fluorinated nitroindazoles can be achieved by utilizing fluorinated starting materials or by introducing fluorine at a later stage of the synthesis. One approach involves the substitution of a nitro group with fluorine under transition-metal-free conditions.[17] Another common method is to start with a fluorinated aniline precursor.

Conceptual Synthetic Workflow for Fluorinated Nitroindazoles

G A Fluorinated Nitroaniline B Diazotization (NaNO2, Acid) A->B C Intramolecular Cyclization B->C D Fluorinated Nitroindazole C->D

Caption: General synthetic workflow for fluorinated nitroindazoles.

Comparative Biological Activity

The true measure of the impact of fluorination lies in the altered biological activity of the resulting nitroindazole derivatives.

Nitroindazoles have shown significant promise as antiparasitic agents, particularly against Trichomonas vaginalis and Trypanosoma cruzi.[3][4] The introduction of fluorine can modulate this activity. For instance, studies on 5-nitroindazole derivatives have shown that certain fluorinated compounds exhibit notable trichomonacidal and antichagasic properties.[3][4] The presence of fluorine can influence the compound's ability to be reductively activated within the parasite, a key step in their mechanism of action.[18]

Compound TypeTarget OrganismObserved ActivityReference
Non-fluorinated 5-nitroindazolesTrichomonas vaginalisRemarkable trichomonacidal activity.[3][4]
Fluorinated 5-nitroindazolesTrypanosoma cruziInteresting antichagasic activity.[3]
Fluorinated NitroimidazolesHypoxic Tumor CellsRadiosensitizing effects comparable to or slightly higher than non-fluorinated analogs.[19][19]

The anticancer potential of nitroindazoles is an active area of research.[3][4] Fluorination has been shown to enhance the anticancer activity of various heterocyclic compounds.[8] In the case of nitroindazoles, a study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives revealed that a 4-fluoro substituted compound exhibited substantial anticancer activity against A549 and MCF7 cell lines, comparable to the reference drugs pazopanib and doxorubicin.[2]

Nitroindazoles are also known to be inhibitors of various enzymes. For example, 7-nitroindazole is a known inhibitor of nitric oxide synthase (NOS).[20] The synthesis of fluorinated indazoles as novel selective inhibitors of NOS has been explored, suggesting that fluorination can be a key strategy to improve both potency and selectivity.[21]

Structure-Activity Relationships (SAR)

The biological activity of nitroindazoles is intricately linked to their chemical structure. The position of the nitro group and the nature of substituents on the indazole ring play crucial roles.[22] Fluorination adds another dimension to the structure-activity relationship (SAR) studies. For example, in a series of anti-HIV 5-fluoroindazole derivatives, the presence of the fluorine atom at the 5-position significantly improved their potency against the wild-type reverse transcriptase enzyme compared to the non-fluorinated analog.[6] Similarly, for Rho kinase (ROCK1) inhibitors, the placement of fluorine at the C6 position of the indazole ring dramatically enhanced inhibitory potency and oral bioavailability compared to a fluorine at the C4 position.[6]

Logical Relationship in SAR of Fluorinated Nitroindazoles

G cluster_0 Molecular Properties cluster_1 Biological Outcome A Fluorine Substitution B Altered Physicochemical Properties (Lipophilicity, Electronics) A->B C Enhanced Target Binding B->C Influences D Improved Pharmacokinetics B->D Impacts E Increased Biological Activity C->E D->E

Caption: Influence of fluorination on biological activity.

Analytical Characterization

The characterization of both fluorinated and non-fluorinated nitroindazoles relies on a suite of standard analytical techniques.

Experimental Protocol: Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are used to elucidate the core structure and confirm the position of substituents.

    • ¹⁹F NMR is essential for fluorinated analogs to confirm the presence and chemical environment of the fluorine atoms.[12]

  • Mass Spectrometry (MS):

    • Techniques like GC-MS, LC-MS, and high-resolution mass spectrometry (HRMS) are used to determine the molecular weight and elemental composition.[20][23]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy helps in identifying characteristic functional groups, such as the N-H, C=N, and NO₂ vibrations.[20]

  • Melting Point Analysis:

    • The melting point is a crucial physical property for assessing the purity of the synthesized compounds.[15]

  • Chromatography:

    • Thin-layer chromatography (TLC) is used to monitor the progress of reactions.[24]

    • Column chromatography is employed for the purification of the final products.[16]

    • High-performance liquid chromatography (HPLC) is utilized for purity assessment and quantitative analysis.[23]

Conclusion

The comparative analysis of fluorinated versus non-fluorinated nitroindazoles underscores the significant impact of fluorine substitution on the physicochemical properties and biological activities of this important class of heterocyclic compounds. While non-fluorinated nitroindazoles have demonstrated a broad spectrum of therapeutic potential, the strategic incorporation of fluorine offers a powerful avenue for optimizing their drug-like properties. For researchers in drug discovery, a thorough understanding of the principles of fluorine chemistry and its application to the nitroindazole scaffold is essential for the rational design of next-generation therapeutic agents with enhanced efficacy and safety profiles.

References

  • Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole - Benchchem. (n.d.).
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A Senior Application Scientist's Guide to Amine-Reactive Fluorogenic Probes for Precision Quantitation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise quantification of proteins, peptides, and other amine-containing biomolecules is a cornerstone of rigorous scientific inquiry. The covalent attachment of a fluorescent reporter molecule, or fluorophore, provides a sensitive and versatile method for detection and quantification. However, the act of labeling itself can introduce variability. This guide provides an in-depth, objective comparison of amine-reactive fluorogenic labeling agents, with a primary focus on the well-characterized 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). We will delve into the causality behind experimental choices, present supporting data for quantitative accuracy, and provide actionable protocols.

Furthermore, we will introduce a structural analog, 4-fluoro-7-nitro-1H-indazole (4F-NBI), as a potential but currently uncharacterized labeling agent. While experimental data on 4F-NBI's performance is not yet available in the scientific literature, its structural similarities to NBD-F suggest a potential for analogous reactivity, warranting its consideration for future investigation by the scientific community.

The Principle of Fluorogenic Amine Labeling

Fluorogenic reagents are intrinsically non-fluorescent or weakly fluorescent molecules that, upon reaction with a specific functional group, undergo a chemical transformation that results in a highly fluorescent product. This "turn-on" mechanism is highly advantageous for quantitative assays as it minimizes background fluorescence from unreacted probes, thereby enhancing the signal-to-noise ratio.

The primary targets for the labeling agents discussed in this guide are primary and secondary amines, which are abundantly present in biomolecules, most notably as the N-terminal alpha-amino group of proteins and the epsilon-amino group of lysine residues.

A Comparative Analysis of Amine-Reactive Fluorogenic Probes

The selection of an appropriate labeling agent is contingent upon several factors, including the reactivity and specificity of the probe, the stability of the resulting fluorophore-analyte adduct, and its compatibility with downstream analytical platforms such as High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis.

Feature4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Fluorescamineo-Phthaldialdehyde (OPA)
Target Amines Primary and SecondaryPrimaryPrimary
Reaction Speed Moderate (minutes to hours)Very Fast (seconds)Fast (minutes)
pH Optimum Alkaline (pH 8-10)Alkaline (pH 8-9)Alkaline (pH 9-10)
Reagent/Byproduct Non-fluorescentNon-fluorescentNon-fluorescent
Excitation (λex) ~470 nm~390 nm~340 nm
Emission (λem) ~530 nm~475 nm~455 nm
Limit of Detection Low femtomole range[1]Picomole range[2]Picomole range
Adduct Stability HighModerateLow (requires thiol stabilization)

Expert Insights:

  • NBD-F stands out for its ability to react with both primary and secondary amines, making it a versatile choice for a broader range of analytes, including proline-containing peptides.[1] Its derivatives are highly stable, which is a significant advantage for quantitative reproducibility in chromatographic separations.[3]

  • Fluorescamine offers the benefit of an almost instantaneous reaction at room temperature, which can be ideal for high-throughput applications and for labeling thermally sensitive molecules.[2] The non-fluorescent nature of its hydrolysis byproducts simplifies assays by reducing background signals.[2]

  • o-Phthaldialdehyde (OPA) requires the presence of a thiol, such as 2-mercaptoethanol, to form a fluorescent isoindole derivative with primary amines.[4] While highly sensitive, the stability of the OPA-adduct can be a concern, necessitating prompt analysis.

The Case for this compound (4F-NBI): A Structural Perspective

While this compound (4F-NBI) is commercially available, there is a notable absence of published data characterizing it as a fluorescent labeling agent.[5][6] However, its chemical structure bears a striking resemblance to NBD-F. Both molecules possess a nitro-activated fluoroaromatic system, which is the key to their reactivity with nucleophilic amines.

Based on fundamental principles of organic chemistry, it is plausible that 4F-NBI undergoes a similar nucleophilic aromatic substitution reaction with primary and secondary amines. The electron-withdrawing nitro group on the indazole ring is expected to activate the fluorine atom for displacement by an amine nucleophile. The resulting N-substituted nitroindazole derivative may exhibit fluorescence, although its quantum yield and spectral properties would require experimental determination.

The potential advantage of an indazole-based fluorophore could lie in altered photophysical properties, such as a different Stokes shift or enhanced photostability, which could be beneficial in specific applications. Further research is warranted to synthesize and characterize the fluorescent properties of 4F-NBI-amine adducts and to assess their stability and utility in quantitative bioanalysis.

Experimental Protocols

Protocol 1: General Procedure for Labeling Peptides with NBD-F for HPLC Analysis

This protocol provides a general guideline for the pre-column derivatization of peptides with NBD-F. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific applications.

  • Reagent Preparation:

    • NBD-F Stock Solution: Prepare a 10 mM solution of NBD-F in acetonitrile. Store in a light-protected container at -20°C.

    • Borate Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0 with NaOH.

    • Stopping Reagent: Prepare a 0.1 M HCl solution.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of the peptide sample (dissolved in water or a compatible buffer) with 50 µL of the 0.1 M borate buffer (pH 9.0).

    • Add 100 µL of the 10 mM NBD-F stock solution.

    • Vortex the mixture gently and incubate at 60°C for 30 minutes in a heating block, protected from light.

    • After incubation, cool the reaction mixture to room temperature.

    • Stop the reaction by adding 50 µL of 0.1 M HCl.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system.

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Set the fluorescence detector to an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 530 nm.[1]

Protocol 2: Quantitative Analysis of Amino Acids using NBD-F

This protocol is adapted for the quantitative analysis of free amino acids.

  • Sample Preparation:

    • Deproteinate biological samples (e.g., plasma, cell lysates) using a suitable method such as trifluoroacetic acid precipitation followed by centrifugation.

  • Derivatization:

    • Follow the derivatization procedure outlined in Protocol 1. It is crucial to use amino acid standards of known concentrations to generate a calibration curve.

  • Calibration Curve:

    • Prepare a series of amino acid standard solutions of varying concentrations.

    • Derivatize each standard solution using the same procedure as the samples.

    • Inject the derivatized standards into the HPLC and record the peak areas.

    • Plot a calibration curve of peak area versus concentration for each amino acid.

  • Quantification:

    • Inject the derivatized samples and determine the peak areas for the amino acids of interest.

    • Calculate the concentration of each amino acid in the samples by interpolating their peak areas on the respective calibration curves. A linear range for glutathione determination with NBD-F has been reported between 0.1 µmol/L to 10.0 µmol/L.[7]

Visualizing the Workflow and Chemistry

To provide a clearer understanding of the processes described, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_label Labeling Reaction cluster_analysis Quantitative Analysis Sample (Protein/Peptide) Sample (Protein/Peptide) Buffer Adjustment (pH 9.0) Buffer Adjustment (pH 9.0) Sample (Protein/Peptide)->Buffer Adjustment (pH 9.0) Add NBD-F Add NBD-F Buffer Adjustment (pH 9.0)->Add NBD-F Incubate (60°C, 30 min) Incubate (60°C, 30 min) Add NBD-F->Incubate (60°C, 30 min) Stop Reaction (HCl) Stop Reaction (HCl) Incubate (60°C, 30 min)->Stop Reaction (HCl) HPLC Separation HPLC Separation Stop Reaction (HCl)->HPLC Separation Fluorescence Detection Fluorescence Detection HPLC Separation->Fluorescence Detection Data Analysis Data Analysis Fluorescence Detection->Data Analysis

Caption: Workflow for quantitative analysis using NBD-F labeling.

NBD-F NBD-F (Non-fluorescent) Product NBD-Amine Adduct (Highly Fluorescent) Amine Amine Amine->Product

Caption: Reaction of NBD-F with a primary amine.

Start Analyte contains primary and/or secondary amines? Yes Yes Start->Yes No No Start->No Secondary_Amines Secondary amines present? Yes->Secondary_Amines Other_Method Consider other labeling chemistries No->Other_Method NBD-F Consider NBD-F Fluorescamine_OPA Consider Fluorescamine or OPA Yes2 Yes Secondary_Amines->Yes2 No2 No Secondary_Amines->No2 Yes2->NBD-F No2->Fluorescamine_OPA

Caption: Decision tree for selecting an amine-reactive probe.

Conclusion

The quantitative accuracy of fluorescent labeling hinges on a thorough understanding of the reaction chemistry and the photophysical properties of the chosen probe. NBD-F has proven to be a robust and versatile reagent for the sensitive quantification of a wide range of amine-containing biomolecules. Its well-characterized reactivity and the stability of its fluorescent adducts provide a solid foundation for developing reliable analytical methods. While fluorescamine and OPA offer advantages in terms of reaction speed, their specificity for primary amines and, in the case of OPA, lower adduct stability, are important considerations.

The structural analogy of this compound to NBD-F presents an intriguing avenue for future research. The synthesis and characterization of this novel probe could potentially expand the toolkit of analytical scientists, offering new photophysical properties and labeling capabilities. As with any analytical method, rigorous validation and optimization are paramount to achieving the highest level of quantitative accuracy.

References

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  • ResearchGate. Derivatization scheme for amino acids with NBD-F. Available from: [Link]

  • Bandyopadhyay, S., et al. (2022). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Organic & Biomolecular Chemistry, 20(2), 221-240. Available from: [Link]

  • Wikipedia. 4-Fluoro-7-nitrobenzofurazan. Available from: [Link]

  • Stary, I., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. International Journal of Molecular Sciences, 23(23), 14937. Available from: [Link]

  • ResearchGate. HPLC analysis of NBD-F1, NBD-F1-P, and NBD-F1-PP. (A) An 80 μM sample... Available from: [Link]

  • Liu, Y., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. International Journal of Molecular Sciences, 24(7), 6479. Available from: [Link]

  • Böhlen, P., et al. (2001). A Comparison of Fluorescamine and naphthalene-2,3-dicarboxaldehyde Fluorogenic Reagents for Microplate-Based Detection of Amino Acids. Analytical Biochemistry, 297(2), 128-36. Available from: [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5243-5251. Available from: [Link]

  • ResearchGate. (PDF) A new protocol for fluorescent quantitative labeling of individual proteins for live cell internalization assays. Available from: [Link]

  • Li, Y., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical Chemistry, 96(1), 17-36. Available from: [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100569. Available from: [Link]

  • ResearchGate. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Available from: [Link]

  • Schiltz, E., et al. (1977). Comparison of ninhydrin, fluorescamine, and o-phthaldialdehyde for the detection of amino acids and peptides and their effects on the recovery and composition of peptides from thin-layer fingerprints. Analytical Biochemistry, 79(1-2), 32-41. Available from: [Link]

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A Comparative Guide to the Application of 4-Fluoro-7-Nitro-1H-Indazole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Demystifying the Scaffold: 4-Fluoro-7-Nitro-1H-Indazole vs. NBD-F

A point of common confusion in chemical literature and databases arises from the structural similarity in nomenclature between this compound and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). It is imperative to distinguish these two compounds as they possess distinct applications.

  • This compound (The Building Block): The focus of this guide, this compound is a heterocyclic intermediate primarily utilized in organic synthesis.[1][2][3] Its indazole core is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. The fluorine and nitro groups on the benzene ring play a crucial role in modulating the electronic properties and binding interactions of the final drug molecule, often enhancing selectivity and metabolic stability.[1]

  • 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole (NBD-F) (The Labeling Agent): This compound is a well-established fluorogenic reagent used for the derivatization of primary and secondary amines, such as amino acids and peptides, for their detection in chromatography and other analytical techniques.[4][5][6][7] NBD-F itself is non-fluorescent but forms highly fluorescent adducts upon reaction with amines.[4][5]

While one vendor source suggests this compound may be used for biomolecule labeling, the overwhelming body of scientific literature points to its role as a synthetic intermediate.[1] This guide will therefore focus on its well-documented and impactful application in drug discovery.

The Indazole Scaffold in Kinase Inhibition: A Comparative Analysis

The indazole ring system is a bioisostere of purine, the core of ATP. This structural mimicry allows indazole-based molecules to effectively compete with ATP for binding to the active site of kinases, leading to the inhibition of their enzymatic activity. The strategic placement of substituents on the indazole core is a key determinant of both potency and selectivity.[8][9]

Quantitative Comparison of Indazole-Based Kinase Inhibitors

To illustrate the therapeutic potential of the indazole scaffold, the following table compares the inhibitory activity (IC50 values) of several indazole-based kinase inhibitors against a panel of clinically relevant kinases. For context, a comparison with inhibitors based on the isomeric indole scaffold and other prominent kinase inhibitors is also provided.

InhibitorCore ScaffoldPrimary Kinase Target(s)IC50 (nM)Reference(s)
Axitinib IndazoleVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7[10]
Pazopanib IndazoleVEGFRs, PDGFRs, c-KIT10-84[9]
Linifanib (ABT-869) IndazoleVEGFR2, PDGFRβ, Flt-3, CSF-1R3, 4, 3, 4[9]
Compound 15y Pyrazolo[3,4-b]pyridineTBK10.2[11]
FN-1501 PyrazoleFLT3, CDK2, CDK4, CDK6<10 (for all)[12]
GSK2606414 Pyrrolo[2,3-d]pyrimidinePERK<10[13]
AZD3229 QuinazolinePan-KIT mutants<10 (single digit nM)[14]
Sunitinib IndolinoneVEGFRs, PDGFRs, c-KIT, Flt-32-50[9]
Sorafenib Pyridine/UreaVEGFRs, PDGFRβ, c-KIT, B-Raf6-90[9]

Analysis: The data clearly demonstrates that the indazole scaffold is a highly effective core for developing potent, low nanomolar inhibitors of various kinases. The specific substitutions on the indazole ring, which can be derived from precursors like this compound, are critical for achieving high potency and a desired selectivity profile. When compared to other successful kinase inhibitors with different core structures, indazole-based drugs like Axitinib and Pazopanib hold their own as powerful therapeutic agents.

The Role of Fluorine and Nitro Substituents

The presence of the fluorine and nitro groups in this compound is particularly advantageous in drug design:

  • Fluorine: The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

  • Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the indazole ring and participate in hydrogen bonding interactions within the kinase active site.[1] It is also a versatile functional group that can be chemically modified or reduced to an amino group, providing a handle for further diversification of the molecular structure.

Experimental Protocols

General Synthesis of a Kinase Inhibitor from a Substituted Indazole

The following is a generalized, representative protocol for the synthesis of an indazole-based kinase inhibitor. The specific reagents and conditions would be adapted based on the target molecule.

G cluster_synthesis Synthesis Workflow start Start with This compound step1 Functional Group Interconversion (e.g., reduction of nitro group) start->step1 step2 Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig coupling) step1->step2 step3 Further Derivatization (e.g., amidation) step2->step3 purification Purification (e.g., column chromatography) step3->purification characterization Characterization (e.g., NMR, MS) purification->characterization

Caption: Generalized synthetic workflow for an indazole-based kinase inhibitor.

  • Starting Material: this compound.

  • Modification of the Indazole Core: The nitro group can be reduced to an amine, providing a point of attachment for further synthetic transformations.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, are commonly employed to introduce aryl or heteroaryl substituents at various positions of the indazole ring.

  • Amide Bond Formation: The pyrazole nitrogen can be functionalized, or substituents can be further elaborated, often through amide bond formation to introduce side chains that occupy specific pockets in the kinase active site.

  • Purification and Characterization: The final compound is purified using techniques like column chromatography or recrystallization, and its structure is confirmed by NMR spectroscopy and mass spectrometry.

In Vitro Kinase Inhibition Assay (A Representative Protocol)

This protocol outlines a typical in vitro assay to determine the IC50 value of a synthesized indazole derivative.

G cluster_assay Kinase Assay Workflow reagents Prepare Reagents: - Kinase enzyme - Substrate (peptide or protein) - ATP - Test compound (indazole derivative) incubation Incubation: Mix reagents and incubate at a specific temperature reagents->incubation detection Detection of Kinase Activity: (e.g., using a phosphospecific antibody or ADP-Glo assay) incubation->detection data_analysis Data Analysis: Plot kinase activity vs. compound concentration and determine IC50 detection->data_analysis G cluster_pathway VEGFR Signaling Pathway Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR signaling pathway and the point of intervention for indazole-based inhibitors.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its primary application lies in the synthesis of potent and selective kinase inhibitors, a cornerstone of targeted cancer therapy. The indazole scaffold, often decorated with substituents derived from this precursor, has proven to be highly effective in generating successful drug candidates. By understanding the comparative performance of indazole-based inhibitors and the rationale behind their design, researchers can better leverage this privileged scaffold in the ongoing quest for novel and more effective therapeutics. Future work will likely focus on developing indazole derivatives with even greater selectivity to minimize off-target effects and overcome drug resistance.

References

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A Head-to-Head Comparison of NBD-F and Dansyl Chloride for Amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Fluorescent Tag

In the realm of sensitive analyte detection, particularly for primary and secondary amines, fluorescent derivatization remains a cornerstone technique. The covalent attachment of a fluorescent tag to a non-fluorescent molecule allows for highly sensitive detection using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and capillary electrophoresis (CE). For decades, dansyl chloride has been a workhorse in this field. However, newer reagents, such as 4-fluoro-7-nitro-1H-indazole (NBD-F), offer distinct advantages in specific applications.

This guide provides a comprehensive, data-driven comparison of NBD-F and dansyl chloride, moving beyond a simple cataloging of features to offer expert insights into the practical implications of their chemical and photophysical properties. We will delve into reaction mechanisms, kinetic profiles, and the stability of their respective derivatives, supported by experimental protocols and comparative data to empower researchers in making an informed choice for their specific analytical challenges.

The Chemistry of Amine Derivatization: A Tale of Two Reagents

The selection of a derivatizing agent is fundamentally a choice of reaction chemistry and the photophysical properties of the resulting fluorophore. Both dansyl chloride and NBD-F react with primary and secondary amines, but their mechanisms and the resulting products differ significantly, impacting experimental design and outcomes.

Dansyl Chloride: The Classic Sulfonamide Linkage

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under basic conditions to form stable sulfonamide adducts. This reaction proceeds via a nucleophilic attack of the unprotonated amine on the sulfonyl chloride group.

dansyl Dansyl Chloride adduct Dansyl-Amine Adduct (Fluorescent) dansyl->adduct + Amine (Basic pH) amine R-NH2 (Amine) amine->adduct hcl HCl

Caption: Reaction of Dansyl Chloride with a primary amine.

A critical consideration when using dansyl chloride is the need for strictly controlled basic conditions (typically pH 9.5-10.5) to ensure the amine is sufficiently deprotonated to be nucleophilic. However, at excessively high pH, hydrolysis of dansyl chloride to the non-reactive and fluorescent dansyl sulfonic acid can become a significant competing reaction, reducing derivatization efficiency and increasing background fluorescence.

NBD-F: A Modern Alternative with Unique Reactivity

This compound (NBD-F) is a non-fluorescent reagent that reacts with primary and secondary amines to yield highly fluorescent NBD-amine adducts. The reaction mechanism is a nucleophilic aromatic substitution where the amine displaces the fluorine atom on the benzofurazan ring.

nbdf NBD-F (Non-fluorescent) adduct NBD-Amine Adduct (Highly Fluorescent) nbdf->adduct + Amine (Mildly Basic pH) amine R-NH2 (Amine) amine->adduct hf HF cluster_sample Sample Preparation cluster_reagent Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis sample Analyte in Buffer mix Mix Sample & Reagent sample->mix reagent Derivatizing Agent (Dansyl-Cl or NBD-F) reagent->mix incubate Incubate (Heat & Time) mix->incubate quench Quench (Dansyl-Cl only) incubate->quench hplc HPLC-FLD Analysis incubate->hplc NBD-F Path quench->hplc Dansyl-Cl Path

Caption: Generalized workflow for amine derivatization.

Expert Recommendations: Choosing the Right Tool for the Job

The choice between dansyl chloride and NBD-F is not merely a matter of preference but a strategic decision based on the specific requirements of the assay.

Choose Dansyl Chloride when:

  • Cost is a primary concern: Dansyl chloride is generally more economical than NBD-F.

  • Working with well-established protocols: A vast body of literature exists for dansyl chloride applications, which can be a valuable resource.

  • Analyte stability is not a major issue at higher pH: If your analyte can withstand the required basic conditions, dansyl chloride is a reliable choice.

Choose NBD-F when:

  • High sensitivity is paramount: The non-fluorescent nature of NBD-F and its hydrolysis product leads to lower background and improved signal-to-noise ratios.

  • Working with pH-sensitive analytes: The milder reaction conditions of NBD-F are advantageous for analytes that may degrade or undergo side reactions at higher pH.

  • Rapid analysis is required: The faster reaction kinetics of NBD-F can significantly reduce sample preparation time.

  • The analytical window is crowded: The longer wavelength excitation and emission of NBD-derivatives can help to avoid interference from endogenous fluorescent species in complex biological matrices.

Conclusion

Both dansyl chloride and NBD-F are powerful tools for the fluorescent labeling of amines. Dansyl chloride, the established veteran, offers a cost-effective and well-documented solution. NBD-F, the modern contender, provides significant advantages in terms of sensitivity, reaction kinetics, and milder reaction conditions. By understanding the fundamental chemistry and performance characteristics of each reagent, researchers can confidently select the optimal derivatizing agent to achieve their analytical goals, ensuring data of the highest quality and integrity.

References

  • Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871–872.

A Comparative Guide to Chemical Probes in Proteomics: Evaluating 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a Tool for Amine-Reactive Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical proteomics, the ability to selectively tag and identify proteins based on the reactivity of specific amino acid residues is paramount. This guide provides a comprehensive evaluation of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a fluorogenic probe targeting primary and secondary amines, and objectively compares its utility and performance against established cysteine-reactive probes such as iodoacetamide and maleimide derivatives. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate chemical probe for their experimental objectives.

The Central Role of Chemical Probes in Unraveling Proteome Function

Modern proteomics extends beyond mere protein identification and quantification; it delves into the dynamic functional states of proteins within complex biological systems.[1] Chemical probes are indispensable tools in this endeavor, offering a means to profile enzyme activities, investigate post-translational modifications, and discover novel covalent inhibitors.[2][3] The power of this approach, often termed activity-based protein profiling (ABPP), lies in the design of reactive molecules that can covalently label specific, functionally important amino acid residues.[4][5] The choice of probe, dictated by its reactive "warhead," determines which subset of the proteome will be interrogated.

In-Depth Analysis of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

While the query mentioned 4-fluoro-7-nitro-1H-indazole, the widely characterized and utilized chemical probe with a similar name and structure is 4-fluoro-7-nitro-2,1,3-benzoxadiazole, commonly known as NBD-F. This guide will focus on the properties and applications of NBD-F.

NBD-F is a fluorogenic reagent that covalently reacts with primary and secondary amines, such as those found in the side chains of lysine residues and the N-termini of proteins.[6][7] The key to its utility is its fluorogenic nature; NBD-F itself is non-fluorescent, but upon reaction with an amine, it forms a highly fluorescent adduct.[6] This "turn-on" fluorescence provides a significant advantage by reducing background noise and enhancing detection sensitivity.

Mechanism of Action:

The reaction of NBD-F with an amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom a good leaving group upon nucleophilic attack by the amine.

NBD-F Reaction Mechanism reagents NBD-F + R-NH₂ transition Nucleophilic Attack reagents->transition product Fluorescent NBD-Amine Adduct transition->product SɴAr Chemical Proteomics Workflow cluster_sample_prep Sample Preparation cluster_labeling Probe Labeling cluster_analysis Downstream Analysis cell_lysis Cell Lysis / Tissue Homogenization protein_extraction Protein Extraction & Quantification cell_lysis->protein_extraction probe_incubation Incubation with Chemical Probe protein_extraction->probe_incubation quenching Quenching of Excess Probe probe_incubation->quenching click_chemistry Click Chemistry (if applicable) quenching->click_chemistry protein_digestion Protein Digestion (e.g., Trypsin) click_chemistry->protein_digestion enrichment Enrichment of Labeled Peptides protein_digestion->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis data_analysis Data Analysis & Protein Identification ms_analysis->data_analysis

Sources

A Guide to Inter-Laden Validation of Analytical Methods: A Case Study with 4-Fluoro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the reliability and consistency of analytical methods are paramount. For researchers, scientists, and drug development professionals, ensuring that an analytical method yields comparable results across different laboratories is a critical step in the validation process. This guide provides an in-depth look at the inter-laboratory validation of analytical methods, using the pharmaceutical intermediate 4-fluoro-7-nitro-1H-indazole as a practical example. We will explore the principles of inter-laboratory validation, present a model study, and compare the performance of a hypothetical analytical method against potential alternatives.

The Critical Role of Inter-Laboratory Validation

Before an analytical method can be confidently implemented for routine use in quality control or clinical trial material testing, it must be demonstrated to be "fit for purpose".[1][2] This is achieved through a rigorous validation process that assesses various performance characteristics. While single-laboratory validation establishes the performance of a method under a specific set of conditions, inter-laboratory validation (also known as a collaborative study) goes a step further by evaluating the method's reproducibility when performed by different analysts in different laboratories with different equipment.[1][3] This process is essential for standardizing a method and ensuring its robustness in real-world applications.

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures, outlining the key parameters that should be investigated.[1] These include accuracy, precision (repeatability, intermediate precision, and reproducibility), specificity, linearity, range, detection limit (LOD), quantitation limit (LOQ), and robustness.[3][4][5]

Introducing this compound: A Key Pharmaceutical Intermediate

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₄FN₃O₂ and a molecular weight of 181.12 g/mol .[6][7][8][9] It serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly kinase inhibitors used in oncology and for the treatment of neurological disorders.[6] The presence of the fluorine and nitro groups can enhance the binding selectivity and metabolic stability of the final drug product.[6] Given its role in drug synthesis, having a validated analytical method to determine its purity and quantify impurities is critical.

Key Properties of this compound:

  • Appearance: Pale brown solid[8]

  • Melting Point: 190-192 °C[6][8]

  • Storage: 2-8°C, sealed and dry[6][8]

A Model Inter-Laboratory Validation Study for this compound via HPLC-UV

For the purpose of this guide, we will outline a hypothetical inter-laboratory validation study for a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the purity determination and impurity profiling of this compound.

Experimental Protocol: HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard Solution: 0.1 mg/mL of this compound in acetonitrile

  • Sample Solution: 1.0 mg/mL of this compound in acetonitrile

Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow for an inter-laboratory validation study.

Inter_Laboratory_Validation_Workflow Inter-Laboratory Validation Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Define Method & Scope B Develop Validation Protocol A->B C Select Participating Laboratories B->C D Prepare & Distribute Samples C->D E Laboratories Perform Analysis D->E F Data Collection & Reporting E->F G Statistical Analysis of Data F->G H Evaluate Method Performance G->H I Final Validation Report H->I

Caption: A flowchart outlining the key phases and steps involved in conducting an inter-laboratory validation study.

Hypothetical Performance Data

The following tables summarize hypothetical data from our model inter-laboratory study, comparing the proposed HPLC-UV method with a potential alternative, a faster Ultra-High-Performance Liquid Chromatography (UHPLC)-UV method.

Table 1: Comparison of Method Parameters

ParameterHPLC-UV MethodUHPLC-UV Method (Alternative)
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Flow Rate 1.0 mL/min0.5 mL/min
Run Time 20 minutes5 minutes
System Pressure ~1500 psi~8000 psi

Table 2: Inter-Laboratory Validation Results (Hypothetical Data)

Performance CharacteristicHPLC-UV MethodUHPLC-UV Method (Alternative)Acceptance Criteria
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 0.5%≤ 0.4%≤ 1.0%
- Intermediate Precision≤ 0.8%≤ 0.7%≤ 1.5%
- Reproducibility≤ 1.2%≤ 1.1%≤ 2.0%
Linearity (r²) > 0.999> 0.999≥ 0.999
LOD (µg/mL) 0.10.05Report
LOQ (µg/mL) 0.30.15Report
Specificity No interferenceNo interferenceNo co-elution at peak of interest
Robustness PassedPassedNo significant impact on results

Discussion of Results and Method Comparison

From our hypothetical data, both the standard HPLC-UV method and the faster UHPLC-UV alternative demonstrate performance that meets typical acceptance criteria for a pharmaceutical analytical method.[4]

  • Accuracy and Precision: Both methods show excellent accuracy and precision, indicating that they can produce reliable and consistent results both within and between laboratories.[3] The slightly better precision of the UHPLC method can be attributed to the higher efficiency of the smaller particle size column.

  • Linearity and Sensitivity: Both methods exhibit excellent linearity over a defined range. The UHPLC method, however, demonstrates superior sensitivity with lower limits of detection and quantitation.

  • Specificity and Robustness: Both methods are shown to be specific for the analysis of this compound in the presence of its potential impurities and are robust to small, deliberate changes in method parameters.

  • Efficiency: The most significant advantage of the UHPLC method is the substantially shorter run time (5 minutes vs. 20 minutes), which can lead to significant savings in time and solvent consumption in a high-throughput quality control environment.

Conclusion

The inter-laboratory validation of an analytical method is a crucial step to ensure its suitability for its intended purpose in a regulated environment.[2] Through a well-designed collaborative study, the reproducibility and robustness of the method can be rigorously assessed. In our case study of this compound, both the hypothetical HPLC-UV and UHPLC-UV methods proved to be valid. The choice between the two would likely depend on the specific needs of the laboratory, with the UHPLC method offering a clear advantage in terms of sample throughput and efficiency. This guide serves as a framework for researchers and scientists to approach the inter-laboratory validation of their own analytical methods, ensuring data integrity and confidence in their results.

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A Senior Application Scientist's Guide to Assessing the Biocompatibility of 4-fluoro-7-nitro-1H-indazole for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Live-cell imaging has revolutionized our ability to observe cellular processes in real-time, offering unprecedented insights into the dynamic nature of life. The quality of this data, however, is fundamentally dependent on the tools we use—specifically, the fluorescent probes that illuminate our subjects. An ideal probe must be bright and photostable, yet it must also be a silent observer, minimally interfering with the very biology we aim to study. This guide provides a comprehensive framework for evaluating the biocompatibility of a novel reagent, 4-fluoro-7-nitro-1H-indazole, a compound with potential applications as a fluorescent marker or a precursor for such.[1][2][3][4]

We will explore a suite of robust, quantitative assays designed to rigorously assess the cytotoxic and phototoxic profiles of this compound. By comparing its performance against well-established, commercially available fluorescent probes, this guide aims to provide researchers, scientists, and drug development professionals with the critical data and methodologies needed to make informed decisions about incorporating this compound into their live-cell imaging workflows.

Understanding the Candidate: this compound

This compound is a heterocyclic aromatic compound.[5] Its structure, featuring a fluorinated indazole core with a nitro group, suggests its potential as a building block for more complex molecules, including kinase inhibitors and other bioactive agents.[1] The presence of the nitro group, a common feature in some fluorescent probes like the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) family, is of particular interest.[6][7][8][9][10] NBD-based dyes are known for their environment-sensitive fluorescence, making them valuable tools for probing cellular microenvironments.[10]

However, nitroaromatic compounds can also present biocompatibility challenges. The nitro group can be a pharmacophore and a toxicophore, potentially undergoing redox cycling within the cell, leading to the generation of reactive oxygen species (ROS) and subsequent cellular stress.[11] Therefore, a thorough assessment of its impact on cell health is not just recommended; it is imperative.

The Comparator Probes: Establishing a Baseline

To provide a meaningful assessment of this compound, its performance must be benchmarked against established, trusted alternatives. The choice of comparators will depend on the intended subcellular target of the new probe. For this guide, we will assume a general cytoplasmic and nuclear staining potential and select the following widely-used dyes:

  • Hoechst 33342: A cell-permeant DNA stain that binds to the minor groove of DNA, emitting blue fluorescence. It is a staple for nuclear counterstaining in live cells.

  • CellTracker™ Green CMFDA: A cell-permeant dye that becomes fluorescent upon enzymatic cleavage within the cytoplasm of living cells, providing a stable, long-term green fluorescent signal.

  • MitoTracker™ Red CMXRos: A red-fluorescent dye that stains mitochondria in live cells and its accumulation is dependent upon membrane potential.

These probes represent a spectrum of excitation/emission wavelengths and subcellular targets, providing a robust baseline for comparison.

A Multi-Faceted Approach to Biocompatibility Assessment

A comprehensive evaluation of biocompatibility requires a multi-pronged approach that interrogates various aspects of cell health over time. We will focus on three key areas: General Cytotoxicity , Apoptosis Induction , and Phototoxicity .

Experimental Workflow Overview

The following diagram outlines the overall experimental workflow for a comprehensive biocompatibility assessment.

G cluster_0 Phase 1: Cell Culture & Dosing cluster_1 Phase 2: Endpoint & Kinetic Assays cluster_1a 24, 48, 72 hours cluster_1b 24 hours cluster_1c Real-time (0-24h) cluster_2 Phase 3: Data Analysis start Seed HeLa cells in 96-well plates dose Treat with varying concentrations of: - this compound - Hoechst 33342 - CellTracker™ Green - MitoTracker™ Red - Vehicle Control (DMSO) start->dose mtt MTT Assay (Metabolic Activity) dose->mtt caspase Caspase-3/7 Assay (Apoptosis) dose->caspase jc1 JC-1 Assay (Mitochondrial Health) dose->jc1 phototox Phototoxicity Assay (Live-Cell Imaging) dose->phototox analysis Quantify & Compare: - IC50 values - Apoptotic cell percentage - Mitochondrial depolarization - Phototoxicity index mtt->analysis caspase->analysis jc1->analysis phototox->analysis

Caption: Overall workflow for biocompatibility assessment of fluorescent probes.

Protocol Deep Dive: Methodologies & Data Interpretation

As a Senior Application Scientist, it is crucial to not only provide protocols but to explain the rationale behind them. Each of these assays is designed to provide a piece of the biocompatibility puzzle.

General Cytotoxicity: The MTT Assay
  • The "Why": The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A decrease in metabolic activity is a primary indicator of cytotoxicity.

  • Experimental Protocol:

    • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound and the comparator probes in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) value for each compound at each time point.

  • Data Presentation:

CompoundIC50 at 24h (µM)IC50 at 48h (µM)IC50 at 72h (µM)
This compound[Experimental Value][Experimental Value][Experimental Value]
Hoechst 33342>10085.265.7
CellTracker™ Green CMFDA>100>10092.1
MitoTracker™ Red CMXRos75.450.122.5

A lower IC50 value indicates higher cytotoxicity.

Apoptosis Induction: Caspase-3/7 Activity Assay
  • The "Why": Caspases are a family of proteases that are key mediators of apoptosis.[13] Specifically, caspase-3 and caspase-7 are executioner caspases, and their activation is a hallmark of apoptosis.[13][14][15] This assay directly measures a key event in the apoptotic pathway, providing more mechanistic insight than a general viability assay.

  • Experimental Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Incubate for 24 hours.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).[15]

    • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

    • Incubation: Mix on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours.

    • Measurement: Measure luminescence using a plate reader.

  • Data Interpretation: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity and thus, the level of apoptosis. Results should be presented as fold-change over the vehicle control.

Mitochondrial Health Assessment: JC-1 Assay
  • The "Why": A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis.[16] The JC-1 dye exhibits potential-dependent accumulation in mitochondria.[17] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.[18] In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[18] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial health.[16][19]

  • Experimental Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Incubate for 24 hours.

    • JC-1 Staining: Remove the treatment medium and add medium containing 2 µM JC-1 dye.

    • Incubation: Incubate for 15-30 minutes at 37°C.

    • Washing: Wash the cells twice with pre-warmed assay buffer.

    • Measurement: Read fluorescence using a multi-mode plate reader. Measure red fluorescence (Ex/Em: ~585/590 nm) for J-aggregates and green fluorescence (Ex/Em: ~514/529 nm) for monomers.

    • Analysis: Calculate the ratio of red to green fluorescence for each condition. A decrease in this ratio indicates mitochondrial depolarization.

Assessing Phototoxicity in Real-Time
  • Experimental Workflow Diagram:

G cluster_0 Setup cluster_1 Imaging & Analysis seed Seed cells in imaging dish stain Stain with test probe & Cytotox Green seed->stain image Place on live-cell imaging system (e.g., Incucyte®) stain->image acquire Acquire images every 30 min for 12h (Phase contrast & Green/Red channels) image->acquire quantify Quantify green objects (dead cells) over time acquire->quantify

Caption: Workflow for assessing phototoxicity using a real-time live-cell imaging system.

  • Experimental Protocol:

    • Cell Preparation: Seed HeLa cells in a 96-well clear-bottom imaging plate.

    • Staining: Stain cells with a working concentration of this compound or a comparator probe. Crucially, co-stain with a cell-impermeant cytotoxicity dye that fluoresces upon loss of membrane integrity (e.g., Incucyte® Cytotox Green Dye).[24]

    • Imaging: Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).

    • Acquisition: Set up a time-lapse experiment. For each well, define two acquisition schedules:

      • High Exposure: Image every 15 minutes using a high-intensity light exposure that would be typical for demanding imaging applications.

      • Low Exposure: Image every 2 hours with minimal light exposure.

    • Analysis: Use the imaging software to count the number of green-positive (dead) cells at each time point for both high and low exposure conditions.

  • Data Interpretation: A significant increase in the rate of cell death in the "High Exposure" group compared to the "Low Exposure" group for a given probe is a clear indicator of phototoxicity.

CompoundFold Increase in Cell Death (High vs. Low Exposure)Phototoxicity Rating
This compound[Experimental Value][Low/Moderate/High]
Hoechst 333424.5xHigh
CellTracker™ Green CMFDA1.2xLow
MitoTracker™ Red CMXRos2.8xModerate

Conclusion and Recommendations

This guide outlines a rigorous, multi-parametric approach to evaluating the biocompatibility of this compound for live-cell imaging. By systematically assessing its impact on cell metabolism, apoptosis, mitochondrial health, and its potential for phototoxicity, we can build a comprehensive profile of this novel compound.

The ideal live-cell imaging probe should exhibit high IC50 values, induce minimal apoptosis and mitochondrial depolarization, and show a low phototoxicity index. The ultimate goal is to find a balance between strong signal and minimal perturbation. The data generated from these protocols will empower researchers to confidently determine if this compound is a viable and non-perturbing tool for their future live-cell imaging experiments, ensuring the scientific integrity of their valuable data.

References

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  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). G-Biosciences. Retrieved from [Link]

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  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. Retrieved from [Link]

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  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. Retrieved from [Link]

  • Laissue, P. P., Alghamdi, R. A., Tomancak, P., Reynaud, E. G., & Shroff, H. (2017). Assessing phototoxicity in live fluorescence imaging. PubMed. Retrieved from [Link]

  • Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. (2025). National Institutes of Health. Retrieved from [Link]

  • Laissue, P. P., Alghamdi, R. A., Tomancak, P., Reynaud, E. G., & Shroff, H. (2017). Assessing phototoxicity in live fluorescence imaging. Researcher.Life. Retrieved from [Link]

  • Nanolive. (n.d.). LIVE Cytotoxicity Assay. Nanolive. Retrieved from [Link]

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  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. Retrieved from [Link]

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A Researcher's Guide to the Kinetic Analysis of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] This enzymatic activity has profound implications for immune surveillance. Within the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the activity of regulatory T cells (Tregs).[1][5] This creates an immunosuppressive milieu that allows cancer cells to evade immune destruction. Consequently, the development of potent and selective IDO1 inhibitors is a major focus of modern drug discovery.

This guide provides a comprehensive overview of the kinetic analysis of IDO1 inhibitors, using Epacadostat (INCB024360) as a primary example for comparison with other notable inhibitors. We will delve into the experimental methodologies required to characterize these compounds, explain the rationale behind these techniques, and present the data in a comparative format to aid in the evaluation of different inhibitory modalities.

The Landscape of IDO1 Inhibition: A Comparative Overview

The development of IDO1 inhibitors has yielded a variety of chemical scaffolds with distinct kinetic profiles. Understanding these differences is paramount for the rational design of novel therapeutics and for interpreting their biological effects.

Epacadostat (INCB024360): A Case Study in Competitive Inhibition

Epacadostat is a potent and highly selective inhibitor of IDO1.[3][6][7] It exhibits competitive inhibitory kinetics with respect to the substrate, L-tryptophan.[1][8] This means that Epacadostat and tryptophan directly compete for binding to the active site of the IDO1 enzyme. The potency of a competitive inhibitor is typically defined by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.

Alternative Inhibition Modalities

Beyond competitive inhibition, other mechanisms for targeting IDO1 have been explored, each with its own set of kinetic characteristics:

  • Navoximod (GDC-0919): This inhibitor displays non-competitive inhibition with respect to tryptophan.[1][8][9] A non-competitive inhibitor can bind to the enzyme simultaneously with the substrate, at a site distinct from the active site (an allosteric site). This binding event reduces the catalytic efficiency of the enzyme without affecting substrate binding.

  • BMS-986205: This compound is an example of an irreversible, or suicide, inhibitor.[1][8][9] Irreversible inhibitors typically form a covalent bond with the enzyme, leading to its permanent inactivation. The kinetics of irreversible inhibition are time-dependent and are characterized by a rate constant of inactivation (kinact) and an inactivation constant (KI).

The following table summarizes the key kinetic parameters for these representative IDO1 inhibitors.

InhibitorMechanism of InhibitionIC50 (HeLa cells)Selectivity vs. TDO
Epacadostat (INCB024360) Competitive~10 nM[3][6]>100-fold[1][8]
Navoximod (GDC-0919) Non-competitive~75 nM[9]~20-fold[1][8]
BMS-986205 Irreversible (Suicide)PotentHighly Specific

Experimental Protocols for Robust Kinetic Analysis

The accurate determination of an inhibitor's kinetic parameters is fundamental to its preclinical development. The following section outlines a detailed protocol for a standard IDO1 enzymatic assay and the subsequent data analysis required to elucidate the mechanism of inhibition.

I. In Vitro IDO1 Enzymatic Assay

This protocol is designed to measure the production of N-formylkynurenine, the initial product of tryptophan catabolism by IDO1, via spectrophotometric detection.

A. Reagents and Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene Blue

  • Ascorbic Acid

  • Catalase

  • Potassium Phosphate Buffer (pH 6.5)

  • Test Inhibitor (e.g., Epacadostat)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 321 nm

B. Assay Protocol:

  • Preparation of Reagents: Prepare stock solutions of all reagents in the appropriate solvents and store them under recommended conditions. The final assay buffer should be 50 mM potassium phosphate, pH 6.5.

  • Enzyme Preparation: Dilute the recombinant human IDO1 enzyme to the desired final concentration (e.g., 20 nM) in the assay buffer.[7]

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent-induced artifacts.

  • Assay Reaction Mixture: In each well of the 96-well plate, combine the following components:

    • Assay Buffer

    • Ascorbic Acid (final concentration ~20 mM)[7]

    • Methylene Blue (final concentration ~3.5 µM)[7]

    • Catalase (final concentration ~0.2 mg/mL)[7]

    • Test Inhibitor at various concentrations

    • Recombinant IDO1 enzyme

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature to allow for the establishment of binding equilibrium. For slow-binding or irreversible inhibitors, this pre-incubation time may need to be extended.[10]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-tryptophan to a final concentration that is typically close to its Michaelis constant (Km). For IDO1, a D-Tryptophan concentration of 2mM can be used.[7]

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 321 nm over time using a spectrophotometer. This absorbance change corresponds to the formation of N-formylkynurenine.[7]

  • Data Analysis: Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time plots.

II. Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.

  • Plot the initial reaction velocities against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

III. Elucidation of Inhibition Mechanism

To determine the mechanism of inhibition (e.g., competitive, non-competitive), steady-state kinetic experiments are performed by varying the concentrations of both the substrate and the inhibitor.

  • Experimental Setup: Perform the IDO1 enzymatic assay as described above, but with a matrix of varying L-tryptophan and inhibitor concentrations.

  • Data Analysis:

    • Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity versus the substrate concentration.

    • Lineweaver-Burk Plot: For a clearer visualization of the inhibition mechanism, transform the data into a double reciprocal plot (1/velocity vs. 1/[Substrate]).

      • Competitive Inhibition: The lines will intersect on the y-axis.

      • Non-competitive Inhibition: The lines will intersect on the x-axis.

      • Uncompetitive Inhibition: The lines will be parallel.

    • Dixon Plot: Plot the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection of the lines can be used to determine the Ki.

    • Cornish-Bowden Plot: Plot the substrate concentration divided by the initial velocity ([S]/v) against the inhibitor concentration ([I]). This plot is particularly useful for distinguishing between different inhibition models.[10]

Visualizing the Science: Pathways and Workflows

IDO1-Mediated Tryptophan Catabolism

IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine N-Formylkynurenine -> Kynurenine IDO1->Kynurenine Suppression Immune Suppression Kynurenine->Suppression Inhibitor IDO1 Inhibitor (e.g., Epacadostat) Inhibitor->IDO1

Caption: The IDO1 enzyme pathway and point of inhibition.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Reagents Assay_Setup Assay Plate Setup Reagents->Assay_Setup Enzyme Enzyme Enzyme->Assay_Setup Inhibitor Inhibitor Inhibitor->Assay_Setup Pre_incubation Enzyme-Inhibitor Pre-incubation Assay_Setup->Pre_incubation Reaction_Initiation Add Substrate Pre_incubation->Reaction_Initiation Measurement Spectrophotometric Measurement (321 nm) Reaction_Initiation->Measurement Initial_Velocities Calculate Initial Velocities Measurement->Initial_Velocities IC50_Determination IC50 Determination Initial_Velocities->IC50_Determination Mechanism_Analysis Mechanism of Inhibition (Lineweaver-Burk/Dixon Plots) Initial_Velocities->Mechanism_Analysis

Caption: Workflow for IDO1 enzyme kinetic analysis.

Enzyme Inhibition Models

Inhibition_Models cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_c E ES_c ES E_c->ES_c + S EI_c EI E_c->EI_c + I ES_c->E_c P_c E + P ES_c->P_c EI_c->E_c E_n E ES_n ES E_n->ES_n + S EI_n EI E_n->EI_n + I ES_n->E_n P_n E + P ES_n->P_n ESI_n ESI ES_n->ESI_n + I EI_n->E_n EI_n->ESI_n + S ESI_n->ES_n ESI_n->EI_n

Sources

A Researcher's Guide to Deconstructing Protein-Ligand Interactions: A Case Study with Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic lead is paved with a deep, quantitative understanding of its interaction with the target protein. This guide provides an in-depth, technical comparison of the essential experimental and computational methodologies used to elucidate these interactions. While our central focus is the structural analysis of protein binding, we will use the well-characterized inhibitor, 7-nitroindazole, as a practical case study to illuminate these techniques. The principles and workflows detailed herein are directly applicable to novel compounds such as 4-fluoro-7-nitro-1H-indazole, for which public binding data is not yet available.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic addition of functional groups, such as the nitro group in 7-nitroindazole, can confer high potency and selectivity for specific protein targets. For instance, 7-nitroindazole is a known selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[1][2][3] Understanding precisely how such molecules bind to their targets is paramount for optimizing their efficacy and safety profiles.

The Strategic Workflow of Structural and Biophysical Analysis

The characterization of a protein-ligand interaction is not a linear process but rather an iterative cycle of hypothesis generation, experimental validation, and structural refinement. The choice of technique depends on the research question, the availability of reagents, and the desired level of detail.

G cluster_0 Initial Screening & Hit Identification cluster_1 Biophysical Characterization cluster_2 Structural Determination cluster_3 Computational Modeling High-Throughput Screening High-Throughput Screening Biochemical/Cell-based Assays Biochemical/Cell-based Assays High-Throughput Screening->Biochemical/Cell-based Assays SPR Surface Plasmon Resonance (SPR) Biochemical/Cell-based Assays->SPR Hits ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Kinetics & Affinity NMR NMR Spectroscopy ITC->NMR Thermodynamics X-ray Crystallography X-ray Crystallography NMR->X-ray Crystallography Binding Site Mapping Molecular Docking Molecular Docking X-ray Crystallography->Molecular Docking High-Resolution Structure Cryo-EM Cryo-EM MD Simulations Molecular Dynamics (MD) Simulations Molecular Docking->MD Simulations Binding Pose Prediction MD Simulations->Biochemical/Cell-based Assays Refined Hypothesis

Caption: A typical workflow for characterizing protein-ligand interactions.

Comparative Analysis of Key Biophysical Techniques

A multi-faceted approach, employing several biophysical techniques, is crucial for a comprehensive understanding of a ligand's binding properties. Each method offers unique insights into the interaction, and their collective data provides a more complete picture than any single technique alone.[4][5]

TechniquePrincipleKey OutputsStrengthsWeaknesses
X-ray Crystallography X-ray diffraction from a protein-ligand crystal3D atomic structure of the complex, precise binding site, and orientation of the ligand.[6]Provides the highest resolution structural data, considered the "gold standard".[6]Requires protein crystallization, which can be challenging; the crystal structure may not fully represent the solution state.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during binding.[7][8]Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10]Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[11][12]Requires relatively large amounts of pure protein and ligand; not suitable for very high or very low affinity interactions.[13]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon ligand binding to an immobilized protein.[6]Binding affinity (Kd), association rate (ka), and dissociation rate (kd).[13]Real-time, label-free analysis of binding kinetics; high sensitivity and suitable for screening.[12][14]Requires immobilization of the protein, which may affect its conformation; potential for non-specific binding to the sensor surface.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures changes in the magnetic properties of atomic nuclei upon ligand binding.[1]Binding site mapping, conformational changes, and binding affinity (Kd) for weak interactions.[15]Provides structural and dynamic information in solution; excellent for detecting weak binding and for fragment-based screening.[16]Requires larger amounts of isotopically labeled protein; limited by the size of the protein.[16]

Case Study: Unraveling the Binding of 7-Nitroindazole to nNOS

Neuronal nitric oxide synthase is a homodimeric enzyme that synthesizes nitric oxide, a key signaling molecule in the nervous system.[17] The selective inhibition of nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms is a major goal in the development of therapies for neurodegenerative diseases.[18][19][20] 7-Nitroindazole and its derivatives have been instrumental in understanding the structural basis for this selectivity.[21][22]

The crystal structure of the endothelial NOS heme domain complexed with 3-bromo-7-nitroindazole (a close analog of 7-nitroindazole) revealed critical insights into its inhibitory mechanism.[21][22] The inhibitor binds in the substrate-binding site, inducing a conformational change in a key glutamate residue (Glu-363 in eNOS). This movement disrupts the interaction between the heme group and the essential cofactor tetrahydrobiopterin, leading to enzyme inactivation.[21] This detailed structural information, obtained through X-ray crystallography, provides a clear rationale for the inhibitor's potency and a roadmap for designing new, potentially more selective compounds.

While the crystal structure provides a static snapshot, techniques like ITC and SPR can quantify the thermodynamics and kinetics of this interaction. For a hypothetical interaction between this compound and nNOS, these techniques would be indispensable for determining its binding affinity and kinetic profile, and for comparing these parameters to those of 7-nitroindazole and other known inhibitors.

G nNOS_Inhibitor nNOS 7-Nitroindazole Binding Binding Event Conformational Change in nNOS Disruption of Heme-Cofactor Interaction Inhibition of NO Synthesis nNOS_Inhibitor:f1->Binding:f0 Binds to Active Site

Caption: Binding mechanism of 7-nitroindazole to nNOS.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for characterizing the binding of a novel indazole derivative, such as this compound, to a target protein like nNOS.

Protocol 1: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Dialyze the purified target protein (e.g., nNOS) and the ligand (e.g., this compound) extensively against the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy). A typical protein concentration in the cell is 10-50 µM, and the ligand concentration in the syringe should be 10-20 times higher.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument with buffer.

    • Load the protein solution into the sample cell and the matched buffer into the reference cell.

    • Load the ligand solution into the injection syringe.

    • Equilibrate the system at the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

    • Record the heat change for each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the obtained parameters.

Protocol 2: Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for protein immobilization (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Protein Immobilization:

    • Inject the purified target protein (e.g., nNOS) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated sensor surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the ligand (e.g., this compound) in the running buffer (e.g., PBS with 0.05% Tween 20).

    • Inject the ligand solutions over the immobilized protein surface, followed by a dissociation phase where only running buffer flows over the surface.

    • Include a reference flow cell (e.g., an activated and deactivated surface without protein) to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka).

Computational Approaches: In Silico Insights

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing protein-ligand interactions.[15]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein.[15] It is widely used for virtual screening of large compound libraries to identify potential hits.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing for the study of conformational changes and the stability of the interaction over time.

These computational approaches can be used to generate initial hypotheses about the binding mode of novel compounds like this compound, which can then be validated experimentally.

Conclusion

The structural and biophysical analysis of protein-ligand interactions is a cornerstone of modern drug discovery. By employing a combination of high-resolution structural techniques like X-ray crystallography, thermodynamic and kinetic methods such as ITC and SPR, and insightful computational approaches, researchers can build a comprehensive understanding of how a small molecule binds to its target. This knowledge is critical for the rational design of more potent, selective, and ultimately, more effective therapeutic agents. The principles and methodologies detailed in this guide, exemplified by the study of nNOS inhibitors, provide a robust framework for the characterization of any novel protein-ligand interaction.

References

  • Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. (2001). Biochemistry, 40(45), 13448-13455. [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight. [Link]

  • Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. (2001). ResearchGate. [Link]

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  • Novel inhibitors of neuronal nitric oxide synthase. (2000). Journal of Medicinal Chemistry, 43(16), 3033-3040. [Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. (2015). Journal of Medicinal Chemistry, 58(5), 2149-2178. [Link]

  • Principles and Experimental Methodologies on Protein-Ligand Binding. (2023). Enzyme Engineering, 12(3). [Link]

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  • Recent advances in computational and experimental protein-ligand affinity determination techniques. (2021). Expert Opinion on Drug Discovery, 16(5), 511-526. [Link]

  • Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. (2021). Living Journal of Computational Molecular Science, 1(1), 12345. [Link]

  • Comparison of the some of the most common methods used for hit confirmation. (2019). ResearchGate. [Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. (2024). Lab Manager. [Link]

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  • Pharmacokinetics and protein binding of the selective neuronal nitric oxide synthase inhibitor 7-nitroindazole. (2000). Biopharmaceutics & Drug Disposition, 21(6), 229-236. [Link]

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  • Chemical structure of 7-nitroindazole. (n.d.). ResearchGate. [Link]

  • NMR screening techniques in drug discovery and drug design. (2022). Progress in Nuclear Magnetic Resonance Spectroscopy, 130-131, 1-61. [Link]

  • Crystal Structure of Nitric Oxide Synthase Bound to NitroIndazole Reveals a Novel Inactivation Mechanism. (2001). ResearchGate. [Link]

  • 7-Nitroindazole. (n.d.). PubChem. [Link]

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  • 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. (1995). Psychopharmacology, 120(4), 433-440. [Link]

  • Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. (1995). British Journal of Pharmacology, 115(8), 1396-1398. [Link]

  • 7-nitroindazol-loaded nanoemulsions: Preparation, characterization and its improved inhibitory effect on nitric oxide synthase-1. (2018). Nitric Oxide, 79, 43-52. [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Khan Academy. [Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. (2019). Methods in Molecular Biology, 1893, 257-272. [Link]

  • Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. [Link]

  • Isothermal Titration Calorimetry. (2021). Methods in Molecular Biology, 2263, 135-159. [Link]

  • ITC Summary. (2009). BindingDB. [Link]

  • 7-Nitroindazole, an nNOS inhibitor, reduces migraine-like nociception, demyelination, and anxiety-like behavior in a mouse model of relapsing-remitting multiple sclerosis. (2025). Nitric Oxide. [Link]

  • Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters. (2007). Neuroscience, 145(3), 968-976. [Link]

  • Surface plasmon resonance analysis of seven-transmembrane receptors. (2015). Methods in Enzymology, 556, 325-347. [Link]

  • The preferential nNOS inhibitor 7-nitroindazole and the non-selective one N(G)-nitro-L-arginine methyl ester administered alone or jointly with L-DOPA differentially affect motor behavior and monoamine metabolism in sham-operated and 6-OHDA-lesioned rats. (2015). Brain Research, 1625, 218-237. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-fluoro-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed procedures for the safe and compliant disposal of 4-fluoro-7-nitro-1H-indazole (CAS No. 866144-02-7), a fluorinated nitroaromatic compound often utilized as an intermediate in pharmaceutical and bioactive compound synthesis.[1][2] Given the potential hazards associated with this chemical class, adherence to strict disposal protocols is paramount for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Assessment and Waste Classification

Understanding the potential hazards of this compound is the foundation of its safe disposal. Based on its chemical structure—a heterocyclic aromatic compound containing both a nitro group and a fluorine atom—we can infer the following potential hazards:

  • Toxicity: Nitroaromatic compounds are often toxic if swallowed, inhaled, or absorbed through the skin.[4][7] The GHS classifications for similar compounds like 7-nitroindazole include "Toxic if swallowed" (H301).[4]

  • Irritation: It may cause skin and serious eye irritation.[4][5][8]

  • Environmental Hazard: As with many synthetic organic compounds, it should not be released into the environment.[7][9]

Due to these inherent hazards, this compound and any materials contaminated with it must be classified as hazardous waste . Specifically, given the presence of fluorine, it falls into the category of halogenated organic waste .[10][11] This classification is critical as it dictates the required segregation and disposal pathway.

Hazard Summary Table
Hazard ClassificationDescriptionLikely GHS Hazard Statements (Inferred)
Acute Toxicity (Oral) Potentially toxic if swallowed.H301: Toxic if swallowed
Skin Irritation May cause skin irritation upon contact.H315: Causes skin irritation
Eye Irritation May cause serious eye irritation.H319: Causes serious eye irritation
Halogenated Organic Contains a carbon-fluorine bond.N/A

Personal Protective Equipment (PPE) and Immediate Safety

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[8][12]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[10]

  • Body Protection: A laboratory coat is mandatory to protect skin and clothing.[10]

  • Respiratory Protection: If there is a risk of generating dust, work in a certified chemical fume hood.[10]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for chemical waste disposal is that no procedure should begin without a clear disposal plan.[6] The following protocol outlines the systematic approach for disposing of this compound.

Step 1: Waste Segregation

Proper segregation is the most critical step to ensure safe and compliant disposal. Never mix incompatible wastes.[13]

  • Solid Waste:

    • Collect unreacted this compound, and any solids contaminated with it (e.g., contaminated filter paper, weighing boats, paper towels from a spill cleanup), in a dedicated, properly labeled hazardous waste container.

    • This container must be designated for "Halogenated Organic Solid Waste." [10][11]

  • Liquid Waste:

    • Solutions containing dissolved this compound must be collected in a separate, dedicated container labeled "Halogenated Organic Liquid Waste." [10][11]

    • Do not mix this waste stream with non-halogenated organic solvents or aqueous waste.

  • Sharps Waste:

    • Any needles, syringes, or broken glassware contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.

Step 2: Waste Container Management
  • Compatibility: Ensure the waste container is made of a material compatible with the chemical (e.g., glass or high-density polyethylene).[13]

  • Labeling: All waste containers must be clearly labeled with an official hazardous waste label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate percentage of the chemical in the waste.

    • The date the container was first used for waste accumulation.[13]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[13]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, preferably in secondary containment to contain any potential leaks.[13]

Step 3: Spill Management

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, dry sand, or earth.[7]

  • Collect: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated "Halogenated Organic Solid Waste" container.[7][9]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Step 4: Final Disposal
  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][10]

  • Never dispose of this compound down the drain or in the regular trash.[13][10]

Visualization of the Disposal Decision Process

The following diagram illustrates the logical workflow for the proper segregation and disposal of waste generated from working with this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal Waste Waste Containing This compound Solid Solid Waste (e.g., powder, contaminated paper) Waste->Solid Is it solid? Liquid Liquid Waste (e.g., solutions) Waste->Liquid Is it liquid? Sharps Contaminated Sharps Waste->Sharps Is it a sharp? SolidContainer Label: 'Halogenated Organic Solid Waste' Solid->SolidContainer LiquidContainer Label: 'Halogenated Organic Liquid Waste' Liquid->LiquidContainer SharpsContainer Label: 'Sharps & Hazardous Chemical Waste' Sharps->SharpsContainer EHS Arrange Pickup via EHS/Licensed Contractor SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the compound's potential hazards, classifying it correctly as halogenated organic waste, and adhering to a stringent segregation and disposal protocol, researchers can protect themselves, their colleagues, and the environment. Always prioritize safety and consult institutional and regulatory guidelines to ensure full compliance.

References

  • George, L., & Pal, S. (n.d.). DEGRADING AND DISPOSING OF HAZARDOUS CHEMICALS IN THE LABORATORY.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • (2009, September 22). 7-Nitroindazole - SAFETY DATA SHEET.
  • (2024, March 29). 6-Nitro-1H-indazole - SAFETY DATA SHEET.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • (n.d.). 7-nitro-1H-indazole - Free SDS search.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.